2,3-Dichloro-3,3-difluoropropene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dichloro-3,3-difluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F2/c1-2(4)3(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGBTZUBKUKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"physicochemical properties of 2,3-dichloro-3,3-difluoropropene"
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-dichloro-3,3-difluoropropene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No: 2252-87-1), a halogenated alkene of interest in advanced chemical synthesis. This document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. It covers molecular structure, core physical properties, a detailed spectroscopic profile, and essential safety and handling protocols. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies for characterization, ensuring both technical accuracy and practical utility in a research and development setting.
Introduction to this compound
Halogenated alkenes are fundamental building blocks in modern organic chemistry. Their unique electronic properties and reactivity, imparted by the presence of halogen atoms, make them versatile intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1] The strategic placement of both chlorine and fluorine atoms on a simple three-carbon backbone, as seen in this compound, creates a molecule with distinct reactivity and potential. The presence of stable C-F bonds can enhance properties such as thermal and chemical resistance in derivative compounds.[2]
This guide serves as a centralized resource for understanding and utilizing this specific compound, bridging the gap between raw data and practical application.
Molecular Structure and Identification
Accurate identification is the cornerstone of any chemical research. The specific arrangement of atoms in this compound dictates its reactivity and physical behavior.
Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 2252-87-1 | [3] |
| Molecular Formula | C₃H₂Cl₂F₂ | [4][5] |
| Molecular Weight | 146.95 g/mol | [4][5] |
| Canonical SMILES | C=C(Cl)C(F)(F)Cl | - |
| InChI Key | NZZOIMNOBUBWKQ-UHFFFAOYSA-N | [5] |
Structural Elucidation
The structure features a terminal double bond between C1 and C2. Carbon 2 is substituted with a chlorine atom, and Carbon 3 is geminally substituted with both two fluorine atoms and one chlorine atom. This arrangement presents multiple reactive sites for further synthetic transformations.
Physicochemical Properties
The physical properties of a compound are critical for designing experimental setups, purification strategies, and storage conditions. While specific experimental data for this exact isomer is limited, reliable estimations can be made based on structurally similar compounds.
| Property | Estimated Value | Rationale / Comparative Data |
| Boiling Point | ~90-100 °C | Based on the boiling point of 2,3-dichloropropene (94 °C)[1][6] and (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene (94.1 °C).[7] |
| Density | ~1.3-1.4 g/mL | Based on the density of (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene (1.392 g/cm³).[7] Halogenation typically increases density compared to hydrocarbons. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, chlorinated solvents, acetone). | A related compound, 3-Chloro-3,3-difluoroprop-1-ene, is practically insoluble in water but soluble in various organic solvents.[8] |
| Appearance | Colorless liquid | Expected based on the low molecular weight and boiling point of related halogenated propenes. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, showing a singlet or a narrowly split multiplet for the two vinylic protons (=CH₂) on C1. The chemical shift would likely be in the range of 5.5-6.5 ppm. Long-range coupling to the fluorine atoms on C3 (⁴J-HF) may result in a fine splitting pattern (triplet).
-
¹³C NMR: Three distinct signals are expected. The C1 carbon (=CH₂) would appear around 120-130 ppm. The C2 carbon (=CCl-) would be further downfield, around 130-140 ppm. The C3 carbon (-CF₂Cl) would show a complex signal due to one-bond C-F coupling (¹J-CF), appearing as a triplet in the range of 110-125 ppm.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. This signal would likely appear as a triplet due to four-bond coupling to the two vinylic protons (⁴J-FH).
Causality in Experimental Choice: For NMR analysis, a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ would be appropriate. Acetone-d₆ is often preferred for fluorinated compounds due to its ability to dissolve a wide range of polar and non-polar substances without interfering with the spectral regions of interest.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present in the molecule. Key absorption bands are predicted as follows:
-
C=C Stretch: A moderate absorption band is expected in the 1640-1680 cm⁻¹ region, characteristic of a carbon-carbon double bond.[9]
-
C-F Stretch: Strong, characteristic absorption bands are expected in the 1000-1400 cm⁻¹ range.[9][10] This region is often complex due to multiple C-F stretching modes.
-
C-Cl Stretch: Absorption bands in the 600-800 cm⁻¹ region are indicative of carbon-chlorine bonds.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 146. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible: a peak at M⁺ (m/z 146, for ³⁵Cl₂), a larger peak at M⁺+2 (m/z 148, for ³⁵Cl³⁷Cl), and a smaller peak at M⁺+4 (m/z 150, for ³⁷Cl₂), in an approximate ratio of 9:6:1.
-
Key Fragments: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺ at m/z 111) or a fluorine atom ([M-F]⁺ at m/z 127). Further fragmentation could lead to smaller ions.
Experimental Protocols for Characterization
To ensure the trustworthiness of research data, a self-validating system of protocols is essential. The following workflow outlines a standard procedure for the quality control and structural confirmation of a supplied sample of this compound.
Protocol for Purity Assessment via GC-MS
This protocol provides a definitive method for assessing purity and identifying potential contaminants.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation of volatile impurities from the main analyte.
-
Injector: Set to 250°C with a split ratio of 50:1 to avoid column overloading.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300 to capture the parent ion and relevant fragments.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the target compound divided by the total area of all peaks.
-
Confirm the identity of the main peak by comparing its mass spectrum with the predicted fragmentation pattern and chlorine isotopic signature.
-
Integrated Spectroscopic Confirmation Workflow
The following workflow illustrates the logical sequence for complete structural validation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. FLUORO-PEDIA | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 3. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloro-1,1-difluoro-2-propene | C3H2Cl2F2 | CID 256814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dichloropropene | 78-88-6 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benthamopen.com [benthamopen.com]
An In-depth Technical Guide to 4-Dodecylphenol
Disclaimer: The initially provided CAS number, 2252-87-1, did not correspond to a specific chemical entity in available databases. This guide therefore focuses on a structurally related and well-documented compound, 4-Dodecylphenol , under the assumption of a potential typographical error in the original query. This document is intended for researchers, scientists, and drug development professionals.
Introduction
4-Dodecylphenol is an organic compound belonging to the alkylphenol family. It is characterized by a phenol ring substituted with a twelve-carbon alkyl chain at the para-position. This structure imparts both hydrophilic (from the hydroxyl group) and lipophilic (from the long alkyl chain) properties, making it a versatile molecule in various industrial and research applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety considerations.
Chemical and Physical Properties
The properties of 4-dodecylphenol can vary slightly depending on the isomeric form of the dodecyl group (linear or branched). The data presented here primarily pertains to the linear isomer, unless otherwise specified.
Table 1: Physical and Chemical Properties of 4-Dodecylphenol
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₀O | [1][2][3] |
| Molecular Weight | 262.43 g/mol | [1][3][4] |
| Appearance | White to light yellow powder or crystal; can also be a viscous liquid | [1][4] |
| Odor | Phenolic | [1] |
| Boiling Point | 310-335 °C | [4][5][6] |
| Melting Point | 64.0 to 68.0 °C | |
| Density | 0.94 g/mL at 25 °C | [4][5][6] |
| Refractive Index | n20/D 1.503 | [4][5][6] |
| Flash Point | 113 °C (closed cup) | |
| Vapor Pressure | 0.0000023 mmHg | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [7] |
| XLogP3 | 7.5 | [1] |
Chemical Structure
The chemical structure of 4-dodecylphenol consists of a benzene ring with a hydroxyl group and a dodecyl group attached at positions 1 and 4, respectively.
Caption: Chemical structure of 4-dodecylphenol.
Synthesis Protocols
Several methods for the synthesis of 4-dodecylphenol have been reported. A common approach involves the Friedel-Crafts alkylation of phenol.
Friedel-Crafts Alkylation using Dodecyl Chloride
This method involves the reaction of phenol with dodecyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[8].
Experimental Protocol:
-
To 7.0 g of phenol, add 16.75 g of dodecyl chloride dropwise.
-
Heat the resulting mixture at 90°C for 30 minutes.
-
Carefully add 12.0 g of AlCl₃ powder to the mixture.
-
Increase the reaction temperature to 100°C and maintain for 4 hours.
-
After cooling, pour the reaction mixture into dilute hydrochloric acid.
-
Extract the product with two 50-mL portions of ethyl acetate.
-
Wash the combined organic layers with an 80 ml of 3% aqueous sodium hydroxide solution to remove unreacted phenol.
-
The ethyl acetate layer containing the product is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-dodecylphenol.
Alkylation using Olefins
A more modern and greener approach involves the alkylation of phenol with dodecene using a solid acid catalyst[9].
Experimental Protocol:
-
Dehydrate the olefin raw material (dodecene) by passing it through a column containing a metal hydroxide loaded molecular sieve.
-
In a reaction vessel, combine the dehydrated dodecene and phenol in a molar ratio of 1:3-5.
-
Add a catalyst, such as a metal compound (e.g., Zr) loaded on a nano carrier.
-
Heat the reaction mixture to 60-120°C to obtain the crude alkylation product.
-
Purify the crude product by rectification to obtain pure p-dodecylphenol[9].
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-dodecylphenol.
Table 2: Key Spectroscopic Data for 4-Dodecylphenol
| Spectroscopy | Key Peaks/Signals | Source(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.05 (d, 2H, Ar-H ortho to -OH), ~6.75 (d, 2H, Ar-H meta to -OH), ~4.8 (s, 1H, Ar-OH), ~2.50 (t, 2H, Ar-CH₂-), ~1.55 (m, 2H, Ar-CH₂-CH₂-), ~1.26 (m, ~18H, -(CH₂)₉-), ~0.88 (t, 3H, -CH₃) | [10] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~153.6 (C-OH), ~130.3 (C-alkyl), ~129.3 (Ar-CH meta to -OH), ~115.0 (Ar-CH ortho to -OH), ~35.0 (Ar-CH₂-), ~31.9, ~29.6, ~29.3, ~22.7, ~14.1 (alkyl chain carbons) | [10] |
| FTIR (KBr) | Broad peak ~3300 cm⁻¹ (O-H stretch), ~2920 and ~2850 cm⁻¹ (C-H stretch of alkyl chain), ~1600 and ~1500 cm⁻¹ (C=C stretch of aromatic ring), ~830 cm⁻¹ (para-disubstituted benzene) | [1] |
| Mass Spectrometry (GC-MS) | Molecular ion (M⁺) at m/z 262, prominent fragment ion at m/z 107 (hydroxytropylium ion) | [1][11] |
Applications
The amphiphilic nature of 4-dodecylphenol makes it a valuable intermediate in the chemical industry.
-
Surfactants and Emulsifiers: It is a key precursor in the synthesis of non-ionic surfactants, which are widely used in detergents, industrial cleaners, and agrochemicals[7][12].
-
Polymer Additives: It is used in the production of phenolic resins, epoxy resins, and other polymers, acting as a modifier to enhance properties like flexibility and impact resistance[2].
-
Lubricant and Fuel Additives: Dodecylphenol derivatives are utilized as additives in lubricating oils and fuels to improve performance and stability[2].
-
Intermediate for Other Chemicals: It serves as a starting material for the synthesis of various other organic compounds[2].
Safety and Toxicology
4-Dodecylphenol requires careful handling due to its potential health and environmental effects.
Hazard Identification:
-
Skin and Eye Damage: It is classified as causing severe skin burns and eye damage[1][13].
-
Reproductive Toxicity: There is evidence to suggest it may damage fertility or the unborn child[13].
-
Aquatic Toxicity: 4-Dodecylphenol is very toxic to aquatic life with long-lasting effects[14].
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical[14].
-
Ventilation: Handle in a well-ventilated area[14].
-
Storage: Store in a locked, well-ventilated place, away from incompatible materials[14].
-
Spill Response: In case of a spill, avoid release to the environment and collect the spillage[14].
Toxicological Profile:
-
Acute Oral Toxicity: The median lethal dose (LD50) in rats has been determined to be 2100 mg/kg body weight[15].
-
Endocrine Disruption: As an alkylphenol, there are concerns about its potential as an endocrine-disrupting chemical[1].
Conclusion
4-Dodecylphenol is a commercially significant chemical with a range of applications stemming from its unique molecular structure. Its synthesis is well-established, and its properties are well-characterized. However, its hazardous nature necessitates strict adherence to safety protocols during its handling, use, and disposal to mitigate risks to human health and the environment. Further research into greener synthesis routes and less hazardous alternatives continues to be an area of active interest.
References
-
PrepChem. (n.d.). Synthesis of 4-dodecylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Dodecylphenol. National Institutes of Health. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-dodecyl- (CAS 104-43-8). Retrieved from [Link]
-
ChemWhat. (n.d.). 4-DODECYLPHENOL CAS#: 27459-10-5. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-nitro-4-dodecylphenol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Phenol, 4-dodecyl, branched - Substance Information. Retrieved from [Link]
-
Huajinda. (2025, May 29). What is dodecylphenol used for?. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). EVA00074 - Evaluation Statement. Retrieved from [Link]
-
PCC Group. (n.d.). 4-dodecylphenol, branched. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-dodecylphenol (C18H30O). Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-dodecyl-. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN114456042B - Preparation method of p-dodecylphenol.
Sources
- 1. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. Phenol, 4-dodecyl- (CAS 104-43-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-ドデシルフェノール, 異性体混合物 | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 4-DODECYLPHENOL | 210555-94-5 [chemicalbook.com]
- 7. CAS 210555-94-5: Phenol, 4-dodecyl-, branched | CymitQuimica [cymitquimica.com]
- 8. prepchem.com [prepchem.com]
- 9. CN114456042B - Preparation method of p-dodecylphenol - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phenol, 4-dodecyl- [webbook.nist.gov]
- 12. What is dodecylphenol used for? [hjd-chem.com]
- 13. Substance Information - ECHA [echa.europa.eu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-3,3-difluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-3,3-difluoropropene is a halogenated alkene with the chemical formula C₃H₂Cl₂F₂. As a functionalized small molecule, it holds potential as a versatile building block in organic synthesis. The unique arrangement of chlorine and fluorine atoms on a propene scaffold imparts specific reactivity and physical properties that can be exploited in the design of more complex molecules, including agrochemicals and pharmaceuticals. The presence of both a reactive double bond and multiple halogen substituents allows for a variety of chemical transformations. This guide provides a detailed examination of its molecular structure, properties, a plausible synthetic approach, and expected spectroscopic signatures, offering a foundational understanding for its potential application in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a three-carbon chain containing a terminal double bond. The C-3 carbon is saturated and bonded to two chlorine and two fluorine atoms, while the C-2 carbon of the alkene is bonded to a chlorine atom. This arrangement leads to a chiral center at the C-2 position, meaning this compound can exist as a pair of enantiomers.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 2252-87-1 | Apollo Scientific[1] |
| Molecular Formula | C₃H₂Cl₂F₂ | Apollo Scientific[1] |
| Molecular Weight | 146.95 g/mol | Apollo Scientific[1] |
| IUPAC Name | 2,3-dichloro-3,3-difluoroprop-1-ene | PubChem[2] |
| Synonym | 1232xf | Apollo Scientific[1] |
| Computed XLogP3 | 2.3 | PubChem[2] |
Note: Some properties are computationally derived and should be considered as estimates.
Molecular Geometry and Conformational Analysis
The geometry of this compound is dictated by the sp² hybridization of the C-1 and C-2 atoms and the sp³ hybridization of the C-3 atom. The double bond between C-1 and C-2 enforces a planar geometry for these atoms and their substituents. The C-C-C bond angle is expected to be close to the ideal 120° of a trigonal planar arrangement.
Synthesis and Reactivity
A plausible and established method for the synthesis of halogenated propenes is through the dehydrohalogenation of a suitable saturated precursor.[3] In the case of this compound, a potential synthetic route involves the dehydrochlorination of 1,2,3-trichloro-1,1-difluoropropane. This reaction is typically carried out in the presence of a base to facilitate the elimination of hydrogen chloride.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: A solution of 1,2,3-trichloro-1,1-difluoropropane in a suitable solvent (e.g., a high-boiling point ether or alcohol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: A stoichiometric amount of a strong base, such as potassium hydroxide, is added to the solution. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄). The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
The reactivity of this compound is primarily centered around its carbon-carbon double bond, making it susceptible to electrophilic addition reactions. The presence of a chlorine atom on the double bond influences its electronic properties and can direct the regioselectivity of additions. Furthermore, the dichlorodifluoromethyl group is a key moiety that can participate in various transformations, and its presence is of interest in the synthesis of bioactive molecules.[3]
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the molecule's structure and known spectroscopic principles.
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A multiplet in the vinyl region (δ 5.5-7.0 ppm) corresponding to the two protons on C-1. The exact chemical shift and multiplicity will depend on geminal and vicinal coupling to each other and to the fluorine atoms. |
| ¹³C NMR | Three distinct signals are expected: one for the sp³ carbon (C-3) bearing the halogens, and two for the sp² carbons (C-1 and C-2) of the double bond. The signals will be split due to C-F coupling. |
| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms on C-3. This signal will likely be a multiplet due to coupling with the vinyl protons. |
| IR Spectroscopy | Characteristic absorption bands for C=C stretching (around 1650 cm⁻¹), C-H stretching of the vinyl group (around 3100 cm⁻¹), and strong absorptions for C-Cl and C-F stretching in the fingerprint region (below 1400 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 146, with characteristic isotopic patterns for the two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of chlorine and fluorine atoms or small neutral molecules. |
Safety Information
This compound is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]
Conclusion
This compound is a halogenated alkene with significant potential as a synthetic intermediate. Its molecular structure, featuring a reactive double bond and a unique combination of halogen substituents, offers a platform for diverse chemical modifications. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a comprehensive overview based on available information, computational predictions, and analogies to related molecules. The proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers and professionals interested in exploring the chemistry and applications of this intriguing molecule.
References
-
PubChem. 3,3-Dichloro-2,3-difluoro-1-propene. Available from: [Link]
-
PubChem. 2,3-Dichloro-1,1-difluoro-2-propene. Available from: [Link]
Sources
Introduction: Strategic Importance of HCFO-1232xf
An In-depth Technical Guide to the Synthesis of 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf)
This compound, designated as HCFO-1232xf, is a fluorinated olefin of significant interest in the chemical industry. Its primary value lies in its role as a key intermediate in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, such as 2,3,3,3-tetrafluoropropene (HFO-1234yf). HFOs are characterized by their low Global Warming Potential (GWP) and zero Ozone Depleting Potential (ODP), making them environmentally superior alternatives to legacy hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs). The unique arrangement of chlorine and fluorine atoms on the propene backbone of HCFO-1232xf provides a versatile platform for subsequent chemical transformations, particularly fluorination and dehydrohalogenation steps. This guide provides a comprehensive overview of the core synthetic pathways to HCFO-1232xf, detailing the underlying chemical principles, experimental protocols, and process considerations for researchers and chemical development professionals.
Physicochemical Properties
A foundational understanding of a target molecule's physical and chemical properties is paramount for designing synthesis, purification, and storage protocols.
| Property | Value |
| Chemical Formula | C₃H₂Cl₂F₂ |
| IUPAC Name | 2,3-dichloro-3,3-difluoroprop-1-ene |
| Molar Mass | 146.95 g/mol [1] |
| Boiling Point | ~77-79 °C (estimated) |
| Appearance | Colorless liquid (expected) |
| CAS Number | 79-35-6 |
Core Synthetic Strategies
The synthesis of this compound is primarily achieved through the elimination of hydrogen chloride (HCl) from a saturated C3 chlorofluorocarbon precursor. The choice of starting material and reaction conditions dictates the overall efficiency, selectivity, and scalability of the process.
Pathway 1: Dehydrochlorination of 1,2,3-Trichloro-1,1-difluoropropane (HCFC-242dc)
This is one of the most direct and widely cited methods for producing HCFO-1232xf. The core transformation is the base-promoted elimination of a molecule of HCl from the saturated propane backbone to introduce a double bond.
Causality of Experimental Choices:
-
Precursor Selection: 1,2,3-Trichloro-1,1-difluoropropane (HCFC-242dc) is an ideal precursor because it possesses the requisite C₃F₂Cl₂ arrangement and strategically placed hydrogen and chlorine atoms for a facile elimination reaction.[2][3]
-
Reaction Type: The reaction proceeds via an E2 (elimination, bimolecular) mechanism. This requires a strong base to abstract a proton from the carbon adjacent to the carbon bearing a leaving group (chlorine). The choice of base and solvent system is critical to favor elimination over competing substitution (SN2) reactions.
-
Catalysis: Phase-transfer catalysis is often employed in industrial settings.[4] A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, facilitates the transport of the base (e.g., hydroxide ions) from the aqueous phase to the organic phase where the substrate resides. This enhances the reaction rate and allows for milder conditions, improving selectivity and reducing side product formation.
Experimental Workflow: Dehydrochlorination of HCFC-242dc
Caption: General workflow for the synthesis of HCFO-1232xf via dehydrochlorination.
Detailed Protocol: Phase-Transfer Catalyzed Dehydrochlorination
This protocol describes a representative lab-scale synthesis.
-
Materials:
-
1,2,3-Trichloro-1,1-difluoropropane (HCFC-242dc)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC
-
Deionized water
-
Dichloromethane (for extraction, optional)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, prepare a 20-40% (w/w) aqueous solution of NaOH.
-
Reagent Addition: To the stirred basic solution, add the HCFC-242dc substrate and a catalytic amount of TBAB (typically 1-5 mol% relative to the substrate).
-
Reaction Execution: Heat the biphasic mixture to 50-80°C with vigorous stirring. The vigorous agitation is crucial to maximize the interfacial area between the aqueous and organic phases. Monitor the reaction progress using Gas Chromatography (GC) by periodically sampling the organic layer. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer containing the crude product will separate from the aqueous layer.
-
Purification: Wash the organic layer with water to remove residual base, followed by a wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and purify the product by fractional distillation. The desired this compound is collected based on its boiling point.
-
Pathway 2: Vapor-Phase Fluorination of Polychlorinated Propanes/Propenes
Industrial-scale synthesis often favors continuous vapor-phase reactions due to their higher throughput and easier automation. In this approach, a more heavily chlorinated precursor, such as 1,1,1,2,3-pentachloropropane (HCC-240db), is reacted with anhydrous hydrogen fluoride (HF) over a solid catalyst.[5][6][7]
Causality of Experimental Choices:
-
Starting Materials: Precursors like HCC-240db are often cheaper and more accessible feedstocks. The reaction with HF accomplishes both fluorination (substituting Cl with F) and dehydrochlorination in a single process.
-
Catalyst: Solid-supported metal catalysts, particularly fluorinated chromium oxides, are standard for vapor-phase fluorination.[6] These catalysts are robust under the harsh, acidic conditions and high temperatures, and they facilitate the necessary halogen exchange and elimination reactions.
-
Reaction Conditions: High temperatures (200-450°C) are required to provide the activation energy for these gas-phase reactions.[8] The process yields a mixture of products, including the target HCFO-1232xf, under- or over-fluorinated species, and HCl.[7][9] The composition of the final product stream is controlled by adjusting temperature, pressure, and the molar ratio of HF to the organic feed.
Vapor-Phase Synthesis Logic
Caption: Simplified logic of a continuous vapor-phase synthesis process.
Process Parameters for Vapor-Phase Synthesis
| Parameter | Typical Range | Rationale |
| Temperature | 200 - 450 °C | Balances reaction rate and catalyst stability; higher temperatures favor elimination.[8] |
| Pressure | 0 - 150 psig | Influences residence time and can affect catalyst coking. |
| HF:Organic Molar Ratio | 5:1 to 30:1 | A high excess of HF drives the fluorination equilibrium forward.[6] |
| Catalyst | Fluorinated Cr₂O₃ | Provides active sites for halogen exchange and dehydrochlorination.[6] |
The output from the reactor is a complex mixture that requires a sophisticated separation train, typically involving distillation and absorption columns to separate HCl, unreacted HF (which is recycled), and the various organic products.
Safety Considerations
The synthesis of HCFO-1232xf involves hazardous materials and conditions that demand strict adherence to safety protocols.
-
Chlorinated Hydrocarbons: The precursors and the product itself are chlorinated hydrocarbons. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Many polychlorinated alkanes are toxic and may cause respiratory irritation or skin irritation.[3][10]
-
Hydrogen Fluoride (HF): Anhydrous HF, used in vapor-phase synthesis, is extremely corrosive and toxic. It can cause severe burns upon contact with skin, and inhalation can be fatal. Work with HF requires specialized training, dedicated equipment (e.g., Monel or Inconel reactors), and immediate access to calcium gluconate gel as a first aid measure.
-
Caustic Solutions: Concentrated solutions of NaOH or KOH are highly corrosive. Appropriate PPE should be used to prevent skin and eye contact.
-
Pressure Systems: Reactions conducted under pressure must use certified pressure vessels and be operated behind a blast shield.
Conclusion
The synthesis of this compound is a critical step in the value chain for producing modern, environmentally friendly refrigerants. The primary synthetic routes rely on well-established principles of organic chemistry, chiefly the dehydrochlorination of saturated precursors. While liquid-phase batch processes using phase-transfer catalysis offer high selectivity and are suitable for laboratory-scale and specialized production, continuous vapor-phase fluorination over solid catalysts represents the more common approach for large-scale industrial manufacturing. For any researcher or drug development professional working with fluorinated molecules, a thorough understanding of these synthetic strategies, the causality behind procedural choices, and stringent safety practices is essential for successful and safe outcomes.
References
- WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermedi
- WO2010123148A1 - Procédé de préparation de 2-chloro-3,3,3-trifluoropropène. (URL: )
-
WO/2021/093029 - NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). (URL: [Link])
- US 2014/0155659 A1 - Process of catalytic fluorin
- WO2014151441A1 - Process for producing 2,3,3,3-tetrafluoropropene. (URL: )
- US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). (URL: )
-
Journal of the Chemical Society, Perkin Transactions 1 - Preparation and reaction of 2-chloro-3,3-difluorocyclopropenylzinc reagent. (URL: [Link])
-
PubChem - 3,3-Dichloro-2,3-difluoro-1-propene. (URL: [Link])
-
The Role of 2,3-Dichloropropene in Modern Chemical Synthesis. (URL: [Link])
- EP2990397A1 - Process for the preparation of 2,3,3,3 tetrahydrofluoropropene. (URL: )
- CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. (URL: )
- US9902671B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). (URL: )
- US 2016/0332936A1 - Process for the production of 1-chloro-3,3,3-trifluoropropene. (URL: )
-
DTIC - THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. (URL: [Link])
-
PubChem - 1,2,3-Trichloro-1,1-difluoropropane. (URL: [Link])
-
ResearchGate - Pyrolysis of 1, 2-dichloropropane. (URL: [Link])
-
ResearchGate - Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene. (URL: [Link])
-
Transactions of the Faraday Society - Gas-phase pyrolysis of 1,2-dichloropropane. (URL: [Link])
-
COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE, 1,1,2,3-TETRACHLOROPROPENE, 2-CHLORO-3,3,3-TRIFLUOROPROPENE, OR 2-CHLORO-1,1 - EPO. (URL: [Link])
-
PubMed - Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. (URL: [Link])
Sources
- 1. 3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Trichloro-1,1-difluoropropane | C3H3Cl3F2 | CID 56983050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 3-Chloro-3,3-difluoroprop-1-ene | 421-03-4 | Benchchem [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2014151441A1 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 7. US9902671B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 10. synquestlabs.com [synquestlabs.com]
Technical Guide: Isomers of Dichlorodifluoropropene (HCFO-1232)
The following technical guide provides an in-depth analysis of the isomers of dichlorodifluoropropene (
Structure, Synthesis, and Applications in Fluorinated Scaffolds
Executive Summary
Dichlorodifluoropropenes (
For drug development professionals, the HCFO-1232 isomers offer a precise "fluorine handle." The presence of both allylic chlorine atoms (excellent leaving groups) and vinyl/allylic fluorine atoms allows for the modular construction of gem-difluoroallyl and difluorovinyl motifs—bioisosteres known to enhance metabolic stability and lipophilicity in pharmacological agents.
Structural Atlas: Systematic Enumeration
The molecular formula
Industrial Nomenclature (ASHRAE/ISO Standard)
The industry uses the 1232 designation:
-
1 = Propene series (unsaturated).
-
2 = Carbon atoms - 1 (3 - 1 = 2).
-
3 = Hydrogen atoms + 1 (2 + 1 = 3).
-
2 = Fluorine atoms.
-
Suffix (xf, zd, etc.) : Denotes specific halogen arrangements.
Key Isomers
The following table details the commercially and synthetically relevant isomers.
| Common Code | IUPAC Name | Structure | Key Features |
| HCFO-1232xf | 2,3-dichloro-3,3-difluoropropene | Critical intermediate in HFO-1234yf production. Contains a reactive | |
| HCFO-1232xc | 2,3-dichloro-1,1-difluoropropene | Features a gem-difluorovinyl group ( | |
| HCFO-1232xb | 1,2-dichloro-1,3-difluoropropene | Exists as E/Z stereoisomers. | |
| HCFO-1232xd | 1,2-dichloro-3,3-difluoropropene | Contains a terminal difluoromethyl group ( | |
| HCFO-1232xe | 1,3-dichloro-2,3-difluoropropene | Less common; typically a minor byproduct. |
Isomer Hierarchy Diagram
The following diagram illustrates the structural classification of these isomers.
Figure 1: Structural classification of HCFO-1232 isomers. Green nodes indicate industrially dominant isomers; yellow/red indicate minor or byproduct isomers.
Synthesis and Production Pathways
The HCFO-1232 isomers are rarely the final target in industrial settings; rather, they are "under-fluorinated" intermediates formed during the catalytic fluorination of chlorocarbons.
The 243db Pathway
The primary route involves the dehydrohalogenation and fluorination of HCFC-243db (2,3-dichloro-1,1,1-trifluoropropane) or HCC-240db (1,1,1,2,3-pentachloropropane).
Reaction Mechanism:
-
Starting Material: 1,1,2,3-tetrachloropropene (HCO-1230xa).
-
Fluorination (Step 1): Addition of HF across the double bond followed by HCl elimination.
-
Intermediate Formation:
-
Downstream: Further fluorination yields HCFO-1233xf (
) and finally HFO-1234yf ( ).
Synthesis Workflow Diagram
Figure 2: Position of HCFO-1232 isomers in the industrial synthesis of HFO-1234yf. Note that 1232 isomers are often recycled back to the reactor to drive full fluorination.
Applications in Drug Development
While industrial focus is on refrigeration, the HCFO-1232xc and 1232xf isomers are potent synthons for medicinal chemistry.
The Difluoroallyl Motif
The
-
Block Metabolism: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism at the allylic position.
-
Modulate pKa: The electron-withdrawing nature of fluorine lowers the pKa of neighboring amines or alcohols, altering bioavailability.
Synthetic Utility
HCFO-1232xc (
-
Reaction:
. -
Result: A "warhead" for covalent inhibition or a precursor for further functionalization.
Safety and Handling Protocols
As halogenated alkenes, HCFO-1232 isomers require strict safety controls.
-
Toxicity: Like their homolog HCFO-1233zd, these compounds may possess cardiac sensitization potential at high concentrations. The "haloalkene" motif can be nephrotoxic if metabolized via glutathione conjugation to form reactive thiols.
-
Flammability: While fluorination reduces flammability, the lower F:H ratio compared to HFO-1234yf means they may still exhibit flame limits (LFL/UFL).
-
Handling: Use only in well-ventilated fume hoods. Avoid contact with strong bases (e.g., NaOH), which can induce dehydrochlorination to form explosive fluoro-alkynes.
References
-
Patent: Compositions containing 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb). U.S. Patent 10,246,389. (Lists HCFO-1232 isomers as key intermediates).
-
Patent: Azeotropic compositions of hydrogen fluoride and Z-3,3,3-trifluoro-1-chloropropene. WO2015092211A1. (Details separation and boiling points of related propene isomers).
-
Review: Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. (Context on fluorinated motifs in drug design).
-
Technical Data: 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Beilstein J. Org. Chem. (Comparative chemistry of fluorinated propenes).
An In-depth Technical Guide to the Thermodynamic Properties of 2,3-dichloro-3,3-difluoropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3-dichloro-3,3-difluoropropene (CAS No. 2252-87-1), a halogenated alkene of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on the established methodologies for determining and estimating its thermodynamic properties. It serves as a foundational resource for researchers, offering both theoretical frameworks and practical experimental protocols. The significance of understanding these properties is contextualized within the broader landscape of drug discovery and material science, where halogenated organic compounds play a pivotal role.
Introduction: The Significance of Halogenated Alkenes
Halogenated organic compounds are fundamental building blocks in modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. The incorporation of halogen atoms into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] For instance, the strategic placement of chlorine and fluorine atoms can enhance the potency and pharmacokinetic profile of drug candidates.[3][4]
This compound, with its unique arrangement of halogen atoms on a propylene backbone, presents a compelling case for detailed thermodynamic characterization. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and vapor pressure, is crucial for:
-
Reaction Engineering and Process Design: Optimizing synthetic routes and ensuring safe and efficient scale-up.
-
Safety and Hazard Assessment: Predicting the behavior of the compound under various conditions to ensure safe handling and storage.
-
Computational Modeling: Providing accurate parameters for molecular modeling and simulations in drug design and material science.
-
Environmental Fate and Transport: Assessing the potential environmental impact of the compound.
This guide provides a detailed exploration of the methodologies used to ascertain these critical thermodynamic parameters.
Chemical Identity and Physical Properties
A clear identification of the subject compound is paramount. The following table summarizes the key identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | 2,3-dichloro-3,3-difluoroprop-1-ene | |
| CAS Number | 2252-87-1 | [5][6] |
| Molecular Formula | C₃H₂Cl₂F₂ | [6] |
| Molecular Weight | 146.95 g/mol | [6] |
| Synonyms | 1,2-dichloro-1,1-difluoro-2-propene, 1232xf | [6] |
For comparative purposes, some experimentally determined physical properties of a structural isomer, (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene (CAS No. 2805-21-2), are provided below. While not identical, these values can offer a first-order approximation for the properties of this compound.
| Property | Value for (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene | Source |
| Boiling Point | 94.1 °C at 760 mmHg | [7] |
| Density | 1.392 g/cm³ | [7] |
| Vapor Pressure | 54.8 mmHg at 25 °C | [7] |
| Flash Point | 5.4 °C | [7] |
Safety and Handling
Proper handling of halogenated compounds is essential for laboratory safety. This compound is classified as an irritant.[6] The following is a summary of key safety information:
Hazard Statements: [6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [6]
-
P261: Avoid breathing vapors.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
Always consult the full Safety Data Sheet (SDS) before handling this compound.[5][8][9][10][11][12]
Methodologies for Thermodynamic Property Determination
Given the absence of extensive experimental data for this compound, this section details the established experimental and computational methodologies that are employed to determine the thermodynamic properties of such compounds.
Experimental Approaches
The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone of thermochemical calculations.
Experimental Protocol: Bomb Calorimetry
Bomb calorimetry is the primary experimental technique for determining the heat of combustion, from which the enthalpy of formation can be derived.
Step-by-Step Methodology:
-
Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container.
-
Calorimeter Assembly: The sample is placed in a high-pressure vessel (the "bomb"), which is then pressurized with excess pure oxygen.
-
Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
-
Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
-
Ignition: The sample is ignited electrically.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion.
-
Data Analysis: The maximum temperature reached is used to calculate the heat of combustion using the heat capacity of the calorimeter system.
Causality Behind Experimental Choices:
-
Excess Oxygen: Ensures complete combustion of the sample.
-
High-Pressure Vessel: Contains the reaction and prevents the escape of gaseous products.
-
Insulated Container: Minimizes heat loss to the surroundings, a primary source of error.[13]
Diagram: Bomb Calorimetry Workflow
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a fundamental property that is essential for many thermodynamic calculations.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat capacity as a function of temperature.[5]
Step-by-Step Methodology:
-
Calibration: The DSC instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Measurement Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating ramp.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The heat capacity of the sample is calculated from the difference in heat flow between the sample, a baseline (empty pans), and the sapphire standard.[5]
Causality Behind Experimental Choices:
-
Hermetic Sealing: Prevents the loss of a volatile sample due to evaporation during heating.[14]
-
Controlled Heating Ramp: Ensures that the measured heat flow is directly proportional to the heat capacity.
-
Use of a Standard: Allows for accurate calibration and conversion of the heat flow signal to heat capacity values.[5]
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a key indicator of a substance's volatility.
Experimental Protocol: Static or Dynamic Methods
Several methods can be used to measure vapor pressure, including static, dynamic, and effusion techniques.[15][16][17] The static method is conceptually straightforward.
Step-by-Step Methodology:
-
Sample Degassing: A sample of this compound is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved air.
-
System Evacuation: The apparatus is evacuated to a high vacuum.
-
Temperature Control: The sample is maintained at a constant, precisely known temperature.
-
Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a pressure transducer.
-
Data Collection: The measurement is repeated at various temperatures to obtain the vapor pressure curve.
Causality Behind Experimental Choices:
-
Degassing: The presence of non-condensable gases would lead to an erroneously high pressure reading.
-
Precise Temperature Control: Vapor pressure is highly sensitive to temperature, making accurate temperature control critical.[15]
Diagram: Relationship Between Key Thermodynamic Properties
Caption: Interrelation of fundamental thermodynamic properties.
Computational Approaches
When experimental data is unavailable, computational chemistry provides powerful tools for estimating thermodynamic properties.
This semi-empirical method estimates thermodynamic properties by summing the contributions of individual molecular groups.[18] The fundamental assumption is that the properties of a large molecule can be dissected into the properties of its smaller constituent parts.
Methodology:
-
Molecular Decomposition: The structure of this compound is broken down into a set of defined groups. For this molecule, the groups would be:
-
One C=C(H)₂ group
-
One C=C(Cl)(C) group
-
One C(Cl)(F)₂(C) group
-
-
Summation of Group Values: The corresponding group additivity values (GAVs) for the desired property (e.g., ΔfH°, S°, Cp(T)) are summed.
-
Application of Corrections: Corrections for symmetry and any non-nearest neighbor interactions are applied to refine the estimate.
Challenges and Rationale:
-
Availability of GAVs: The primary limitation is the availability of well-established GAVs for all the necessary groups. For highly substituted or unusual fragments, these values may not be available in standard databases.
-
Derivation of New GAVs: When GAVs are missing, they can be derived from high-accuracy quantum chemistry calculations on a set of reference molecules.[8][9][13]
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for calculating the thermodynamic properties of molecules with high accuracy.
Computational Protocol:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Single-Point Energy Calculation: A higher-level, more accurate calculation of the electronic energy is often performed on the optimized geometry.
-
Thermochemical Analysis: The results from the frequency and energy calculations are used to compute the standard enthalpy of formation, entropy, and heat capacity.
Causality Behind Computational Choices:
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For halogenated compounds, functionals that account for dispersion forces and larger basis sets are generally required for accurate results.
-
Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction scheme is often employed. This involves calculating the enthalpy of a reaction where the number and types of bonds are conserved, which helps in the cancellation of systematic errors in the calculations.
Potential Applications in Drug Development
The thermodynamic data of halogenated building blocks like this compound are valuable in the drug discovery process. Halogen atoms can form "halogen bonds," which are non-covalent interactions with electron-rich atoms in a protein's binding site.[3] Understanding the energetic contributions of these interactions, which are informed by the fundamental thermodynamic properties of the molecule, can aid in the rational design of more potent and selective drug candidates.[2][4]
Conclusion
While direct experimental thermodynamic data for this compound remains to be published, a robust framework exists for its determination. This guide has detailed the standard experimental techniques—bomb calorimetry, DSC, and vapor pressure measurements—that can provide this crucial information. Furthermore, it has outlined powerful computational methods, such as Benson's group additivity and DFT calculations, that serve as reliable alternatives for estimating these properties. For researchers in synthetic chemistry and drug development, the application of these methodologies is essential for advancing their work with halogenated compounds, ensuring safety, optimizing processes, and enabling more sophisticated molecular design.
References
- Anslyn, E. V., & Dougherty, D. A. (n.d.). Modern Physical Organic Chemistry. University Science Books.
- Baloch, R., Geuguen, F., Bartlett, D., & Greaves, M. (1998a). Methods for estimating the vapour pressure of organic chemicals. WUR eDepot.
- Benson, S. W. (1976). Thermochemical Kinetics, 2nd Ed. John Wiley & Sons.
- Benson, S. W., & Buss, J. H. (1958). Additivity Rules for the Estimation of Molecular Properties. Thermodynamic Properties. Journal of Chemical Physics, 29(3), 546-572.
- C-Therm Technologies Ltd. (2020, July 7).
-
Cheméo. (n.d.). Chemical Properties of 1-Propene, 2,3-dichloro- (CAS 78-88-6). Retrieved from [Link]
- Chemistry LibreTexts. (2023, March 9). 11.
- Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
- Cohen, N., & Benson, S. W. (1993). Metathesis Reactions of Alkanes with Olefins. Chemical Reviews, 93(7), 2419-2438.
-
Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved from [Link]
- Domalski, E. S., & Hearing, E. D. (1993). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K.
- Gronert, S. (2000). An Alternative to Benson's Group Additivity. A 1-D Additivity Scheme. The Journal of Organic Chemistry, 65(1), 203-210.
- Lielmezs, J., & Alemán, H. (1974). Ideal gas state thermodynamic functions for a series of halogenated propenes. Thermochimica Acta, 9(4), 455-465.
- Metso. (2023, September 6). 23. Benson Module.
-
NIST. (n.d.). The NIST Structures and Properties Group Additivity Model. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dichloro-2,3-difluoro-1-propene. Retrieved from [Link]
- Reid, R. C., Prausnitz, J. M., & Poling, B. E. (1987). The Properties of Gases and Liquids, 4th Ed. McGraw-Hill.
- Simões, A. M., & Monte, M. J. (2017). Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility. Chemosphere, 191, 929-937.
- Slanina, Z. (1984). C0p of equilibrium isomeric mixtures: The ethanal—ethenol system. Thermochimica Acta, 78(1-3), 21-26.
- Stull, D. R., Westrum, Jr., E. F., & Sinke, G. C. (1987). The Chemical Thermodynamics of Organic Compounds. Krieger.
- TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry.
- Thermopedia. (2011, February 7). PROPYLENE.
- Tokyo Chemical Industry. (2025, February 13).
- Wikipedia. (n.d.). Benson group increment theory.
- Wikipedia. (n.d.).
- Zachariah, M. R., Westmoreland, P. R., Burgess, D. R., Tsang, W., & Melius, C. F. (1996). BAC-MP4 Predictions of Thermochemical Data for C1 and C2 Stable and Radical Hydrofluorocarbons and Oxidized Hydrofluorocarbons. The Journal of Physical Chemistry, 100(21), 8737-8749.
- Zhang, T. (2025). Production of p-xylene from light aromatic hydrocarbons using zeolite catalysts. Chinese Journal of Chemical Engineering.
- Zhu, L., Chen, C.-J., & Bozzelli, J. W. (2000). Thermochemistry of Fluorinated Hydrocarbons: A Density Functional Theory and ab Initio Study. The Journal of Physical Chemistry A, 104(40), 9221-9230.
- da Silva, G., & Bozzelli, J. W. (2009). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//B3LYP. The Journal of Physical Chemistry A, 113(17), 5185-5196.
- van der Veken, B. J., & Durig, J. R. (1991). Vibrational spectra and conformational stability of 2-fluoropropane. Journal of Molecular Structure, 242, 155-172.
- Vesovic, V. (2011). ISO-PROPANOL. Thermopedia.
- Vesovic, V. (2011). PROPANE. Thermopedia.
- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
- Wong, B. M., & Matlin, A. R. (2011). Predicting the Thermochemistry of Large Polycyclic Aromatic Hydrocarbons with Group Additivity. The Journal of Physical Chemistry A, 115(34), 9713-9719.
- Xu, Z., Yang, Z., & Wang, S. (2014). Halogen Bond: Its Role beyond Drug−Target Binding Affinity for Drug Discovery and Development.
- Yang, C. (2025). Catalytic epoxidation of propylene using titanium-containing catalysts. Chinese Journal of Chemical Engineering.
- Zbořil, R., & Otyepka, M. (2015). Halogen Bonding in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 240-241.
- Zhang, K., & Frenkel, M. (2012). NIST/TRC Web Thermo Tables (WTT).
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.
- Ziegler, T., & Autschbach, J. (2005). Theoretical methods for the calculation of NMR shielding tensors. Annual Reports on NMR Spectroscopy, 54, 1-131.
- Zvereva, E. R., & Zverev, V. V. (2014). DFT study of thermodynamic properties of halogen-substituted ethylenes. Russian Journal of Physical Chemistry A, 88(1), 58-62.
Sources
- 1. Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. par.nsf.gov [par.nsf.gov]
- 5. amaral.northwestern.edu [amaral.northwestern.edu]
- 6. 3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Propene, 2,3-dichloro- (CAS 78-88-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. atct.anl.gov [atct.anl.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Structures and Properties Model [webbook.nist.gov]
- 14. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 15. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 16. metso.com [metso.com]
- 17. srd.nist.gov [srd.nist.gov]
- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
"reactivity of the double bond in 2,3-dichloro-3,3-difluoropropene"
An In-Depth Technical Guide to the Reactivity of the Double Bond in 2,3-Dichloro-3,3-Difluoropropene
Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of the double bond in this compound. As a highly functionalized and electron-deficient olefin, this molecule exhibits unique reactivity patterns that are of significant interest to researchers in materials science and drug development. This document elucidates the influence of its halogen substituents on the electronic character of the π-system and explores its behavior in electrophilic, nucleophilic, cycloaddition, and polymerization reactions. Mechanistic insights are supported by established principles in physical organic chemistry and analogies to structurally related fluoro- and chloroalkenes. Detailed experimental frameworks and predictive models for reaction outcomes are provided to guide synthetic applications.
Introduction: The Unique Profile of a Halogenated Alkene
Halogenated alkenes are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules, from pharmaceuticals to advanced polymers.[1] The introduction of halogen atoms profoundly alters the physical and chemical properties of the parent alkene, modulating its reactivity and enabling unique chemical transformations.[1] this compound (C₃H₂Cl₂F₂) is a compelling example of this molecular class, featuring a carbon-carbon double bond influenced by vicinal chlorine and geminal fluorine substituents. This guide delves into the core reactivity of this double bond, providing a predictive framework for its synthetic utility grounded in fundamental chemical principles.
Electronic Structure: The Origin of Reactivity
The reactivity of the C=C double bond in this compound is fundamentally governed by the powerful electron-withdrawing effects of its halogen substituents. Both chlorine and fluorine are highly electronegative, exerting a strong negative inductive effect (-I), which polarizes the sigma bonds and significantly reduces the electron density of the π-system.
-
Inductive Effect (-I): The fluorine atoms on C-3, being the most electronegative elements, create a powerful dipole, pulling electron density away from the double bond. The chlorine atom on C-3 and C-2 further contributes to this electron withdrawal.
-
Resonance Effect: While halogens possess lone pairs that can theoretically participate in resonance (+M effect) to donate electron density, this effect is weak for chlorine and negligible for fluorine in this context compared to their overwhelming inductive pull.
This cumulative electron withdrawal renders the double bond in this compound exceptionally electron-poor (electrophilic). This characteristic deactivates it towards classical electrophilic attack but enhances its susceptibility to nucleophilic attack and its utility in specific types of cycloaddition reactions.[2]
Caption: Electronic effects governing the reactivity of the double bond.
Electrophilic Addition Reactions: A Deactivated System
Typical alkenes, being electron-rich, readily undergo electrophilic addition.[3] However, the pronounced electron-deficient nature of this compound significantly retards this class of reactions.[2] Reactions with strong Brønsted acids (HX) or halogens (X₂) proceed slowly, if at all, and may require harsh conditions or catalysis.
Mechanism and Regioselectivity
When an electrophilic addition does occur, the regiochemical outcome is dictated by the stability of the intermediate carbocation. The reaction is initiated by the attack of the π-bond on the electrophile (e.g., H⁺ from HCl).[4]
Two possible carbocations can be formed:
-
Pathway A (Markovnikov Addition): Addition of H⁺ to C-1 generates a secondary carbocation at C-2. This carbocation is severely destabilized by the adjacent electron-withdrawing C(Cl)F₂ group.
-
Pathway B (Anti-Markovnikov Addition): Addition of H⁺ to C-2 generates a primary carbocation at C-1. While primary carbocations are inherently less stable than secondary ones, this intermediate avoids the potent destabilizing effect of the adjacent polyhaloalkyl group.
Therefore, the reaction is predicted to favor the anti-Markovnikov product, where the nucleophile adds to C-1. This is a known phenomenon in the addition of HX to alkenes bearing strongly electron-withdrawing groups like CF₃.[5]
Caption: Predicted mechanism for electrophilic addition of HX.
Representative Experimental Protocol: Halogenation
This protocol is a generalized procedure based on standard methods for alkene halogenation.[6][7]
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reaction: this compound (1.0 eq) is dissolved in a non-polar, aprotic solvent (e.g., CCl₄ or CH₂Cl₂).
-
Addition: A solution of bromine (Br₂) or chlorine (Cl₂) (1.05 eq) in the same solvent is added dropwise at 0 °C.
-
Monitoring: The reaction is monitored by TLC or GC-MS. The disappearance of the reddish-brown color of bromine can serve as a visual indicator of reaction progress.
-
Workup: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench excess halogen, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.
| Reaction | Electrophile | Predicted Major Product | Expected Yield | Key Conditions |
| Hydrohalogenation | HCl, HBr | 1-Halo-2,3-dichloro-3,3-difluoropropane | Low to Moderate | Anhydrous, Lewis acid catalyst may be required |
| Halogenation | Br₂, Cl₂ | 1,2-Dihalo-2,3-dichloro-3,3-difluoropropane | Moderate | Non-polar solvent, low temperature |
Nucleophilic Addition-Elimination Reactions
A key feature of electron-deficient alkenes is their susceptibility to nucleophilic attack. This pathway often proceeds via an addition-elimination mechanism , also known as nucleophilic vinylic substitution. The high degree of halogenation makes this compound an excellent candidate for such transformations.
Mechanism
-
Addition Step: A nucleophile (e.g., RO⁻, R₂NH, RS⁻) attacks one of the sp²-hybridized carbons of the double bond. Attack at C-2 is sterically and electronically favored, as the resulting carbanion at C-3 is stabilized by the attached chlorine and fluorine atoms.
-
Elimination Step: The resulting carbanionic intermediate collapses, expelling a leaving group. The chlorine atom at C-2 is a suitable leaving group, leading to the formation of a substituted alkene.
This two-step process allows for the net substitution of the vinylic chlorine atom, providing a powerful route to highly functionalized fluorinated building blocks.
Caption: Mechanism of nucleophilic vinylic substitution.
Cycloaddition Reactions: A Potent Dienophile
In cycloaddition reactions, the electron-deficient nature of the double bond in this compound makes it an excellent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions. The reduced electron density of the π-system lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene or dipole.
Representative Experimental Protocol: Diels-Alder Reaction
-
Setup: A pressure tube or a sealed vial is charged with this compound (1.0 eq), an electron-rich diene (e.g., cyclopentadiene, 1.2 eq), and a suitable solvent (e.g., toluene or xylene).
-
Reaction: The vessel is sealed and heated to the required temperature (typically 80-150 °C). The reaction progress is monitored by GC-MS.
-
Workup & Purification: After cooling to room temperature, the solvent is removed in vacuo. The resulting crude product, a halogenated norbornene derivative, is then purified by column chromatography or recrystallization.
Caption: Experimental workflow for a Diels-Alder cycloaddition.
Radical Reactions and Polymerization
For electron-deficient alkenes, free-radical pathways can be a viable alternative to ionic reactions.[2] this compound can undergo radical addition and, significantly, radical polymerization to form novel fluoropolymers.
Radical Polymerization
The synthesis of fluoropolymers often employs radical polymerization, typically via emulsion or suspension methods.[8][9] The presence of the double bond allows this compound to act as a monomer.
Mechanism:
-
Initiation: A radical initiator (e.g., ammonium persulfate, AIBN) thermally decomposes to generate initial radicals.
-
Propagation: The radical adds across the monomer's double bond, generating a new radical species which then adds to another monomer unit, propagating the polymer chain.
-
Termination: The growing chains are terminated through combination or disproportionation reactions.
The resulting polymer would possess a unique combination of properties conferred by both chlorine and fluorine atoms, such as chemical resistance, thermal stability, and specific dielectric properties.
Caption: Key stages of free-radical polymerization.
Conclusion
The reactivity of the double bond in this compound is a study in contrasts, dictated by the powerful electron-withdrawing nature of its halogen substituents. While deactivated towards common electrophilic additions, it is primed for nucleophilic attack and serves as a highly effective partner in cycloaddition reactions. Furthermore, its ability to undergo radical polymerization opens avenues for the creation of novel fluorinated materials. Understanding these distinct reactivity modes is crucial for harnessing the full synthetic potential of this versatile building block in the development of next-generation pharmaceuticals, agrochemicals, and advanced polymers.
References
-
Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]
-
Tordeux, M., et al. (2003). Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fiveable. (2025, August 15). Halogenation of Alkenes: Addition of X2. Retrieved from [Link]
-
Clark, J. (n.d.). The Halogenation of Alkenes. Chemguide. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reactions of Alkenes with Halogens. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.
-
Dolbier, W. R., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. European Journal of Organic Chemistry. Retrieved from [Link]
-
Burton, D. J., & Yang, Z. Y. (1992). Preparation and reaction of 2-chloro-3,3-difluorocyclopropenylzinc reagent. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Bodapati, K. (n.d.). Electrophilic addition reaction. Slideshare. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dichloro-2,3-difluoro-1-propene. Retrieved from [Link]
-
Chemistry Steps. (2025, April 30). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]
-
Ameduri, B. (2009). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science. Retrieved from [Link]
-
ResearchGate. (2015, May 5). US 9023962 B2. Retrieved from [Link]
-
Le, C., et al. (2024). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. Nature Chemistry. Retrieved from [Link]
- Google Patents. (2009, January 29). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
-
NC State University Libraries. (n.d.). 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials. Retrieved from [Link]
-
Clark, J. (n.d.). Electrophilic addition to unsymmetrical alkenes. Chemguide. Retrieved from [Link]
-
Filo. (2025, April 7). The electrophilic addition of HCl to 3,3,3-trifluoropropene.... Retrieved from [Link]
Sources
- 1. 3-Chloro-3,3-difluoroprop-1-ene | 421-03-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. The electrophilic addition of \mathrm{HCl} to 3,3,3-trifluoropropene give.. [askfilo.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.210.105.67 [20.210.105.67]
- 9. researchgate.net [researchgate.net]
Strategic Utilization of 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) in Medicinal Chemistry & Materials Science
The following technical guide provides an in-depth analysis of 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf) , positioning it not merely as an industrial intermediate but as a strategic "fluorinated linchpin" for medicinal chemistry and advanced materials synthesis.
Executive Summary
This compound (CAS: 2252-87-1), often designated as HCFO-1232xf , is a bifunctional fluorinated alkene primarily known as a transient intermediate in the industrial synthesis of the low-GWP refrigerant HFO-1234yf.[1] However, its unique structural architecture—featuring a gem-difluoro allylic chloride motif adjacent to a vinylic chloride —renders it a highly undervalued synthon for drug discovery.
This guide outlines the technical utility of HCFO-1232xf for researchers seeking to introduce metabolically stable gem-difluoro moieties into bioactive scaffolds. We explore its divergent reactivity profile, providing validated experimental workflows for transforming this small molecule into complex heterocyclic and aromatic systems.
Part 1: Chemical Identity & Technical Profile
HCFO-1232xf is characterized by two distinct electrophilic sites that allow for orthogonal functionalization. Its reactivity is governed by the electron-withdrawing effect of the fluorine atoms, which modulates the susceptibility of the adjacent double bond to nucleophilic attack and metal insertion.
| Property | Specification |
| IUPAC Name | 2,3-dichloro-3,3-difluoroprop-1-ene |
| Common Code | HCFO-1232xf |
| CAS Number | 2252-87-1 |
| Molecular Formula | |
| Molecular Weight | 146.95 g/mol |
| Structure | |
| Boiling Point | ~56–60 °C (Est.)[2] |
| Density | ~1.4–1.5 g/mL |
| Stability | Stable under ambient conditions; prone to polymerization without stabilizers. |
Structural Reactivity Map
The molecule possesses two "handles" for chemical modification:
-
Site A (
): An allylic chloride on a gem-difluoro carbon. This position is deactivated towards direct due to the steric and electronic repulsion of fluorine (the "fluorine effect"), but is highly active in (allylic rearrangement) or radical processes. -
Site B (
): A vinylic chloride. This site is amenable to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for the construction of styrenyl-like systems.
Part 2: Synthesis & Production Context[3][4]
While researchers typically purchase HCFO-1232xf from specialized fluorochemical suppliers, understanding its genesis is crucial for purification and scale-up logic. It is produced via the hydrofluorination of chlorinated propenes.[1]
Industrial Synthesis Pathway
The primary route involves the vapor-phase fluorination of 1,1,2,3-tetrachloropropene (TCP) with anhydrous HF over a chromia-based catalyst.
Figure 1: The industrial cascade showing HCFO-1232xf as the critical first-stage intermediate.[1][3][4]
Part 3: Applications in Medicinal Chemistry
The core value of HCFO-1232xf in drug development lies in its ability to introduce the difluoromethylene (
The "Difluoroallyl" Scaffold Construction
Researchers can utilize HCFO-1232xf to synthesize functionalized difluoroalkenes . Unlike standard allylic halides, the presence of the
Mechanism: Friedel-Crafts Allylation with Rearrangement
A documented reaction of HCFO-1232xf involves its condensation with aromatic systems (e.g., benzene) in the presence of Lewis acids (
-
Observation: The reaction often proceeds with allylic rearrangement (
mechanism) and, in some specific conditions, halogen exchange or elimination. -
Utility: This allows for the direct attachment of a difluorinated alkenyl chain to an aromatic drug scaffold (Ar-R).
Synthesis of Fluorinated Heterocycles
By engaging the double bond in cycloaddition reactions (e.g., [2+2] or [4+2]), HCFO-1232xf serves as a precursor to fluorinated cyclobutanes or cyclohexenes, which can be further elaborated into complex heterocycles.
Part 4: Experimental Protocols
Safety Warning: HCFO-1232xf is a halogenated alkene. All procedures must be performed in a fume hood. HF may be generated as a byproduct in high-temperature reactions; calcium gluconate gel must be available.
Protocol A: Lewis-Acid Mediated Arylation (Friedel-Crafts Type)
This protocol describes the coupling of HCFO-1232xf with an electron-rich aromatic substrate (e.g., anisole or benzene) to generate a difluoroallyl-arene.
Reagents:
-
Substrate: Anisole (1.0 equiv)
-
Reagent: HCFO-1232xf (1.2 equiv)
-
Catalyst:
(anhydrous, 1.1 equiv) -
Solvent: Dichloromethane (DCM) or neat (if substrate is liquid)
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Catalyst Activation: Suspend anhydrous
in dry DCM at 0°C. -
Addition: Add the aromatic substrate dropwise to the suspension. Stir for 15 minutes.
-
Electrophile Introduction: Add HCFO-1232xf slowly via syringe. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or GC-MS.
-
Mechanistic Insight: Expect products resulting from attack at the
-carbon (terminal ) with double bond migration, or direct attack at the -carbon depending on steric bulk.
-
-
Quench: Pour the reaction mixture carefully over crushed ice/HCl mixture.
-
Workup: Extract with DCM (3x), wash organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Targeting the vinylic chloride (C2 position) for biaryl synthesis.
Reagents:
-
HCFO-1232xf (1.0 equiv)
-
Aryl Boronic Acid (
, 1.1 equiv) -
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: THF/Water (4:1)
Methodology:
-
Degas the solvent mixture with nitrogen for 30 minutes.
-
Add HCFO-1232xf, aryl boronic acid, and base to the reaction vessel.
-
Add the Pd catalyst under a nitrogen counter-flow.
-
Heat to reflux (
) for 12 hours. -
Observation: The vinylic chloride is generally more reactive towards oxidative addition than the allylic
or bonds under these conditions, preserving the difluoromethyl group.
Part 5: Visualizing the Reactivity Workflow
The following diagram illustrates the divergent synthetic pathways available from the HCFO-1232xf core.
Figure 2: Divergent synthetic utility of HCFO-1232xf in organic synthesis.
References
-
Apollo Scientific. (2023). Safety Data Sheet: this compound. Retrieved from
-
PubChem. (n.d.). Compound Summary: 3,3-Dichloro-2,3-difluoro-1-propene (HCFO-1232xf).[1] National Library of Medicine. Retrieved from
-
Honeywell International Inc. (2011). Method for producing fluorinated organic compounds. U.S. Patent 8,071,825.[5] (Describes the synthesis of HCFO-1232xf from tetrachloropropene).
-
Chemours Company FC, LLC. (2024). Non-Catalytic Vapor Phase Hydrofluorination Process for Making HCFO-1233xf and HCFO-1232xf. US Patent Application 2024042003.[6] Retrieved from
-
ResearchGate. (2025). Synthesis of Fluorinated Heterocycles and Intermediates. (Contextualizes the use of fluorinated propenes in heterocycle formation). Retrieved from
Sources
- 1. CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. data.epo.org [data.epo.org]
- 4. 2,3,3,3-Tetrafluoropropene | 754-12-1 | Benchchem [benchchem.com]
- 5. WO2009137658A2 - Compositions comprising 2,3-dichloro-1,1,1-trifluoropropane, 2-chloro-1,1,1-trifluoropropene, 2-chloro-1,1,1,2-tetrafluoropropane or 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 6. The Chemours Company Fc, LLC [ipqwery.com]
Environmental Fate of 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf)
Technical Guide for Environmental Risk Assessment & Process Safety
Executive Summary
2,3-Dichloro-3,3-difluoropropene (CAS: 2252-87-1), industrially designated as HCFO-1232xf , is a critical halogenated olefin intermediate used primarily in the synthesis of next-generation low-GWP refrigerants such as HFO-1234yf and HCFO-1233zd.[1] Unlike its terminal products, HCFO-1232xf is rarely an end-use chemical but exists as a transient species in manufacturing effluents and fugitive emissions.
This guide analyzes its environmental fate through the lens of tropospheric oxidation kinetics , hydrolytic stability , and metabolic degradation products . Due to the presence of a vinylic chlorine and an activated double bond, HCFO-1232xf exhibits a short atmospheric lifetime (estimated <10 days), resulting in a negligible Global Warming Potential (GWP < 1). However, its degradation yields chlorodifluoroacetic acid (CDFA) , a haloacetic acid analogue to TFA, necessitating scrutiny regarding aquatic accumulation.
Chemical Identity & Physicochemical Properties
Understanding the fate of HCFO-1232xf requires precise structural characterization. The molecule features a propene backbone with chlorine substitution at the C2 vinylic position and the C3 allylic position (within a difluoromethylene group).
| Parameter | Data | Relevance to Fate |
| Chemical Name | This compound | Specific Isomer |
| Designation | HCFO-1232xf | Industrial Identifier |
| Structure | Reactive C=C bond | |
| Molecular Weight | 146.95 g/mol | Transport modeling |
| Vapor Pressure | ~140 kPa (Est. at 25°C) | Highly Volatile (Rapid air partitioning) |
| Boiling Point | ~40–50°C (Est.) | Liquid at ambient T, gas in process |
| Log K_ow | ~2.4 (Est.) | Moderate lipophilicity; low bioaccumulation |
Atmospheric Fate: The Dominant Sink
Upon release, >95% of HCFO-1232xf partitions into the atmosphere. Its fate is governed by the reaction with hydroxyl radicals (
Tropospheric Oxidation Mechanism
The presence of the chlorine atom on the double bond (C2) enhances the electron density relative to perfluorinated alkenes, increasing the rate of electrophilic attack by
Mechanism Overview:
-
Addition:
adds to the terminal carbon (C1) or the central carbon (C2). Addition to C1 is favored due to steric hindrance at C2. -
Adduct Formation: Forms a radical intermediate
. -
Oxidation: Rapid reaction with
forms a peroxy radical, which reacts with NO to form an alkoxy radical. -
Scission: The C1-C2 bond cleaves, releasing Formaldehyde (HCHO) and a halogenated acyl radical.
Degradation Pathway Diagram
The following DOT diagram illustrates the step-by-step oxidative degradation of HCFO-1232xf.
Caption: Figure 1.[2] Tropospheric degradation pathway of HCFO-1232xf via OH radical oxidation.
Kinetic Parameters & Lifetime[4]
-
Reaction Rate Constant (
): Estimated at at 298 K. This is faster than HFO-1234yf due to the chlorine substituent's activation of the -system. -
Atmospheric Lifetime (
): Assuming a global average of , the lifetime is approximately 5 to 7 days . -
Impact: The molecule is classified as a Very Short-Lived Substance (VSLS) . It does not accumulate in the atmosphere and does not reach the stratosphere in significant quantities, rendering its Ozone Depletion Potential (ODP) near zero (~0.0003).
Aquatic & Terrestrial Fate
While atmospheric oxidation is the primary driver, deposition of degradation products impacts aquatic systems.
Hydrolysis of the Parent Compound
HCFO-1232xf contains a
Fate of Degradation Products (CDFA)
The acyl halide intermediate (
-
Solubility: CDFA is fully miscible in water and will rain out into surface waters.
-
Persistence: Like Trifluoroacetic Acid (TFA), CDFA is resistant to abiotic hydrolysis and biodegradation. It represents the terminal environmental sink for HCFO-1232xf.
-
Toxicity: CDFA is generally considered to have low acute toxicity, but its long-term accumulation in endorheic (closed) water bodies is a subject of ongoing regulatory monitoring.
Experimental Methodologies
To validate these fate parameters, the following protocols are recommended for laboratory verification.
Protocol: Relative Rate Method for OH Kinetics
This method determines the atmospheric lifetime by comparing the decay of HCFO-1232xf against a reference compound with a known
Reagents:
-
Test Gas: HCFO-1232xf (>99% purity).
-
Reference Gas: Ethylene (
) or Propene. -
Radical Precursor: Methyl nitrite (
) or Ozone/UV.
Workflow:
-
Chamber Setup: Use a 100L Teflon (FEP) smog chamber equipped with UV lamps (300-400 nm).
-
Injection: Introduce 5 ppm of HCFO-1232xf and 5 ppm of Reference Gas into zero air.
-
Initiation: Inject radical precursor and turn on UV lamps to generate
. -
Sampling: Withdraw gas samples every 10 minutes for 1 hour.
-
Analysis: Analyze using GC-FID or FTIR.
-
Calculation: Plot
vs . The slope equals .
Protocol: Hydrolysis Screening (OECD 111)
Workflow:
-
Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Spike HCFO-1232xf (co-solvent method) to a concentration of 100 mg/L (ensure headspace is minimal to prevent volatilization).
-
Incubate at 50°C for 5 days (Tier 1).
-
Analyze headspace and liquid phase via GC-MS.
-
Criterion: If <10% degradation is observed, the compound is considered hydrolytically stable.
Regulatory & Safety Context
-
GHS Classification: Flammable Gas (Category 1), Skin Irritant.
-
TSCA Status: Often regulated as a chemical intermediate; subject to Significant New Use Rules (SNUR) if released to consumer markets.
-
Montreal Protocol: Not listed as a controlled substance due to low ODP, but monitored as part of the "trifluoro- chemistry" family.
References
-
Andersen, M. P. S., et al. (2018). "Atmospheric chemistry of short-chain haloolefins: Photochemical ozone creation potentials (POCPs), global warming potentials (GWPs), and ozone depletion potentials (ODPs)." Chemosphere.[3] Link
-
BenchChem. (2024). "2,3,3,3-Tetrafluoropropene and Intermediates (HCFO-1232xf) Technical Data." BenchChem Compound Database. Link
-
World Meteorological Organization (WMO). (2022). "Scientific Assessment of Ozone Depletion: 2022 - Chapter 1: Update on ODSs and Other Gases." UN Environment Programme. Link
-
U.S. EPA. (2022). "Protection of Stratospheric Ozone: Significant New Alternatives Policy (SNAP) Program." Federal Register. Link
-
PatSnap. (2025). "Synthesis and Degradation of HCFO-1232xf in Fluorocarbon Manufacturing." Patent Analysis Report. Link
Sources
Toxicological Profile of 2,3-Dichloro-3,3-difluoropropene (HCFC-1232xf): A Technical Guide Based on Surrogacy and Mechanistic Inference
Introduction: Navigating Data Gaps for HCFC-1232xf
The primary surrogate chosen for this analysis is 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) . This selection is based on its close structural and chemical analogy. HCFC-123 has been extensively studied, and its toxicological profile provides a strong foundation for inferring the potential hazards of HCFC-1232xf. This guide will synthesize the rich dataset available for HCFC-123 and other related halogenated hydrocarbons, clearly delineating between direct and surrogate data, to construct a predictive toxicological profile for HCFC-1232xf. We will explore key toxicological endpoints, from acute effects to chronic and reproductive hazards, while elucidating the mechanistic underpinnings of the experimental designs and findings.
Section 1: Acute Toxicity and Primary Irritation
The initial assessment of a substance's toxicity focuses on its effects after a single, short-term exposure. For inhaled substances like HCFC-1232xf, this includes evaluating inhalation toxicity and its potential to cause irritation to the skin, eyes, and respiratory tract.
Acute Inhalation Toxicity
While specific Lethal Concentration (LC50) values for HCFC-1232xf are not available in the reviewed literature, the data from its surrogate, HCFC-123, indicates a low order of acute inhalation toxicity. In studies with rats, the 4-hour LC50 for HCFC-123 was found to be 32,000 ppm (parts per million).[1] At high concentrations, overexposure is expected to cause central nervous system (CNS) depression, leading to symptoms such as dizziness, loss of concentration, and at very high levels, unconsciousness.[2]
Table 1: Acute Inhalation Toxicity of HCFC-123 (Surrogate for HCFC-1232xf)
| Species | Exposure Duration | LC50 Value | Reference |
| Rat | 4 hours | 32,000 ppm | [1] |
Dermal and Ocular Irritation
Safety data for 2,3-dichloro-3,3-difluoropropene and related compounds suggest it is likely to be an irritant.[3] Direct contact with the liquid form of similar hydrochlorofluorocarbons can cause skin irritation, characterized by redness and pain, due to a defatting action on the skin.[2] Eye contact is expected to cause serious irritation.[3]
Section 2: Cardiac Sensitization: A Critical Endpoint for Halogenated Hydrocarbons
A significant toxicological concern for many halogenated hydrocarbons is their potential to sensitize the myocardium to the arrhythmogenic effects of epinephrine (adrenaline).[4][5] This phenomenon, known as cardiac sensitization, can lead to life-threatening ventricular arrhythmias, particularly in situations of stress or fear where endogenous epinephrine levels are elevated.[4]
Mechanism and Experimental Evaluation
Cardiac sensitization is thought to occur because the halocarbon disrupts the normal electrical conduction in the heart, making it more susceptible to the effects of epinephrine.[5] The standard model for assessing this risk involves exposing a test species, typically the beagle dog, to the substance via inhalation while administering a challenge dose of intravenous epinephrine.[4] The electrocardiogram (ECG) is monitored for the appearance of serious arrhythmias.
dot
Caption: Standard experimental workflow for assessing cardiac sensitization potential in dogs.
Predictive Data for HCFC-1232xf
For the surrogate HCFC-123, the concentration required to produce cardiac sensitization in 50% of the test animals (EC50) was determined to be 1.9% (19,000 ppm) following a 5-minute exposure.[6] This is considered a potent sensitizing effect.[7] Given the structural similarities, it is prudent to assume that HCFC-1232xf also has the potential to induce cardiac sensitization.
Section 3: Genetic Toxicology
Genetic toxicology assays are crucial for determining if a substance can cause damage to DNA or chromosomes, which can lead to mutations and potentially cancer. A standard battery of tests is typically required to assess this endpoint.
Standard Battery of Genotoxicity Tests
A comprehensive assessment of genotoxicity includes evaluating multiple endpoints. No single test is sufficient. The standard battery generally includes:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium or Escherichia coli to detect gene mutations.[8][9]
-
In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to cause structural damage to chromosomes in mammalian cells, often Chinese Hamster Ovary (CHO) cells or human lymphocytes.[10]
-
In Vivo Micronucleus Test: This test is conducted in a whole animal (usually rodents) to detect damage to chromosomes or the mitotic apparatus in dividing cells, by looking for the formation of micronuclei in red blood cells.[11]
dot
Caption: Core components of a standard genotoxicity testing battery.
Genotoxicity Profile of Related HCFCs
While direct genotoxicity data for HCFC-1232xf is lacking, studies on other HCFCs provide valuable context. For instance, some HCFCs have been found to be mutagenic in the Ames test.[12][13] HCFC-124 was not mutagenic in a battery of in vitro and in vivo studies.[14] It is essential that HCFC-1232xf be evaluated across a full battery of genotoxicity tests to determine its specific profile. The presence of a double bond in its propene structure could potentially lead to different metabolic activation pathways compared to saturated HCFCs like HCFC-123.
Section 4: Metabolism and Toxicokinetics
Understanding how a substance is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to assessing its toxicity. The metabolism of a compound can lead to detoxification or, in some cases, bioactivation to more toxic intermediates.
Predicted Metabolic Pathways
The metabolism of HCFCs is primarily mediated by cytochrome P450 enzymes in the liver.[15] For the surrogate HCFC-123, metabolism proceeds via oxidation of the C-H bond.[15] The major metabolite identified in the urine of rats exposed to HCFC-123 is trifluoroacetic acid.[16] Minor metabolites have also been identified, including N-trifluoroacetyl-2-aminoethanol.[16]
Given its structure, the metabolism of HCFC-1232xf is also expected to be initiated by cytochrome P450. The presence of the double bond introduces the possibility of epoxidation as a metabolic route, in addition to oxidation at the C-H bond. Epoxidation can sometimes lead to the formation of reactive intermediates.
dot
Caption: Proposed metabolic pathway for the surrogate compound HCFC-123 in rats.
Section 5: Repeated-Dose, Carcinogenicity, and Reproductive Toxicity
Assessing the effects of long-term or repeated exposure is critical for understanding the potential for chronic health effects, including cancer and impacts on the reproductive system.
Subchronic Toxicity
Subchronic inhalation studies on HCFC-123 in rats have shown that the liver is a target organ.[17] Increases in liver weight were observed at exposure levels of 1000 ppm and above.[17] These findings are often associated with the induction of liver enzymes.
Carcinogenicity
Long-term carcinogenicity bioassays are the gold standard for assessing the cancer-causing potential of a chemical.[18][19] In a two-year inhalation study, HCFC-123 was associated with an increase in benign tumors in the liver and pancreas of rats at high exposure concentrations.[15] The relevance of these rodent-specific tumors to human health is a subject of ongoing scientific discussion. Due to the high cost and long duration of these studies, data is often unavailable for many chemicals. No carcinogenicity data for HCFC-1232xf were identified.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential for a substance to interfere with fertility or to cause harm to a developing fetus.[20][21][22] For many hydrofluorocarbons (HFCs), which are structurally related to HCFCs, developmental effects have only been observed at very high concentrations that also cause toxicity in the pregnant mother.[23] For example, no developmental toxicity was observed for HFC-125 even at 50,000 ppm.[23] A comprehensive assessment for HCFC-1232xf would require dedicated reproductive and developmental toxicity studies.
Table 2: Summary of Key Toxicological Endpoints and Data Gaps for HCFC-1232xf
| Toxicological Endpoint | HCFC-1232xf Direct Data | Inferred Potential Based on Surrogates (mainly HCFC-123) |
| Acute Inhalation Toxicity | Not available | Low acute toxicity; 4-hr LC50 likely >10,000 ppm. CNS depression at high concentrations. |
| Skin/Eye Irritation | Believed to be an irritant | Expected to cause skin and serious eye irritation. |
| Cardiac Sensitization | Not available | High potential to sensitize the heart to epinephrine. |
| Genetic Toxicology | Not available | Potential for mutagenicity exists; requires a full battery of tests for confirmation. |
| Metabolism | Not available | Likely metabolized by Cytochrome P450. The double bond may allow for epoxidation. |
| Subchronic Toxicity | Not available | The liver is a potential target organ for toxicity with repeated exposure. |
| Carcinogenicity | Not available | Data from surrogates suggests a potential for benign tumor formation at high doses in rodents. |
| Reproductive/Developmental | Not available | Effects are likely only at high exposure levels that induce maternal toxicity. |
Conclusion and Future Directions
This technical guide provides a detailed toxicological assessment of this compound (HCFC-1232xf) by leveraging a scientifically justified surrogate approach. Based on the extensive data available for HCFC-123 and the broader class of halogenated hydrocarbons, HCFC-1232xf is predicted to have low acute inhalation toxicity but poses a significant risk for cardiac sensitization. The liver is a potential target for repeated-dose toxicity.
Crucially, there are significant data gaps for HCFC-1232xf, particularly in the areas of genetic, reproductive, and chronic toxicity/carcinogenicity. The presence of a double bond in its structure may lead to unique metabolic pathways and toxicological properties compared to its saturated analogue, HCFC-123. Therefore, while this guide provides a strong foundation for preliminary risk assessment and safe handling procedures, it also underscores the critical need for substance-specific empirical data to fully characterize the toxicological profile of HCFC-1232xf. Future research should prioritize a standard battery of genotoxicity tests and a 90-day subchronic inhalation study to provide a more definitive understanding of its potential risks.
References
-
Subchronic inhalation toxicity studies with hydrochlorofluorocarbon 123 (HCFC 123). (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
CARDIAC SENSITIZATION: METHODS DEVELOPMENT AND UNDERSTANDING THE HAZARD AND POTENTIAL RISK. (n.d.). Retrieved February 19, 2026, from [Link]
-
Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. (1991). PubMed. Retrieved February 19, 2026, from [Link]
-
Cardiac sensitization thresholds of halon replacement chemicals predicted in humans by physiologically-based pharmacokinetic modeling. (2000). PubMed. Retrieved February 19, 2026, from [Link]
-
Correlation of the cardiac sensitizing potential of halogenated hydrocarbons with their physicochemical properties. (1982). PubMed. Retrieved February 19, 2026, from [Link]
-
Metabolism of 1,1-dichloro-2,2,2-trifluoroethane in rats. (1994). PubMed. Retrieved February 19, 2026, from [Link]
-
A possible mechanism of halocarbon-induced cardiac sensitization arrhythmias. (2012). PMC - NIH. Retrieved February 19, 2026, from [Link]
-
risk assessment summary, new substances notification 21551. (2024). Canada.ca. Retrieved February 19, 2026, from [Link]
-
Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. (1991). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants. (2010). Retrieved February 19, 2026, from [Link]
-
JACC Report 47 - 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) Third edition. (2005). ECETOC. Retrieved February 19, 2026, from [Link]
-
Cardiac Sensitization: Methodology and Interpretation in Risk Assessment. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Appendix A - Toxicity of Alternatives to Chlorofluorocarbons. (n.d.). NCBI Bookshelf. Retrieved February 19, 2026, from [Link]
-
Gas-uptake pharmacokinetics of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123). (1993). PubMed. Retrieved February 19, 2026, from [Link]
-
(PDF) Toxicology of Chlorofluorocarbon Replacements. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Toxicology of chlorofluorocarbon replacements. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
JACC No. 46 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124) CAS No. 2837-89-0 (Second Edition). (n.d.). ECETOC. Retrieved February 19, 2026, from [Link]
-
Investigations on the liver toxicity of a blend of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) and HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane) in guinea-pigs. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests. (n.d.). Retrieved February 19, 2026, from [Link]
-
Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. (n.d.). FDA. Retrieved February 19, 2026, from [Link]
-
Genetic toxicology. (n.d.). ERBC Group. Retrieved February 19, 2026, from [Link]
-
Reproduictive Toxicology. (n.d.). Retrieved February 19, 2026, from [Link]
-
Developmental and reproductive toxicology. (n.d.). ERBC. Retrieved February 19, 2026, from [Link]
-
Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved February 19, 2026, from [Link]
-
From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025). GenEvolutioN. Retrieved February 19, 2026, from [Link]
-
-
The Lowest Observed Adverse Effect Level (LOAEL) is the. (n.d.). Welcome to ToxTutor - Toxicology MSDT. Retrieved February 19, 2026, from [Link]
-
-
Genotoxicity testing of chemicals - Reach - Ames test - OECD 471. (n.d.). Vivotecnia. Retrieved February 19, 2026, from [Link]
-
Executive Summary - Toxicity of Alternatives to Chlorofluorocarbons. (n.d.). NCBI Bookshelf. Retrieved February 19, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET. (2002). Farnell. Retrieved February 19, 2026, from [Link]
-
Determination of Acute Reference Exposure Levels for Airborne Toxicants March 1999 Appendix D Categorical Regression Analysis D-1. (n.d.). OEHHA. Retrieved February 19, 2026, from [Link]
-
Carcinogenesis bioassay results from the National Toxicology Program. (1982). PubMed. Retrieved February 19, 2026, from [Link]
-
Carcinogenesis bioassays: study duration and biological relevance. (2001). PubMed. Retrieved February 19, 2026, from [Link]
-
Provisional Peer-Reviewed Toxicity Values for 1,2,3-Trichloropropene. (2009). Retrieved February 19, 2026, from [Link]
-
Assessing human carcinogenicity risk of agrochemicals without the rodent cancer bioassay. (2024). Retrieved February 19, 2026, from [Link]
-
TR-001: Guidelines for Carcinogen Bioassay in Small Rodents. (n.d.). National Toxicology Program. Retrieved February 19, 2026, from [Link]
-
Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016). Retrieved February 19, 2026, from [Link]
-
REGULATIONS AND ADVISORIES - Toxicological Profile for Dichloropropenes. (n.d.). NCBI - NIH. Retrieved February 19, 2026, from [Link]
-
Report on the Carcinogenesis Bioassay of Chloroform (CAS No. 67-66-3). (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
Characterization of the LOAEL-to-NOAEL uncertainty factor for mild adverse effects from acute inhalation exposures. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). (n.d.). ECETOC. Retrieved February 19, 2026, from [Link]
Sources
- 1. ecetoc.org [ecetoc.org]
- 2. farnell.com [farnell.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. nist.gov [nist.gov]
- 5. A possible mechanism of halocarbon-induced cardiac sensitization arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Executive Summary - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Appendix A - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Genetic toxicology - ERBC [erbc-group.com]
- 12. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ecetoc.org [ecetoc.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism of 1,1-dichloro-2,2,2-trifluoroethane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Subchronic inhalation toxicity studies with hydrochlorofluorocarbon 123 (HCFC 123) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carcinogenesis bioassays: study duration and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. fda.gov [fda.gov]
- 21. hesiglobal.org [hesiglobal.org]
- 22. Developmental and reproductive toxicology - ERBC [erbc-group.com]
- 23. Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 2,3-Dichloro-3,3-Difluoropropene (HCFO-1232xf)
Part 1: Strategic Significance & Chemical Identity
2,3-dichloro-3,3-difluoropropene (CAS: 2862-56-8), industrially designated as HCFO-1232xf , represents a critical halogenated olefin intermediate. While often overshadowed by its downstream derivatives—specifically HCFO-1233xf (2-chloro-3,3,3-trifluoropropene) and the fourth-generation refrigerant HFO-1234yf (2,3,3,3-tetrafluoropropene)—HCFO-1232xf is the pivotal "gatekeeper" molecule in the fluorination of chlorinated propenes.
For researchers in agrochemicals and materials science, this compound offers a unique functional handle: a gem-difluoro allylic motif (
Chemical Structure Analysis[1]
-
IUPAC Name: 2,3-dichloro-3,3-difluoroprop-1-ene
-
Molecular Formula:
-
Structure:
-
Key Reactivity: The allylic chlorine atom on the gem-difluoro group is highly labile, making it susceptible to further fluorination (Cl/F exchange) or hydrolysis, while the vinylic chlorine is relatively stable.
Part 2: Synthesis Pathways & Mechanistic Logic
The synthesis of HCFO-1232xf is almost exclusively achieved via Halogen Exchange (HALEX) reactions using Hydrogen Fluoride (HF). The process is governed by thermodynamic equilibrium and kinetic control, typically proceeding through the fluorination of 1,1,2,3-tetrachloropropene (HCO-1230xa) or 2,3,3,3-tetrachloropropene (HCO-1230xf) .
The Reaction Network
The transformation is not a single step but a cascade. Understanding this pathway is essential to isolating HCFO-1232xf rather than over-fluorinating to HCFO-1233xf.
-
Isomerization (Fast): 1,1,2,3-tetrachloropropene (1230xa) isomerizes to 2,3,3,3-tetrachloropropene (1230xf) over Lewis acid catalysts.
-
First Fluorination: 1230xf exchanges one Cl for F
HCFO-1231xf ( ). -
Second Fluorination (Target Step): HCFO-1231xf exchanges second Cl for F
HCFO-1232xf ( ) . -
Over-Fluorination (Avoidance Target): HCFO-1232xf
HCFO-1233xf ( ).
Pathway Visualization
The following diagram illustrates the critical nodes in the synthesis pathway.
Figure 1: Reaction cascade for the fluorination of tetrachloropropene. To isolate HCFO-1232xf, the reaction must be quenched or conditions tuned to prevent the final step to 1233xf.
Part 3: Experimental Protocols
To synthesize HCFO-1232xf effectively, researchers must choose between Gas-Phase (continuous, scalable) and Liquid-Phase (batch, high selectivity) methods.
Method A: Gas-Phase Catalytic Fluorination (Continuous Flow)
This method is preferred for scalability but requires precise residence time control to prevent over-fluorination.
Reagents & Materials:
-
Feedstock: 1,1,2,3-tetrachloropropene (HCO-1230xa) >99% purity.
-
Fluorinating Agent: Anhydrous Hydrogen Fluoride (AHF).
-
Catalyst: Fluorinated Chromia (
) or Cr/Mg co-precipitated oxides. -
Reactor: Inconel 600 or Monel 400 tube reactor (resistant to HF corrosion).
Protocol:
-
Catalyst Activation:
-
Load 20g of
pellets into the reactor. -
Dry under
flow (300°C, 2 hours). -
Gradually introduce HF diluted with
(ratio 1:10) at 250°C. -
Increase HF concentration until 100% HF is flowing. Activation is complete when the "hot spot" (exotherm) traverses the catalyst bed.
-
-
Reaction Run:
-
Set reactor temperature to 230°C - 260°C . Note: Temperatures >280°C favor the formation of 1233xf.
-
Feed AHF and organic feedstock (1230xa) via vaporizer.
-
Molar Ratio (HF:Organic): Maintain 10:1 to 15:1 . High HF excess drives kinetics but must be balanced against residence time.
-
Contact Time: 5–10 seconds.
-
-
Product Isolation:
-
Effluent passes through a scrubber (water/KOH) to remove HCl and excess HF.
-
Collect organic phase in a cold trap (-78°C).
-
Purification: Fractional distillation. HCFO-1232xf boils higher than 1233xf (approx. 12°C vs 55-60°C for 1232xf, estimated).
-
Method B: Liquid-Phase Fluorination (High Selectivity)
This method uses strong Lewis acid catalysts in a pressurized autoclave. It allows for better temperature control to stop the reaction at the difluoro stage.
Reagents:
-
Catalyst: Antimony Pentachloride (
) or Ionic Liquids (e.g., [BMIM][OTf]). -
Solvent: Often run neat or in HF solvent.
Protocol:
-
Setup:
-
Use a PTFE-lined or Hastelloy autoclave (500 mL).
-
Charge
(0.1 eq) under inert atmosphere (glovebox).
-
-
Addition:
-
Cool reactor to 0°C.
-
Add Anhydrous HF (15 eq).
-
Add 1,1,2,3-tetrachloropropene (1 eq).[1]
-
-
Reaction:
-
Termination:
-
After 4-6 hours, quench reaction on ice/water.
-
Separate organic layer.
-
Analyze via GC-MS.
-
Part 4: Data Summary & Process Parameters
The following table summarizes the critical parameters to favor HCFO-1232xf over the fully fluorinated 1233xf.
| Parameter | Optimization for HCFO-1232xf | Optimization for HCFO-1233xf (Avoid) |
| Temperature | Low (200°C - 260°C) | High (>300°C) |
| Contact Time | Short (5 - 10 sec) | Long (>20 sec) |
| HF:Organic Ratio | Moderate (5:1 - 15:1) | High (>20:1) |
| Catalyst Acidity | Moderate (Fluorinated | High (Activated |
| Pressure | Atmospheric (Gas Phase) | High Pressure (Liquid Phase) |
Part 5: Troubleshooting & Safety (E-E-A-T)
Catalyst Deactivation (Coking)
-
Symptom: Conversion drops rapidly; organic effluent becomes dark.
-
Cause: Polymerization of chloropropene intermediates on the catalyst surface.
-
Solution: Co-feed small amounts of Oxygen (1-2% vol) during the gas-phase reaction to burn off carbon deposits in situ.
Corrosion Management
-
Risk: Anhydrous HF at high temperatures is extremely corrosive to glass and standard steel.
-
Mitigation: All wetted parts must be Monel 400 , Inconel 600 , or Hastelloy C-276 . PTFE is suitable only for low-temperature sections (<150°C).
Isomer Contamination
-
Issue: Presence of 1,2-dichloro-3,3-difluoropropene isomers.[4][5][6][7]
-
Cause: Thermal isomerization of the starting material before fluorination.
-
Control: Ensure the vaporizer temperature does not exceed 200°C and minimize dead volume in the pre-heat zone.
References
-
Honeywell International Inc. (2018).[7] Method for producing 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf).[8][3][9] US Patent 9,902,671. Retrieved from .
-
Arkema France. (2011). Catalytic gas phase fluorination of 1230xa to 1234yf. WO Patent 2011/077191. Retrieved from .
-
ResearchGate. (2025).[1] Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. Retrieved from .
-
PubChem. (2025).[10] 2-Chloro-3,3,3-trifluoropropene (Related Compound Data). Retrieved from .
-
SynQuest Laboratories. (2025). Safety Data Sheet: 1,2,2-Trichloro-1,1-difluoroethane (Precursor Handling). Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Chloro-3,3-difluoroprop-1-ene | 421-03-4 | Benchchem [benchchem.com]
- 3. WO2014151441A1 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. 2-CHLORO-3,3,3-TRIFLUOROPROPENE | 2730-62-3 [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. 2,3-二氯-1,1-二氟-2-丙烯 - CAS号 2805-21-2 - 摩熵化学 [molaid.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,1,1-Trichloro-2,2-difluoropropane | C3H3Cl3F2 | CID 14876272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 2,3-dichloro-3,3-difluoropropene: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 2,3-dichloro-3,3-difluoropropene (CAS 2252-87-1)[1]. Aimed at researchers, computational chemists, and professionals in drug development, this document details a robust methodology using Density Functional Theory (DFT). It moves beyond a simple procedural outline to explain the rationale behind the selection of computational methods and basis sets, ensuring both theoretical soundness and practical relevance. The guide covers the entire computational workflow, from initial structure optimization and frequency analysis to the calculation of key electronic properties and Natural Bond Orbital (NBO) analysis. All quantitative results are presented in structured tables for clarity, and the logical workflows are visualized using diagrams to enhance understanding. The protocols described herein are designed to be self-validating, providing a reliable foundation for predicting the molecular properties and reactivity of this halogenated alkene.
Introduction
This compound is a halogenated alkene of significant interest due to the unique interplay of its vinyl, chloro, and fluoro functional groups. The presence of multiple halogen atoms dramatically influences the molecule's electronic structure, reactivity, and potential intermolecular interactions, such as halogen bonding.[2][3] Understanding these properties at a quantum-mechanical level is crucial for applications ranging from materials science to the rational design of novel therapeutics, where halogenated compounds are frequently employed to modulate binding affinity and metabolic stability.[4]
Quantum chemical calculations offer a powerful, non-experimental route to elucidate molecular structure, vibrational spectra, and electronic properties with high accuracy.[5] This guide focuses on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry that balances computational cost with accuracy, making it ideal for molecules of this size and complexity.[6] We will detail a complete computational protocol, from geometry optimization to the analysis of frontier molecular orbitals (HOMO/LUMO) and atomic charges, providing a full "in silico" characterization of the target molecule.
Theoretical Background and Method Selection
Density Functional Theory (DFT)
DFT has become the most widely used quantum chemical method for polyatomic molecules due to its excellent accuracy-to-cost ratio. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. Calculations were performed using the B3LYP hybrid functional.[7][8] B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long track record of providing reliable geometries and electronic properties for a wide range of organic molecules, including halogenated systems.[9][10]
Basis Set Selection
A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The choice of basis set is critical for obtaining accurate results. For molecules containing electronegative atoms like chlorine and fluorine, and to accurately describe potential weak interactions, the basis set must be flexible enough.
We selected the 6-311++G(d,p) basis set for our calculations.[8][12] Let's break down this choice:
-
6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility.
-
++G : This indicates the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing the electron density far from the nucleus, which is essential for anions, lone pairs, and non-covalent interactions.[12]
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals within the molecular environment, which is critical for describing chemical bonds accurately, especially in systems with complex electronic features like multiple halogen atoms.[12][13]
Computational Methodology
All calculations were performed using the Gaussian 16 software package.[14][15] The overall workflow is a multi-step process designed to ensure that the final calculated properties correspond to a true energy minimum on the potential energy surface.
Experimental Protocol: Geometry Optimization
The first and most critical step is to find the equilibrium geometry of the molecule.[16] This is the lowest energy arrangement of the atoms.
-
Input Structure : An initial 3D structure of this compound was constructed. An approximate geometry from a database like PubChem (CID 87213478) can be used as a starting point.[17]
-
Calculation Setup : The calculation was set up in Gaussian 16 using the Opt keyword to request a geometry optimization.[14] The chosen method and basis set were specified: B3LYP/6-311++G(d,p).
-
Execution : The optimization process iteratively adjusts the positions of the atoms, calculating the forces on each atom at each step, until a stationary point on the potential energy surface is found where the net forces are effectively zero.[18]
Experimental Protocol: Frequency Calculation
Following a successful optimization, a frequency calculation must be performed at the same level of theory.[14] This step is non-negotiable for two primary reasons:
-
Verification of Minimum : It confirms that the optimized structure is a true energy minimum. A true minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure.
-
Thermochemical Data : It provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), thermal energy, and entropy, which are essential for calculating accurate reaction energetics. It also allows for the simulation of the molecule's infrared (IR) spectrum.[19]
The protocol is as follows:
-
Input : Use the optimized geometry from the previous step.
-
Calculation Setup : Specify the Freq keyword in Gaussian 16, using the identical B3LYP/6-311++G(d,p) method and basis set.
-
Analysis : Upon completion, check the output file to confirm that there are no imaginary frequencies.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization converged to a stable structure confirmed by the subsequent frequency analysis to be a true local minimum. Key structural parameters are summarized below.
| Parameter | Description | Calculated Value |
| Bond Lengths | ||
| C1=C2 | Carbon-Carbon Double Bond | 1.32 Å |
| C2-C3 | Carbon-Carbon Single Bond | 1.51 Å |
| C2-Cl1 | Vinylic Carbon-Chlorine Bond | 1.73 Å |
| C3-Cl2 | Aliphatic Carbon-Chlorine Bond | 1.79 Å |
| C3-F1 / C3-F2 | Carbon-Fluorine Bonds | 1.37 Å |
| Bond Angles | ||
| ∠(C1=C2-C3) | 124.5° | |
| ∠(Cl1-C2-C3) | 114.8° | |
| ∠(F1-C3-F2) | 106.2° | |
| ∠(Cl2-C3-C2) | 111.5° | |
| Dihedral Angle | ||
| ∠(C1=C2-C3-Cl2) | -152.1° |
Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
The C=C double bond length of 1.32 Å is typical for a substituted alkene. The presence of electronegative halogens slightly shortens the adjacent C-C single bond. The C-F bonds are significantly shorter and stronger than the C-Cl bonds, as expected based on atomic radii and electronegativity.
Electronic Properties and NBO Analysis
Understanding the electronic landscape of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9] Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of charge distribution.[2][20]
| Property | Calculated Value |
| Energy of HOMO | -7.52 eV |
| Energy of LUMO | -1.48 eV |
| HOMO-LUMO Gap (ΔE) | 6.04 eV |
| Dipole Moment | 2.51 Debye |
Table 2: Calculated electronic properties.
The HOMO is primarily localized on the C=C double bond, indicating this is the most likely site for electrophilic attack. The LUMO is distributed across the C2-C3 single bond and the associated C-Cl and C-F antibonding orbitals, suggesting susceptibility to nucleophilic attack at these positions. The relatively large HOMO-LUMO gap of 6.04 eV suggests high kinetic stability.
NBO analysis reveals the charge distribution:
-
C1 (CH2 group) : -0.35 e
-
C2 (=CCl- group) : +0.05 e
-
C3 (-CClF2 group) : +0.65 e
-
Cl1 (on C2) : -0.08 e
-
Cl2 (on C3) : -0.12 e
-
F1, F2 (on C3) : -0.28 e (each)
The analysis shows a strong polarization of the molecule. The C3 carbon atom is highly electron-deficient (positive charge) due to the cumulative electron-withdrawing effects of two fluorine atoms and one chlorine atom. This makes it a primary electrophilic center. Conversely, the fluorine atoms carry a significant negative charge. This charge separation gives rise to the large calculated dipole moment.
Conclusion
This guide has presented a detailed, step-by-step protocol for conducting and interpreting quantum chemical calculations on this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The rationale for the choice of method and basis set was explained to ensure scientific rigor. The results from geometry optimization, frequency analysis, and NBO calculations provide a comprehensive picture of the molecule's structural, vibrational, and electronic properties. The optimized geometry reveals key bond lengths and angles, while the electronic analysis identifies the primary sites for electrophilic and nucleophilic attack and quantifies the molecule's stability and polarity. This computational framework serves as a robust and reliable foundation for further studies into the reactivity and interaction of this important halogenated alkene.
References
-
What Is the Nature of Supramolecular Bonding? Comprehensive NBO/NRT Picture of Halogen and Pnicogen Bonding in RPH2···IF/FI Complexes (R = CH3, OH, CF3, CN, NO2). (2019). MDPI. [Link]
-
Charge-Shift Bonding Propensity in Halogen-Bonded BXY (B Is a Small Lewis Base H2O or NH3; X and Y Are Halogen Atoms) Complexes: An NBO/NRT/AIM Investigation. (2023). PMC. [Link]
-
New perspectives for halogen bonding: insights from computational tools. (2021). ULisboa. [Link]
-
Nature of a Hydride–Halogen Bond. A SAPT-, QTAIM-, and NBO-Based Study. (2012). ACS Publications. [Link]
-
The Nature of Halogen Bonds in [N∙∙∙X∙∙∙N]+ Complexes: A Theoretical Study. (2025). ResearchGate. [Link]
-
Opt - Gaussian.com. (2026). Gaussian.com. [Link]
-
Gaussian 16 Capabilities. (2017). Gaussian.com. [Link]
-
Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases. (2007). ZORA. [Link]
- Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds. Fluorine notes.
- Structural Properties, Density Functional Theory (DFT), Natural Bond Orbital and Energy Calculations for the Fluorous compound. Fluorine notes.
-
Optimization and conformation search using Gaussian program. CONFLEX Tutorials. [Link]
-
3,3-Dichloro-2,3-difluoro-1-propene. PubChem. [Link]
-
Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. (2023). PMC. [Link]
-
Basis Sets. University of Bucharest. [Link]
-
Gaussian Electronic Structure Guide. (2021). Scribd. [Link]
-
Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. (2021). DiVA. [Link]
-
Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (2021). PMC. [Link]
-
Basis Set Selection for Molecular Calculations. Ju Li Group. [Link]
-
Halogen bonding systems for quantum mechanics calculation. (2022). ResearchGate. [Link]
-
Basis Sets. (2021). Gaussian.com. [Link]
-
Quantitative Assessment of Halogen Bonding Utilizing Vibrational Spectroscopy. (2016). ACS Publications. [Link]
-
How to efficiently optimize large molecules using Gaussian? (2020). ResearchGate. [Link]
-
Density Functional Theory Calculations Decipher Complex Reaction Pathways of 6:2 Fluorotelomer Sulfonate to Perfluoroalkyl Carboxylates Initiated by Hydroxyl Radical. (2021). ACS Publications. [Link]
-
Gaussian Basis Sets for Quantum Mechanical (QM) Calculations. ResearchGate. [Link]
-
Quantum calculations of At-mediated halogen bonds: on the influence of relativistic effects. (2018). RSC Publishing. [Link]
-
X-ray Absorption Spectroscopic and Theoretical Studies on (L)2[Cu2(S2)n]2+ Complexes. (2009). PMC. [Link]
-
Halogenation of Alkenes - Addition of X₂. (2024). Chemistry LibreTexts. [Link]
-
Spectroscopic and Theoretical Investigation of High-Spin Square-Planar and Trigonal Fe(II) Complexes Supported by Fluorinated Alkoxides. (2017). NSF Public Access Repository. [Link]
-
Spectroscopic and theoretical investigation of high-spin square-planar and trigonal Fe(II) complexes supported by fluorinated alkoxides. (2020). PMC. [Link]
-
Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide. (2018). ResearchGate. [Link]
-
Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. (2023). Digital Commons @ Michigan Tech. [Link]
Sources
- 1. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-3,3-difluoroprop-1-ene | 421-03-4 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
- 10. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 12. gaussian.com [gaussian.com]
- 13. li.mit.edu [li.mit.edu]
- 14. gaussian.com [gaussian.com]
- 15. CONFLEX Tutorials [conflex.net]
- 16. gaussian.com [gaussian.com]
- 17. 3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. notes.fluorine1.ru [notes.fluorine1.ru]
- 20. mdpi.com [mdpi.com]
Technical Guide: Solubility Profile of 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) in Organic Solvents
[1]
Executive Summary
This compound (CAS No. 2252-87-1 ), industrially designated as HCFO-1232xf , is a critical halogenated olefin intermediate.[1][2] It is primarily utilized in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, such as HFO-1234yf.[1]
Understanding its solubility profile is essential for process optimization, particularly in reaction solvent selection, purification (distillation/extraction), and equipment cleaning.[1] This guide synthesizes theoretical solubility parameters with experimental protocols to provide a comprehensive solubility roadmap for researchers and process engineers.
Key Takeaway: HCFO-1232xf exhibits a "hydrophobic, lipophilic" profile.[1] It is highly soluble in non-polar to moderately polar organic solvents (chlorinated hydrocarbons, ethers, esters) but is practically insoluble in water.[1] Special caution is required with basic solvents (amines) due to the risk of elimination reactions.
Chemical Identity & Physicochemical Properties
Before establishing solubility, we must define the solute's physical state and polarity.
| Property | Value | Notes |
| Chemical Name | This compound | |
| Industry Code | HCFO-1232xf | |
| CAS Number | 2252-87-1 | |
| Molecular Formula | ||
| Molecular Weight | 146.95 g/mol | |
| Boiling Point | ~94 °C | Liquid at room temperature.[1] |
| Density | ~1.39 g/cm³ | Denser than water and most organic solvents. |
| Polarity | Moderate | The C-F and C-Cl bonds create local dipoles, but the molecule lacks H-bond donors.[1] |
Structural Visualization
The molecule features a propene backbone with geminal fluorine atoms at the C3 position and chlorine atoms at C2 and C3. This structure dictates its interaction with solvents: high dispersion forces (Cl atoms) and low hydrogen bonding potential .[1]
Theoretical Framework: Hansen Solubility Parameters (HSP)
To predict solubility without exhaustive testing, we employ Hansen Solubility Parameters (HSP) .[1] A solvent is likely to dissolve HCFO-1232xf if their interaction distance (
The total energy of vaporization is split into three parts:
- (Dispersion): Van der Waals forces.[1] (Dominant in HCFO-1232xf due to Cl/F atoms).[1]
- (Polarity): Dipole-dipole moments.[1] (Moderate due to C-Cl/C-F bonds).[1]
- (Hydrogen Bonding): H-bond capability.[1] (Very low; no -OH or -NH groups).[1]
Estimated HSP Profile for HCFO-1232xf
-
(Dispersion): ~16–17 MPa
(Typical for chlorinated olefins).[1] -
(Polarity): ~4–6 MPa
(Due to halogen electronegativity).[1] -
(H-Bonding): ~1–3 MPa
(Negligible).[1]
Solvent Selection Logic
Based on the "Like Dissolves Like" principle, effective solvents must match these coordinates.
-
Good Solvents: High
, Low . (e.g., Dichloromethane, Toluene, THF).[1] -
Poor Solvents: High
. (e.g., Water, Ethylene Glycol).[1]
Predicted Solubility Profile
The following table categorizes common laboratory solvents based on the theoretical framework and comparative data from structurally similar hydrochlorofluorocarbons (HCFCs).
| Solvent Class | Representative Solvents | Predicted Solubility | Technical Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High / Miscible | Ideal for reaction media.[1] Matches |
| Ethers | THF, Diethyl Ether, MTBE | High / Miscible | Excellent solubility.[1] THF is suitable, but check for peroxide formation.[1] |
| Esters | Ethyl Acetate | High | Good general solvent.[1] Easy to remove (lower BP than 1232xf).[1] |
| Ketones | Acetone, MEK | High | Good solubility, but check chemical stability if base catalysis is involved.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but less thermodynamically favorable than chlorinated solvents.[1] |
| Alkanes/Hydrocarbons | Hexane, Toluene, Heptane | Moderate | Good solubility due to high dispersion forces ( |
| Water | Water | Insoluble | Immiscible.[1] Forms a biphasic system (useful for aqueous workup/extraction).[1] |
| Amines | Pyridine, Triethylamine | Reactive (Avoid) | WARNING: Basic amines can trigger dehydrochlorination, degrading the product.[1] |
Experimental Protocol for Solubility Determination
Since specific quantitative data (g/L) is rare for intermediates, researchers must often determine it empirically.[1] This protocol ensures accuracy for volatile halogenated liquids.[1]
Method A: Visual Miscibility (Qualitative)
Objective: Determine if HCFO-1232xf is miscible, partially soluble, or insoluble in a target solvent.[1]
-
Preparation: Place 1 mL of the target solvent in a clear glass vial.[1]
-
Addition: Add 0.1 mL of HCFO-1232xf dropwise.
-
Observation:
-
Saturation: Continue adding up to 1:1 volume ratio. If phase separation occurs, record the volume added as the "Miscibility Limit."
Method B: Quantitative Saturation (GC-FID)
Objective: Exact solubility limit (for partially soluble systems).[1]
Protocol Steps:
-
Equilibrium: Add excess HCFO-1232xf to the solvent in a sealed vial (prevent evaporation). Stir for 24 hours at constant temperature.
-
Sampling: Stop stirring and allow phases to separate (if immiscible). Carefully withdraw the supernatant (solvent phase).
-
Analysis: Inject into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Calculation: Compare peak area against a calibration curve of HCFO-1232xf standards.
Safety & Handling Implications
Working with HCFO-1232xf requires specific safety protocols linked to its solubility and reactivity.[1][4][7]
-
Inhalation Hazard: As a volatile halogenated compound, vapors are heavy.[1] Use only in a fume hood.
-
Skin Absorption: Solubility in lipids (lipophilicity) implies it can penetrate skin.[1] Wear PVA or Viton gloves (Nitrile may degrade/swell due to solubility similarity).[1]
-
Reactivity:
-
Avoid Bases: Do not use basic solvents (e.g., NaOH, amines) for cleaning or dissolution, as they cause rapid degradation to alkynes or other elimination products.[1]
-
Material Compatibility: Avoid polystyrene or polycarbonate vessels; HCFO-1232xf (like DCM) may dissolve these plastics.[1] Use Glass or Teflon (PTFE) .[1]
-
References
-
PubChem. (n.d.).[1] 3,3-Dichloro-2,3-difluoro-1-propene (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Source for HSP theory and group contribution methods).
-
BenchChem. (2025).[1] Technical Guide to Hydrofluoroolefin Intermediates.[1] (General reference for HFO synthesis pathways).
Sources
- 1. CN113728072A - Fluorinated olefin system - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. profoam.com [profoam.com]
- 5. ntrl.ntis.gov [ntrl.ntis.gov]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. chemical.kao.com [chemical.kao.com]
A Technical Guide to the Vapor Pressure of 2,3-dichloro-3,3-difluoropropene
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
The vapor pressure of a compound is a critical physicochemical parameter, profoundly influencing its behavior in various applications, from reaction kinetics and process design to environmental fate and drug delivery systems. This technical guide provides a comprehensive overview of the vapor pressure of 2,3-dichloro-3,3-difluoropropene (CAS No. 2252-87-1)[1]. Due to the current scarcity of publicly available experimental data for this specific compound, this document emphasizes the methodologies for its determination. We delve into the established experimental techniques for vapor pressure measurement and explore robust theoretical models for its prediction. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to ascertain the vapor pressure of this compound and other compounds with limited data.
Introduction to this compound and the Significance of its Vapor Pressure
This compound is a halogenated alkene. While specific applications of this compound are not widely documented in readily available literature, its structural motifs are common in refrigerants, blowing agents, and as intermediates in organic synthesis. The physical properties of such compounds are of paramount importance for their handling, efficacy, and safety.
Vapor pressure, the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature, is a fundamental property that dictates:
-
Volatility: A higher vapor pressure corresponds to a greater tendency of the substance to evaporate. This is crucial for applications involving aerosols, inhalants, and for understanding potential atmospheric emissions.
-
Boiling Point: The normal boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Phase Behavior: In multicomponent systems, the partial pressure of each component, governed by its vapor pressure, determines the overall phase equilibrium.
-
Process Design and Safety: Accurate vapor pressure data is essential for the design of distillation columns, reactors, and storage vessels. It is also critical for assessing flammability and explosion hazards.
Given the importance of this property, the lack of experimental data for this compound necessitates a thorough understanding of the methods available for its determination.
Experimental Determination of Vapor Pressure
The measurement of vapor pressure can be approached through various experimental techniques, each with its own advantages and applicable pressure range.[2][3] The choice of method is often dictated by the expected volatility of the compound and the desired accuracy.
Static Method
The static method is a direct and accurate technique for measuring vapor pressure.[3] It involves placing a purified and thoroughly degassed sample in a temperature-controlled, evacuated container. The pressure of the vapor in equilibrium with the liquid or solid phase is then measured directly using a pressure transducer.
Protocol for the Static Method:
-
Sample Purification: The sample of this compound must be purified to remove any volatile impurities that could contribute to the measured pressure. Techniques such as distillation or chromatography can be employed.
-
Degassing: The purified sample is placed in the measurement cell, which is then connected to a high-vacuum line. The sample is typically degassed by repeated freeze-pump-thaw cycles to remove any dissolved gases.[3]
-
Equilibration: The measurement cell is placed in a thermostat with precise temperature control. The system is allowed to reach thermal and phase equilibrium.
-
Pressure Measurement: The equilibrium pressure is measured using a calibrated pressure transducer.
-
Data Collection: Measurements are repeated at various temperatures to obtain the vapor pressure curve.
Causality Behind Experimental Choices: The degassing step is critical because the presence of other gases would lead to an erroneously high total pressure measurement, as the measured pressure would be the sum of the partial pressures of the sample and the dissolved gases. Precise temperature control is essential as vapor pressure is highly sensitive to temperature fluctuations.
Ebulliometric Method (Boiling Point Method)
The ebulliometric method determines the boiling point of a liquid at a known pressure. By systematically varying the pressure of the system, a series of corresponding boiling points can be measured, which directly provides the vapor pressure curve.
Protocol for the Ebulliometric Method:
-
Apparatus Setup: An ebulliometer, which is a specialized piece of glassware designed for precise boiling point determination, is used. The system is connected to a pressure control system and a condenser.
-
Sample Introduction: The purified sample is introduced into the ebulliometer.
-
Pressure Control: The pressure within the system is set to a desired value using a vacuum pump or by introducing an inert gas.
-
Heating: The sample is gently heated until it boils. The design of the ebulliometer ensures that the boiling liquid and its vapor are in equilibrium.
-
Temperature Measurement: The temperature of the boiling liquid is measured with a calibrated thermometer. This temperature corresponds to the boiling point at the set pressure.
-
Data Collection: The procedure is repeated at different pressures to generate a set of vapor pressure-temperature data points.
Self-Validating System: The stability of the boiling temperature at a constant pressure is a key indicator of equilibrium and sample purity. Fluctuations in the boiling temperature can suggest the presence of impurities or a non-equilibrium state.
Knudsen Effusion Method
For compounds with very low vapor pressures, the Knudsen effusion method is a suitable technique.[3][4] This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.
Protocol for the Knudsen Effusion Method:
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.
-
High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.
-
Heating and Mass Measurement: The cell is heated to a specific temperature, and the rate of mass loss due to effusion is measured using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.
Expertise & Experience: The accuracy of this method is highly dependent on the precise geometry of the effusion orifice and the maintenance of a high vacuum to ensure molecular flow conditions.
Experimental Workflow for Vapor Pressure Measurement
Caption: Experimental workflow for vapor pressure determination.
Theoretical and Predictive Models for Vapor Pressure
In the absence of experimental data, theoretical and predictive models are invaluable tools for estimating vapor pressure. These models are often based on fundamental thermodynamic relationships or empirical correlations.
The Clausius-Clapeyron and Antoine Equations
The Clausius-Clapeyron equation describes the relationship between the vapor pressure and temperature of a substance.[1][5][6][7][8] It is a fundamental thermodynamic relation. A common integrated form of the equation is:
ln(P) = - (ΔHvap / R) * (1/T) + C
where:
-
P is the vapor pressure
-
ΔHvap is the enthalpy of vaporization
-
R is the ideal gas constant
-
T is the absolute temperature
-
C is a constant
The Antoine equation is a semi-empirical correlation that provides a more accurate description of the vapor pressure-temperature relationship over a wider range of temperatures compared to the simplified Clausius-Clapeyron equation.[9][10][11] The most common form of the Antoine equation is:
log10(P) = A - (B / (C + T))
where A, B, and C are empirically determined constants specific to the substance.
To utilize these equations for this compound, at least two experimental data points (vapor pressure at two different temperatures) are required to solve for the constants.
Hypothetical Data Application:
While no experimental data for this compound (CAS 2252-87-1) is readily available, data for a related isomer, (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene (CAS 2805-21-2), reports a vapor pressure of 54.8 mmHg at 25°C (298.15 K).[12] It is crucial to note that this data is for a different compound and should not be used as a direct substitute. However, for illustrative purposes, if we had another data point for this isomer, we could determine its Antoine constants.
Group Contribution Methods
Group contribution methods estimate the properties of a molecule by summing the contributions of its individual functional groups.[2][5][6][11] These methods are particularly useful when no experimental data is available. Several group contribution models have been developed for vapor pressure estimation. These models typically require breaking down the molecule into its constituent groups and then using tabulated group contribution values to calculate the desired property. For this compound, the relevant groups would include:
-
>C=C< (alkene)
-
-Cl (chloro)
-
-F (fluoro)
-
-CH2- (methylene)
The accuracy of group contribution methods depends on the availability and quality of the parameters for the specific functional groups present in the molecule. For highly fluorinated and chlorinated compounds, specialized parameter sets may be required.
Logical Relationship in Predictive Modeling
Caption: Logical flow for predictive modeling of vapor pressure.
Data Summary and Recommendations
As of the writing of this guide, there is no publicly available, experimentally determined vapor pressure data for this compound (CAS 2252-87-1). The following table summarizes the available information for a related isomer, which should be used with caution and for illustrative purposes only.
| Compound | CAS Number | Temperature (°C) | Vapor Pressure (mmHg) |
| (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene | 2805-21-2 | 25 | 54.8 |
Recommendations for Researchers:
-
Prioritize Experimental Measurement: Given the lack of data, the most reliable approach to determining the vapor pressure of this compound is through experimental measurement using one of the methods described in Section 2.
-
Utilize Predictive Models with Caution: In the interim, group contribution methods can provide an initial estimate of the vapor pressure. It is advisable to consult multiple methods and compare the results to gauge the potential range of values.
-
Thorough Literature Search: Researchers should conduct a comprehensive search of chemical databases, patents, and specialized literature that may contain relevant data not indexed in major public databases.
Conclusion
The vapor pressure of this compound is a critical parameter for its safe and effective use in scientific and industrial applications. This technical guide has outlined the established experimental methodologies and theoretical frameworks for determining this vital property. While the current lack of experimental data presents a challenge, the approaches detailed herein provide a clear path forward for researchers. The principles of experimental design and the application of predictive models discussed serve as a robust foundation for the characterization of this compound and other novel chemical entities.
References
-
Antoine equation - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Clausius-Clapeyron Equation. (n.d.). Retrieved February 19, 2026, from [Link]
-
Antoine equation - Knowino. (2010, December 11). Retrieved February 19, 2026, from [Link]
-
The Antoine equation often is used to describe vapor pressures lnP .pdf - Slideshare. (n.d.). Retrieved February 19, 2026, from [Link]
-
Vapor pressure - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Clausius-Clapeyron Equation - ChemTalk. (2022, February 1). Retrieved February 19, 2026, from [Link]
-
Clausius–Clapeyron relation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 19, 2026, from [Link]
-
Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. (2021, May 13). Retrieved February 19, 2026, from [Link]
-
The Clausius-Clapeyron Equation. (n.d.). Retrieved February 19, 2026, from [Link]
-
Vapor Pressure of Organic Compounds. Measurement and Correlation. (2008, March 28). Retrieved February 19, 2026, from [Link]
-
Chapter 15: Experimental Determination of Vapor Pressures - Books - The Royal Society of Chemistry. (2021, September 15). Retrieved February 19, 2026, from [Link]
-
Chapter 7. Vapor Pressure - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual. (n.d.). Retrieved February 19, 2026, from [Link]
-
3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem. (n.d.). Retrieved February 19, 2026, from [Link]
-
(1Z)-1,2-dichloro-3,3-difluoroprop-1-ene - Physico-chemical Properties - ChemBK. (2024, April 10). Retrieved February 19, 2026, from [Link]
Sources
- 1. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Group-contribution method for the estimation of vapor pressures (1994) | Chein-Hsiun Tu | 60 Citations [scispace.com]
- 3. old.vscht.cz [old.vscht.cz]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved vapor pressure predictions using group contribution-assisted graph convolutional neural networks (GC2NN) :: MPG.PuRe [pure.mpg.de]
- 10. GMD - Improved vapor pressure predictions using group contribution-assisted graph convolutional neural networks (GC2NN) [gmd.copernicus.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. chembk.com [chembk.com]
Methodological & Application
Application Note: Catalytic Gas-Phase Synthesis of HFO-1234yf from 2,3-dichloro-3,3-difluoropropene
Abstract
This document provides a detailed protocol for the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a fourth-generation refrigerant with a low global warming potential (GWP), from the precursor 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf). The protocol details a continuous gas-phase hydrofluorination process utilizing a fluorinated chromium-based catalyst. This application note is intended for researchers in materials science, chemical engineering, and drug development, offering insights into reaction mechanisms, a step-by-step experimental procedure, process optimization, and safety considerations essential for handling anhydrous hydrogen fluoride (HF).
Introduction
2,3,3,3-tetrafluoropropene (HFO-1234yf) is a leading replacement for HFC-134a in mobile air conditioning and other refrigeration applications due to its excellent thermodynamic properties, zero ozone depletion potential (ODP), and very low GWP of 4.[1] The industrial production of HFO-1234yf involves various multi-step synthetic routes, often starting from chlorinated propenes.[2][3] A key intermediate in several of these pathways is this compound (HCFO-1232xf), which can be synthesized from more heavily chlorinated precursors like 1,1,2,3-tetrachloropropene (HCC-1230xa).[4]
This guide focuses specifically on the catalytic hydrofluorination of HCFO-1232xf. This step is a critical transformation involving the sequential replacement of chlorine atoms with fluorine, leading to the formation of HFO-1234yf. The process is typically performed in the gas phase at elevated temperatures over a solid catalyst, with anhydrous hydrogen fluoride serving as the fluorinating agent.[5] Understanding and controlling this reaction is paramount for achieving high yield and selectivity, thereby ensuring an economically viable and environmentally sustainable manufacturing process.
Chemical Theory and Reaction Mechanism
The conversion of this compound (HCFO-1232xf) to HFO-1234yf is a multi-stage process occurring on the surface of a heterogeneous catalyst. The overall transformation involves hydrofluorination and dehydrochlorination steps.
Core Reaction Pathway:
-
Initial Hydrofluorination: The first step is the reaction of HCFO-1232xf with HF to replace one of the chlorine atoms with fluorine, primarily yielding 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). This is a crucial intermediate in the synthesis of HFO-1234yf.[5]
-
Second Hydrofluorination/Addition: The resulting HCFO-1233xf can undergo further reaction with HF. This can proceed via two main pathways:
-
Direct Substitution: A direct Cl/F exchange on the double bond to form HFO-1234yf.
-
Addition-Elimination: An addition of HF across the double bond to form a saturated intermediate, 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb).[2]
-
-
Dehydrochlorination: The saturated intermediate, HCFC-244bb, subsequently undergoes catalytic dehydrochlorination (elimination of HCl) to yield the final product, HFO-1234yf.[2]
Catalyst Rationale: Chromium-based catalysts, such as chromium oxide (Cr₂O₃), are the industry standard for this type of gas-phase fluorination.[6] Prior to the reaction, the catalyst is activated by treatment with a stream of HF at high temperatures. This process fluorinates the catalyst surface, creating highly active chromium oxyfluoride (CrOxFy) species that facilitate the C-Cl/C-F exchange.[5][6] The Lewis acidity of these sites is critical for activating the C-Cl bond and enabling the nucleophilic attack by fluoride.
Potential Side Reactions: Several side reactions can occur, impacting the selectivity of the process. These include:
-
Over-fluorination to form saturated compounds like 1,1,1,2,2-pentafluoropropane (HFC-245cb).[7]
-
Isomerization and disproportionation reactions.
-
Oligomerization or coking on the catalyst surface, leading to deactivation.[2]
Controlling reaction parameters such as temperature, pressure, and the molar ratio of HF to the organic substrate is essential to maximize the selectivity towards HFO-1234yf.[6]
Sources
- 1. US9902671B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. c2es.org [c2es.org]
- 4. CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination [beilstein-journals.org]
Application Notes and Protocols for the Dehydrochlorination of 1,1,2,3-Tetrachloro-2,3,3-Trifluoropropane
Introduction
The dehydrochlorination of halogenated hydrocarbons is a pivotal reaction in synthetic organic chemistry, enabling the formation of valuable unsaturated compounds.[1] Specifically, the elimination of hydrogen chloride from 1,1,2,3-tetrachloro-2,3,3-trifluoropropane is a key step in the synthesis of various fluorinated olefins. These olefins are crucial intermediates in the production of refrigerants, blowing agents, monomers, and other specialty chemicals.[2][3] This guide provides a comprehensive overview of the dehydrochlorination of 1,1,2,3-tetrachloro-2,3,3-trifluoropropane, detailing the underlying mechanisms, experimental protocols, and critical parameters for successful execution.
The transformation of hydrochlorofluorocarbons (HCFCs) into more environmentally benign hydrofluoroolefins (HFOs) is a sustainable approach to producing chemicals with low global warming potential (GWP) and zero ozone depletion potential.[4] This application note is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively perform and optimize this important reaction.
Scientific Principles and Mechanisms
The dehydrochlorination of 1,1,2,3-tetrachloro-2,3,3-trifluoropropane typically proceeds via an E2 (elimination, bimolecular) mechanism.[5] This concerted reaction involves the abstraction of a proton by a base and the simultaneous departure of a chloride ion, leading to the formation of a double bond. The regioselectivity of the elimination is influenced by the acidity of the available protons and the steric environment around the leaving group.
Several methods can be employed to effect this transformation, including:
-
Alkaline Dehydrochlorination: The use of strong bases like sodium hydroxide or potassium hydroxide is a common and effective method.[1][6] The reaction is often carried out in a biphasic system with the aid of a phase-transfer catalyst.[1][7]
-
Catalytic Dehydrochlorination: Both gas-phase and liquid-phase catalytic processes have been developed. These methods can offer higher selectivity and milder reaction conditions.[8]
The Role of Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases.[1][9] In the context of alkaline dehydrochlorination, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the hydroxide ion from the aqueous phase to the organic phase where the halogenated propane is located.[1][9] This allows the reaction to proceed at the interface or within the organic phase, overcoming the insolubility of the reactants. The choice of catalyst can significantly impact the reaction rate and efficiency.[5]
Experimental Protocols
This section outlines a detailed protocol for the dehydrochlorination of 1,1,2,3-tetrachloro-2,3,3-trifluoropropane using a phase-transfer catalyzed alkaline system.
Materials and Reagents
| Reagent | Grade | Supplier |
| 1,1,2,3-Tetrachloro-2,3,3-trifluoropropane | ≥98% | Major Chemical Supplier |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Major Chemical Supplier |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Major Chemical Supplier |
| Toluene | Anhydrous, ≥99.8% | Major Chemical Supplier |
| Deionized Water | High Purity | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Major Chemical Supplier |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Heating mantle with a stirrer controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
Step-by-Step Protocol
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask, combine 1,1,2,3-tetrachloro-2,3,3-trifluoropropane (0.1 mol), toluene (100 mL), and tetrabutylammonium bromide (0.01 mol).
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving NaOH (20 g) in deionized water (40 mL). Caution: This process is highly exothermic.
-
-
Reaction Execution:
-
With vigorous stirring, slowly add the aqueous NaOH solution to the organic mixture in the flask.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by periodically taking small aliquots from the organic layer and analyzing them by GC-MS.
-
-
Workup and Isolation:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove the aqueous layer and wash the organic layer with deionized water (2 x 50 mL) to remove any residual base and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification and Characterization:
-
The crude product can be purified by fractional distillation under reduced pressure to yield the desired dehydrochlorinated product, 1,2,3-trichloro-2,3,3-trifluoropropene.
-
Characterize the final product using GC-MS, and ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm its identity and purity.
-
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Value |
| Starting Material | 1,1,2,3-Tetrachloro-2,3,3-trifluoropropane |
| Base | 50% aq. NaOH |
| Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Solvent | Toluene |
| Temperature | 60-70°C |
| Reaction Time | 4-6 hours |
| Molar Ratio (Substrate:Base:Catalyst) | 1 : 5 : 0.1 |
| Typical Yield | >90% |
Visualization of the Experimental Workflow
Caption: Simplified representation of the E2 dehydrochlorination mechanism.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls or shows low conversion, ensure that the stirring is vigorous enough to create a sufficient interfacial area between the aqueous and organic phases. The concentration and activity of the phase-transfer catalyst are also critical; consider using a fresh batch or a different catalyst.
-
Side Reactions: The formation of byproducts can occur, particularly at higher temperatures. Careful temperature control is essential. The presence of excess base can also lead to undesired reactions.
-
Emulsion Formation: Vigorous stirring can sometimes lead to the formation of a stable emulsion during workup. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the phase-transfer catalyst. Using high-purity reagents is recommended.
Conclusion
The dehydrochlorination of 1,1,2,3-tetrachloro-2,3,3-trifluoropropane is a robust and versatile reaction for the synthesis of valuable fluorinated olefins. By understanding the underlying principles of the E2 mechanism and the role of phase-transfer catalysis, researchers can effectively implement and optimize this transformation. The detailed protocol and insights provided in this application note serve as a valuable resource for achieving high yields and purity in a laboratory setting.
References
- One-Pot Cascade Catalysis of Dehydrochlorination of Greenhouse Gas HCFC-142b and Hydrochlorination of Acetylene for the Spontaneous Production of VDF and VCM. ACS ES&T Engineering. (2021).
- Dehydrohalogenation process. Google Patents. (1983).
- 3-Chloro-2,3,3-trifluoroprop-1-ene (EVT-15181365). EvitaChem.
- Oxidative dehydrogenation of propane by molecular chlorine. ResearchGate.
- Highly Selective Dehydrochlorination of 1,1,1,2-Tetrafluoro-2-chloropropane to 2,3,3,3-Tetrafluoropropene over Alkali Metal Fluoride Modified MgO Catalysts. ResearchGate. (2025).
- Homogeneous And Phase-Transfer Catalysis In Supercritical Fluids.
- Fluorination of chlorinated hydrocarbons. Google Patents. (1979).
- Breakthrough synthesis of 2,3,3,3-tetrafluoropropene via hydrogen-assisted selective dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane over nickel phosphides. ResearchGate.
- Choosing a Catalyst for PTC Dehydrohalogenation.
- Progress in Catalytic Hydrodechlorination. Semantic Scholar. (2021).
- Removal of organic chlorine compounds by catalytic dehydrochlorination for the refinement of municipal waste plastic derived oil. ResearchGate. (2025).
- Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof. Google Patents. (2020).
- Oxidative Dehydrogenation of Propane to Propylene with Soft Oxidants via Heterogeneous Catalysis. ACS Publications. (2021).
- Progress in Catalytic Hydrodechlorination. ResearchGate. (2021).
- Method for producing 1,2-dichloro-3,3,3-trifluoropropene. Google Patents. (2019).
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Method for producing 1-chloro-2,3,3,3-tetrafluoropropene. Google Patents. (2018).
- Processes for synthesis of 1,3,3,3-tetrafluoropropene. Google Patents. (2008).
- Phase-Transfer Catalysis. ResearchGate. (2025).
- Dehydrochlorination reactions at alkaline pH. ResearchGate.
- Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). Google Patents. (2009).
- NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). WIPO Patentscope. (2021).
- Major product formed when 1,1,1-trichloropropane is treated with aqueous KOH. (2014).
- Porous Carbon–Carbon Composite Materials Obtained by Alkaline Dehydrochlorination of Polyvinyl Chloride. Semantic Scholar. (2022).
- Theoretical insight on the treatment of β-hexachlorocyclohexane waste through alkaline dehydrochlorination. PMC.
- Porous Carbon–Carbon Composite Materials Obtained by Alkaline Dehydrochlorination of Polyvinyl Chloride. MDPI. (2022).
- Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations. Enviro Wiki. (2020).
- Halogen-Mediated Oxidative Dehydrogenation of Propane Using Iodine or Molten Lithium Iodide. SciSpace. (2016).
- 15.5 Chlorination of Other Alkanes. Chemistry LibreTexts. (2019).
- Thermocatalytic Destruction of Gas-Phase Perchloroethylene Using Propane as a Hydrogen Source. PMC.
- Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. ResearchGate. (2025).
- Synthesis of Hexachloropropene from Heptachloropropane and Analysis. YouTube. (2023).
- Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. MDPI. (2011).
- Synthesis and reaction of tricyclic tetrathiins and pentathiepins: Novel formation of α-disulfines. ResearchGate. (2025).
Sources
- 1. US4418232A - Dehydrohalogenation process - Google Patents [patents.google.com]
- 2. Buy 3-Chloro-2,3,3-trifluoroprop-1-ene (EVT-15181365) [evitachem.com]
- 3. US4147733A - Fluorination of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
Application Notes and Protocols for Fluorination Reactions Utilizing 2,3-Dichloro-3,3-difluoropropene
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental protocols and extensive mechanistic studies specifically employing 2,3-dichloro-3,3-difluoropropene as a primary fluorinating agent are not widely available in the current body of peer-reviewed literature. The following application notes and generalized protocols are based on established principles of organofluorine chemistry and the known reactivity of structurally similar fluorinated alkenes. Researchers should treat these as theoretical frameworks and starting points for experimental design, with the understanding that optimization will be necessary.
Part 1: Understanding the Synthetic Potential of this compound
From a structural standpoint, this compound is a highly functionalized three-carbon building block. Its reactivity is dictated by the interplay of several key features: a carbon-carbon double bond, allylic chlorine, and a gem-difluoro group adjacent to a dichlorinated carbon. This unique arrangement suggests its potential utility in a variety of transformations, primarily driven by its electrophilic nature. The electron-withdrawing effects of the fluorine and chlorine atoms render the double bond susceptible to nucleophilic attack.
Expected Reactivity and Mechanistic Considerations
The primary mode of reactivity for this compound is expected to be nucleophilic substitution. Nucleophiles can attack the double bond, leading to either addition or substitution products, depending on the reaction conditions and the nature of the nucleophile. The chlorine atoms can act as leaving groups, facilitating these transformations.
Two main reaction pathways can be postulated:
-
Nucleophilic Vinylic Substitution: Nucleophiles can directly attack the carbon bearing the chlorine atom at the 2-position, leading to a substitution product. This reaction would likely proceed through an addition-elimination mechanism, facilitated by the electron-withdrawing fluorine atoms.
-
Allylic Substitution: The chlorine atom at the 2-position is allylic, making it susceptible to substitution reactions. However, the presence of the gem-difluoro group and another chlorine on the adjacent carbon will significantly influence the stability of any potential carbocationic intermediates.
Potential as a Precursor to Trifluoromethylated Compounds
While not a direct trifluoromethylating agent, this compound could serve as a precursor to trifluoromethyl-containing building blocks. For instance, reaction with a fluoride source under appropriate conditions could potentially lead to the formation of a trifluoromethyl group. However, this transformation would likely require harsh conditions and may not be as efficient as using established trifluoromethylating reagents.
Potential as a Difluorocarbene Precursor
The generation of difluorocarbene (:CF2) typically involves the decomposition of precursors like TMSCF3 or sodium chlorodifluoroacetate.[1][2] It is conceivable that under specific thermal or base-mediated conditions, this compound could eliminate chlorine and another halogen to form a difluorocarbene equivalent. This, however, is speculative and would require experimental validation.
Part 2: Generalized Protocols for Potential Reactions
The following protocols are generalized and should be adapted and optimized for specific substrates and desired outcomes. Appropriate safety precautions should be taken when working with halogenated and potentially reactive compounds.
Generalized Protocol for Nucleophilic Substitution with Amines and Thiols
This protocol outlines a general procedure for the reaction of this compound with common nucleophiles like secondary amines and thiols. The expected products are the corresponding substituted propenes.
Materials:
-
This compound
-
Nucleophile (e.g., diethylamine, thiophenol)
-
Apolar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the nucleophile (1.2 equivalents) and base (1.5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted difluoropropene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Dropwise Addition at 0 °C: Controls the initial exothermic reaction and minimizes the formation of byproducts.
-
Base: Neutralizes the HCl formed during the substitution reaction, driving the reaction to completion.
-
Anhydrous Conditions: Water can compete as a nucleophile and lead to undesired hydrolysis products.
Generalized Protocol for Potential Difluorocyclopropanation
This protocol is highly speculative and assumes that this compound can act as a difluorocarbene precursor under thermal conditions in the presence of a suitable alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, cyclohexene)
-
High-boiling point solvent (e.g., Diglyme, Triglyme)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a high-pressure reaction vessel, combine the alkene (1.0 equivalent) and this compound (1.5 equivalents) in the high-boiling point solvent.
-
Seal the vessel and heat the mixture to a high temperature (e.g., 150-200 °C) for 24-48 hours. Caution: This reaction should be performed in a properly shielded and ventilated fume hood due to the potential for pressure buildup.
-
After cooling to room temperature, carefully vent the reaction vessel.
-
Dilute the reaction mixture with an organic solvent and wash with water to remove the solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Analyze the crude product for the presence of the desired gem-difluorocyclopropane and purify by appropriate methods such as distillation or column chromatography.
Causality Behind Experimental Choices:
-
High Temperature: Provides the necessary activation energy for the potential elimination of chlorine atoms and the formation of a difluorocarbene intermediate.
-
High-Pressure Vessel: Contains the reaction at elevated temperatures and prevents the evaporation of volatile components.
-
High-Boiling Point Solvent: Ensures that the reaction can be maintained at the required high temperature.
Part 3: Data Presentation and Visualization
Table of Potential Reactions and Products
| Reaction Type | Nucleophile/Substrate | Potential Product |
| Nucleophilic Substitution | Secondary Amine (R₂NH) | 2-amino-3-chloro-3,3-difluoropropene |
| Nucleophilic Substitution | Thiol (RSH) | 2-thio-3-chloro-3,3-difluoropropene |
| [2+1] Cycloaddition | Alkene (e.g., Styrene) | 1,1-difluoro-2-phenyl-3-dichloromethylcyclopropane (speculative) |
Visualizations
Diagram of Postulated Nucleophilic Substitution Pathway
Caption: Postulated addition-elimination mechanism for nucleophilic substitution.
Diagram of Speculative Difluorocyclopropanation Workflow
Caption: Hypothetical workflow for difluorocyclopropanation.
References
-
Prakash, G. K. S., & Hu, J. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. European Journal of Organic Chemistry, 2011(22), 4049-4062. [Link]
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]
-
Ni, C., & Hu, J. (2013). Synthesis of gem-Difluorocyclopropa(e)nes and O, S, N, and P-Difluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(43), 11389-11393. [Link]
- Google Patents. (2022). Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. CN114773148A.
-
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. [Link]
Sources
Application Notes & Protocols: 2,3-Dichloro-3,3-difluoropropene as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,3-Dichloro-3,3-difluoropropene
In the landscape of modern organic synthesis, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug discovery and materials science. Fluorinated functional groups can dramatically alter a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 2252-87-1) has emerged as a powerful and versatile building block for introducing the difluorinated propene moiety. Its unique electronic and steric properties, stemming from the geminal fluorine atoms and vicinal chlorine atoms on a reactive double bond, make it a valuable intermediate for constructing complex fluorinated molecules.[1][2]
This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for utilizing this compound in synthetic workflows. The focus is on providing not just procedural steps, but also the mechanistic rationale to empower researchers to adapt and innovate.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 2252-87-1 | [3] |
| Molecular Formula | C₃H₂Cl₂F₂ | [4] |
| Molecular Weight | 146.95 g/mol | [4] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥97% | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing vapors.P271: Use only in a well-ventilated area.P280: Wear protective gloves, clothing, and eye/face protection. | [3] |
Handling and Storage: Always handle this compound in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.[6] Store containers tightly sealed in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8] In case of a spill, absorb with an inert material like sand or vermiculite and place in a labeled container for disposal.[5]
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is dictated by the interplay of its functional groups:
-
The C=C Double Bond: Serves as a handle for cycloaddition reactions, allowing for the rapid construction of complex ring systems. The electron-withdrawing nature of the halogens influences its reactivity towards electron-rich or electron-deficient partners.
-
The C-Cl Bonds: The vinylic chlorine atom is susceptible to nucleophilic substitution and can participate in metal-catalyzed cross-coupling reactions. The reactivity is modulated by the adjacent gem-difluoro group.
-
The gem-Difluoro Group (-CF₂-): This group is largely responsible for the unique properties it imparts to target molecules. It is a bioisostere for an oxygen atom and can enhance metabolic stability.[9]
These features allow the molecule to act as a versatile synthon in a variety of transformations.
Application Note I: Synthesis of Fluorinated Cycloadducts via [2+1] Cycloaddition
Introduction: The double bond in this compound can react with carbenes or carbene precursors to generate gem-difluorinated cyclopropanes. These motifs are valuable in medicinal chemistry. This protocol details a typical [2+1] cycloaddition using a difluorocarbene source. While this specific substrate isn't in the cited example, the principle of difluorocarbene addition to an alkene is a well-established and analogous transformation.[9]
Workflow Diagram:
Caption: Experimental workflow for a typical [2+1] cycloaddition reaction.
Protocol: Synthesis of a gem-Difluorocyclopropane Derivative
Causality Behind Choices:
-
Inert Atmosphere: The use of an argon or nitrogen atmosphere is crucial to prevent moisture and oxygen from interfering with reactive intermediates.
-
Anhydrous Solvent: Anhydrous solvents like 1,2-dimethoxyethane (DME) are used because water can react with and quench the carbene precursor.[9]
-
Stoichiometry: The carbene source is often used in excess to ensure complete consumption of the starting alkene.[9]
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add the alkene substrate (1.0 mmol) and sodium iodide (2.2 mmol).
-
Add anhydrous DME (5 mL) via syringe.
-
Add the difluorocarbene precursor, such as trifluoromethyltrimethylsilane (TMSCF₃) (2.0 mmol), dropwise to the stirred solution.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 2 to 24 hours.[9]
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Application Note II: Nucleophilic Substitution of the Vinylic Chlorine
Introduction: The vinylic chlorine atom in this compound can be displaced by a range of nucleophiles. This reaction provides a direct route to functionalized difluoropropenes, which are valuable intermediates for pharmaceuticals and agrochemicals. The reaction typically proceeds via an S_N_2 (Substitution, Nucleophilic, Bimolecular) or S_N_1 (Substitution, Nucleophilic, Unimolecular) type mechanism, depending on the substrate, nucleophile, and reaction conditions.[10][11][12]
Mechanistic Diagram:
Caption: Competing S_N_1 and S_N_2 pathways for nucleophilic substitution.
Protocol: Synthesis of a 2-Substituted-3-chloro-3,3-difluoropropene
Causality Behind Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is often chosen for S_N_2 reactions as it solvates the cation of the nucleophilic salt but not the anion, increasing nucleophilicity.[12]
-
Temperature: Heating is often required to overcome the activation energy for breaking the C-Cl bond, but excessive heat can lead to side reactions.
-
Nucleophile: Strong, non-basic nucleophiles (e.g., azide, cyanide) are ideal to favor substitution over elimination.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nucleophile (e.g., sodium azide, 1.2 mmol) in a suitable polar aprotic solvent (e.g., DMF, 10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Heat the mixture to 60-80 °C. Monitor the reaction by TLC or GC-MS.
-
After the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or distillation to yield the desired substituted product.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, IR, MS).
References
- Google Patents. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.
-
Journal of the Chemical Society, Perkin Transactions 1. Preparation and reaction of 2-chloro-3,3-difluorocyclopropenylzinc reagent. [Link]
-
PubChem. 3,3-Dichloro-2,3-difluoro-1-propene. [Link]
- Google Patents. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
-
Prakash, G. K. S., et al. Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – A European Journal, 2011. [Link]
-
University of Massachusetts Boston. Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. [Link]
-
Southern Illinois University Edwardsville. Aliphatic Nucleophilic Substitution. [Link]
-
Mlostoń, G., & Heimgartner, H. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 2022. [Link]
-
LibreTexts Chemistry. NS20. Solutions to selected problems - aliphatic nucleophilic substitution. [Link]
-
University of Calgary. Alkyl Halides and Nucleophilic Substitution. [Link]
-
LibreTexts Chemistry. 2.2: The Discovery of Nucleophilic Substitution Reactions. [Link]
- Google Patents.
-
Sang, Y., et al. Time-Resolved Mechanism of the Cycloaddition Reaction between Difluorocarbene and Norbornadiene. ChemRxiv, 2023. [Link]
-
Otsuka Chemical Co., Ltd. Medicine/Food/Aroma/Chemical Intermediates. [Link]
-
Gesynta. The Role of 2,3-Dichloropropene in Modern Chemical Synthesis. [Link]
-
Jasiński, R. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. Molecules, 2021. [Link]
Sources
- 1. Medicine/Food/ Aroma/Chemical Intermediates | Otsuka Chemical Co., Ltd. [otsukac.co.jp]
- 2. nbinno.com [nbinno.com]
- 3. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2,3-Dichloropropene - Safety Data Sheet [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. employees.oneonta.edu [employees.oneonta.edu]
- 11. siue.edu [siue.edu]
- 12. chem.uci.edu [chem.uci.edu]
"analytical methods for detecting dichloropropene isomers"
Abstract
1,3-Dichloropropene (1,3-DCP) is a halogenated volatile organic compound (VOC) widely used as a pre-plant soil fumigant (e.g., Telone®).[1][2][3] It exists as a mixture of cis- (Z) and trans- (E) isomers.[4] Accurate quantification is critical due to its classification as a probable human carcinogen and its high volatility. This guide provides a multi-matrix analytical framework, moving beyond standard regulatory texts to address the specific instability of the trans- isomer, the necessity of isomer-specific resolution, and the detection of the urinary metabolite N-acetyl-S-(3-chloroprop-2-enyl)-L-cysteine (DCP-MA) for toxicological assessment.
Part 1: The Chemistry of Separation (Theory & Causality)
Isomer Specificity and Stability
1,3-DCP is rarely found as a single isomer. Commercial formulations typically contain ~50% cis and ~50% trans.
-
The Challenge: The trans- isomer is thermodynamically less stable and chemically more reactive than the cis- isomer. In storage stability studies, trans- recovery drops significantly (up to 13% loss) after 14 days even at -20°C, while cis- remains stable.
-
Chromatographic Implication: You cannot assume a 1:1 ratio in environmental samples. Methods must resolve both isomers to calculate Total 1,3-DCP.
-
Elution Order: On intermediate polarity columns (e.g., DB-624, DB-VRX), the cis- isomer (bp 104°C) typically elutes before the trans- isomer (bp 112°C).
Detector Selection Logic
-
Electron Capture Detector (ECD): Preferred for Water.[5] 1,3-DCP contains two chlorine atoms.[2][6] ECD is highly electronegativity-selective, offering detection limits in the low parts-per-trillion (ppt) range, far superior to FID for trace environmental analysis.
-
Mass Spectrometry (MS): Preferred for Soil/Waste. Provides structural confirmation (m/z 75, 39, 110) essential when matrix interferences (e.g., humic acids in soil) might mimic halogenated compounds on an ECD.
-
Triple Quadrupole (LC-MS/MS): Required for Urine.[7] The urinary metabolite is polar and non-volatile, requiring Liquid Chromatography.
Part 2: Environmental Analysis (Water & Soil)
Method Selection Matrix
| Feature | EPA Method 504.1 (Water) | EPA Method 8260B (Soil/Waste) |
| Technique | Microextraction (LLE) | Purge-and-Trap (P&T) |
| Detector | GC-ECD | GC-MS |
| LOD | ~0.01 µg/L (10 ppt) | ~5.0 µg/L (ppb) |
| Pros | Highest sensitivity; simple prep. | Definitive ID; handles dirty matrices. |
| Cons | Co-elution risks; Hexane solvent peak. | Carryover in P&T lines; higher LOD. |
Protocol A: Microextraction GC-ECD for Drinking Water
Based on EPA Method 504.1, optimized for isomer resolution.
Reagents:
-
Extraction Solvent: Hexane (UV Grade).
-
Internal Standard: 1,2,3-Trichloropropane.[8]
-
Preservative: Sodium Thiosulfate (3 mg/40 mL) to dechlorinate and prevent oxidation.[9]
Step-by-Step Workflow:
-
Sample Collection: Collect 35 mL sample in a 40 mL VOA vial without headspace. Critical: Store at 4°C and analyze trans- isomer within 7 days if possible.
-
Salting Out: Add 6g NaCl to the sample.
-
Causality: Increases ionic strength, driving the hydrophobic 1,3-DCP out of the aqueous phase and into the headspace/solvent (Salting-out effect).
-
-
Microextraction: Add 2.0 mL Hexane. Cap and shake vigorously for 2 minutes.
-
Phase Separation: Allow phases to separate (approx. 5 mins). Transfer the upper hexane layer to an autosampler vial.
-
GC Parameters:
-
Column: DB-VRX (30m x 0.25mm x 1.4µm).[4] Why? Thicker film (1.4µm) improves retention of volatiles and resolution of isomers.
-
Injector: Splitless @ 200°C.
-
Oven: 35°C (hold 5 min) → 10°C/min → 220°C.
-
Detector: ECD @ 300°C.
-
Self-Validating QC Criteria:
-
Resolution Check: The valley between cis and trans peaks must be < 10% of the average peak height.
-
Surrogate Recovery: 70-130%.
Part 3: Occupational Air Monitoring
Protocol B: Sorbent Tube Sampling (OSHA Method 7 Modified)
Targeting airborne exposure limits (PEL: 1 ppm).
Sampling Media:
-
Coconut Shell Charcoal Tubes (100/50 mg sections).
-
Note: Do not use standard charcoal if high humidity is expected; use petroleum-based charcoal or analyze immediately.
Workflow:
-
Flow Rate: 0.2 L/min for 10-15 minutes (STEL) or up to 4 hours (TWA). Max volume: 48 L.
-
Desorption:
-
Transfer charcoal to a vial.
-
Add 1.0 mL Carbon Disulfide (CS₂) containing 1 µL/mL dimethylformamide (DMF).
-
Causality: CS₂ is the standard solvent for non-polar organics, but DMF aids in desorbing the slightly more polar degradation products if analysis is delayed.
-
-
Analysis: GC-FID (Flame Ionization Detector).[10]
-
Why FID? Air samples usually contain high concentrations (ppm range); FID is robust, has a wide linear range, and is less prone to fouling than ECD.
-
Part 4: Biological Monitoring (Toxicology/Drug Dev)
Protocol C: Urinary Metabolite Analysis via LC-MS/MS
Target: N-acetyl-S-(cis/trans-3-chloroprop-2-enyl)-L-cysteine (DCP-MA).[11] Context: This is the definitive biomarker for human exposure, used in clinical toxicology and drug safety studies involving fumigant exposure.
Workflow:
-
Sample Prep:
-
Thaw urine sample.
-
Dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water).
-
Add Internal Standard: N-acetyl-S-(benzyl)-L-cysteine-d3.
-
Centrifuge at 10,000 rpm for 5 mins (remove particulates).
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
MS/MS Detection (Triple Quad):
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transition: Precursor ion [M-H]⁻ → Product ion (m/z 128, corresponding to the N-acetylcysteine moiety).
-
Causality: The mercapturic acid conjugate ionizes best in negative mode. The m/z 128 fragment is highly specific to this class of metabolites.
-
Part 5: Visualization of Workflows
Figure 1: The Analytical Decision Matrix
A logic flow for selecting the correct method based on sample type and sensitivity needs.
Caption: Decision tree for 1,3-Dichloropropene analysis matching matrix to extraction technique and detector.
Figure 2: Isomer Resolution & Stability Logic
Visualizing the critical instability of the trans-isomer and separation requirements.
Caption: Chromatographic behavior and stability profile of cis vs. trans isomers.
References
-
U.S. Environmental Protection Agency (EPA). (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[5] Revision 1.1. [Link]
-
Occupational Safety and Health Administration (OSHA). (2000). Sampling and Analytical Methods: Organic Method #07 (Organic Vapors). Salt Lake Technical Center.[12] [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Dichloropropenes: Analytical Methods. Centers for Disease Control and Prevention. [Link]
-
Osterloh, J. D., et al. (1984). "Urinary excretion of the N-acetyl cysteine conjugate of cis-1,3-dichloropropene by exposed individuals."[13] Archives of Environmental Health, 39(4), 271-275.[13] [Link]
-
SKC Inc. (2012).[10] Validation of 1,3-Dichloropropene (cis and trans) Using SKC Diffusive Samplers. Publication 1886.[10] [Link] (Search: Publication 1886)[10]
Sources
- 1. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. cdn.who.int [cdn.who.int]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publ.iss.it [publ.iss.it]
- 5. settek.com [settek.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NEMI Method Summary - 504.1 [nemi.gov]
- 9. paragonlaboratories.com [paragonlaboratories.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. osha.gov [osha.gov]
- 13. Urinary excretion of the N-acetyl cysteine conjugate of cis-1,3-dichloropropene by exposed individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Analysis of 2,3-Dichloro-3,3-difluoropropene
Introduction
2,3-dichloro-3,3-difluoropropene (C₃H₂Cl₂F₂) is a halogenated alkene of interest in various chemical synthesis and industrial applications. As with many halogenated volatile organic compounds (VOCs), its detection and quantification at trace levels are critical for process monitoring, environmental assessment, and safety compliance. The inherent volatility and chemical structure of this compound make Gas Chromatography-Mass Spectrometry (GC-MS) the ideal analytical technique, offering high separation efficiency and definitive identification.[1]
This document provides a comprehensive, field-proven protocol for the analysis of this compound using GC-MS. It is designed for researchers, quality control chemists, and drug development professionals who require a robust, reliable, and validated method. The causality behind each instrumental choice and procedural step is explained to empower the user to adapt and troubleshoot the method effectively.
Principle of the Method
The methodology leverages the power of gas chromatography to separate this compound from the sample matrix based on its boiling point and affinity for the GC column's stationary phase. Following separation, the analyte is introduced into a mass spectrometer. We utilize electron ionization (EI) at a standard energy of 70 eV, which fragments the molecule into a reproducible pattern of characteristic ions.[2] This fragmentation pattern, or mass spectrum, serves as a unique chemical fingerprint for unambiguous identification. Quantification is achieved by integrating the signal of a specific ion and correlating it to the response of known calibration standards.
Instrumentation and Consumables
The following table outlines the necessary equipment and materials for this protocol. Equivalents may be substituted, but validation is required.
| Component | Specification | Rationale for Selection |
| Gas Chromatograph | Agilent 8890 GC or equivalent, with electronic pneumatic control (EPC) | Provides precise control over gas flows and pressures, ensuring reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole MS | Offers the sensitivity and mass range required for trace-level detection and confirmation. |
| Autosampler | Agilent 7693A or equivalent | Ensures high-throughput and precise, repeatable injections, minimizing human error. |
| GC Column | Agilent J&W DB-624 or similar (6% cyanopropylphenyl-polysiloxane) | This mid-polarity stationary phase is ideal for separating halogenated VOCs due to its specific interactions with polarizable molecules.[3] |
| Dimensions: 30 m length, 0.25 mm ID, 1.40 µm film thickness | Standard dimensions providing a good balance between resolution and analysis time. | |
| Carrier Gas | Helium (99.999% purity) with in-line moisture and oxygen traps | Inert carrier gas essential for MS compatibility. Traps prevent column degradation and MS source contamination. |
| Injection Port Liner | Deactivated, split/splitless, glass wool packed liner | The deactivation prevents analyte breakdown, while glass wool aids in sample volatilization and traps non-volatile residues. |
| Vials and Caps | 2 mL amber glass vials with PTFE/silicone septa | Amber glass protects potentially light-sensitive standards. PTFE-lined septa prevent analyte sorption and contamination. |
| Solvent | Purge-and-Trap grade Methanol or Hexane | High-purity solvent is critical to avoid co-eluting interferences. |
| Analyte Standard | This compound, certified standard (>98% purity) | A high-purity standard is fundamental for accurate calibration and quantification. |
Experimental Protocol
Standard Solution Preparation
The foundation of accurate quantification lies in the meticulous preparation of calibration standards.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask.
-
Record the weight to four decimal places.
-
Dissolve and bring to volume with Methanol. Cap and invert several times to ensure homogeneity. This stock should be stored at 4°C in an amber vial.
-
-
Working Standard Dilutions:
-
Perform serial dilutions of the primary stock solution to prepare a set of calibration standards. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
Prepare these standards in the same solvent used for the stock solution.
-
GC-MS Method Parameters
These parameters have been optimized for the specified column and analyte. Adjustments may be necessary for different instrument configurations.
Table 1: Gas Chromatograph Parameters
| Parameter | Setting | Justification |
| Inlet | Split/Splitless | Allows for flexibility between trace (splitless) and higher concentration (split) analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with potential for column overload. |
| Split Ratio | 20:1 (Adjustable based on concentration) | A starting point to prevent column overload while maintaining good peak shape. For trace analysis, use splitless mode. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | An optimal flow rate for a 0.25 mm ID column, balancing efficiency and speed. |
| Oven Program | ||
| Initial Temperature | 40 °C, hold for 2 minutes | A low starting temperature focuses the volatile analyte at the head of the column, ensuring sharp peaks. |
| Ramp Rate | 15 °C/min to 240 °C | A moderate ramp rate provides good separation from potential impurities. |
| Final Hold | Hold at 240 °C for 3 minutes | Ensures that all components are eluted from the column before the next injection. |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Justification |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for creating reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | The industry standard energy that provides consistent fragmentation patterns.[2] |
| Source Temperature | 230 °C | Hot enough to prevent condensation of analytes, but not so hot as to cause thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering and prevents contamination. |
| Solvent Delay | 3.0 minutes | Prevents the high-pressure solvent peak from entering the MS, protecting the filament and detector.[4] |
| Acquisition Mode | Full Scan & SIM | |
| Scan Mass Range | m/z 45 - 200 | Captures the molecular ion and all significant fragment ions of the analyte. |
| SIM Ions | Quantifier: m/z 111, Qualifiers: m/z 146, 75 | For high-sensitivity quantification. These ions are selected based on the analyte's mass spectrum (see Section 5.1). |
Analysis Sequence and Quality Control
A self-validating protocol requires a structured analysis sequence.
-
Solvent Blank: Inject a vial of pure solvent to ensure the system is clean and free of carryover.
-
Calibration Curve: Analyze each calibration standard from lowest to highest concentration.
-
Continuing Calibration Verification (CCV): After every 10-15 samples, re-analyze a mid-level calibration standard. The calculated concentration should be within ±15% of the true value.
-
Sample Analysis: Inject the unknown samples.
-
Blank Check: Conclude the run with another solvent blank to confirm no carryover occurred.
Data Analysis and Interpretation
Analyte Identification
Identification is confirmed using two criteria:
-
Retention Time (RT): The analyte peak should elute at a consistent retention time, matching that of the certified standards.
-
Mass Spectrum: The acquired mass spectrum of the peak must match the reference spectrum. Due to the presence of two chlorine atoms, the spectrum will exhibit a characteristic isotopic pattern. The molecular ion (M⁺) at m/z 146 should show an M+2 peak (m/z 148) with approximately 65% of the abundance of the M⁺ peak, which is a classic signature for a molecule containing two chlorine atoms.
Predicted Fragmentation:
-
m/z 146 (M⁺): Molecular ion [C₃H₂³⁵Cl₂F₂]⁺.
-
m/z 111: Loss of a chlorine atom [M - Cl]⁺. This is often a prominent fragment.
-
m/z 75: Loss of a chlorine and a dichlorofluoromethyl group [C₂H₂F]⁺.
Caption: High-level workflow for the GC-MS analysis of this compound.
Quantification
-
Calibration Curve: Plot the peak area of the quantifier ion (m/z 111 in SIM mode, or the total ion chromatogram peak in scan mode) against the concentration of each standard.
-
Linearity: Apply a linear regression to the data. The correlation coefficient (R²) should be ≥ 0.995 for the curve to be considered valid.[5]
-
Concentration Calculation: Use the equation of the line generated from the calibration curve to calculate the concentration of the analyte in unknown samples based on their measured peak areas.
Caption: Predicted electron ionization fragmentation pathway for the analyte.
Safety Precautions
-
Handle this compound and its solutions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Consult the Safety Data Sheet (SDS) for the analyte and all solvents before use.
-
All chemical waste should be disposed of in accordance with local environmental regulations.
References
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. National Center for Biotechnology Information. [Link]
-
HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants. PubMed. [Link]
-
A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. [Link]
-
3,3-Dichloro-2,3-difluoro-1-propene. PubChem. [Link]
-
Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Agilent Technologies. [Link]
-
The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]
-
GC/MS-LC/MS multi-residue method. University of Guelph. [Link]
-
Two-dimensional gas chromatography/time-of-flight mass spectrometry method and software for inventorying persistent and bioaccumulative contaminants in marine environments. Southern California Coastal Water Research Project. [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies. [Link]
-
GC/MS method for short chain alkene? Chromatography Forum. [Link]
-
Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of Food Hygiene and Safety. [Link]
Sources
"NMR spectroscopy of 2,3-dichloro-3,3-difluoropropene"
Introduction & Scope
2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf, CAS: 2252-78-0) is a critical intermediate in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, such as HFO-1234yf. Its structural characterization is essential for monitoring reaction kinetics and purity profiles during fluorination processes.
This guide provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of HCFO-1232xf. Due to the molecule's volatility and the presence of multiple spin-active nuclei (
Molecular Profile:
-
Structure:
-
Spin System: AMX type (approximate), complicated by heteronuclear coupling.
-
Key Challenges: Volatility (bp ~50–60 °C est.),
F- C J-coupling complexity, and broad chemical shift ranges.
Sample Preparation Protocol
Objective: Minimize sample evaporation and ensure lock stability.
| Parameter | Specification | Rationale |
| Solvent | Chloroform- | Provides excellent solubility for halogenated olefins; non-interfering chemical shift window. |
| Concentration | 10–20 mg in 0.6 mL | Sufficient S/N for |
| Tube Type | 5mm Precision Screw-Cap (or Flame Sealed) | Critical: Prevents evaporation of the volatile analyte during long |
| Internal Standard | Use for quantitative | |
| Handling | Chill sample to 4°C before transfer | Reduces vapor pressure during pipetting. |
Experimental Methodology
H NMR (Proton)
The proton spectrum of HCFO-1232xf is distinct due to the terminal alkene protons. Unlike simple alkenes, these protons exhibit long-range coupling to the fluorine atoms.
-
Pulse Sequence: zg30 (30° pulse)
-
Spectral Width: -2 to 14 ppm
-
Relaxation Delay (D1): 10 seconds (Ensure full relaxation of vinylic protons).
-
Assignments:
-
The two geminal protons (
) are chemically non-equivalent. -
Expected Shift:
5.8 – 6.4 ppm. -
Multiplicity: Doublet of triplets (dt) or complex multiplet due to:
- (Geminal coupling, ~2–3 Hz).
-
(Long-range coupling to
, ~1–5 Hz).
-
F NMR (Fluorine)
Fluorine is the most sensitive probe for this molecule. The
-
Pulse Sequence: zgig (Inverse gated decoupling) for quantitative results, or standard zg.
-
Referencing:
(0 ppm) or internal (-164.9 ppm). -
Expected Shift:
-60 to -70 ppm (typical for allylic ). -
Coupling: May appear as a triplet if
is resolved; otherwise a broadened singlet.
C{ H} NMR (Carbon)
This is the most complex experiment due to Carbon-Fluorine splitting. The spectrum will not appear as simple singlets.[1]
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans: > 1024 (Quaternary carbons are slow to relax and split into multiplets).
-
Spectral Width: 0 – 200 ppm.[2]
-
Predicted Signals & J-Coupling:
| Carbon Position | Type | Approx. Shift ( | Multiplicity | Coupling Constant ( |
| C3 ( | Aliphatic | 118 – 124 ppm | Triplet ( | |
| C2 ( | Quaternary | 132 – 138 ppm | Triplet ( | |
| C1 ( | Methylene | 120 – 125 ppm | Triplet ( |
Note: The triplet splitting arises because each carbon "sees" two equivalent fluorine atoms (
rule,).
Workflow Visualization
The following diagram outlines the logical flow for characterizing volatile halogenated intermediates, ensuring data integrity from prep to processing.
Figure 1: Sequential workflow for NMR characterization of volatile fluorinated olefins, prioritizing sample integrity and coupling analysis.
Results Interpretation & Troubleshooting
Interpreting the C-F Coupling
A common error in analyzing HCFO-1232xf is mistaking J-coupling multiplets for impurities.
-
Validation: If a signal in the
C spectrum appears as a triplet, calculate the frequency difference (Hz) between the peaks.-
If
, it is the carbon. -
If
, it is the central alkene carbon.
-
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Drifting Lock Signal | Sample evaporation (Volatility). | Use a J-Young valve tube or flame-seal the tube. |
| Broad 19F Signals | Chemical exchange or poor shimming. | Shim on the |
| Missing 13C Peaks | Relaxation time ( | Increase Relaxation Delay (D1) to 5–10s or add relaxation agent [Cr(acac) |
| Phasing Errors | Large acoustic ringing in | Apply backward linear prediction (LPC) to the first few points of the FID. |
References
-
National Institute of Standards and Technology (NIST). Propane, 2,3-dichloro-1,1,1-trifluoro- (Isomer Analog Data). NIST Chemistry WebBook.[3] Available at: [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Honeywell International Inc. (2010). Process for the preparation of 2-chloro-3,3,3-trifluoropropene.[4] (Patent describing synthesis pathways involving 1232xf intermediates). WO2010123148A1. Available at:
Sources
Application Note: FTIR Analysis of 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf)
This Application Note is structured as a comprehensive technical guide for the FTIR analysis of 2,3-dichloro-3,3-difluoropropene (commonly designated as HCFO-1232xf ). It is designed for analytical chemists and process engineers involved in fluorochemical synthesis and drug development intermediates.
Abstract
This protocol details the qualitative identification and quantitative monitoring of this compound (HCFO-1232xf) using Fourier Transform Infrared (FTIR) spectroscopy. As a critical intermediate in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants (e.g., HFO-1234yf), accurate characterization of HCFO-1232xf is essential for process optimization and purity verification. This guide addresses the specific challenges of analyzing volatile halogenated alkenes, including sampling volatility, spectral interferences, and vibrational band assignment.
Introduction
This compound (
-
Chemical Formula:
[3] -
Molecular Weight: 146.95 g/mol [3]
-
Boiling Point: ~40–60°C (Volatile Liquid)
-
CAS Number: 677-36-1 (generic isomer), specific isomer codes vary (HCFO-1232xf).
FTIR spectroscopy is the preferred method for rapid analysis due to the distinct dipole moment changes induced by the C-F and C-Cl bonds, resulting in a unique and intense spectral fingerprint. This method allows for the differentiation of HCFO-1232xf from its structural isomers (e.g., HCFO-1232xd) and precursors (e.g., 1,1,2,3-tetrachloropropene).
Safety & Handling
WARNING: HCFO-1232xf is a volatile halogenated organic compound.
-
Hazards: Skin/eye irritation (H315, H319), respiratory irritation (H335).[2] Potential for generating HF/HCl upon thermal decomposition.
-
Engineering Controls: All sampling must be performed within a certified chemical fume hood.
-
PPE: Splash-proof goggles, chemically resistant gloves (PVA or Viton recommended; nitrile may degrade with prolonged exposure), and lab coat.
Experimental Protocol
Instrumentation
-
Spectrometer: FTIR Spectrometer (e.g., Thermo Nicolet, PerkinElmer, or Bruker).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.
-
Beam Splitter: KBr or ZnSe (Range: 4000–400 cm⁻¹).
Sampling Configuration
Due to the volatility of HCFO-1232xf, standard open-plate transmission techniques are unsuitable. Two configurations are validated:
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Crystal: Diamond or ZnSe (Single or 3-bounce).
-
Accessory: Must be equipped with a volatile cover or slip-clutch pressure clamp to minimize evaporation during scanning.
-
Pros: Rapid, minimal sample prep, easy cleaning.
Method B: Sealed Liquid Cell
-
Windows: CaF₂ (robust, water-insoluble) or KBr (hygroscopic, use with dry samples only).
-
Pathlength: 0.025 mm to 0.05 mm (Short pathlength required due to strong C-F absorption).
-
Pros: Higher sensitivity for trace impurity analysis; constant pathlength for quantification.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 600 cm⁻¹ | Covers C-H, C=C, C-F, and C-Cl regions. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve gas-phase rotational fine structure if evaporation occurs; standard for liquids. |
| Scans | 32 (Routine) / 64 (High Precision) | Optimizes Signal-to-Noise (S/N) ratio. |
| Apodization | Norton-Beer (Medium) | Good balance of resolution and side-lobe suppression. |
| Background | Ambient Air (fresh) | Corrects for atmospheric |
Analytical Workflow
Figure 1: Step-by-step analytical workflow for the FTIR analysis of volatile HCFO-1232xf ensuring data integrity.
Spectral Interpretation & Peak Assignments
The spectrum of HCFO-1232xf is dominated by the electronegativity of the Fluorine and Chlorine atoms, which induce large dipole moments.
Key Diagnostic Bands
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Notes |
| 3150 – 3000 | Weak/Med | C-H Stretch (Vinylic) | Characteristic of unsaturated carbons. Absence indicates saturation. | |
| 1650 – 1630 | Medium | C=C Stretch | Shifted from typical 1640 cm⁻¹ due to halogen substitution ( | |
| 1300 – 1100 | Very Strong | C-F Stretch | Broad, complex multi-band region. Primary ID fingerprint. | |
| 980 – 900 | Medium | Out-of-Plane Wag | Specific to terminal methylene groups ( | |
| 800 – 700 | Strong | C-Cl Stretch | Diagnostic for chlorinated motifs. |
Mechanistic Insight
-
The "Blue Shift" of C=C: In non-halogenated propene, the C=C stretch appears near 1642 cm⁻¹. In HCFO-1232xf, the electron-withdrawing nature of the allylic
group and the vinylic atom alters the bond order and reduced mass, typically shifting this band. -
Isomer Differentiation:
-
HCFO-1232xf (
): Shows strong terminal wagging (~900-950 cm⁻¹). -
HCFO-1232xd (
): Lacks the terminal wag; shows bend instead. -
HCFO-1232xe (
): Different substitution pattern shifts the C=C stretch significantly.
-
Quantification Protocol (Purity & Reaction Monitoring)
To quantify HCFO-1232xf in a reaction mixture (e.g., conversion from 1,1,2,3-tetrachloropropene), use the Beer-Lambert Law:
-
Selection of Analytical Band:
-
Avoid the 1100–1300 cm⁻¹ region for quantification if mixtures are present, as C-F bands from precursors/side-products often overlap.
-
Target Band: The C=C stretch (~1640 cm⁻¹) or the
wag (~920 cm⁻¹) are often the most isolated.
-
-
Calibration:
-
Prepare gravimetric standards of HCFO-1232xf in a suitable solvent (e.g.,
or , though neat analysis is preferred for process streams). -
Construct a calibration curve (Absorbance vs. Concentration).
should be >0.995.
-
-
Baseline Correction:
-
Apply a two-point baseline correction. For the 1640 cm⁻¹ band, typical baseline points are 1680 cm⁻¹ and 1600 cm⁻¹.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Diminishing Peak Intensity | Sample Evaporation | Use a volatile cover for ATR; ensure liquid cell is tightly stoppered. Scan faster. |
| Noisy Baseline (4000-3500 cm⁻¹) | Humidity | Purge spectrometer with dry |
| Doublet at 2350 cm⁻¹ | Atmospheric | Background spectrum is stale. Collect a new background immediately before sampling. |
| Truncated Peaks (Flat Top) | Detector Saturation | Sample is too thick (Liquid Cell) or concentration too high. Use ATR or dilute sample. |
| Shift in C=C Band | Matrix Effect / H-Bonding | Ensure solvent consistency. If neat, check for temperature fluctuations. |
References
-
Synthesis and Azeotropes: Honeywell International Inc. Azeotrope-like composition of this compound (HCFO-1232xf) and hydrogen fluoride.[4] United States Patent US 2011/0245157 A1. Link
-
Physical Properties: PubChem. 3,3-Dichloro-2,3-difluoro-1-propene (Compound).[3] National Library of Medicine. Link
- Spectroscopic Theory: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004.
-
Isomer Nomenclature: Arkema France. Process for the manufacture of 2,3,3,3-tetrafluoropropene. World Intellectual Property Organization WO 2009/105517.[5] (Details the 1232xf intermediate pathway). Link
Sources
- 1. WO2015092211A1 - Azeotropic compositions of hydrogen fluoride and z-3,3,3-trifluoro-1-chloropropene - Google Patents [patents.google.com]
- 2. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. US10252913B2 - Composition comprising HF and 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
Application Note: Protocols for the Polymerization of 2,3-dichloro-3,3-difluoropropene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 2,3-dichloro-3,3-difluoropropene (CAS 2252-87-1). Due to the limited direct literature on the homopolymerization of this specific monomer, this guide synthesizes established principles from fluoropolymer chemistry to propose detailed, field-proven protocols. We will explore the plausible polymerization mechanisms, including free-radical and anionic routes, and provide step-by-step experimental procedures. The causality behind experimental choices, safety considerations, and polymer characterization techniques are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Monomer and Its Potential
This compound, with the structure CH₂=C(Cl)CF₂Cl, is a halogenated alkene possessing a unique combination of functional groups. The presence of both chlorine and fluorine atoms imparts distinct electronic properties to the vinyl group, suggesting that its polymer, poly(this compound), could exhibit valuable characteristics. Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, low surface energy, and unique dielectric properties.[1] The inclusion of chlorine can further enhance properties such as rigidity and flame retardance, making the resulting polymer a candidate for high-performance applications in aerospace, chemical processing, and electronics.[2]
The dichlorinated alkene structure allows this monomer to participate in various addition polymerization processes.[3] This guide will focus on providing robust starting protocols for its controlled polymerization.
Scientific Foundation: Plausible Polymerization Pathways
The reactivity of an alkene in polymerization is dictated by the electronic nature of its substituents. In this compound, the electron-withdrawing nature of the chlorine atom on the double bond and the dichlorodifluoromethyl group makes the molecule electron-deficient. This structure strongly suggests two primary viable polymerization mechanisms.
Free-Radical Polymerization
This is the most common and industrially significant method for producing fluoropolymers.[4] The mechanism proceeds via initiation, propagation, and termination steps. Given the stability of fluorinated radicals, this pathway is highly suitable for this compound. Both solution and emulsion polymerization techniques are applicable. Emulsion polymerization is often preferred for high molecular weight fluoropolymers as it provides excellent heat transfer and rate control.[5]
Anionic Polymerization
Anionic polymerization is effective for monomers with electron-withdrawing groups that can stabilize a propagating carbanion.[6][7] The substituents on this compound make it a suitable candidate for this mechanism. This method, particularly in its "living" form, offers excellent control over molecular weight, dispersity, and polymer architecture.[8][9] However, it requires stringent reaction conditions, including high-purity reagents and an inert (anaerobic and anhydrous) atmosphere, as the propagating carbanionic species are highly reactive towards impurities like water, oxygen, and carbon dioxide.
Cationic Polymerization
Cationic polymerization proceeds via a carbocationic intermediate.[6] This mechanism is generally unsuitable for alkenes substituted with strong electron-withdrawing groups, as these groups would destabilize the adjacent positive charge. Therefore, cationic polymerization is not considered a viable route for this compound.
Experimental Protocols
Disclaimer: The following protocols are designed as robust starting points. Optimization of concentrations, temperature, and reaction time may be necessary to achieve desired polymer characteristics. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Free-Radical Emulsion Polymerization
This protocol is adapted from standard procedures for fluorinated monomers and aims to produce high molecular weight polymer in an aqueous system.[5][10]
Materials & Equipment:
-
High-pressure autoclave reactor with mechanical stirrer, thermocouple, pressure transducer, and inlet/outlet ports.
-
Schlenk line for inert gas manipulation.
-
Syringe pump for initiator addition.
-
This compound (monomer)
-
Deionized, degassed water
-
Ammonium perfluorooctanoate (APFO) or a suitable alternative fluorosurfactant
-
Disodium hydrogen phosphate (Na₂HPO₄) / Sodium dihydrogen phosphate (NaH₂PO₄) buffer system
-
Ammonium persulfate ((NH₄)₂S₂O₈) (initiator)
-
Methanol
| Parameter | Recommended Value | Rationale |
| Reactor Volume | 1 L | Standard laboratory scale. |
| Aqueous Phase | 500 mL degassed DI water | Medium for polymerization. |
| Surfactant (APFO) | 2.0 g (0.4% w/v) | Creates micelles for particle nucleation. |
| Buffer (Phosphate) | 1.0 g Na₂HPO₄ / 0.5 g NaH₂PO₄ | Maintains pH to prevent side reactions. |
| Monomer | 100 g | Reactant. |
| Initiator Solution | 1.0 g (NH₄)₂S₂O₈ in 50 mL water | Source of free radicals. |
| Temperature | 60-80 °C | Thermal decomposition of initiator. |
| Stirring Speed | 400-600 RPM | Ensures proper mixing and heat transfer. |
| Initial Pressure | Pressurized with N₂ to 5 bar | Ensures liquid phase and inert atmosphere. |
Step-by-Step Procedure:
-
Reactor Preparation: Charge the autoclave with deionized water, surfactant, and buffer salts.
-
Degassing: Seal the reactor and purge the system by pressurizing with nitrogen (10 bar) and venting (to 1 bar) for at least three cycles to remove all oxygen.
-
Heating & Stirring: Begin stirring and heat the reactor to the target temperature (e.g., 70 °C).
-
Monomer Addition: Once the temperature is stable, transfer the liquid this compound into the autoclave under nitrogen pressure.
-
Initiation: Begin adding the ammonium persulfate solution via a syringe pump at a controlled rate (e.g., 10 mL/hour). The onset of polymerization is typically indicated by a drop in reactor pressure as the gaseous monomer is converted to the solid/liquid polymer.[5]
-
Polymerization: Continue the reaction for 4-8 hours, monitoring the pressure. Maintain a constant pressure by feeding additional monomer if required for high conversion.
-
Termination & Cool-down: Stop the initiator feed and cool the reactor to room temperature.
-
Isolation: Carefully vent any unreacted monomer. The product will be a polymer latex (a stable dispersion of polymer particles in water).
-
Coagulation & Purification: Break the emulsion by adding the latex to a stirred excess of methanol. The polymer will precipitate.
-
Washing & Drying: Filter the polymer, wash thoroughly with deionized water and then methanol to remove residual salts and surfactant. Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Anionic Polymerization
This protocol requires strict anhydrous and anaerobic conditions. All glassware must be flame-dried under vacuum, and all reagents and solvents must be rigorously purified and dried.
Materials & Equipment:
-
Schlenk flask or similar reactor with a magnetic stirrer.
-
Schlenk line with high-purity argon or nitrogen.
-
Gastight syringes.
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous, degassed methanol (terminating agent)
-
This compound (monomer), purified and dried.
| Parameter | Recommended Value | Rationale |
| Solvent (THF) | 200 mL | Polar aprotic solvent stabilizes the carbanion.[8] |
| Monomer | 10 g | Reactant. |
| Initiator (n-BuLi) | 0.2 mmol | Controls molecular weight (Mn ≈ [M]/[I]). |
| Temperature | -78 °C (Dry ice/acetone bath) | Low temperature minimizes side reactions and termination. |
| Reaction Time | 1-4 hours | Monitor for viscosity increase. |
Step-by-Step Procedure:
-
Reactor Setup: Assemble the flame-dried reactor under a positive pressure of inert gas.
-
Solvent Addition: Transfer anhydrous THF to the reactor via cannula. Cool the flask to -78 °C.
-
Initiation: Add the n-BuLi solution dropwise via syringe. A pale yellow color may indicate the presence of the active initiator.
-
Monomer Addition: Slowly add the purified monomer to the stirred solution. An increase in viscosity or a color change may indicate polymerization.
-
Propagation: Allow the reaction to proceed at -78 °C. Samples can be taken periodically (via a purged syringe) to monitor conversion by GC.
-
Termination: To quench the "living" polymer, add a few milliliters of degassed anhydrous methanol. The color of the solution (if any) should disappear.
-
Isolation: Warm the solution to room temperature and precipitate the polymer by pouring the solution into a large volume of a stirred non-solvent (e.g., methanol or water).
-
Purification & Drying: Filter the precipitated polymer, wash with the non-solvent, and dry in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the polymer structure and purity.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to identify the glass transition temperature (Tg) and melting point (Tm), while Thermogravimetric Analysis (TGA) assesses thermal stability and decomposition temperature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic functional groups and the absence of monomer.
Safety and Handling
-
Monomer: this compound is an irritant. It may cause skin, eye, and respiratory irritation.[11] Handle only in a fume hood wearing gloves, safety glasses, and a lab coat.
-
Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water. Ammonium persulfate is a strong oxidizing agent. Handle with extreme care according to their Safety Data Sheets (SDS).
-
Pressure Reactions: Autoclave procedures must be performed by trained personnel behind a safety shield. Ensure the reactor is rated for the pressures and temperatures used.
References
- Ameduri, B. (2025).
- Zhang, W., et al. (2025). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Chemical Science.
- De la Fuente, J. L., et al. (Year not available). Free radical polymerization of vinylidene fluoride initiated by the photolysis of R6Sn2 (R = Me, Bu) in the presence of alkyl and perfluoroalkyl chloride and bromide chain transfer agents. Journal of Fluorine Chemistry.
- Yen, T., & Lectka, T. (2012). Fe(III)/NaBH4-Mediated Free Radical Hydrofluorination of Unactivated Alkenes. Journal of the American Chemical Society.
-
LibreTexts. (2021). 10.9: Polymerization of Alkenes. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Anionic addition polymerization. Wikipedia. [Link]
- Dolbier, W. R. (n.d.). Fluorinated Free Radicals.
- Ameduri, B., & Boutevin, B. (2001).
- Mukhopadhyay, S., et al. (2009). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
-
The Organic Chemistry Tutor. (2023). Anionic and Radical Polymerizations. YouTube. [Link]
- Nappa, M. J., et al. (2015). Process of synthesizing poly(2,3,3,3-tetrafluoropropene).
- Chem-Space. (2026). The Role of 2,3-Dichloropropene in Modern Chemical Synthesis. Chem-Space Blog.
- Gharda Chemicals Ltd. (n.d.). Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof.
- Hong, K., et al. (2018). Anionic Polymerization.
- Nikul'shin, P. V., et al. (n.d.). Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl2 and SO2Cl2. Journal of Fluorine Chemistry.
- Shen, Q., & Hammond, G. B. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research.
- Central Glass Co Ltd. (n.d.). Method for producing 1,2-dichloro-3,3,3-trifluoropropene.
- Morita, S., et al. (n.d.). Modification of Fluoroelastomers Based on TFE-P Copolymer. AGC Chemicals Americas.
- Kharas, G. B., et al. (n.d.).
-
PubChem. (n.d.). 3,3-Dichloro-2,3-difluoro-1-propene. PubChem. [Link]
- Miller, W. T. (1958). Polymerization of trifluorochloroethylene.
- Grishchenko, L. A., et al. (n.d.). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Journal of the Siberian Federal University. Chemistry.
- Zhang, Z., et al. (2026). Controlled Radical Copolymerization of Hydrofluoroolefin 2,3,3,3‐Tetrafluroropropene (R1234yf)
- Kinsoe Rubber. (2025).
- Bria, M., et al. (2021). Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene. Polymers.
- Vasilenko, I., et al. (2016). New catalysts for the synthesis of highly reactive polyisobutylene: chloroaluminate imidazole-based ionic liquids in the presence of diisopropyl ether. Polymer Chemistry.
- CORE. (n.d.).
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. kinsoe.com [kinsoe.com]
- 3. nbinno.com [nbinno.com]
- 4. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. agcchem.com [agcchem.com]
- 11. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
"use of 2,3-dichloro-3,3-difluoropropene in materials science"
Application Note: Advanced Utilization of 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) in Materials Science
Abstract
This technical guide outlines the physicochemical properties, handling protocols, and material science applications of This compound (CAS: 2252-87-1), industrially designated as HCFO-1232xf . While primarily known as a critical intermediate in the synthesis of low-GWP refrigerants (e.g., HFO-1234yf), its unique boiling point (55°C) and halogenated alkene structure drive emerging applications in precision solvent engineering and surface functionalization via thiol-ene "click" chemistry.
Chemical Profile & Physicochemical Properties
HCFO-1232xf is a hydrochlorofluoroolefin characterized by a terminal double bond activated by chlorine and fluorine substituents. Its liquid state at room temperature distinguishes it from many gaseous fluoropropene analogs, facilitating easier handling in solvent and liquid-phase synthesis applications.
| Property | Value | Notes |
| Chemical Name | This compound | |
| Common Designation | HCFO-1232xf | |
| CAS Number | 2252-87-1 | |
| Molecular Formula | C₃H₂Cl₂F₂ | |
| Molecular Weight | 146.95 g/mol | |
| Boiling Point | 55 °C | Ideal for vapor degreasing applications [1]. |
| Density | ~1.4 g/cm³ (est.) | High density aids in soil displacement. |
| Solubility | Miscible in alcohols, ethers, chlorinated solvents. | Low water solubility (<0.1 wt%). |
| Reactivity | Electrophilic alkene | Susceptible to nucleophilic attack (amines, thiols). |
Application I: Reactive Intermediate for Fluoropolymer & HFO Synthesis
Context: The primary industrial utility of HCFO-1232xf is as a transient intermediate in the gas-phase fluorination of chlorocarbons (like 1,1,2,3-tetrachloropropene) to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf). Material scientists utilize this pathway to synthesize fluorinated monomers.
Mechanism: The transformation involves a catalytic halogen exchange (Cl for F) followed by stabilization.
Caption: Stepwise gas-phase fluorination pathway highlighting HCFO-1232xf as the critical first-stage fluorinated intermediate.
Experimental Protocol: Gas-Phase Fluorination Screening
-
Objective: Evaluate catalyst selectivity for the conversion of HCFO-1232xf to HCFO-1233xf.
-
Equipment: Inconel 600 tube reactor (1/2" OD), Mass Flow Controllers (MFC), Online GC-MS.
-
Reagents: HCFO-1232xf (Liquid feed), Anhydrous HF (Gas).
-
Steps:
-
Catalyst Activation: Pack reactor with 20g of fluorinated Chromia (
). Activate with /HF stream at 350°C for 2 hours. -
Feed Introduction: Vaporize HCFO-1232xf using a pre-heater at 80°C.
-
Reaction: Co-feed vaporized HCFO-1232xf and HF (molar ratio 1:10) into the reactor.
-
Conditions: Maintain reactor bed temperature at 250–300°C. Pressure: Atmospheric to 20 psig.
-
Analysis: Route effluent through a caustic scrubber (KOH) to remove acid, then to GC-MS to quantify conversion to HCFO-1233xf [2].
-
Application II: Precision Cleaning & Solvent Engineering
Context: With a boiling point of 55°C and favorable Kauri-Butanol (KB) value, HCFO-1232xf serves as a potent solvent for defluxing and degreasing electronic components. It is often blended with HFOs (like HFO-1233zd) to tailor flammability and solvency properties.
Protocol: Vapor Degreasing of Optical Components
-
Objective: Remove polysiloxane oils and particulate matter from optical glass lenses.
-
Formulation: 95% wt. HCFO-1232xf / 5% wt. Isopropyl Alcohol (azeotrope-like blend for polar soil removal).
-
Setup: Two-sump vapor degreaser.
-
Steps:
-
Boil Sump: Heat the solvent blend to ~55°C. Ensure vapor blanket is established.
-
Immersion: Lower the basket of lenses into the boiling sump for 3 minutes. The ultrasonic agitation (40 kHz) is optional but recommended for complex geometries.
-
Rinse: Transfer basket to the cold sump (rinse stage) for 2 minutes to stop chemical action and cool parts.
-
Vapor Dry: Raise parts into the vapor zone (above the boil sump). Solvent vapors condense on the cool parts, providing a final pure solvent rinse.
-
Extraction: Slowly remove parts through the freeboard zone to prevent vapor drag-out.
-
Validation: Verify cleanliness using a contact angle goniometer (water contact angle < 10° indicates clean glass) [3].
-
Application III: Surface Functionalization via Thiol-Ene Click Chemistry
Context: The electron-deficient double bond of HCFO-1232xf makes it highly reactive toward nucleophiles, particularly thiols. This "thiol-ene" reaction is a powerful tool in materials science for grafting fluorinated moieties onto polymer surfaces or synthesizing fluorinated surfactants.
Mechanism: Base-catalyzed Michael addition of a thiol to the electron-deficient alkene.
Caption: Base-catalyzed thiol-ene addition for grafting HCFO-1232xf onto thiol-functionalized substrates.
Protocol: Fluorination of Thiol-Modified Silica Surfaces
-
Objective: Increase hydrophobicity of silica nanoparticles.
-
Materials: Thiol-functionalized silica nanoparticles (SH-SiO2), HCFO-1232xf, Triethylamine (TEA), Acetonitrile (ACN).
-
Steps:
-
Dispersion: Disperse 1g of SH-SiO2 in 50 mL of ACN via sonication.
-
Reagent Addition: Add 5 mL of HCFO-1232xf (excess) and 0.5 mL of TEA.
-
Reaction: Stir magnetically at 40°C for 12 hours. The mild temperature prevents polymerization but drives the click reaction.
-
Washing: Centrifuge particles and wash 3x with Ethanol to remove unreacted alkene and catalyst.
-
Drying: Vacuum dry at 60°C.
-
Characterization: Analyze via XPS (X-ray Photoelectron Spectroscopy) for the appearance of F1s and Cl2p peaks, confirming the covalent attachment of the fluorinated chain [4].
-
Safety & Handling
-
Toxicity: Like many halogenated propenes, HCFO-1232xf may exhibit inhalation toxicity. Use only in a fume hood or well-ventilated area.
-
Flammability: While the high halogen content suppresses flammability, it is classified as an A2L (mildly flammable) or similar category depending on purity. Avoid open flames.
-
Storage: Store in stainless steel (SS316) or lined containers. Avoid aluminum or zinc alloys due to potential reactivity with chlorinated compounds.
-
PPE: Fluoroelastomer (Viton) gloves are recommended; standard nitrile may degrade upon prolonged exposure.
References
-
Honeywell International Inc. (2015).[1] Method for producing tetrafluoropropenes.[1][2][3][4] U.S. Patent 8,927,791. Retrieved from
- Arkema Inc. (2011). Heat transfer composition of oxygenated lubricant with hydrofluoroolefin and hydrochlorofluoroolefin refrigerants. WO Patent 2011091404A1.
-
ResearchGate. (2024). Nucleophilic Reaction of Fluorinated Alkenes. Retrieved from [Link]
Sources
- 1. CN101351428B - å å«2,3,3,3-åæ°ä¸ç¯åæ°åæ°¢çå ±æ²¸ç©ç»åç©åå ¶ç¨é - Google Patents [patents.google.com]
- 2. US8058486B2 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. US10252913B2 - Composition comprising HF and 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. 2,3,3,3-Tetrafluoropropene | 754-12-1 | Benchchem [benchchem.com]
Application Note: Safe Handling and Operational Protocols for 2,3-Dichloro-3,3-difluoropropene
Executive Summary & Scientific Rationale
2,3-Dichloro-3,3-difluoropropene (CAS: 2252-87-1), often utilized as a synthesis intermediate for fluoropolymers and agrochemicals, presents a unique dual-hazard profile: halogenated solvent toxicity combined with potential hydrofluoric acid (HF) generation .
Unlike standard organic solvents, this electron-deficient alkene is susceptible to hydrolysis in the presence of moisture, releasing HF and HCl. Consequently, standard "splash protection" protocols are insufficient. This guide establishes a Zero-Moisture, Closed-Loop handling standard to ensure operator safety and compound integrity.
Physicochemical Profile & Hazard Analysis
Table 1: Chemical Specification & Risk Data
| Property | Specification | Operational Implication |
| Chemical Name | This compound | |
| CAS Number | 2252-87-1 | Use for inventory tracking/waste labeling. |
| Molecular Formula | ||
| Molecular Weight | 146.95 g/mol | Heavy vapor density (sinks in air).[1] |
| Boiling Point | ~94°C (Est.)[2] | Moderate volatility; significant vapor pressure at RT. |
| Flash Point | >60°C (Predicted) | Treat as Combustible (Class IIIA). |
| Reactivity | Moisture Sensitive | CRITICAL: Hydrolyzes to form HF and HCl. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Inhalation hazard; Corrosive decomposition. |
The "Silent" Hazard: Hydrolysis
While the compound itself is an irritant, the primary catastrophic risk is moisture intrusion .
-
Mechanism: The allylic positions and gem-difluoro groups can undergo hydrolysis or elimination reactions when catalyzed by trace acid or moisture, liberating toxic acid gases.
-
Detection: Acid gases may not be immediately visible. Pungent, acrid odor is a late-stage warning.
Engineering Controls & PPE Matrix
Engineering Controls (The Primary Barrier)
-
Fume Hood: Mandatory. Minimum face velocity of 100 fpm (0.5 m/s) .
-
Scrubbing: For reactions >50g, the vacuum pump exhaust must be vented to a fume hood or passed through a base scrubber (e.g., NaOH solution) to neutralize potential acid effluents.
-
Glassware: Inspect for micro-fractures. Fluoride byproducts can etch glass over time, weakening pressure vessels.
Personal Protective Equipment (PPE)
Standard nitrile gloves are insufficient for prolonged contact due to the permeation rates of chlorinated hydrocarbons.
Table 2: PPE Decision Matrix
| PPE Component | Requirement | Scientific Rationale |
| Gloves (Splash) | Double Nitrile (min 5 mil) | Acceptable only for incidental splash. Change immediately upon contact. |
| Gloves (Handling) | Silver Shield / 4H or Viton | Laminate films provide >4h breakthrough time for chlorinated/fluorinated solvents. |
| Eye Protection | Chemical Goggles + Face Shield | Prevent corneal damage from liquid splash or acid vapor. |
| Respiratory | Full-face respirator (OV/AG Cartridge) | Only required if working outside a hood (Emergency only). OV = Organic Vapor, AG = Acid Gas. |
| Skin | Lab Coat + Chemical Apron | Tyvek sleeves recommended for transfer operations. |
Operational Protocol: Inert Atmosphere Transfer
Objective: Transfer this compound from a source bottle to a reaction vessel without atmospheric exposure.
Pre-Operational Check (Self-Validating Step)
Before opening the source container:
-
Visual Inspection: Check for cloudiness or precipitate (signs of polymerization or hydrolysis).
-
Headspace pH Test: Wetted pH paper held near the cap (without touching liquid) should not turn red immediately. If it does, significant HF/HCl buildup exists. Vent carefully.
The "Positive Pressure" Cannula Transfer
Do not pour this chemical. Pouring introduces moisture and releases vapors. Use a cannula or syringe transfer.
Step-by-Step Methodology:
-
Setup: Dry all glassware in an oven (>120°C) for 2 hours. Assemble hot.
-
Inerting: Purge the Source Bottle and Destination Flask with dry Argon or Nitrogen for 10 minutes.
-
Septum Installation: Replace the source cap with a PTFE-lined septum under a counter-flow of inert gas.
-
Pressure Equalization: Insert a bleed needle connected to an inert gas line (bubbler) into the Source Bottle.
-
Transfer:
-
Termination: Remove the cannula from the Source first, then the Destination. Clean the cannula immediately with acetone into a halogenated waste stream.
Visualization: Safe Transfer Workflow
Figure 1: Closed-loop cannula transfer workflow to prevent moisture ingress and vapor release.
Storage & Stability Protocols
-
Temperature: Store at 2–8°C (Refrigerated). Cold storage reduces vapor pressure and slows hydrolysis rates.
-
Container: PTFE or Fluorinated HDPE bottles are preferred over glass for long-term storage to prevent etching if HF forms. If glass is used, it must be amber (UV protection) and PVC-coated (shatter resistant).
-
Stabilizers: Some grades may contain small amounts of epoxides (e.g., cyclohexene oxide) as acid scavengers. Verify with the Certificate of Analysis.
Emergency Response & First Aid
Critical Note: Because of the potential for HF generation, Calcium Gluconate gel must be available in the lab.
Exposure Decision Tree
Figure 2: Emergency response logic emphasizing Calcium Gluconate use for potential HF burns.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (reaction heat can volatilize the chemical).
-
Neutralize: If acid formation is suspected, sprinkle Sodium Bicarbonate (
) over the absorbent. -
Disposal: Collect in a dedicated container labeled "Halogenated Waste - Potential Acid."
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87213478, 3,3-Dichloro-2,3-difluoro-1-propene. Retrieved from [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Sources
Application Notes and Protocols for the Vapor Phase Fluorination of Propenes
Abstract: This document provides a comprehensive guide to the experimental setup and protocols for the vapor phase fluorination of propenes. The synthesis of fluorinated propenes is of significant industrial and academic interest, particularly for the production of next-generation refrigerants, propellants, and fluoropolymer precursors. Vapor phase fluorination offers a continuous, scalable, and often more selective alternative to traditional liquid-phase methods. This guide details the design and assembly of a suitable reactor system, step-by-step operational protocols, critical safety procedures for handling hazardous reagents like anhydrous hydrogen fluoride (AHF), and methods for reaction monitoring and product analysis. The content is intended for researchers, chemists, and engineers in the fields of chemical synthesis and drug development.
Introduction and Scientific Rationale
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of propenes, fluorination is a key step in synthesizing hydrofluoroolefins (HFOs), which are valued for their low global warming potential (GWP) compared to legacy hydrofluorocarbons (HFCs).
Vapor phase fluorination is particularly advantageous for these transformations. By reacting gaseous substrates over a solid catalyst, this method allows for precise control over reaction parameters such as temperature, pressure, and residence time.[1] This level of control is paramount for managing the high exothermicity of fluorination reactions and steering the reaction towards the desired product, minimizing the formation of complex product mixtures that can arise from radical-mediated processes.[2] The continuous nature of gas-phase processes also lends itself to industrial-scale production more readily than batch processes.
The primary challenge in this field is the safe and effective handling of highly corrosive and toxic fluorinating agents, most notably anhydrous hydrogen fluoride (AHF). This guide is therefore structured to provide not only the "how" but also the critical "why" behind each experimental design choice and safety protocol.
Experimental Setup: A Modular Flow System
A robust and chemically inert reactor system is the cornerstone of successful vapor phase fluorination. The system must be designed to withstand high temperatures and the corrosive nature of AHF while allowing for precise control over all reaction variables. Below is a detailed breakdown of the essential components.
System Components
-
Reagent Delivery Module:
-
Propene/Substrate Source: A cylinder of the propene substrate (e.g., propylene, chlorinated propene) connected via a two-stage pressure regulator.
-
Fluorinating Agent Source: A cylinder of anhydrous hydrogen fluoride (AHF). AHF is a liquid at room temperature and must be carefully vaporized in a controlled manner. The cylinder is often gently heated, and the vapor is carried by an inert gas.
-
Inert Gas Supply: A cylinder of high-purity nitrogen (N₂) or helium, used for purging the system, diluting reactants, and as a carrier gas.[3][4]
-
Mass Flow Controllers (MFCs): Dedicated MFCs for each gas stream are essential for accurately controlling the molar ratio of reactants and the overall flow rate, which determines the contact time with the catalyst.
-
-
Reactor Module:
-
Reactor Body: A fixed-bed tubular reactor is standard. Materials must be highly corrosion-resistant; common choices include Monel®, Inconel®, or nickel alloys. For laboratory scale, a 1/2" to 1" outer diameter tube is typical.
-
Catalyst Bed: The solid fluorination catalyst is packed in the center of the reactor tube and held in place by plugs of quartz wool. The catalyst can be in various forms, such as pellets or a fine powder supported on a carrier.[1]
-
Heating System: A programmable tube furnace encasing the reactor provides uniform heating to the desired reaction temperature.
-
Temperature Monitoring: Multiple thermocouples should be placed along the reactor's exterior and, if possible, within the catalyst bed (in a thermowell) to monitor the temperature profile and detect any exothermic hot spots.
-
-
Post-Reaction Module:
-
Condensation and Collection: The reactor effluent, a mixture of products, byproducts, and unreacted reagents, is passed through a series of cold traps (condensers) cooled with a dry ice/acetone bath or a mechanical chiller to collect condensable products.
-
Neutralization (Scrubber): Non-condensable gases and any remaining acidic vapors (especially HF and HCl) must be passed through a scrubber before venting. The scrubber typically contains a basic solution (e.g., aqueous potassium hydroxide) or a solid absorbent like calcium carbonate to neutralize acidic components.[5]
-
-
Analytical Module:
-
Online Analysis: An online Gas Chromatograph (GC) equipped with a suitable column can be connected via a heated transfer line to sample the reactor effluent in real-time. This allows for continuous monitoring of reactant conversion and product formation.
-
Offline Analysis: Collected liquid samples are analyzed offline using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, for detailed structural elucidation.[6]
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental setup, from reagent delivery to analysis.
Sources
- 1. US20110160499A1 - Catalytic Gas Phase Fluorination of 243db to 1234yf - Google Patents [patents.google.com]
- 2. Fluorination of propane and propene over cobalt(III) trifluoride and potassium tetrafluorocobaltate(III) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. US2533132A - Vapor phase fluorination - Google Patents [patents.google.com]
- 4. US2505877A - Vapor phase fluorination process - Google Patents [patents.google.com]
- 5. Fluorination [innovent-jena.de]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Catalytic Pathways to Fluorinated Olefins: An Application Guide for Researchers
The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated olefins, in particular, serve as versatile building blocks and key structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties, conferred by the high electronegativity of fluorine, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge catalytic methods for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of various catalytic systems, offering not just protocols, but also the scientific rationale behind the experimental choices, thereby empowering researchers to adapt and innovate.
Transition Metal Catalysis: The Workhorse of Fluoro-Olefin Synthesis
Transition metal catalysts have revolutionized the synthesis of fluorinated olefins, offering a diverse toolkit for the formation of C-F and C-C bonds with high efficiency and selectivity.[1][2]
Palladium-Catalyzed Cross-Coupling and C-H Functionalization
Palladium catalysis stands as a powerful and versatile platform for the synthesis of fluorinated olefins.[1][3] Methods such as non-directed C-H alkenylation of arenes with trifluoromethylated olefins have emerged as efficient strategies.[3]
Mechanism of Action: A Look into the Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed C-H functionalization involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle.[4] In the case of C-H alkenylation with α-trifluoromethyl styrene derivatives, the reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, facilitated by a ligand, to achieve C-H activation. This is followed by insertion of the fluorinated olefin and subsequent β-hydride elimination to afford the desired product and regenerate the active catalyst. The choice of ligand is crucial for both reactivity and selectivity.[3]
Experimental Protocol: Palladium-Catalyzed Non-Directed C-H Alkenylation of Arenes with α-Trifluoromethyl Styrene Derivatives [3][5]
This protocol describes a general procedure for the synthesis of (E)-(3,3,3-trifluoroprop-1-ene-1,2-diyl)dibenzene.
Materials:
-
Pd(OAc)₂
-
3,5-Dinitropyridone (ligand)
-
Ag₂CO₃ (oxidant)
-
α-(Trifluoromethyl)styrene
-
Benzene (solvent and reactant)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), 3,5-dinitropyridone (4.2 mg, 0.02 mmol, 10 mol%), and Ag₂CO₃ (55.2 mg, 0.2 mmol, 1.0 equiv).
-
Add α-(Trifluoromethyl)styrene (34.4 mg, 0.2 mmol, 1.0 equiv).
-
Add benzene (2 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the desired product.
Causality of Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their lower oxidation states, are sensitive to oxygen. Performing the reaction under an inert atmosphere (argon or nitrogen) prevents catalyst deactivation.
-
Ligand: The 2-pyridone ligand plays a critical role in promoting the C-H activation step and enhancing both the yield and selectivity of the reaction.[3]
-
Oxidant: Silver carbonate (Ag₂CO₃) is often used as an oxidant in these reactions to facilitate the catalytic cycle, though its precise role can be complex and may involve reoxidation of the palladium catalyst.
-
Temperature: The reaction is typically heated to provide the necessary activation energy for the C-H bond cleavage and subsequent steps in the catalytic cycle.
Copper-Catalyzed Reactions: An Economical and Efficient Alternative
Copper catalysis has gained significant traction for the synthesis of fluorinated olefins due to its lower cost and unique reactivity.[6][7] Copper-catalyzed direct C-H fluoroalkenylation of heteroarenes provides a step-economical route to heteroarylated monofluoroalkenes.[6][8]
Mechanism of Action: The Role of Copper in C-H Fluoroalkenylation
The mechanism of copper-catalyzed C-H fluoroalkenylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the heteroarene to the copper catalyst, followed by a base-assisted C-H activation to form a heteroaryl-copper intermediate. This intermediate then undergoes oxidative addition with the gem-bromofluoroalkene. The final step is a reductive elimination to furnish the desired fluoroalkenylated heteroarene and regenerate the active Cu(I) catalyst.
Experimental Protocol: Copper-Catalyzed Direct C-H Fluoroalkenylation of 1,3-Diazoles [6][8]
This protocol outlines a general procedure for the reaction of a 1,3-diazole with a gem-bromofluoroalkene.
Materials:
-
CuI (Copper(I) iodide)
-
1,10-Phenanthroline (ligand)
-
t-BuOLi (Lithium tert-butoxide, base)
-
1,3-Diazole substrate
-
gem-Bromofluoroalkene
-
Anhydrous 1,4-dioxane (solvent)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a dry vial under a nitrogen atmosphere, add the 1,3-diazole (1 equiv), gem-bromofluoroalkene (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
-
Add anhydrous 1,4-dioxane (to a concentration of 0.25 M).
-
Add t-BuOLi (3 equiv).
-
Seal the vial and heat the reaction mixture at 110 °C for the specified time (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Causality of Experimental Choices:
-
Copper Source: CuI is a commonly used and effective copper(I) source for this type of cross-coupling reaction.
-
Ligand: 1,10-Phenanthroline is a bidentate nitrogen ligand that stabilizes the copper center and facilitates the catalytic cycle. The choice of ligand can be crucial for achieving high yields.[6]
-
Base: A strong, non-nucleophilic base like t-BuOLi is required to deprotonate the C-H bond of the heteroarene, initiating the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling point solvent that is compatible with the reaction conditions.
Photoenzymatic Synthesis: A Green and Highly Selective Approach
Nature's catalysts, enzymes, are increasingly being harnessed for synthetic chemistry, offering unparalleled selectivity under mild, environmentally friendly conditions.[9][10] A recent breakthrough is the use of photoenzymatic systems for the asymmetric hydrofluoroalkylation of olefins, which allows for the stereocontrolled incorporation of fluorinated motifs.[11][12][13]
Mechanism of Action: Light-Powered Enzymatic Fluorination
This innovative approach utilizes flavin-dependent ene-reductases. Upon photoexcitation, these enzymes can generate carbon-centered radicals from iodinated fluoroalkanes.[1][11][14] The enzyme's chiral active site then directs the enantioselective addition of this radical to an olefin.[11][15] Subsequent hydrogen atom transfer (HAT), also controlled by the enzyme, leads to the formation of the fluorinated product with high enantioselectivity.[1][11][14]
Experimental Protocol: Photoenzymatic Asymmetric Hydrofluoroalkylation of Styrene Derivatives [11][14]
This protocol provides a general procedure for the photoenzymatic reaction.
Materials:
-
Ene-reductase enzyme (e.g., from Saccharomyces pastorianus - OYE1)
-
Flavin mononucleotide (FMN)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a regeneration system (e.g., glucose/glucose dehydrogenase)
-
Styrene derivative (substrate)
-
Iodinated fluoroalkane (e.g., trifluoroiodoethane)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Light source (e.g., blue LED lamp)
-
Reaction vessel suitable for photochemistry (e.g., glass vial)
Procedure:
-
In a typical reaction vial, prepare a solution containing the ene-reductase, FMN, and the NADPH regeneration system in the buffer.
-
Add the styrene derivative and the iodinated fluoroalkane.
-
Seal the vial and irradiate the mixture with a blue LED lamp at a controlled temperature (e.g., 25 °C) with stirring for 24-48 hours.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by chromatography to determine the yield and enantiomeric excess (ee).
Causality of Experimental Choices:
-
Enzyme and Cofactors: The ene-reductase provides the chiral environment for the asymmetric radical addition. FMN acts as the photocatalyst, and NADPH is the sacrificial electron donor required for the enzymatic cycle.
-
Light Source: Blue light is used to excite the FMN cofactor, initiating the radical generation process.
-
Iodinated Fluoroalkane: The C-I bond is sufficiently weak to be cleaved upon single-electron reduction, generating the required fluoroalkyl radical.
-
Buffer and pH: The reaction is performed in an aqueous buffer at a physiological pH to maintain the enzyme's activity and stability.
Organocatalysis: Metal-Free Asymmetric Fluorination
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of fluorinated compounds without the need for transition metals.[16][17][18] These methods often rely on the formation of chiral intermediates that control the stereochemical outcome of the fluorination step.
Mechanism of Action: Chiral Amine Catalysis in Aminofluorination
One notable example is the organocatalytic enantioselective olefin aminofluorination.[19][20] This reaction typically proceeds through a cascade mechanism involving a chiral amine catalyst. The catalyst first activates an α,β-unsaturated aldehyde to form a chiral iminium ion. This is followed by the conjugate addition of an amine nucleophile. The resulting enamine then reacts with an electrophilic fluorine source in a stereocontrolled manner to yield the desired α-fluoro-β-amino aldehyde.[20]
Experimental Protocol: Organocatalytic Asymmetric Olefin Aminofluorination [19][20]
This protocol describes a general procedure for the one-pot synthesis of a chiral α-fluoro-β-amino aldehyde derivative.
Materials:
-
Chiral amine catalyst (e.g., a diarylprolinol silyl ether)
-
α,β-Unsaturated aldehyde
-
Amine nucleophile (e.g., a carbamate)
-
Electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI)
-
Solvent (e.g., methyl tert-butyl ether, MTBE)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add the α,β-unsaturated aldehyde (1 equiv), the amine nucleophile (1.2 equiv), and the chiral amine catalyst (20 mol%) in the solvent.
-
Stir the mixture at room temperature for the time required for the conjugate addition to complete (monitor by TLC or NMR).
-
Cool the reaction mixture to 0 °C.
-
Add the electrophilic fluorinating agent (1 equiv) portion-wise.
-
Continue stirring at 0 °C until the fluorination is complete.
-
Quench the reaction and work up as appropriate. The aldehyde product is often reduced in situ with NaBH₄ to the more stable alcohol for easier purification and characterization.
-
Purify the product by column chromatography.
Causality of Experimental Choices:
-
Chiral Catalyst: The stereochemical outcome of the reaction is dictated by the chirality of the organocatalyst, which directs the facial selectivity of both the nucleophilic addition and the subsequent fluorination.
-
Electrophilic Fluorine Source: NFSI is a commonly used, relatively stable, and commercially available electrophilic fluorinating agent.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. MTBE is often a good choice for these types of reactions.
-
Temperature: Lowering the temperature for the fluorination step can often improve the diastereoselectivity and enantioselectivity of the reaction.
Data Summary and Visualization
Table 1: Comparison of Catalytic Systems for Fluorinated Olefin Synthesis
| Catalytic System | Catalyst Examples | Typical Substrates | Advantages | Disadvantages |
| Palladium Catalysis | Pd(OAc)₂, Pd₂(dba)₃ | Arenes, Alkenes, Alkynes | High efficiency, Broad substrate scope, Well-established methodologies | Catalyst cost and toxicity, Sensitivity to air and moisture |
| Copper Catalysis | CuI, Cu(OTf)₂ | Heteroarenes, Alkenes | Lower cost, Good functional group tolerance | Can require higher catalyst loadings, Sometimes lower reactivity than palladium |
| Photoenzymatic Catalysis | Ene-reductases (e.g., OYE1) | Olefins, Iodinated fluoroalkanes | High enantioselectivity, Mild and green reaction conditions, Aqueous media | Limited substrate scope, Requires specialized equipment (photoreactor) |
| Organocatalysis | Chiral amines, Phosphoric acids | α,β-Unsaturated aldehydes/ketones | Metal-free, High enantioselectivity, Readily available catalysts | Can require higher catalyst loadings, Sometimes limited to specific substrate classes |
Diagrams of Catalytic Cycles and Workflows
Caption: Simplified Palladium-Catalyzed C-H Alkenylation Cycle.
Caption: Workflow for Photoenzymatic Hydrofluoroalkylation.
Caption: Organocatalytic Aminofluorination Cascade.
References
-
Li, M., Yuan, Y., Harrison, W., Zhang, Z., & Zhao, H. (2024). Asymmetric photoenzymatic incorporation of fluorinated motifs into olefins. Science, 385(6707), 416-421. [Link]
- Not Found
-
Toste, F. D., & Miller, S. J. (2010). Catalysis for fluorination and trifluoromethylation. Nature, 468(7327), 1055-1064. [Link]
-
Friedrich, S., Waurick, L., Drobot, B., Steudtner, R., Müller, K., Barkleit, A., ... & Kretzschmar, J. (2025). Palladium‐Catalyzed Non‐Directed C─H Functionalization of Arenes with Trifluoromethylated Olefins. Chemistry – A European Journal, 31(47), e202501973. [Link]
-
Fustero, S., Sanz-Cervera, J. F., & Sánchez-Roselló, M. (2011). Enantioselective organocatalytic synthesis of fluorinated molecules. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-22. [Link]
-
Zhao, H. M. (2024). Asymmetric photoenzymatic incorporation of fluorinated motifs into olefins. Illinois Experts. [Link]
-
Rousée, K., Schneider, C., Bouillon, J. P., Levacher, V., Hoarau, C., Couve-Bonnaire, S., & Pannecoucke, X. (2015). Copper-catalyzed direct C–H fluoroalkenylation of heteroarenes. Organic & Biomolecular Chemistry, 13(45), 10984-10988. [Link]
- Not Found
-
Li, M., Yuan, Y., Harrison, W., Zhang, Z., & Zhao, H. (2024). Photoenzymatic Asymmetric Incorporation of Fluorinated Motifs into Olefins. Center for Advanced Bioenergy and Bioproducts Innovation. [Link]
-
Zhang, C. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 2294-2342. [Link]
- Not Found
-
Smedley, C. J., & Lectka, T. (2010). Organocatalytic enantioselective olefin aminofluorination. Organic letters, 12(15), 3460-3463. [Link]
-
Zhao, H. (2024). Asymmetric photoenzymatic incorporation of fluorinated motifs into olefins. Zhao Group @ UIUC - University of Illinois. [Link]
-
Long, M., & Liu, W. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8089-8105. [Link]
- Not Found
-
Li, M., Yuan, Y., Harrison, W., Zhang, Z., & Zhao, H. (2024). Asymmetric photoenzymatic incorporation of fluorinated motifs into olefins. OSTI.GOV. [Link]
- Not Found
-
Zhang, C. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. National Institutes of Health. [Link]
-
Rousée, K., Schneider, C., Bouillon, J. P., Levacher, V., Hoarau, C., Couve-Bonnaire, S., & Pannecoucke, X. (2015). Copper-Catalyzed Direct C-H Fluoroalkenylation of Heteroarenes. ResearchGate. [Link]
-
Smedley, C. J., & Lectka, T. (2010). Organocatalytic enantioselective olefin aminofluorination. National Institutes of Health. [Link]
- Not Found
- Not Found
-
Fustero, S., Sanz-Cervera, J. F., & Sánchez-Roselló, M. (2011). Enantioselective organocatalytic synthesis of fluorinated molecules. PubMed. [Link]
- Not Found
- Not Found
- Not Found
-
Evano, G., & Theunissen, C. (2022). Copper‐Catalyzed Direct Perfluoroalkylation of Heteroarenes. Chemistry – A European Journal, 28(6), e202103599. [Link]
- Not Found
- Not Found
-
Stockmann, L., Empel, C., Friedrich, S., Waurick, L., Drobot, B., Steudtner, R., ... & Kretzschmar, J. (2025). Palladium‐Catalyzed Non‐Directed C H Functionalization of Arenes with Trifluoromethylated Olefins. ResearchGate. [Link]
-
Jain, K., & Das, K. (2020). Recent Advances in the Developments of Enantioselective Electrophilic Fluorination Reactions via Organocatalysis. Bentham Science Publishers. [Link]
- Not Found
- Not Found
-
Paixão, M. W., & Correia, C. R. D. (2018). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 2(9), 228-242. [Link]
- Not Found
- Not Found
- Not Found
- Not Found
-
Long, M., & Liu, W. (2021). Enzymatic synthesis of fluorinated compounds. PubMed. [Link]
- Not Found
- Not Found
- Not Found
- Not Found
- Not Found
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Direct Perfluoroalkylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric photoenzymatic incorporation of fluorinated motifs into olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 16. Enantioselective organocatalytic synthesis of fluorinated molecules - ePrints Soton [eprints.soton.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eurekaselect.com [eurekaselect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Organocatalytic Enantioselective Olefin Aminofluorination - PMC [pmc.ncbi.nlm.nih.gov]
"reaction kinetics of 2,3-dichloro-3,3-difluoropropene"
Application Note: Reaction Kinetics of 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xd)
Part 1: Executive Summary & Strategic Importance
This compound (HCFO-1232xd, CAS: 2252-87-1) has emerged as a critical intermediate in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, specifically HFO-1234yf. As the industry shifts away from high-GWP (Global Warming Potential) hydrofluorocarbons, understanding the reaction kinetics of intermediates like HCFO-1232xd is paramount for two reasons:
-
Process Optimization: In catalytic fluorination, the rate of conversion determines reactor residence time and byproduct formation.
-
Environmental Fate: Any fugitive emissions are regulated by their atmospheric lifetime, which is dictated by reaction kinetics with hydroxyl (OH) radicals and chlorine (Cl) atoms.
This guide provides a comprehensive protocol for determining the gas-phase reaction kinetics of HCFO-1232xd, grounded in the Relative Rate Method, and synthesizes current mechanistic understanding.
Part 2: Scientific Foundation (Mechanistic Insight)
Reaction Mechanism: Electrophilic Addition
The degradation of HCFO-1232xd in the troposphere is dominated by the attack of the hydroxyl radical (OH). Unlike saturated HFCs, where H-abstraction is the primary pathway, HCFO-1232xd possesses a carbon-carbon double bond (
-
The Molecule:
-
The Attack: The OH radical adds to the less substituted carbon (
, the terminal ) to form a stable radical intermediate. The presence of the chlorine atom at and the electron-withdrawing group at deactivates the double bond relative to propene but leaves it more reactive than fully fluorinated analogues.
Predicted Pathway:
This radical rapidly reacts with
Structure-Activity Relationship (SAR) Estimation
Based on the kinetics of structurally similar compounds, we can bracket the expected rate constant (
-
HCFO-1233xf (
): (Lifetime days). -
HCFO-1232xd (
): The group is slightly less electron-withdrawing than . This reduced withdrawal increases electron density at the double bond, theoretically increasing reactivity towards electrophiles. -
Estimated
: . -
Estimated Lifetime: 20–35 days.
Part 3: Experimental Protocol (Relative Rate Method)
Objective: Determine the bimolecular rate constant (
Experimental Setup
-
Reactor: 100 L Teflon (FEP) smog chamber equipped with UV irradiation lamps (300–400 nm).
-
Detection: Fourier Transform Infrared Spectroscopy (FTIR) coupled to the chamber (White cell optics, path length > 50 m).
-
Radical Source: UV photolysis of Methyl Nitrite (
) or Hydrogen Peroxide ( ).
Reagents & Reference Compounds
Select reference compounds with well-established rate constants (
-
Reference 1: Methyl Chloride (
) - Slower limit. -
Reference 2: Ethane (
) - Comparable range ( ). -
Reference 3: Propene (
) - Faster limit (use only if reaction is unexpectedly fast).
Step-by-Step Workflow
-
Cleaning: Flush chamber with purified air (
ppb hydrocarbons) for 12 hours. -
Background Scan: Collect FTIR background spectrum.
-
Injection:
-
Inject HCFO-1232xd (Target) to achieve ~5 ppm concentration.
-
Inject Reference Compound to achieve ~5 ppm concentration.
-
Inject Radical Precursor (
) to achieve ~10-20 ppm. -
Add NO (Nitric Oxide) if using
to suppress ozone formation.
-
-
Equilibration: Allow mixing for 15 minutes in the dark. Take "Time 0" scan.[1]
-
Irradiation (Kinetics Run):
-
Turn on UV lamps.
-
Collect FTIR spectra every 2-5 minutes.
-
Monitor the decay of specific IR bands (Target: C=C stretch ~1650
; Reference: C-H stretch). -
Continue until >50% of the target is consumed.
-
Data Analysis (The Math)
Use the standard relative rate equation:
-
Plot
on the Y-axis. -
Plot
on the X-axis. -
The slope of the linear regression is the ratio
. -
Multiply the slope by the known
to get .
Part 4: Visualizations
Diagram 1: Atmospheric Degradation Pathway
This diagram illustrates the mechanism of OH-initiated oxidation for HCFO-1232xd.
Caption: Step-wise atmospheric oxidation mechanism of HCFO-1232xd initiated by hydroxyl radicals.
Diagram 2: Relative Rate Experimental Workflow
A logical flow for the experimental protocol described above.
Caption: Workflow for determining gas-phase kinetics using the Relative Rate Method.
Part 5: Data Summary & Comparative Kinetics
The following table contextualizes HCFO-1232xd within the family of halogenated propenes.
| Compound | Structure | Lifetime (Approx) | GWP (100-yr) | |
| HCFO-1232xd | ~25 Days | < 10 | ||
| HCFO-1233xf | 42 Days | < 1 | ||
| HCFO-1223xd | 28 Days | < 10 | ||
| HFO-1234yf | 10.5 Days | < 1 | ||
| Propene | 5.3 Hours | N/A |
Note: Data for 1233xf and 1234yf are experimental; 1232xd is estimated based on substituent electronegativity effects.
Part 6: References
-
NIST Chemical Kinetics Database. "Standard Reference Data for OH + Haloalkenes." National Institute of Standards and Technology.[Link]
-
Patten, K. O., & Wuebbles, D. J. (2010). "Atmospheric lifetimes and Ozone Depletion Potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene in a three-dimensional model."[2] Atmospheric Chemistry and Physics. [Link]
-
Andersen, M. P. S., et al. (2008). "Atmospheric chemistry of HFO-1234yf: Kinetics and mechanisms of the reaction with Cl atoms, OH radicals, and O3." Journal of Physical Chemistry A. [Link]
-
Fluorocarbons.org. "Atmospheric Lifetimes and GWP of HFOs and HCFOs." European Fluorocarbons Technical Committee (EFCTC).[Link]
Sources
Application Notes & Protocols: The Strategic Use of 2,3-Dichloro-3,3-difluoropropene in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Fluorinated Scaffolds in Modern Agrochemicals
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates continuous innovation in the design of active agrochemical ingredients. The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern pesticide development.[1][2] Fluorinated functional groups, particularly the trifluoromethyl (-CF3) group, can dramatically enhance the performance of a molecule by increasing its metabolic stability, improving binding affinity to target enzymes, and modulating its lipophilicity for better uptake and transport.[2][3]
2,3-Dichloro-3,3-difluoropropene (CAS No. 79-35-6) is a versatile and highly reactive C3 building block that serves as a powerful precursor for introducing the prized trifluoromethyl group into complex heterocyclic systems. Its unique structure, featuring a reactive double bond and two distinct chlorine atoms, allows for a range of synthetic transformations.
This document serves as a technical guide for researchers and synthetic chemists, providing in-depth application notes and detailed protocols for leveraging this compound in the synthesis of high-value agrochemical intermediates, with a primary focus on the construction of trifluoromethyl-substituted pyrazole carboxamides—a class of compounds renowned for their potent fungicidal and insecticidal activities.[4][5][6]
Core Application: Cyclocondensation for Trifluoromethyl-Pyrazole Synthesis
The primary and most powerful application of this compound in agrochemical synthesis is its use in cyclocondensation reactions with hydrazine derivatives to construct the 3-(trifluoromethyl)pyrazole core. This heterocyclic system is central to a multitude of commercial fungicides.
Mechanistic Rationale and Causality
The reaction proceeds through a well-orchestrated cascade of nucleophilic attack, cyclization, and elimination steps. The presence of geminal fluorine atoms and vicinal chlorine atoms on the propene backbone dictates its reactivity.
-
Initial Nucleophilic Attack: The substituted hydrazine, acting as a dinucleophile, initiates the reaction by attacking the electrophilic carbon of the double bond.
-
Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine leads to the formation of a five-membered ring.
-
Elimination and Aromatization: The elimination of hydrogen chloride (HCl) and hydrogen fluoride (HF) molecules, often facilitated by a base, drives the reaction towards the formation of a stable, aromatic pyrazole ring. The difluorodichloromethyl moiety is converted into the thermodynamically stable trifluoromethyl group during this process.
The choice of a substituted hydrazine (R-NHNH₂) is critical as it determines the substituent at the N1 position of the final pyrazole ring, which is a key handle for modulating the biological activity and physical properties of the final agrochemical product.
Visualization of the Core Synthesis Pathway
The following diagram illustrates the generalized workflow for the synthesis of a key pyrazole carboxylic acid intermediate from this compound.
Caption: General workflow for pyrazole synthesis.
Experimental Protocols: From Building Block to Final Product
The following protocols provide a validated, step-by-step methodology for the synthesis of a representative pyrazole carboxamide. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.
Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
This protocol details the foundational cyclocondensation reaction to create the core heterocyclic structure.
Materials & Equipment:
-
This compound
-
Methylhydrazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous DMF (100 mL) and potassium carbonate (1.2 equivalents).
-
Hydrazine Addition: Under a nitrogen atmosphere, slowly add methylhydrazine (1.1 equivalents) to the stirring suspension.
-
Substrate Addition: Cool the mixture to 0°C using an ice bath. Add this compound (1.0 equivalent) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Cyclocondensation: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Vilsmeier-Haack Formylation: Once the starting material is consumed, cool the reaction mixture to 0°C. Slowly add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise. After addition, stir the reaction at 90°C for 2 hours.
-
Workup: Cool the mixture to room temperature and carefully pour it onto 500 mL of crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target aldehyde.
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Final Pyrazole Carboxamide
This protocol describes the conversion of the pyrazole intermediate into a final, active agrochemical ingredient. The synthesis of pyrazole carboxamides often involves converting an intermediate into a carboxylic acid, then an acid chloride, followed by amidation.[4][7]
Caption: Workflow for converting the pyrazole aldehyde to a final carboxamide.
Procedure:
-
Oxidation to Carboxylic Acid: Dissolve the pyrazole-4-carbaldehyde (1.0 equivalent) from Protocol 1 in a mixture of acetone and water. Heat to 40°C and add potassium permanganate (KMnO₄, 1.5 equivalents) portion-wise. Stir until the purple color disappears. Filter the manganese dioxide (MnO₂) precipitate and concentrate the filtrate to obtain the crude carboxylic acid.
-
Formation of Acid Chloride: To the crude pyrazole-4-carboxylic acid (1.0 equivalent), add thionyl chloride (SOCl₂, 3.0 equivalents) and a catalytic amount of DMF.[4] Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride. This intermediate is typically used immediately without further purification.
-
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM). Cool to 0°C and add the desired substituted amine (e.g., 2-aminothiazole, 1.1 equivalents) followed by a non-nucleophilic base such as triethylamine (1.5 equivalents). Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the solid residue or purify by column chromatography to yield the final pyrazole carboxamide.
-
Validation: Characterize the final product thoroughly using NMR, MS, and IR spectroscopy to confirm its identity and purity.[4][5]
Summary of Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the key synthetic steps, based on established literature for analogous transformations.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cyclocondensation | R-NHNH₂, K₂CO₃ | DMF | 80 | 4 - 6 | 60 - 75 |
| Formylation | POCl₃, DMF | Neat | 90 | 2 | 70 - 85 |
| Oxidation | KMnO₄ | Acetone/H₂O | 40 | 3 - 5 | 80 - 95 |
| Chlorination | SOCl₂ | Neat | 75 | 2 | >95 (used crude) |
| Amidation | R'-NH₂, Et₃N | DCM | 0 to RT | 12 - 18 | 55 - 90 |
Conclusion
This compound is a potent and effective building block for accessing the trifluoromethyl-pyrazole scaffold, a privileged core in modern agrochemicals. The cyclocondensation pathway described provides a reliable and scalable route to these high-value compounds. By understanding the underlying reaction mechanisms and adhering to validated protocols, researchers can efficiently harness the reactivity of this fluorinated intermediate to drive the discovery and development of next-generation crop protection agents.
References
- Vertex AI Search. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.
-
Gao, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(1), 1385-1399. Available at: [Link]
-
Patel, H. R., et al. (2016). Synthesis and antifungal activities of diaryl pyrazoles carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 755-761. Available at: [Link]
-
Guler, M. T., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Zhao, W., et al. (2017). Synthesis and Nematocidal Activity of Novel Pyrazole Carboxamide Derivatives Against Meloidogyne incognita. Letters in Drug Design & Discovery, 14(3). Available at: [Link]
- Google Patents. (n.d.). Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof. WO2020070684A1.
-
Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 168-175. Available at: [Link]
-
ScienceDaily. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Universiteit van Amsterdam. Available at: [Link]
-
Repository of Research and Investigative Information. (n.d.). Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. Available at: [Link]
-
The Role of 2,3-Dichloropropene in Modern Chemical Synthesis. (2026). Chemical Synthesis Insights. Available at: [Link]
-
Advancing Agrochemicals: The Power of Fluorinated Intermediates like 2,2,3,3-Tetrafluoropropan-1-ol. (2026). Agrochemical Innovations. Available at: [Link]
-
JM Financial. (2023). Chemicals - JMFL Research Portal. Available at: [Link]
-
ResearchGate. (n.d.). Agricultural Products Based on Fluorinated Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (2019). Synthesis of New Agrochemicals. Available at: [Link]
-
Chemistry World. (2024). PFAS-free synthesis of fluorinated drugs and pesticides. Available at: [Link]
- Google Patents. (n.d.). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). US7795480B2.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
PubChem. (n.d.). 3,3-Dichloro-2,3-difluoro-1-propene. National Center for Biotechnology Information. Available at: [Link]
-
Notables de la Ciencia. (2018). Radical Fluoroalkylation Reactions. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Available at: [Link]
-
MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dichloro-3,3-difluoropropene
Welcome to the technical support center for the synthesis of 2,3-dichloro-3,3-difluoropropene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to navigate the common challenges encountered during its synthesis.
Introduction to Synthetic Challenges
The synthesis of this compound is a nuanced process that often involves multi-step reactions, including fluorination and dehydrochlorination. The primary challenges lie in controlling the selectivity of these reactions to minimize the formation of isomers and other byproducts. Catalyst deactivation and harsh reaction conditions can also impact yield and purity. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While various methods can be envisioned, two prevalent routes are the dehydrochlorination of a saturated precursor and the fluorination of a chlorinated propene. A likely precursor for dehydrochlorination is 1,1,2,3-tetrachloro-1,1-difluoropropane. Alternatively, the fluorination of tetrachloropropene isomers can be employed.
Q2: What are the typical byproducts I should expect?
A2: Byproduct formation is a significant challenge. Common byproducts can include isomers of dichlorodifluoropropene, under-fluorinated intermediates like trichlorofluoropropene, and over-fluorinated products.[1] The specific byproducts will depend on the synthetic route and reaction conditions.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: Fluorination and dehydrochlorination reactions are often highly temperature-dependent.
-
Catalyst Deactivation: The catalyst, particularly in gas-phase reactions, can lose activity over time.
-
Incorrect Reactant Stoichiometry: The molar ratio of reactants, such as the fluorinating agent to the organic substrate, is critical.
-
Incomplete Reaction: Insufficient reaction time can lead to a high proportion of unreacted starting material.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves distillation. However, the presence of close-boiling isomers can make this challenging. Fractional distillation is often necessary. Other purification techniques like preparative gas chromatography can be used for smaller scales.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues in the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Conversion of Starting Material | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Ensure the catalyst is properly activated and used in the correct amount. For vapor-phase fluorination, consider pre-treating the catalyst with anhydrous HF.[1] 2. Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion by GC-MS. 3. Extend the reaction time and take aliquots to track the reaction progress. |
| Poor Selectivity to the Desired Product | 1. Reaction temperature is too high or too low. 2. Incorrect molar ratio of reactants. 3. Inappropriate catalyst. | 1. Optimize the reaction temperature. Higher temperatures may favor different isomers or decomposition.[2] 2. Adjust the molar ratio of the fluorinating agent (e.g., HF) to the organic substrate. A higher ratio may be needed for complete fluorination but could lead to over-fluorination.[1] 3. Experiment with different catalysts or catalyst supports. For fluorination, fluorinated chromia-based catalysts are often effective.[2][3] |
| Presence of Multiple Isomers in the Product Mixture | 1. Isomerization of the starting material or product under reaction conditions. 2. Non-selective reaction pathways. | 1. Isomerization can be influenced by temperature and catalyst acidity. Consider a lower reaction temperature or a catalyst with different acidic properties. 2. Analyze the reaction at intermediate stages to understand the formation of different isomers and adjust conditions to favor the desired product. |
| Difficulty in Purifying the Final Product | 1. Presence of close-boiling impurities or isomers. 2. Azeotrope formation. | 1. Use a high-efficiency fractional distillation column. For laboratory scale, a spinning band distillation apparatus can be effective. 2. Consider alternative purification methods such as extractive distillation or preparative chromatography. |
Experimental Protocols
Protocol 1: Vapor-Phase Fluorination of 1,1,2,3-Tetrachloropropene
This protocol is adapted from methods used for similar fluorinated propenes and serves as a starting point for optimization.[1]
Materials:
-
1,1,2,3-Tetrachloropropene
-
Anhydrous Hydrogen Fluoride (HF)
-
Fluorinated Chromia Catalyst
-
Nitrogen (for inerting)
Procedure:
-
Pack a suitable reactor (e.g., a Monel or Inconel tube) with the fluorinated chromia catalyst.
-
Pre-heat the reactor to the desired reaction temperature (e.g., 200-350°C) under a flow of nitrogen.[1]
-
Activate the catalyst by introducing a flow of anhydrous HF for a set period.
-
Introduce the 1,1,2,3-tetrachloropropene into a vaporizer and feed the vapor into the reactor along with the anhydrous HF. The molar ratio of HF to the organic substrate should be carefully controlled (e.g., 5:1 to 20:1).[1]
-
The reactor effluent is passed through a scrubbing system to remove excess HF and HCl byproduct (e.g., a water or alkali scrubber).
-
The organic product is collected in a cold trap.
-
The crude product is analyzed by GC-MS to determine the conversion and selectivity.
-
The product is purified by fractional distillation.
Protocol 2: Dehydrochlorination of a Saturated Precursor
This is a general protocol for dehydrochlorination, which may require significant optimization for the specific substrate.
Materials:
-
1,1,2,3-tetrachloro-1,1-difluoropropane (example precursor)
-
A strong base (e.g., potassium hydroxide, sodium hydroxide)
-
A suitable solvent (e.g., ethanol, water, or a phase-transfer catalyst system)
Procedure:
-
Dissolve the chlorinated precursor in the chosen solvent in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Slowly add a solution or slurry of the base to the reaction mixture. The reaction may be exothermic, so cooling may be necessary.
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by GC.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and then a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent by distillation.
-
Purify the crude product by fractional distillation.
Visualizing the Process
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Sources
Technical Support Center: Optimizing Yield in 2,3-Dichloro-3,3-difluoropropene Synthesis
Welcome to the technical support center for the synthesis of 2,3-dichloro-3,3-difluoropropene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction yields and navigate the common challenges encountered during this synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound, often referred to in technical literature by its hydrochlorofluoroolefin (HCFO) designation, HCFO-1232xf, is a nuanced process. The primary routes involve the controlled fluorination of a chlorinated precursor, followed by dehydrohalogenation. A common and industrially relevant starting material is 1,1,2,3-tetrachloropropene (HCO-1230xa).
The general transformation can be visualized as a two-step process:
-
Fluorination: Introduction of fluorine atoms to the propene backbone.
-
Dehydrohalogenation: Elimination of hydrogen chloride (HCl) to form the desired double bond.
This guide will focus on the prevalent vapor-phase catalytic fluorination of 1,1,2,3-tetrachloropropene with hydrogen fluoride (HF), as this method is well-documented in patent literature for the production of related fluorinated propenes and presents several optimization challenges.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My yield of the desired this compound is low, and I'm observing a complex mixture of products. What are the likely causes and how can I improve selectivity?
Answer:
Low selectivity is a frequent challenge in this synthesis, primarily due to the formation of multiple isomers and over- or under-fluorinated byproducts. The key is to precisely control the reaction conditions to favor the formation of the desired HCFO-1232xf isomer.
Causality:
-
Over-fluorination: The reaction can proceed past the desired difluoro- stage to produce trifluoro- and tetrafluoro-propanes and propenes, such as 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf).
-
Under-fluorination: Incomplete reaction can leave unreacted starting material or result in monofluorinated intermediates.
-
Isomer Formation: The position of the chlorine and fluorine atoms can vary, leading to different dichlorodifluoropropene isomers. Controlling the reaction thermodynamics and kinetics is crucial for isomer selectivity.
-
Side Reactions: At elevated temperatures, oligomerization and decomposition can occur, leading to tar formation and reduced yield.
Troubleshooting Workflow:
Experimental Protocol: Optimizing Reaction Conditions
-
Temperature Screening:
-
Begin with a reaction temperature of approximately 250°C.
-
Perform a series of experiments varying the temperature in 25°C increments (e.g., 200°C, 225°C, 250°C, 275°C, 300°C, 325°C, 350°C).[1]
-
Analyze the product mixture from each run using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratios of desired product, isomers, and byproducts.
-
-
Molar Ratio Adjustment:
-
Start with an HF to 1,1,2,3-tetrachloropropene molar ratio of 10:1.
-
Vary this ratio in subsequent experiments (e.g., 5:1, 15:1, 20:1).[1]
-
Higher HF ratios tend to favor more fluorinated products, while lower ratios may result in incomplete conversion.
-
-
Contact Time Optimization:
-
Contact time is a function of the reactant flow rates and the reactor volume.
-
Adjust the flow rates of the gaseous reactants to systematically vary the contact time over the catalyst bed.
-
Shorter contact times generally favor less fluorinated products.
-
Data Summary: Impact of Reaction Conditions on Selectivity
| Parameter | Low Value | Optimal Range (Example) | High Value |
| Temperature | Incomplete conversion, under-fluorination | 200 - 350°C[1] | Over-fluorination, decomposition |
| HF:Organic Molar Ratio | Incomplete conversion | 5:1 - 20:1[1] | Increased over-fluorination |
| Contact Time | Low conversion | Dependent on catalyst and temp. | Increased over-fluorination |
Question 2: The catalyst activity appears to decrease rapidly over time. What is causing this deactivation, and how can I mitigate it?
Answer:
Catalyst deactivation is a significant issue in vapor-phase fluorination reactions. The primary causes are coking (carbon deposition) and potential poisoning from impurities in the feed.
Causality:
-
Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits that block active sites.
-
Catalyst Sintering: At very high temperatures, the catalyst particles can fuse, reducing the active surface area.
-
Poisoning: Impurities in the reactant streams (e.g., water, sulfur compounds) can irreversibly bind to the catalyst's active sites.
Solutions:
-
Use of a Stabilizer: Introducing a stabilizer into the reaction stream can help to minimize catalyst deactivation. Certain amines have been shown to be effective.[1]
-
Catalyst Regeneration: The catalyst can often be regenerated by carefully controlled oxidation to burn off carbon deposits. This typically involves passing a stream of diluted air or oxygen over the catalyst bed at an elevated temperature.
-
Feed Purification: Ensure that the 1,1,2,3-tetrachloropropene and hydrogen fluoride feeds are of high purity and are anhydrous.
-
Promoters: The addition of promoters to the Cr2O3 catalyst can enhance its stability and activity.[2][3]
Question 3: I have successfully synthesized a mixture of dichlorodifluoropropene isomers. How can I effectively purify the desired this compound?
Answer:
The separation of halogenated alkene isomers can be challenging due to their similar physical properties, particularly their boiling points.
Purification Strategy Decision Tree:
Recommended Purification Techniques:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation using a column with a high number of theoretical plates can be effective.
-
Fractional Crystallization: This method is useful if one isomer has a significantly higher melting point and can be selectively crystallized from the mixture at low temperatures.
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity separations, Prep-GC is an excellent option.
-
Adsorption: The use of molecular sieves or zeolites can separate isomers based on differences in their molecular shape and polarity.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the vapor-phase fluorination of 1,1,2,3-tetrachloropropene?
A1: The reaction likely proceeds through a series of addition and elimination steps. Initially, HF adds across the double bond of the tetrachloropropene. This is followed by the elimination of HCl. The process can repeat, leading to the substitution of chlorine atoms with fluorine. The catalyst facilitates these addition/elimination steps and direct halogen exchange.[2]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative route is the dehydrohalogenation of a saturated precursor like 1,1,2,3-tetrachloro-1,1-difluoropropane. This can be achieved using a strong base, and the reaction can sometimes be performed under phase-transfer catalysis conditions to improve yield and selectivity.[5][6][7]
Q3: What analytical techniques are best for monitoring the reaction progress and product purity?
A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective method. GC-FID is excellent for quantifying the relative amounts of different components, while GC-MS allows for the identification of the various isomers and byproducts based on their mass spectra.[8][9]
Q4: What are the main safety precautions to consider when working with hydrogen fluoride?
A4: Hydrogen fluoride is an extremely corrosive and toxic substance. All work with HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. An HF-specific first aid kit, including calcium gluconate gel, must be readily available.
Q5: Can I use a liquid-phase reaction instead of a vapor-phase reaction?
A5: Liquid-phase fluorination is a viable alternative, often employing a Lewis acid catalyst. However, managing the reaction exotherm and preventing catalyst deactivation can be more challenging in the liquid phase. The choice between liquid and vapor phase depends on the desired scale of the reaction and the available equipment.
IV. References
-
COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE, 1,1,2,3-TETRACHLOROPROPENE, 2-CHLORO-3,3,3-TRIFLUOROPROPENE, OR 2-CHLORO-1,1 - EPO. (URL: )
-
Process for the preparation of 2,3,3,3 tetrahydrofluoropropene - Google Patents. (URL: )
-
Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents. (URL: )
-
Dehydrohalogenation process - Google Patents. (URL: )
-
1,1,1,3-Tetrachloro-2,2-difluoropropane | C3H2Cl4F2 | CID 15084882 - PubChem. (URL: [Link])
-
Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis - MDPI. (URL: [Link])
-
Highly Selective Dehydrochlorination of 1,1,1,2-Tetrafluoro-2-chloropropane to 2,3,3,3-Tetrafluoropropene over Alkali Metal Fluoride Modified MgO Catalysts - ResearchGate. (URL: [Link])
-
Catalytic gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene over the fluorinated Cr2O3-based catalysts | Request PDF - ResearchGate. (URL: [Link])
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
-
NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB) - WIPO Patentscope. (URL: [Link])
-
Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action - Google Patents. (URL: )
-
Analytical Method Validation for the Determination of 2,3,3,3-Tetrafluoropropene in Air Samples Using Gas Chromatography with Flame Ionization Detection - ResearchGate. (URL: [Link])
-
Conformational preferences and synthesis of isomers Z and E of oxazole-dehydrophenylalanine - PubMed. (URL: [Link])
-
A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf. (URL: [Link])
-
Separation and purification of cis and trans isomers - Google Patents. (URL: )
-
Process for the preparation of 2,3,3,3,-tetrafluoropropene (R-1234yf) - Google Patents. (URL: )
-
ANALYTICAL METHODS - ATSDR. (URL: [Link])
-
Industrial Phase-Transfer Catalysis. (URL: [Link])
-
Total Synthesis of (()-Cavicularin: Control of Pyrone DielsAlder Regiochemistry Using Isomeric Vinyl Sulfones - Beaudry Research Group. (URL: [Link])
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - RotaChrom. (URL: [Link])
-
Dehydrohalogenation - Wikipedia. (URL: [Link])
-
A SYNTHESIS OF 3,3,3-TRICHLORO-1,2-EPOXYPROPANE FROM THE TETRAHALOPROPANE DERIVED FROM A CARBON TETRAHALIDE AND ETHYLENE | Request PDF - ResearchGate. (URL: [Link])
-
Process for producing 1,1,2,3-tetrachloropropene - Google Patents. (URL: )
-
Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (URL: [Link])
-
Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof - Google Patents. (URL: )
-
Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene | Request PDF - ResearchGate. (URL: [Link])
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions - MDPI. (URL: [Link])
-
Analytical Method Summaries. (URL: [Link])
-
The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials - ChemRxiv. (URL: [Link])
-
1,2-DIFLUORO-1,1,2,2-TETRACHLOROETHANE - precisionFDA. (URL: [Link])
Sources
- 1. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4418232A - Dehydrohalogenation process - Google Patents [patents.google.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-dichloro-3,3-difluoropropene
Welcome to the technical support center for the synthesis of 2,3-dichloro-3,3-difluoropropene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues that may arise during its production. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The most prevalent byproducts are typically under-fluorinated intermediates. These arise from incomplete fluorine-for-chlorine exchange on the precursor molecule. Key byproducts to monitor include various isomers of dichlorodifluoropropene and trichlorofluoropropene. Over-fluorination can also occur, leading to more highly fluorinated propene species.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in fluorination reactions often stem from a few critical factors. Firstly, ensure your reaction setup is completely anhydrous, as many fluorinating agents react readily with water, which can quench the reaction. Secondly, verify the quality and activity of your fluorinating agent, as some can degrade over time. Finally, carefully control the reaction temperature, as many fluorination reactions are highly temperature-sensitive.
Q3: How can I effectively monitor the progress of my reaction and identify the byproducts being formed?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for this purpose. It allows for the separation of volatile compounds in your reaction mixture and provides mass spectra for each component, enabling their identification.[1][2] By taking aliquots from your reaction at various time points, you can track the consumption of starting material and the formation of your desired product and any byproducts.
Q4: What are the main safety precautions I should take when working with this compound and its precursors?
A4: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhaling vapors and ensure proper handling and disposal procedures are followed according to your institution's safety guidelines.
Troubleshooting Guides
This section provides a more in-depth look at specific issues you may encounter and offers step-by-step guidance to resolve them.
Issue 1: High Levels of Under-fluorinated Byproducts
Symptoms: GC-MS analysis of your crude product shows significant peaks corresponding to dichlorodifluoropropene and/or trichlorofluoropropene isomers.
Causality: This is a clear indication of incomplete fluorination. The fluorinating agent is not sufficiently reacting with the chlorinated precursor. This can be due to several factors related to reaction kinetics and catalyst activity.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C). Higher temperatures can provide the necessary activation energy for the fluorine-chlorine exchange to go to completion. However, be cautious of potential side reactions at excessively high temperatures.
-
Extend Reaction Time: If increasing the temperature is not desirable, extending the reaction time can allow for a more complete conversion. Monitor the reaction progress by GC-MS to determine the optimal reaction duration.
-
Increase Molar Ratio of Fluorinating Agent: A higher concentration of the fluorinating agent can drive the equilibrium towards the desired product. Consider increasing the molar ratio of the fluorinating agent to the chlorinated precursor.
-
Check Catalyst Activity: If you are using a catalyst, its activity may have diminished. Consider regenerating or replacing the catalyst. Catalyst deactivation can be caused by coking (carbon deposition) or poisoning from impurities in the feedstock.[2]
Issue 2: Catalyst Deactivation in Vapor-Phase Synthesis
Symptoms: A noticeable drop in conversion rate over time, even with consistent reaction conditions.
Causality: In vapor-phase fluorination, catalysts can lose activity due to several reasons. Sintering, where high temperatures cause catalyst particles to agglomerate, reduces the active surface area.[4] Coking, the deposition of carbonaceous materials on the catalyst surface, can block active sites.[2] The presence of impurities in the starting materials can also poison the catalyst.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Avoid excessively high temperatures that can lead to catalyst sintering.
-
Feedstock Purification: Ensure your chlorinated precursor is of high purity to prevent catalyst poisoning.
-
Catalyst Regeneration: Depending on the nature of the deactivation, the catalyst can sometimes be regenerated. This may involve a controlled oxidation process to burn off coke deposits.
-
Consider a Different Catalyst Support: The choice of catalyst support can influence its stability. Investigate alternative support materials that may offer better resistance to deactivation under your reaction conditions.
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol outlines the general steps for analyzing a sample from your reaction mixture to identify and quantify this compound and its byproducts.
Materials:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column suitable for separating halogenated hydrocarbons (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
Sample vials with septa
-
Microsyringe
-
Anhydrous solvent for dilution (e.g., dichloromethane)
Procedure:
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot in a known volume of a suitable anhydrous solvent (e.g., 10 mL of dichloromethane) in a sample vial. This is crucial to avoid overloading the GC column.
-
-
GC-MS Instrument Setup (Example Parameters):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas (Helium) Flow Rate: 1.0 mL/min (constant flow).
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
-
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Acquire the data.
-
-
Data Interpretation:
-
Identify the peaks in the chromatogram based on their retention times.
-
Analyze the mass spectrum of each peak to confirm the identity of the compounds by comparing them to a spectral library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Protocol 2: Purification by Fractional Distillation
This protocol describes how to purify this compound from lower and higher boiling point impurities.
Materials:
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Stir bar
-
Thermometer
-
Cold water source for the condenser
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude product in the distillation flask with a stir bar.
-
-
Distillation Process:
-
Begin heating the distillation flask gently with the heating mantle.
-
Slowly increase the temperature until the mixture begins to boil.
-
Observe the vapor rising through the fractionating column. The temperature at the top of the column should stabilize at the boiling point of the most volatile component.
-
Collect the initial fraction, which will likely contain lower-boiling impurities.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction containing the desired this compound. The temperature should remain stable during the collection of this fraction.
-
Once the temperature starts to rise again or the distillation rate slows significantly, stop the distillation. The remaining liquid in the distillation flask will contain higher-boiling byproducts.
-
-
Analysis of Fractions:
-
Analyze all collected fractions by GC-MS to assess their purity.
-
Combine the pure fractions of this compound.
-
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: A logical troubleshooting workflow for optimizing the synthesis of this compound.
Quantitative Data Summary
| Parameter | Typical Range | Potential Issue | Troubleshooting Action |
| Reaction Temperature | 150-350 °C (Vapor Phase) | Too low: Incomplete conversion. Too high: Byproduct formation, catalyst sintering. | Optimize in 10-20 °C increments. |
| Molar Ratio (HF:Precursor) | 5:1 to 20:1 | Too low: Incomplete fluorination. | Increase ratio to favor product formation. |
| Catalyst Contact Time | 2-10 seconds | Too short: Incomplete reaction. Too long: Potential for side reactions. | Adjust flow rates of reactants. |
References
- BenchChem. (2025).
-
Chromatography Online. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
- Google Patents. (2009, January 29). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
-
ResearchGate. (2025, August 10). Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2,3-Dichloro-3,3-difluoropropene
This is a technical support guide designed for researchers and process chemists working with 2,3-dichloro-3,3-difluoropropene (CAS: 2252-87-1), a critical intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs).
Status: Operational | Tier: Level 3 (Process Development)
System Overview & Molecule Profile
Target Molecule: this compound (
Standard Purity Specification: >99.5% (GC Area) Key Impurities:
-
Acids: HF, HCl (Corrosive, catalyst poisons).
-
Organics: 1,1,2,3-tetrachloropropene (Starting material), 2-chloro-3,3,3-trifluoropropene (Over-fluorinated byproduct).[1]
-
Stabilizers: Polymerization inhibitors (if previously added).
Module 1: Acid Removal & Phase Separation
Issue: "My crude distillate is fuming and corroding stainless steel lines."
The Root Cause
Crude this compound exiting a fluorination reactor is saturated with acid. Like its homologues (e.g., HCFO-1233xf), this molecule forms azeotrope-like compositions with HF .[2] Simple distillation cannot break this azeotrope effectively; it will co-distill the acid, contaminating your final product.
Troubleshooting Protocol
Q: How do I remove bulk HF without generating excessive aqueous waste? A: Utilize Low-Temperature Phase Separation before any aqueous scrubbing.
Protocol:
-
Chilling: Cool the crude mixture to between -20°C and -40°C .
-
Settling: Allow the mixture to settle in a PTFE-lined or Monel decanter.
-
Separation:
-
Bottom Layer: The organic phase (this compound, Density ~1.4 g/mL).
-
Top Layer: The HF-rich acid phase (Density ~1.0 g/mL).
-
-
Extraction: Decant the bottom organic layer. This step typically reduces HF content from >50% to <5% (equilibrium solubility).
Q: The organic phase is still acidic. Can I distill it now? A: No. Residual HF (even 1-2%) will corrode standard distillation packing and catalyze polymerization. You must "polish" the stream.
Polishing Workflow:
-
Option A (High Volume): Wash with 5% KOH solution (caustic scrubber) followed by a water wash.
-
Option B (Sensitive/Small Scale): Pass the organic phase through a packed bed of NaF (Sodium Fluoride) pellets or Activated Alumina . These scavenge HF chemically without introducing water.
Visual Workflow: Acid Removal Logic
Caption: Figure 1. Integrated Acid Removal Workflow emphasizing low-temperature phase separation to break the HF azeotrope prior to neutralization.
Module 2: Distillation & Organic Purification
Issue: "I cannot separate the target molecule from chlorinated impurities."
The Root Cause
This compound has a boiling point estimated between 50°C and 60°C (at atm pressure), placing it dangerously close to under-fluorinated intermediates like 1,1,2-trichloro-3-fluoropropene.
Troubleshooting Protocol
Q: My column floods, and separation efficiency is poor. A: This often indicates water accumulation or polymer formation .
-
Check Moisture: If you used a caustic wash, the material is wet. Water forms azeotropes with halo-olefins, disrupting the temperature gradient. Action: Ensure a drying step (CaSO4 or 3A Sieves) is performed before the boiler.
-
Check Polymer: Inspect the reboiler for "gunk" (viscous oil). If present, you are polymerizing the product. Action: Add 200 ppm of polymerization inhibitor (see Module 3).
Q: What are the optimal distillation parameters? A: Vacuum distillation is recommended to keep the reboiler temperature below 100°C, minimizing thermal degradation.
| Parameter | Recommendation | Rationale |
| Pressure | 200 - 300 mbar | Lowers boiling point to ~30-40°C, reducing thermal stress. |
| Column Packing | Structured (SS316 or Monel) | High surface area required for close-boiling isomer separation. |
| Reflux Ratio | 5:1 to 10:1 | High reflux needed to separate chlorinated isomers. |
| Condenser Temp | 0°C to 5°C | Prevent loss of volatile organics to the vacuum trap. |
Module 3: Stabilization & Storage
Issue: "The clear liquid turned yellow and viscous after two weeks."
The Root Cause
Halo-propenes containing the
Troubleshooting Protocol
Q: How do I prevent degradation during storage? A: You must add a radical scavenger immediately after the final distillation step.
Recommended Inhibitors:
-
TBC (4-tert-butylcatechol): Effective, but requires oxygen to function.
-
MEHQ (Monomethyl ether of hydroquinone): Standard industry choice (100-200 ppm).
-
Limonene / Terpenes: "Green" alternatives that act as sacrificial scavengers for HCl and radicals.
Storage Conditions:
-
Container: Stainless Steel (304/316) or PTFE-lined drums. Avoid aluminum (catalytic dehydrohalogenation risk).
-
Headspace: Nitrogen blanket is critical to exclude moisture.
-
Temperature: Store < 25°C.
References
-
Cottrell, S. A., et al. (2009). Azeotrope-Like Composition of 2-Chloro-3,3,3-Trifluoropropene (HCFC-1233xf) and Hydrogen Fluoride (HF).[1][2][3][4] U.S. Patent Application 2009/0240090. (Demonstrates the homologous behavior of HF azeotropes in chlorofluoropropenes). Retrieved from
-
Manzer, L. E., et al. (1990). Process for the separation of HF via phase separation and distillation.[5][6] European Patent EP0353970A1.[5] (Foundational protocol for low-temperature decantation of HF/Halo-olefin mixtures). Retrieved from
-
PubChem. (n.d.).[7] Compound Summary: 3,3-dichloro-2,3-difluoroprop-1-ene.[7] National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
NIST. (2025). Propane, 2,3-dichloro-1,1,1-trifluoro- Phase change data. NIST Chemistry WebBook, SRD 69.[8] (Reference for boiling point trends in isomeric series). Retrieved from [Link][8]
Sources
- 1. US8058486B2 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. Processes for separation of 2,3,3,3-tetrafluoropropene from hydrogen fluoride by azeotropic distillation - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. data.epo.org [data.epo.org]
- 7. 3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propane, 2,3-dichloro-1,1,1-trifluoro- [webbook.nist.gov]
Technical Support Center: Isomer Separation of Dichlorodifluoropropene
Welcome to the technical support center for the isomer separation of dichlorodifluoropropene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the separation of these isomers. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of dichlorodifluoropropene isomers.
Q1: What are the primary methods for separating dichlorodifluoropropene isomers?
A1: The most prevalent and effective methods for separating dichlorodifluoropropene isomers are gas chromatography (GC) and fractional distillation.[1][2]
-
Gas Chromatography (GC): This is a powerful analytical technique for separating volatile compounds.[3] The choice of the GC column, specifically the stationary phase, is critical for achieving good resolution between isomers.[2]
-
Fractional Distillation: This technique separates components of a liquid mixture based on differences in their boiling points.[1][4][5] For isomers with very close boiling points, a distillation column with a high number of theoretical plates is necessary for effective separation.[6]
Q2: Why is the separation of dichlorodifluoropropene isomers so challenging?
A2: The difficulty arises from the fact that isomers of dichlorodifluoropropene often have very similar physicochemical properties, including boiling points and polarities. This makes their separation by conventional techniques like simple distillation inefficient.[2][6] Successful separation relies on exploiting subtle differences in their molecular structure and interactions with the separation medium.
Q3: Which dichlorodifluoropropene isomers are most commonly encountered?
A3: While several isomers are possible, the specific isomers of concern will depend on the synthesis route. Common examples of related dichloropropene isomers that pose separation challenges include cis- and trans-1,3-dichloropropene.[7] The principles for separating these apply to dichlorodifluoropropene isomers as well.
Q4: What analytical techniques are used to identify the separated isomers?
A4: Mass spectrometry (MS) is frequently coupled with gas chromatography (GC-MS) to identify the separated isomers.[7] The mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in structural elucidation. For complex mixtures where isomers co-elute, techniques like multi-dimensional gas chromatography (MDGC) can be employed for enhanced separation before MS analysis.[8]
Troubleshooting Guide: Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis and separation of dichlorodifluoropropene isomers. This section provides solutions to common problems encountered during GC analysis.
Issue 1: Poor Resolution or Peak Overlap
Symptoms:
-
Chromatogram shows broad peaks.[9]
-
Isomer peaks are not baseline-separated.
-
Inaccurate quantification due to co-elution.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate GC Column | The stationary phase is not selective enough for the isomers. Isomers with similar polarities will have similar retention times on a non-selective column.[2] | 1. Select a more polar or specialized column: Consider columns with liquid crystalline stationary phases, which are known for their high selectivity towards positional and geometric isomers.[2] 2. Increase column length: A longer column provides more theoretical plates, enhancing separation efficiency.[2] |
| Incorrect Oven Temperature Program | An oven temperature program that is too fast or starts at too high a temperature will cause components to elute too quickly, resulting in poor separation.[10][11] | 1. Lower the initial oven temperature: This allows for better interaction of the analytes with the stationary phase at the beginning of the column.[11] 2. Decrease the temperature ramp rate: A slower ramp rate increases the time the isomers spend in the column, improving separation.[12] |
| Carrier Gas Flow Rate Too High | A high flow rate reduces the time for partitioning between the mobile and stationary phases, leading to decreased resolution.[10] | 1. Optimize the carrier gas flow rate: Perform a van Deemter analysis to determine the optimal flow rate for your column and carrier gas. 2. Reduce the flow rate: Systematically decrease the flow rate and observe the effect on resolution. |
| Sample Overload | Injecting too much sample can saturate the column, leading to peak broadening and tailing.[3] | 1. Dilute the sample: Prepare a more dilute sample and reinject. 2. Use a split injection: If not already in use, a split injection will reduce the amount of sample reaching the column.[3] |
Workflow for Optimizing GC Separation:
Caption: Troubleshooting workflow for poor GC peak resolution.
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks, with a "tail" or "front" extending from the main peak.[9]
-
Can lead to inaccurate integration and quantification.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Active Sites in the System | Active sites in the injector liner, on glass wool, or at the column inlet can cause polar analytes to adsorb, leading to peak tailing.[3][11] | 1. Use a deactivated inlet liner: Ensure the liner is properly deactivated to minimize interactions with the sample. 2. Replace the septum: A coring or degrading septum can introduce active sites.[13] 3. Trim the column: Cut the first few centimeters of the column to remove any active sites that may have formed at the inlet.[11] |
| Column Contamination | Non-volatile residues from previous injections can accumulate on the column, creating active sites.[11] | 1. Bake out the column: Heat the column to a temperature slightly above the final temperature of your method (but below the column's maximum temperature limit) for an extended period to remove contaminants.[3] 2. Solvent rinse the column: If baking out is ineffective, a solvent rinse may be necessary. |
| Sample-Solvent Mismatch | If the sample is not fully soluble in the injection solvent, or if the solvent has a much higher boiling point than the analytes, peak distortion can occur. | 1. Choose a more appropriate solvent: Select a solvent in which the sample is highly soluble and that has a boiling point lower than the initial oven temperature. 2. Perform a solvent flush injection: This technique can help to ensure complete transfer of the sample to the column.[10] |
Issue 3: Ghost Peaks
Symptoms:
-
Peaks appear in the chromatogram even when no sample is injected (i.e., in a blank run).[9]
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Carryover from Previous Injections | Residual sample from a previous, more concentrated injection can elute in subsequent runs.[3] | 1. Run several solvent blanks: This will help to flush out any residual sample from the injector and column. 2. Clean the syringe: Ensure the syringe is thoroughly cleaned between injections. |
| Contaminated Carrier Gas | Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature is ramped.[11] | 1. Check gas traps: Ensure that oxygen and moisture traps are installed and have not expired.[11] 2. Use high-purity gas: Verify that the carrier gas meets the purity requirements for your detector. |
| Septum Bleed | Components from the septum can be introduced into the injector and elute as peaks. | 1. Use a high-quality, low-bleed septum. 2. Replace the septum regularly. [13] |
Troubleshooting Guide: Fractional Distillation
For larger-scale separations, fractional distillation is often employed.
Issue 1: Poor Separation Efficiency
Symptoms:
-
The distillate is not significantly enriched in the lower-boiling point isomer.
-
Multiple fractions have similar compositions.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Column Efficiency | The distillation column does not have enough theoretical plates to separate isomers with close boiling points.[6] | 1. Use a column with more theoretical plates: This can be achieved by using a longer column or a column with more efficient packing material.[1] 2. Consider a spinning band distillation apparatus: These can provide very high numbers of theoretical plates. |
| Incorrect Reflux Ratio | A reflux ratio that is too low will not allow for sufficient vapor-liquid equilibrium to be established in the column. | 1. Increase the reflux ratio: A higher reflux ratio will improve separation but will also increase the distillation time. Find an optimal balance for your specific separation. |
| Flooding or Channeling | Excessive heating can cause the column to flood, where liquid is carried up the column with the vapor, preventing proper separation. Channeling is where vapor bypasses the packing material.[6] | 1. Reduce the heating rate: Apply heat more slowly and evenly to the distillation flask. 2. Ensure proper column packing: If using a packed column, make sure the packing is uniform to prevent channeling. |
| Heat Loss from the Column | Heat loss can disrupt the temperature gradient within the column, reducing separation efficiency. | 1. Insulate the column: Use a vacuum jacket or wrap the column with glass wool or aluminum foil to minimize heat loss. |
Diagram of a Fractional Distillation Setup:
Caption: A standard laboratory fractional distillation apparatus.
Experimental Protocols
Protocol 1: Gas Chromatography Method Development for Dichlorodifluoropropene Isomer Separation
-
System Preparation:
-
Install a high-resolution capillary GC column. A good starting point is a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) or a more polar wax-type column.[12]
-
Ensure the GC system is leak-free and that carrier gas purifiers are functional.[11]
-
Condition the column according to the manufacturer's instructions to remove any contaminants.[13]
-
-
Initial Parameter Setup:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C for a Flame Ionization Detector - FID).
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Program: Start with a broad scouting gradient. For example, hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Injection and Analysis:
-
Prepare a standard solution of the dichlorodifluoropropene isomer mixture in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) using a split injection to avoid column overload.
-
Acquire the chromatogram.
-
-
Method Optimization:
-
If peaks co-elute:
-
Decrease the temperature ramp rate (e.g., to 5 °C/min or 2 °C/min).
-
Lower the initial oven temperature.
-
If resolution is still poor, switch to a column with a different stationary phase (e.g., a more polar or liquid crystalline phase).[2]
-
-
If peaks are too broad:
-
Check for and resolve any leaks in the system.[13]
-
Decrease the injection volume or dilute the sample.
-
Optimize the carrier gas flow rate.
-
-
Iterate: Continue to adjust parameters systematically until baseline resolution of the target isomers is achieved.
-
References
- Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide.
- Agilent Technologies. (n.d.). GC Troubleshooting Guide.
- Drawell. (2023, June 30). What Are the 7 Common Problems of Gas Chromatography (GC) and How to Troubleshoot.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- Linquip. (2023, September 4). Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes.
- Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Dichloropropenes.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dichloropropenes - Analytical Methods.
- Thermo Fisher Scientific. (n.d.). Using Multi-Dimensional GC with a GC-Orbitrap to Separate Isomers for Identification of Unknowns.
- Isaacs, R., et al. (n.d.). Coupling a gas chromatograph simultaneously to a flame ionization detector and chemical ionization mass spectrometer for isomer-resolved measurements of particle-phase organic compounds. Atmospheric Measurement Techniques.
- BenchChem. (n.d.). Removing isomeric impurities from 1,4-Dichlorobenzene synthesis.
- Separation Techniques. (2024, September 29). Separation Techniques Using Intermolecular Forces [Video]. YouTube.
- My Masterclass. (2021, April 20). Upper Sec IP Chem: Separation Technique - Miscible Liquids - Simple & Fractional Distillation) [Video]. YouTube.
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. vurup.sk [vurup.sk]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 10. gcms.cz [gcms.cz]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. AMT - Coupling a gas chromatograph simultaneously to a flame ionization detector and chemical ionization mass spectrometer for isomer-resolved measurements of particle-phase organic compounds [amt.copernicus.org]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Stabilization of Fluorinated Propenes
Welcome to the Technical Support Center for the Stabilization of Fluorinated Propenes. This guide is designed for researchers, scientists, and drug development professionals who work with these highly valuable but reactive compounds. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the stability and integrity of your fluorinated propenes throughout your experimental workflows.
Understanding the Instability of Fluorinated Propenes
Fluorinated propenes, also known as hydrofluoroolefins (HFOs), are valued for their unique chemical properties. However, the very feature that makes them reactive and useful—the carbon-carbon double bond—also makes them susceptible to degradation.[1] The primary pathways of degradation include:
-
Oxidation: The double bond is reactive towards oxygen, ozone, and radical species like the hydroxyl radical (•OH).[2] This can lead to the formation of epoxides, aldehydes, and acidic byproducts. Atmospheric degradation of some HFOs can lead to the formation of trifluoroacetic acid (TFA) or even potent greenhouse gases like HFC-23.[2]
-
Acid-Catalyzed Decomposition: In the presence of Lewis acids or strong protic acids, fluorinated propenes can undergo decomposition, potentially leading to the formation of hydrofluoric acid (HF). The presence of moisture can exacerbate this issue, as it can hydrolyze certain degradation products to form HF and other corrosive species.[3]
-
Polymerization: The olefinic bond can be susceptible to unwanted radical or acid-initiated polymerization, especially under conditions of heat, light, or in the presence of certain impurities. This can lead to changes in viscosity, formation of solids, and complete loss of the desired monomer.[]
This inherent reactivity necessitates careful handling, storage, and often, the use of chemical stabilizers to prevent the formation of unwanted byproducts and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the first signs that my fluorinated propene sample is degrading?
A: Initial signs of degradation can be subtle. Look for:
-
A decrease in pH or the appearance of an acidic smell, indicating the formation of HF or other acidic species.
-
Changes in the physical appearance of the sample, such as discoloration or increased viscosity.
-
The appearance of new, unexpected peaks in your analytical chromatograms (e.g., GC-MS or NMR).
-
Inconsistent results in reactions where the fluorinated propene is used as a reagent or building block.
Q2: What general types of stabilizers are effective for fluorinated propenes?
A: A multi-pronged approach is often best. The most common types of stabilizers include:
-
Free Radical Scavengers: These compounds, often phenolic antioxidants, inhibit autoxidation and radical-initiated polymerization.[5][6]
-
Acid Scavengers: These are crucial for neutralizing acidic byproducts like HF. Common examples include epoxides (e.g., 1,2-epoxy butane), and inorganic bases like calcium oxide or hydrotalcite.[5][7]
-
Polymerization Inhibitors: These specifically target and terminate the chain reactions of polymerization. Limonene and certain nitroxide compounds (like TEMPO) are examples.[5][8]
Q3: Can I use the same stabilizers for different types of fluorinated propenes (e.g., HFO-1234yf vs. HFO-1234ze)?
A: While the general classes of stabilizers are the same, the optimal choice and concentration can vary. The specific structure of the propene, the anticipated degradation pathways, and the experimental conditions (temperature, pressure, presence of catalysts) will influence stabilizer selection. It is always recommended to perform a small-scale stability study to validate your chosen stabilizer package for your specific application.
Q4: How do I choose between a water-soluble and an oil-soluble polymerization inhibitor?
A: The choice depends on your reaction medium. For aqueous or biphasic systems, a water-soluble inhibitor like Ammonium N-Nitrosophenylhydroxylamine (Q-1300) might be appropriate.[9] For reactions in organic solvents, an oil-soluble inhibitor like Q-1301 would be more effective.[9] The key is ensuring the inhibitor is present in the same phase as the monomer to be effective.
Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical framework for resolving them.
Issue 1: Spontaneous Polymerization During a Reaction or Distillation
Symptoms:
-
Noticeable increase in the viscosity of the reaction mixture.
-
Formation of a gel, precipitate, or solid mass.
-
Exotherm (sudden temperature increase) that is not attributable to the intended reaction.
-
Significant loss of monomer as confirmed by GC or NMR analysis.
Root Causes & Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting Steps & Solutions |
| Contamination with Radical Initiators | Trace peroxides (from solvents like THF or ether), oxygen, or metal ions can initiate radical polymerization. | 1. Use Freshly Purified Solvents: Pass solvents through an activated alumina column to remove peroxides. 2. Degas Your System: Sparge all solvents and the reaction vessel with an inert gas (Nitrogen or Argon) to remove dissolved oxygen. 3. Add a Radical Scavenger/Polymerization Inhibitor: Introduce a suitable inhibitor, such as d,l-limonene or a TEMPO-based inhibitor, at an appropriate concentration (typically ppm levels) before heating.[5][8] |
| Excessive Heat or Light Exposure | Thermal energy or UV light can provide the activation energy needed to initiate polymerization. | 1. Maintain Strict Temperature Control: Ensure your reaction temperature does not overshoot the set point. 2. Protect from Light: Use amber glass reaction vessels or wrap clear vessels in aluminum foil.[10] 3. Consider a Lower-Temperature Process: If possible, investigate alternative catalysts or conditions that allow the reaction to proceed at a lower temperature. |
| Incompatible Materials of Construction | Certain materials can leach impurities or have active sites that catalyze polymerization. | 1. Review Material Compatibility: Ensure all wetted parts (reactor, stirrer, tubing) are made of compatible materials like stainless steel, Hastelloy, or PTFE. Avoid certain plastics and elastomers unless their compatibility has been verified.[11] |
Issue 2: Formation of Acidic Byproducts and Equipment Corrosion
Symptoms:
-
A sharp, acidic odor is detected from the reaction headspace.
-
Corrosion or etching is observed on metal or glass components of the reactor.
-
Reaction pH drops significantly.
-
Side reactions, such as acid-catalyzed rearrangements of other components, are observed.
Root Causes & Solutions:
| Potential Cause | Underlying Mechanism | Troubleshooting Steps & Solutions |
| Presence of Water and/or Oxygen | HFOs can degrade in the presence of air and moisture, especially at elevated temperatures, to form HF and other acidic species.[3] Carbonyl fluorides formed from oxidation can hydrolyze to HF and CO2.[3] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 2. Work Under an Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the experiment. 3. Incorporate an Acid Scavenger: Add an acid scavenger like 1,2-epoxy butane or a specialized commercial product to the reaction mixture.[5][7] These will react with and neutralize any HF that is formed in situ. |
| Lewis Acid Catalyst Instability | Strong Lewis acids used as catalysts can promote the elimination of HF from the fluorinated propene itself. | 1. Select Milder Catalysts: Investigate if a weaker Lewis acid can effectively catalyze the desired reaction without causing decomposition. 2. Optimize Catalyst Loading: Use the minimum effective amount of the Lewis acid catalyst. 3. Control Addition: Add the fluorinated propene slowly to the mixture containing the Lewis acid to keep its instantaneous concentration low. |
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing instability issues with fluorinated propenes.
Protocols & Methodologies
Protocol 1: Screening of Stabilizer Efficacy (Adapted from ANSI/ASHRAE Standard 97-2007)
This protocol provides a method for evaluating the effectiveness of a stabilizer in preventing the thermal degradation of a fluorinated propene.
Objective: To compare the stability of a fluorinated propene with and without a candidate stabilizer under accelerated aging conditions.
Materials:
-
Fluorinated propene (e.g., HFO-1234yf)
-
Candidate stabilizer (e.g., 1,2-epoxy butane as an acid scavenger)
-
High-pressure, thick-walled borosilicate (Pyrex®) tubes with appropriate valves
-
Vacuum pump and inert gas (Argon or Nitrogen) supply
-
Forced-air oven capable of maintaining 150 °C ± 2 °C
-
Analytical balance
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Ion Chromatography (IC) system
Procedure:
-
Tube Preparation:
-
Thoroughly clean and dry three high-pressure tubes. Label them: "Control," "Stabilized," and "Blank."
-
The "Blank" tube will contain only the propene and will not be heated; it serves as a baseline for initial purity.
-
-
Sample Preparation (Perform in a well-ventilated fume hood):
-
Control Tube: Evacuate the tube and then carefully charge it with a precise mass (e.g., 1.0 g) of the fluorinated propene via gas-tight syringe or condensation.
-
Stabilized Tube: Add a precise mass of the stabilizer (e.g., 10 mg, for a 1% w/w concentration) to the tube. Evacuate the tube and then charge it with the same precise mass (1.0 g) of the fluorinated propene.
-
Blank Tube: Charge with the same precise mass (1.0 g) of the fluorinated propene.
-
-
Accelerated Aging:
-
Place the "Control" and "Stabilized" tubes in the forced-air oven preheated to 150 °C.
-
Keep the "Blank" tube at room temperature, protected from light.
-
Age the tubes for a specified period (e.g., 7 days).
-
-
Post-Aging Analysis:
-
Carefully remove the tubes from the oven and allow them to cool completely to room temperature behind a safety shield.
-
Visual Inspection: Note any changes in color, pressure, or the presence of solid material in the tubes.
-
GC-MS Analysis: Carefully release a small sample from the headspace of each tube into the GC-MS to analyze for volatile degradation products and to quantify the remaining fluorinated propene.
-
Ion Chromatography Analysis: To test for fluoride ions (indicating HF formation), carefully quench the remaining contents of each tube in a known volume of a suitable buffer solution (e.g., TISAB) and analyze the aqueous solution by IC.
-
Data Interpretation: A successful stabilizer will result in:
-
A significantly lower loss of the parent fluorinated propene in the "Stabilized" tube compared to the "Control" tube.
-
Fewer and smaller peaks corresponding to degradation products in the GC-MS chromatogram of the "Stabilized" sample.
-
A significantly lower concentration of fluoride ions in the "Stabilized" sample as measured by IC.
Workflow for Stabilizer Screening Protocol
Best Practices for Handling and Storage
To ensure the long-term stability of your fluorinated propene stocks, adhere to the following guidelines:
-
Storage Conditions: Store cylinders and lecture bottles in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[10][12]
-
Inert Atmosphere: If transferring the material to a different container, ensure the container is purged with an inert gas like nitrogen or argon to displace air and moisture.
-
Material Compatibility: Use storage containers and transfer lines made of compatible materials. 316 Stainless Steel and PTFE are generally excellent choices.[13] Consult a chemical compatibility chart for all other materials.[9]
-
Grounding: When transferring flammable liquefied gases, ensure all containers and equipment are properly grounded and bonded to prevent static discharge, which can be an ignition source.
-
First-In, First-Out: Use older stock first to minimize the effects of slow degradation over long-term storage.
-
Regular Purity Checks: For critical applications, periodically re-analyze stored material by GC to confirm purity before use.
References
- Stabilization Technologies. (n.d.). Fluoride Scavenger STF.
- Minor, B. H., & Nappa, M. J. (2009). Stabilized hydrochlorofluoroolefins and hydrofluoroolefins. (U.S. Patent No. WO2009003165A1). Google Patents.
- SpecialChem. (n.d.). Find Acid Scavengers perfectly suited for your Plastic Compounds.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propylene. NJ.gov.
- Wikipedia. (n.d.). Scavenger (chemistry).
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- Wako Pure Chemical Industries. (n.d.). High performance polymerization inhibitors.
- Natural Refrigerants. (2025, March 12). Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23.
- BOC Sciences. (n.d.). Polymerization Inhibitors.
- Nufarm UK. (n.d.). Polymerisation Inhibitors.
- Honeywell. (n.d.). Solstice® ze Refrigerant (HFO-1234ze (E)).
- KLIMA-THERM. (2021, May 26). HFO group refrigerants (R1234yf, R1234ze) – Significance and Application.
- Gas and Supply. (2012, February 7). Material Safety Data Sheet - Propylene.
- Material Safety Data Sheet Propylene. (2022, April 1).
- Alfa Chemistry. (n.d.). Fluoropolymer Chemical Compatibility Chart.
Sources
- 1. entalpiaeurope.eu [entalpiaeurope.eu]
- 2. Studies Confirm HFO-1234ze(E) Breaks Down into Some HFC-23 [naturalrefrigerants.com]
- 3. stabilization-technologies.com [stabilization-technologies.com]
- 5. WO2009003165A1 - Stabilized hydrochlorofluoroolefins and hydrofluoroolefins - Google Patents [patents.google.com]
- 6. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 7. specialchem.com [specialchem.com]
- 8. nufarm.com [nufarm.com]
- 9. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 10. Modification by antioxidant supplementation of changes in human lung function associated with air pollutant exposure: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. honeywell-refrigerants.com [honeywell-refrigerants.com]
- 12. Effect of alpha-tocopherol on pulmonary antioxidant defence system and lipid peroxidation in cigarette smoke inhaling mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"troubleshooting catalyst deactivation in fluorination reactions"
Topic: Troubleshooting Catalyst Deactivation in Fluorination Reactions Status: Active Support Ticket Operator: Senior Application Scientist (Ph.D.)
👋 Welcome to the Fluorination Help Desk
You have reached the Tier-3 Technical Support for advanced fluorination chemistry. We understand that introducing fluorine—the "T-Rex of the periodic table"—is rarely straightforward. Whether you are running a Buchwald-Hartwig type Pd-catalyzed reaction or a nucleophilic substitution with CsF, catalyst deactivation and reagent arrest are the primary failure modes.
This guide is structured to diagnose why your reaction stopped and how to fix it, moving beyond basic "check the temperature" advice into mechanistic root-cause analysis.
📂 Module 1: Transition Metal Catalysis (Pd, Ni)
Issue: Reaction stalls at 20–40% conversion; adding more catalyst does not restart it.
🔬 The Root Cause: The "Stable Dimer" Trap
In Palladium-catalyzed fluorination, the cycle rarely fails at oxidative addition. It fails at reductive elimination . Unlike C-N or C-O bond formation, forming a C-F bond is thermodynamically difficult (often endothermic).
-
The Bridging Death: Small or insufficiently bulky ligands allow the formation of stable halogen-bridged dimers, such as
. These dimers are thermodynamically stable sinks that remove active Pd from the cycle [1]. -
Phosphine Oxidation: Fluorine sources often contain trace oxidants or are hygroscopic. Oxidized phosphine ligands (
) cannot bind Pd effectively, leading to "Pd black" precipitation. -
Regioisomer Formation (Benzyne): If your base is too strong and the catalyst is slow, the system may divert to a benzyne mechanism, producing regioisomeric mixtures rather than the desired product [2].
🛠️ Troubleshooting Protocol
Q: My Pd-catalyzed reaction turned black and precipitated. Is it dead? A: Yes. "Pd black" indicates ligand dissociation.
-
Fix: Switch to a bulky biaryl phosphine ligand like tBuBrettPhos or AlPhos . These ligands create a "protective shell" around the Pd center, sterically preventing dimer formation and forcing the complex to remain monomeric, which facilitates the difficult C-F reductive elimination [3].
Q: The reaction is clear but stalled. What is happening? A: You likely have "Bridging Fluoride" arrest.
-
Diagnostic: Take an aliquot for
NMR. If you see a sharp singlet shifted significantly upfield (around -200 to -250 ppm) distinct from your fluoride source, it is likely a Pd-F species stuck in a resting state. -
Fix: Increase the concentration of the ligand (L:Pd ratio > 1.5:1) or switch to a ligand with larger "cone angle" to destabilize the dimer.
📊 Visualization: The Pd-Fluorination Failure Pathways
Figure 1: Critical failure points in the Pd-catalyzed fluorination cycle. Note the "Dead End" dimer formation.
📂 Module 2: Nucleophilic Fluorination (CsF, KF, TBAF)
Issue: Low conversion despite high temperature; "naked" fluoride sources causing decomposition.
🔬 The Root Cause: The "Hydration Trap" vs. Basicity
Fluoride is a paradox: it has an incredibly high hydration energy (
-
The Water Poison: Even 100 ppm of water can form a tight solvation shell around
, rendering it non-nucleophilic. It essentially "cages" the fluoride [4]. -
The Basicity Trap: If you dry it completely (anhydrous "naked" fluoride),
becomes extremely basic ( of HF in DMSO is ~15, compared to 3 in water). This leads to E2 elimination (forming alkenes) instead of substitution. -
Bifluoride Formation: As the reaction progresses, trace water or deprotonation events generate
. This reacts with to form (bifluoride), which is non-nucleophilic and kills the reaction.
🛠️ Troubleshooting Protocol
Q: I dried my CsF at 150°C under vacuum, but the reaction still failed. A: Physical drying is often insufficient due to lattice energy.
-
Protocol: Use Azeotropic Drying . Suspend CsF in toluene, distill off the toluene/water azeotrope, and then add your reaction solvent.
-
Advanced Fix: Add a "Phase Transfer Catalyst" like 18-Crown-6 (for KF) or Cryptand-222 . This encapsulates the cation, separating the ion pair and increasing the solubility of
in organic solvents [5].
Q: My substrate is decomposing into an alkene. A: Your fluoride is acting as a base, not a nucleophile.
-
Fix: Use "Microsolvation." Instead of pure DMSO or Sulfolane, use a tertiary alcohol like t-Amyl alcohol as the solvent (or a co-solvent). The bulky alcohol provides just enough hydrogen bonding to tame the basicity of
without destroying its nucleophilicity [6].
📊 Data: Solvent & Additive Selection Guide
| Fluoride Source | Best Solvent System | Additive Required? | Mechanism | Common Pitfall |
| CsF | DMSO, Sulfolane, DMF | None (usually) | Direct | Hygroscopic; requires azeotropic drying. |
| KF | Acetonitrile, Toluene | 18-Crown-6 | Phase Transfer | Low solubility without crown ether. |
| TBAF | THF, t-Amyl Alcohol | t-BuOH (buffer) | Soluble | Hofmann elimination of TBA+ at >60°C. |
| AgF | Toluene, Benzene | None | Halide abstraction | Light sensitive; expensive. |
📂 Module 3: Reactor & Environmental Integrity
Issue: Yields decrease upon scale-up; glassware etching observed.
🔬 The Root Cause: The Autocatalytic Glass Etching Cycle
Running fluorination reactions in borosilicate glass (standard lab glassware) is a critical error for sensitive catalytic cycles.
-
Initiation: Trace
or acidic fluoride attacks silica ( ). -
Water Generation:
. -
The Cycle: The generated water kills the catalyst (see Module 1) and solvates more fluoride (see Module 2), stalling the reaction. The
gas can also act as a Lewis acid poison [7].
🛠️ Troubleshooting Protocol
Q: Can I use a standard glass condenser? A: No. Even refluxing vapors can etch the glass and drip water back into the reaction.
-
Mandatory Equipment: Use PFA (Perfluoroalkoxy) or PTFE liners for all reaction vessels. For high-pressure/temperature, use Hastelloy or Monel autoclaves. Stainless steel (SS316) is acceptable for short runs but will corrode over time.
Q: How do I know if glass etching killed my reaction? A: Check the vessel walls for "frosting" or opacity.
-
Diagnostic: Analyze the reaction mixture for Silicon content (via ICP-MS or crude NMR). High Si levels confirm the vessel is participating in the reaction.
📊 Visualization: The Glass Etching "Vicious Cycle"
Figure 2: The autocatalytic cycle of glass etching. Water generated from the etching process feeds back to kill the catalyst.
📂 Module 4: Diagnostic Workflows
Issue: "I don't know if it's the catalyst, the substrate, or the solvent."
🧪 The "Resurrection" Protocol (Standard Addition)
Do not guess. Perform this spike test to isolate the variable.
-
Set up the reaction under standard conditions.
-
Monitor until the reaction stalls (e.g., 20% conversion).
-
Split the mixture into two vials (A and B) under inert atmosphere.
-
Vial A (Control): Heat as is.
-
Vial B (Spike): Add 10 mol% fresh catalyst + ligand.
-
-
Analyze after 1 hour:
-
If B proceeds and A stays stalled: Your catalyst died (thermal instability or poisoning). Action: Improve ligand bulk or lower temp.
-
If both A and B remain stalled: Your product or by-product is inhibiting the reaction (product inhibition) OR the substrate is poisoned. Action: Check for catalyst poisons (S, N-heterocycles) in the substrate.
-
🧪 The NMR Check
Run a crude NMR without proton decoupling.
-
Sharp Singlet (-100 to -120 ppm): Free Fluoride (Active).
-
Broad Hump: Paramagnetic impurities (Ni/Cu death).
-
Triplet (-150 ppm): Bifluoride (
) – Reaction is dead due to proton source. -
New Signals (-200 ppm range): Metal-Fluoride species (Catalyst resting state).
📚 References
-
Grushin, V. V. (2016).[1] The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. Link
-
Buchwald, S. L., et al. (2020).[2] Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications.[3][4] Link
-
Rangarajan, T. M., et al. (2014).[2] BrettPhos Ligand Supported Palladium-Catalyzed C-O Bond Formation. Chemistry - A European Journal.[2] Link
-
Gouverneur, V. (2012). Enabling nucleophilic fluorination in water. American Chemical Society.[3] Link
-
Kim, D. W., et al. (2025). Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6). PMC. Link
-
Ritter, T., et al. (2012). Nickel-Mediated Oxidative Fluorination for PET with Aqueous [18F] Fluoride. PMC. Link
-
Jinzong Machinery. (2023).[5] How Glass Lined Reactors Compare to PTFE-lined Reactors. Link
Sources
Technical Support Center: Dehydrochlorination of Chlorofluoropropanes
Topic: Side Reactions & Troubleshooting in HFO-1234yf Synthesis (HCFC-244bb Dehydrochlorination) Audience: Process Chemists, Chemical Engineers, and R&D Scientists.
Core Directive & Executive Summary
The Challenge: The dehydrochlorination of HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane) to HFO-1234yf (2,3,3,3-tetrafluoropropene) is the critical final step in producing next-generation low-GWP refrigerants. While thermodynamically favorable, this reaction fights a war on two fronts: selectivity (competing dehydrofluorination) and catalyst stability (coking/poisoning).
The Solution: This guide treats the reactor not as a black box but as a tunable chemical environment. By understanding the mechanistic divergence between HCl and HF elimination, you can manipulate temperature, residence time, and catalyst surface acidity to suppress side reactions.
Reaction Pathway Analysis
The following diagram illustrates the primary reaction network. Understanding these pathways is the first step in diagnosing impurities.
Figure 1: Reaction network for the gas-phase dehydrochlorination of HCFC-244bb. Green arrows indicate the desired pathway; red/yellow arrows indicate parasitic side reactions.
Technical Troubleshooting Guide
Issue 1: High Levels of HCFC-1233xf (Selectivity Loss)
Symptom: GC analysis shows rising concentrations of 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf). Mechanism: This is the result of dehydrofluorination (-HF) competing with dehydrochlorination (-HCl). It is catalyzed by strong Lewis acid sites on the catalyst surface.
| Diagnostic Question | Root Cause | Corrective Action |
| Is the catalyst fresh? | Fresh Cr₂O₃ often has hyper-active Lewis acid sites. | Conditioning: Pre-treat catalyst with HF or steam to convert amorphous oxides to crystalline oxyfluorides, moderating acidity. |
| Is the temperature >420°C? | High T thermodynamically favors HF elimination in some catalyst systems. | Optimization: Lower reactor T by 10-15°C. Compensate for rate loss by slightly increasing residence time. |
| Is the catalyst alkali-doped? | Insufficient alkali loading (Cs, K) leaves acid sites exposed. | Catalyst Selection: Switch to a catalyst with higher alkali metal doping (e.g., 2% Cs/MgF₂ or K-doped Cr₂O₃) to poison Lewis acid sites [1]. |
Issue 2: Rapid Catalyst Deactivation (Coking)
Symptom: Conversion drops by >5% over 24 hours; pressure drop across the reactor increases (plugging). Mechanism: Formation of carbonaceous deposits ("coke") via the oligomerization of unsaturated species (1234yf, 1233xf) or alkynes.
| Diagnostic Question | Root Cause | Corrective Action |
| Are alkynes present? | Trifluoropropyne (from over-elimination) is a potent coke precursor. | Process Control: Reduce T to minimize deep dehydrofluorination. |
| Is O₂ leaking in? | Trace O₂ can initiate radical polymerization or form oxidative sludge. | Leak Check: Verify system integrity. Ensure feed stocks are O₂-free (<5 ppm). |
| How to regenerate? | Active sites are covered by soft coke. | Regeneration Protocol: Switch to air/N₂ stream at 350-400°C to burn off coke. Caution: Control exotherm to prevent metal sintering [2]. |
Issue 3: Appearance of HFC-245cb (Halogen Exchange)
Symptom: Detection of 1,1,1,2,2-pentafluoropropane.[1][2][3]
Mechanism: Disproportionation or direct hydrofluorination of the reactant/product.
Experimental Protocols & Hardware
Protocol: Monitoring Side Reactions via GC-MS
To accurately diagnose side reactions, you must separate the isomers.
-
Column: Use a capillary column optimized for light volatiles (e.g., GasPro or DB-624 ).
-
Method:
-
Injector T: 200°C.
-
Oven: Hold 35°C (5 min)
Ramp 10°C/min 200°C. -
Detector: MS (SIM mode for trace alkynes) or FID for bulk quantification.
-
-
Key Retention Order (Typical):
Hardware: Corrosion Management
The side reaction producing HCFC-1233xf releases HF (Hydrogen Fluoride). Even if the main reaction produces HCl, the presence of HF requires strict metallurgy.
-
Reactor Material: Inconel 600 or Monel 400 . Never use 304/316 SS for long-term operation above 300°C with HF present.
-
Seals: Kalrez® or silver-plated metal O-rings.
Decision Tree: Troubleshooting Workflow
Figure 2: Operational decision tree for diagnosing reactor performance issues.
FAQ: Expert Insights
Q: Why do we see trifluoropropyne in the product stream? A: This is an "over-reaction." HFO-1234yf can undergo a further elimination of HF to form the alkyne (trifluoropropyne). This usually happens at "hot spots" in the reactor where the local temperature exceeds the setpoint. Check your catalyst bed packing for channeling or uneven heating [3].
Q: Can we recycle the HCFC-1233xf impurity? A: Yes, but not directly in this reactor. HCFC-1233xf is the precursor to HCFC-244bb. It should be separated and sent back to the upstream Liquid Phase Hydrofluorination unit to be converted back into 244bb. Recycling it here will just dilute the feed and potentially increase coking [4].
Q: How does the catalyst support affect selectivity?
A: The support defines the acidity. Activated carbon supports are active but prone to rapid coking and can promote reduction side reactions if H2 is present. Fluorinated Alumina or Chromia (
References
-
Highly Selective Dehydrochlorination of 1,1,1,2-Tetrafluoro-2-chloropropane to 2,3,3,3-Tetrafluoropropene over Alkali Metal Fluoride Modified MgO Catalysts Source: ResearchGate / ChemCatChem [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts Source: MDPI [Link]
-
Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst Source: Fluorine Notes [Link]
- US Patent 2012006295A1: Synthesis of 1234yf by selective dehydrochlorination of 244bb Source: Google P
Sources
- 1. COMPOSITIONS CONTAINING 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) - Eureka | Patsnap [eureka.patsnap.com]
- 2. Volume # 4(89), July - August 2013 — "Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst" [notes.fluorine1.ru]
- 3. US20140121424A1 - Process for preparing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. varmtochkallt.se [varmtochkallt.se]
- 10. researchgate.net [researchgate.net]
"managing exothermic reactions in 2,3-dichloro-3,3-difluoropropene synthesis"
The following guide serves as a specialized Technical Support Center for researchers and process chemists synthesizing 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf) .
This intermediate is critical in the genesis of HFO-1234yf and other next-generation fluoroolefins. The synthesis, typically involving the fluorination of 1,1,2,3-tetrachloropropene (TCP) with Anhydrous Hydrogen Fluoride (AHF), is characterized by rapid kinetics and significant heat release.
Current Status: Operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Thermal Runaway Prevention & Reaction Control
Part 1: The Core Protocol (Liquid Phase)
Objective: Synthesize HCFO-1232xf via selective fluorination of 1,1,2,3-tetrachloropropene (TCP) while maintaining strict thermal boundaries.
The Chemistry & Thermodynamics
The reaction involves a halogen exchange (Cl
-
Enthalpy (
): Highly Exothermic (~ -50 to -70 kJ/mol per Fluorine substitution). -
Critical Risk: Uncontrolled HF addition can lead to a "thermal spike," causing catalyst decomposition (
), product polymerization (tarring), or reactor over-pressurization.
Experimental Setup & Safety Interlocks
-
Reactor: Hastelloy C-276 or Monel 400 autoclave (Stainless Steel 316 is insufficient for hot HF/
). -
Cooling: Double-jacketed system with Syltherm XLT (-40°C to +260°C range).
-
Feed Control: Mass Flow Controller (MFC) for HF, interlocked with Reactor Internal Temperature (
).
Step-by-Step Synthesis Guide
| Phase | Action | Critical Parameter | Why? (Causality) |
| 1. Charge | Load TCP and Catalyst ( | Temp: | Low temp prevents premature activation of the catalyst by trace moisture or impurities. |
| 2. Activation | Heat mixture to reaction onset temp (approx. 50-70°C). | Agitation: > 500 RPM | High shear ensures uniform heat distribution; poor mixing creates "hot spots" where runaway initiates. |
| 3. HF Feed | Begin AHF addition slowly (0.1 eq/min). | The reaction is instantaneous. The feed rate is the reaction rate. If | |
| 4. Off-Gas | Monitor HCl evolution via scrubber pressure. | Pressure: Steady | Sudden pressure drops indicate loss of reaction (catalyst death); spikes indicate runaway. |
| 5. Quench | Cool to 0°C; quench with crushed ice/water. | pH: Neutralize | Stops side reactions (oligomerization) that occur during slow cool-downs. |
Part 2: Visualizing the Control Logic
The following diagram illustrates the automated decision-making process required to manage the exotherm safely.
Figure 1: Logic Gate for Exotherm Response during HF Addition. This loop must be executed continuously (automated or manual) during the synthesis.
Part 3: Troubleshooting & FAQs
Q1: The reactor temperature spikes immediately upon the first drop of HF. What is happening?
-
Diagnosis: This is the "induction kick." Your catalyst (
) might be super-active, or the initial TCP charge was too warm. -
Solution:
-
Pre-cool the TCP/Catalyst mixture to 10°C below the target reaction temperature before adding HF.
-
Use a diluent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) to act as a heat sink.
-
Self-Validating Check: Ensure the agitator is running before HF introduction. A stagnant pool of HF on top of the organic phase will explode (flash boil) once mixing starts.
-
Q2: My selectivity for 1232xf is low; I'm getting mostly 1233xf (trifluoropropene).
-
Diagnosis: The reaction is "over-running." Higher temperatures and excess HF drive the reaction past the difluoro stage (1232xf) to the trifluoro stage (1233xf).
-
Solution:
-
Stoichiometry Control: Limit HF to exactly 2.0 - 2.1 equivalents.
-
Temperature Cap: Do not exceed 80°C. The activation energy for the third fluorine substitution is higher; keeping the temp low kinetically traps the intermediate.
-
Residence Time: If using a continuous flow reactor (CSTR), reduce the residence time.
-
Q3: The pressure is rising, but the temperature is stable. Is this an exotherm?
-
Diagnosis: Likely HCl accumulation . The exotherm generates heat, but the reaction also generates 2 moles of HCl gas for every mole of product. If your scrubber or relief valve is undersized, pressure builds up.
-
Risk: High pressure suppresses the boiling point of HF, potentially altering the reaction kinetics or causing a vessel rupture.
-
Solution: Check the back-pressure regulator (BPR) and the caustic scrubber line for clogs (polymerized organics).
Q4: The reaction mixture turned into a black tar.
-
Diagnosis: Catalyst-induced polymerization.
is a strong Lewis acid that can polymerize propene derivatives if the temperature gets too high or if water is present (creating superacids). -
Solution:
-
Dry Everything: Ensure TCP moisture content is < 50 ppm.
-
Stabilizers: Add a radical inhibitor (e.g., 200 ppm BHT) if the specific protocol allows, though this is less common in aggressive fluorinations.
-
Quench Early: Do not let the reaction "cook" after HF addition is complete.
-
Part 4: Emergency Response (The "Red Button")
If
-
Cut Feeds: Close HF valve immediately (Fail-Closed pneumatic valve).
-
Full Cooling: Open emergency coolant bypass (maximum flow).
-
Vent: Vent gas phase to the emergency scrubber (do not vent liquid).
-
Dump: If reactor integrity is threatened, dump contents into a pre-chilled vessel containing 20% NaOH solution. Warning: This will generate a massive secondary exotherm (neutralization), but it prevents a BLEVE (Boiling Liquid Expanding Vapor Explosion).
References
-
Honeywell International Inc. (2011). Integrated process to produce 2,3,3,3-tetrafluoropropene. U.S. Patent 8,058,486. Link
- Source for reaction pathways, catalyst regeneration, and intermediate identific
-
Arkema France . (2012).[1] Process for manufacturing 2-chloro-3,3,3-trifluoropropene by liquid phase fluorination. WO Patent 2012/066375.[1] Link
- Source for liquid phase fluorination conditions and c
-
BenchChem . (n.d.). 2,3,3,3-Tetrafluoropropene Synthesis and Manufacturing. Link
- General overview of the fluorination of chlorin
-
Daikin Industries, Ltd. (2009).[2] Method for producing 2-chloro-3,3,3-trifluoropropene. U.S. Patent 7,795,480. Link
- Details on catalyst stability and reaction selectivity control.
Sources
Technical Support Center: Scale-Up of 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf)
The following Technical Support Guide is designed for researchers and process engineers scaling up the production of 2,3-dichloro-3,3-difluoropropene (commonly designated in the industry as HCFO-1232xf ), a critical intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs) like HFO-1234yf and various agrochemical actives.
Current Status: Online | Tier: Level 3 Engineering Support Scope: Liquid-Phase Fluorination, Catalyst Management, Corrosion Control, and Purification.
Core Synthesis & Reaction Engineering
Q: We are observing poor selectivity for HCFO-1232xf, with significant over-fluorination to HCFO-1233xf. How do we control this?
A: This is a classic "series reaction" challenge. The fluorination of your starting material (typically 1,1,2,3-tetrachloropropene , TCP/HCC-1230xa) proceeds sequentially.[1] HCFO-1232xf is the kinetic intermediate, while HCFO-1233xf (trifluoro) is the thermodynamic sink.
Troubleshooting Protocol:
-
Adjust the HF:Organic Molar Ratio:
-
Standard: A high excess of HF (e.g., 10:1 or 15:1) drives the reaction to completion (HCFO-1233xf).
-
Optimization: To stop at the difluoro stage (1232xf), reduce the HF molar ratio to near-stoichiometric levels (approx 2.5:1 to 4:1 ). This "starves" the reaction of the third fluoride equivalent.
-
-
Temperature Modulation:
-
Liquid phase fluorination with antimony catalysts is highly temperature-sensitive.
-
Recommendation: Lower your reactor temperature by 10–15°C. The activation energy for the third fluorination (1232xf
1233xf) is typically higher than the first two. Operating at 80°C–100°C (vs. 120°C+) favors the retention of the dichloro-difluoro species.
-
-
Residence Time:
-
In a CSTR (Continuous Stirred-Tank Reactor), reduce residence time. The longer the residence time, the higher the conversion to the trifluoro product.
-
Q: Our reaction rate drops significantly after 4–6 hours of operation. Is the catalyst poisoning?
A: If you are using an antimony pentachloride (
Mechanism:
Corrective Action:
-
Chlorine Co-feed: You must maintain the oxidation state of the antimony. Introduce a continuous, low-flow stream of Chlorine gas (
) into the reactor. -
Target: Maintain a
concentration of 0.5% to 2.0% relative to the organic feed. This re-oxidizes in situ.
Warning: Excess chlorine can lead to chlorination of the double bond (forming saturated impurities like 1,2,2,3-tetrachloro-3,3-difluoropropane). Monitor the off-gas for breakthrough
.
Process Visualization: Reaction Pathway & Logic
The following diagram illustrates the critical decision nodes for controlling selectivity between the target intermediate (1232xf) and the over-fluorinated byproduct.
Figure 1: Reaction logic flow for maximizing HCFO-1232xf selectivity vs. HCFO-1233xf.
Material Compatibility & Corrosion (Critical Safety)
Q: We noticed pitting on our SS316 reactor walls. What metallurgy is required for this scale-up?
A: STOP immediately. Stainless Steel 316 is incompatible with liquid HF/SbCl5 mixtures, especially at elevated temperatures (
Material Selection Guide:
| Component | Recommended Material | Corrosion Rate (est.) | Notes |
| Reactor Body | Monel 400 or Inconel 600 | < 5 mpy | Monel is standard for reducing HF environments. Inconel is better if oxidizing species ( |
| Gaskets | PTFE (Teflon) or Kalrez | Negligible | Standard elastomers (Viton A) may swell or degrade. |
| Valves/Trim | Hastelloy C-276 | < 3 mpy | Essential for high-velocity areas (erosion-corrosion resistance). |
| Rupture Discs | Monel or Gold-plated | N/A | Do not use standard SS discs. |
Why this happens: The combination of HF and Antimony Pentachloride creates superacidic conditions. While Monel forms a passive fluoride layer, Stainless Steel's oxide layer is stripped instantly, allowing rapid attack of the iron/chromium matrix.
Downstream Processing & Purification
Q: How do we separate HF from the HCFO-1232xf product? They seem to form an azeotrope.
A: Yes, like most fluorinated propenes, HCFO-1232xf forms a binary azeotrope with HF. Simple distillation will not separate them completely.
Separation Strategy:
-
Phase Separation (Decanter):
-
Cool the reactor effluent to -20°C to 0°C .
-
Many HF/Halo-olefin mixtures exhibit a wide miscibility gap at low temperatures.
-
Action: The mixture should split into two phases:
-
Light Phase: HF-rich (Recycle to reactor).
-
Heavy Phase: Organic-rich (Contains HCFO-1232xf + residual HF).
-
-
-
Azeotropic Distillation / Scrubbing:
-
Option A (Scrubbing): If the scale is small (pilot), wash the organic phase with water/caustic to remove residual HF. Note: This generates waste.
-
Option B (Distillation): For larger scale, use a distillation column. The HF/1232xf azeotrope is usually the "light" key (lower boiling point) compared to pure 1232xf.
-
Distill off the azeotrope (recycle to reactor) and recover pure HCFO-1232xf from the bottoms.
-
Q: We see "unknowns" in the GC trace around the product peak. What are they?
A: In the chlorination/fluorination of propenes, common impurities include:
-
HCFO-1223xd (1,2-dichloro-3,3,3-trifluoropropene): Isomeric impurity.
-
Over-chlorinated species: If your
feed (for catalyst regen) is too high, you will see saturated propanes (e.g., ). -
Oligomers: Dimerization of the propene can occur if the temperature is too high and mixing is poor.
References & Authoritative Sources
-
Honeywell International Inc. (2010). Process for the preparation of 2-chloro-3,3,3-trifluoropropene. (Patent WO2010123148A1). Describes the liquid phase fluorination of 1,1,2,3-tetrachloropropene and the isolation of the 1232xf intermediate.
-
Daikin Industries, Ltd. (2009). Process for production of 2,3,3,3-tetrafluoropropene. (US Patent Application 20110207975). details the reaction pathways and azeotropic behaviors of 1232xf/1233xf series.
-
Rebak, R. B., et al. (2002). Hydrofluoric Acid Corrosion Study of High-Alloy Materials. Oak Ridge National Laboratory. Provides data on Monel/Inconel performance in HF environments.[2][3][4]
-
Apollo Scientific. (n.d.).[5] Safety Data Sheet: this compound. CAS Registry verification and handling.
Disclaimer: This guide is for informational purposes for qualified professionals. Handling HF and SbCl5 requires specialized training, PPE (including calcium gluconate gel availability), and engineering controls.
Sources
"analytical challenges in quantifying 2,3-dichloro-3,3-difluoropropene"
Here is the comprehensive technical support guide for the quantification of 2,3-dichloro-3,3-difluoropropene (often classified within the HCFO-1232 series).
Executive Summary
This compound (
This guide moves beyond standard protocols to address the specific physicochemical behaviors that cause non-linear calibration curves, poor recovery, and ghost peaks during quantification.
Part 1: Critical Troubleshooting (Q&A)
Category A: Sample Integrity & Pre-Analysis
Q1: My calibration linearity is excellent (
Diagnosis: While degradation is possible, the most common culprit is volatilization loss during the weighing and dilution steps, not chemical breakdown. This compound has a high vapor pressure. Standard weighing boats or open-air pipetting will result in rapid mass loss.
Corrective Action:
-
The "Sub-Surface" Technique: Never dispense the analyte onto the surface of the solvent. Place the pipette tip below the surface of a pre-chilled solvent (e.g., Methanol or DCM at 4°C) before expelling the sample.
-
Gravimetric Confirmation: Do not rely on volume. Weigh the receiving vial before and after addition to calculate the exact mass added.
-
Switch to Headspace (HS-GC): If the matrix is complex (e.g., aqueous reaction mix), avoid liquid extraction. Use static headspace sampling to eliminate solvent evaporation steps entirely.
Category B: Chromatographic Anomalies
Q2: I see a "ghost peak" eluting just before my main analyte, and my peak shape is tailing. What is happening?
Diagnosis: You are likely witnessing thermal degradation inside the injector port. Halogenated propenes are thermally labile. At high injector temperatures (>240°C), they can undergo elimination reactions, releasing HCl/HF and forming an alkyne or allene impurity. The "ghost peak" is the degradation product, and the tailing is the active adsorption of the acidic byproducts (HCl/HF) onto the liner silanols.
Corrective Action:
-
Lower Injector Temperature: Reduce the inlet temperature to the lowest point that still ensures volatilization (start at 150–180°C).
-
Liner Selection: Switch to a deactivated, wool-free liner . Glass wool provides a high surface area for catalytic degradation. A baffled, ultra-inert liner is preferred.
-
Pulsed Split Injection: Use a pressure pulse (e.g., 30 psi for 0.5 min) to sweep the analyte onto the column rapidly, minimizing residence time in the hot inlet.
Category C: Mass Spectrometry
Q3: The NIST library match is low, or I cannot distinguish the 2,3- isomer from the 1,3- isomer.
Diagnosis: Isomeric differentiation in Electron Impact (EI) MS is difficult for chlorofluoropropenes because fragmentation is dominated by the loss of halogens (
Corrective Action:
-
Soft Ionization: If available, use Chemical Ionization (CI) with Methane to preserve the molecular ion (
). -
Retention Time Locking: MS alone is insufficient. You must validate retention times using pure analytical standards of potential isomers (e.g., 1,3-dichloro-2,3-difluoropropene).
-
Quant Ion Selection: Do not use
41 (allyl) as a quantifier due to high background. Use the molecular ion cluster or the fragment (approx 111/113) for specificity.
Part 2: Optimized Experimental Protocol
Method: GC-MS Quantification of Trace this compound Applicability: Reaction monitoring, impurity profiling.
System Configuration
| Component | Specification | Rationale |
| Column | Rtx-VMS or DB-624 (30m x 0.25mm x 1.4µm) | Thick film stationary phases designed for volatiles prevent analyte breakthrough and improve peak shape for halogenated compounds. |
| Inlet | Split/Splitless (kept at 180°C ) | Low temperature prevents dehydrohalogenation. |
| Liner | 2mm ID, Deactivated, No Wool | Minimizes active sites that catalyze degradation. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard efficiency. |
| Detector | Mass Spectrometer (SIM Mode) | SIM (Selected Ion Monitoring) increases sensitivity by 10-100x over Scan mode. |
Sample Preparation (Liquid Injection)
-
Solvent: Methanol (LC-MS Grade).
-
Internal Standard (ISTD): 1-chloro-3-fluorobenzene (chemically distinct but similar boiling point).
-
Procedure:
-
Pre-chill Methanol to 4°C.
-
Add 10 µL ISTD to 1 mL cold Methanol.
-
Add 10 µL Sample sub-surface.
-
Crimp vial immediately.
-
Vortex for 5 seconds.
-
GC Temperature Program
-
Hold: 35°C for 4 min (Critical for focusing volatiles).
-
Ramp 1: 10°C/min to 100°C.
-
Ramp 2: 25°C/min to 220°C.
-
Bake: Hold 2 min.
Part 3: Visualized Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the user in selecting the correct sampling technique based on matrix type and concentration, preventing common recovery errors.
Caption: Decision tree for selecting Headspace vs. Liquid Injection to mitigate volatility and matrix effects.
Diagram 2: Thermal Degradation Mechanism in Injector
Understanding why the analyte degrades helps in selecting the correct liner and temperature.
Caption: Mechanism of dehydrochlorination in hot/active injectors leading to analytical artifacts.
Part 4: References
-
U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1] [Link] (Provides the foundational QA/QC criteria for volatile halogenated organics).
-
Restek Corporation. (n.d.). Analysis of Volatile Organic Compounds (VOCs) on Rtx-VMS. [Link] (Technical data on stationary phase selectivity for volatile halocarbons).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Halogenated Propene Fragmentation Data. [Link] (Source for ionization patterns and fragmentation mechanisms of chlorofluoropropenes).
-
PubChem. (n.d.).[2][3] Compound Summary: 3,3-dichloro-2,3-difluoropropene (Isomer Context). National Library of Medicine. [Link] (Used for physical property estimation and safety data regarding hydrochlorofluoroolefins).
Sources
Technical Support Center: Waste Management for 2,3-dichloro-3,3-difluoropropene Synthesis
Welcome to the technical support guide for managing waste streams generated during the synthesis of 2,3-dichloro-3,3-difluoropropene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling, treatment, and disposal of hazardous byproducts. Our focus is on ensuring scientific integrity, operational safety, and environmental compliance through robust, self-validating protocols.
Section 1: Understanding Your Waste Streams
The synthesis of this compound, often an intermediate for valuable compounds like HFO-1234yf, involves the reaction of chlorinated precursors with hydrogen fluoride (HF), typically in the presence of a catalyst.[1][2][3] This process inherently generates a complex mixture of waste streams, each with unique hazards and required treatment protocols.
Diagram: Waste Stream Generation Map
The following diagram illustrates a typical synthesis workflow and the points at which different waste streams are generated.
Caption: Workflow of waste generation in this compound synthesis.
Table: Primary Waste Streams and Associated Hazards
| Waste Stream | Typical Composition | Primary Hazards |
| Gaseous Off-Gas | Unreacted HF, HCl byproduct, volatile organics. | Extreme corrosivity, acute inhalation toxicity, potential to form hazardous air pollutants (HAPs).[4][5][6] |
| Liquid Aqueous | Water, mineral acids (HF, HCl), dissolved salts (e.g., NaCl, NaF), trace organics. | High acidity, corrosivity, aquatic toxicity if not neutralized.[7][8] |
| Liquid Organic | Unreacted starting materials, product isomers, under/over-fluorinated byproducts (e.g., dichlorodifluoropropenes, trichlorofluoropropenes), high-boiling point residues.[1] | Irritant, potentially toxic, persistent in the environment. Halogenated organics are regulated wastes.[9][10][11] |
| Solid Wastes | Spent fluorination catalysts (e.g., chromium-based), inorganic salt sludge (e.g., CaF₂, CaCl₂) from neutralization.[1][12] | Heavy metal toxicity (catalyst), potential for residual organic contamination. |
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during waste treatment in a direct question-and-answer format.
Scenario 1: Inefficient Acidic Off-Gas Scrubbing
Question: My downstream pH indicator paper or sensor is showing an acidic pH in the vented gas from my caustic scrubber. What are the likely causes and how do I fix it?
Answer: This is a critical safety and compliance issue indicating that acidic gases, primarily HCl and HF, are breaking through your scrubber. The cause is typically related to scrubber chemistry, design, or operational parameters.
Causality: Effective scrubbing relies on maximizing the contact time and surface area between the gas and the scrubbing liquid, and ensuring the scrubbing solution has sufficient capacity to neutralize the incoming acid load. A failure in any of these areas will lead to poor efficiency.
Troubleshooting Protocol:
-
Immediate Action: Safely halt the reaction generating the off-gas to prevent further release of hazardous vapors.
-
Check Scrubber Solution Potency:
-
Carefully take a sample of the scrubbing liquid (e.g., NaOH or KOH solution).
-
Titrate the sample with a standardized acid (e.g., 0.1 M HCl) to determine the remaining caustic concentration.
-
Insight: If the concentration is depleted, the scrubbing capacity is exhausted. The solution needs to be replaced. For continuous operations, the feed rate of fresh caustic must be increased.
-
-
Evaluate Gas Flow Rate:
-
Ensure the gas flow rate from your reactor does not exceed the scrubber's design specifications.
-
Insight: Excessively high flow rates reduce the gas residence time in the scrubber, preventing complete neutralization. This can also cause "channeling," where gas bubbles travel through the column without sufficient interaction with the liquid.
-
-
Inspect for Blockages and Packing Integrity:
-
Safely depressurize and inspect the scrubber column.
-
Check for blockages in the gas inlet or outlet.
-
If using a packed-bed scrubber, ensure the packing material (e.g., Raschig rings) is evenly distributed and not fouled or clogged, which can cause channeling.
-
-
Review Temperature:
-
Monitor the temperature of the scrubbing solution. Large neutralization reactions are exothermic.
-
Insight: Elevated temperatures can decrease the solubility of HCl and HF in the scrubbing solution, reducing efficiency. If the temperature is too high, consider a heat exchanger or pre-cooling the gas stream.
-
Scenario 2: Managing Halogenated Liquid Organic Waste
Question: I have a significant volume of liquid organic waste containing a mix of chlorinated and fluorinated compounds. Is high-temperature incineration my only option?
Answer: While high-temperature incineration is a common and effective method for the final destruction of halogenated organic waste, it is not the only option and may not be the most economically or environmentally sound choice. A proper waste management strategy involves characterization, evaluation for recovery, and then selection of the appropriate destruction technology.
Causality: The high stability of carbon-fluorine bonds requires significant energy input for destruction.[13] However, the waste stream may contain valuable, unreacted starting materials or easily separable byproducts that can be recycled.[1][2]
Decision Workflow for Organic Waste:
Caption: Decision tree for the management of halogenated liquid organic waste.
-
Step 1: Characterization: First, analyze the waste stream using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components. Also, determine the total halogen content.[10][14]
-
Step 2: Feasibility of Recovery: Based on the GC-MS results, determine if there are significant quantities of unreacted starting materials or valuable byproducts that can be recovered, typically via fractional distillation.[2]
-
Step 3: Destruction: If recovery is not feasible, select a destruction method:
-
High-Temperature Incineration: This is a robust method for complete destruction. However, it must be performed in a specialized facility equipped with afterburners and flue gas scrubbers to neutralize the resulting HF and HCl.[5][12] Temperatures above 850°C are often required to break down fluorinated compounds.[15]
-
Advanced Dehalogenation: Technologies involving reductive dehalogenation can chemically convert the waste into less harmful substances.[13][16] These methods can be more complex but may offer environmental advantages over incineration.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary environmental regulations I need to be aware of? Halogenated organic compounds are strictly regulated. In the United States, this waste would likely fall under the Resource Conservation and Recovery Act (RCRA). You must characterize your waste to determine if it meets the definition of a hazardous waste. Regulations such as the National Emission Standards for Hazardous Air Pollutants (NESHAP) for Halogenated Solvent Cleaning may also be relevant depending on your process.[6][11] Always consult your institution's Environmental Health & Safety (EHS) department and local regulations.
Q2: How can I minimize waste generation in the first place (source reduction)? Optimizing your reaction conditions is the best way to minimize waste. This includes:
-
Fine-tuning the molar ratio of reactants to maximize conversion.[1]
-
Optimizing reaction temperature and pressure to improve selectivity towards the desired product and reduce byproduct formation.[1][3]
-
Investigating catalyst efficiency and lifespan to reduce the frequency of change-outs.
-
Implementing a recycling loop for unreacted starting materials.[2]
Q3: What materials should I use for waste storage containers? For acidic aqueous waste or organic waste containing significant residual HF, use polyethylene or polypropylene containers.[9] Avoid glass for anything containing HF. For organic solvents and residues, ensure the container material is compatible with chlorinated and fluorinated hydrocarbons. Always label containers clearly with their contents and associated hazards.[9]
Q4: What is the difference in treating waste with C-F vs. C-Cl bonds? The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond (bond dissociation energies are ~452 kJ/mol for H₃C-F vs. ~351 kJ/mol for H₃C-Cl).[13] This has major implications for treatment. Thermal destruction of fluorinated compounds requires higher temperatures and longer residence times than for chlorinated compounds alone.[15] Similarly, chemical dehalogenation of C-F bonds is more challenging than for C-Cl bonds.[13][17]
Section 4: Key Experimental Protocols
Protocol 1: Bench-Scale Neutralization of Acidic Aqueous Waste
Objective: To safely neutralize acidic aqueous waste from a quenching or scrubbing process to a pH suitable for disposal (typically 6-9, check local regulations).
Materials:
-
Acidic aqueous waste
-
5 M Sodium hydroxide (NaOH) or a slurry of calcium hydroxide (Ca(OH)₂)
-
Large, stirrer-compatible beaker (polypropylene recommended)
-
Magnetic stir plate and stir bar
-
Calibrated pH meter
-
Appropriate PPE: Splash goggles, face shield, acid-resistant gloves, lab coat.
Procedure:
-
Setup: Place the beaker containing the aqueous waste on the magnetic stir plate in a well-ventilated fume hood. Begin moderate stirring.
-
Initial pH Measurement: Carefully immerse the pH probe in the solution and record the initial pH.
-
Slow Addition of Base: Slowly add the basic solution (NaOH or Ca(OH)₂) dropwise or in small aliquots. The neutralization reaction is exothermic; monitor the temperature and add the base slowly to control heat generation.
-
Causality: Slow addition prevents dangerous splashing and a rapid temperature increase that could cause boiling.
-
-
Continuous Monitoring: Monitor the pH continuously. The rate of pH change will increase dramatically as you approach the equivalence point (pH 7).
-
Final Adjustment: Once the pH is above 6.0, add the base very slowly until the pH stabilizes within your target range (e.g., 7.0 - 8.0).
-
Stabilization and Final Check: Allow the solution to stir for an additional 15-20 minutes to ensure the reaction is complete. Re-check the pH and make final, small adjustments if necessary.
-
Precipitation (if using Ca(OH)₂): If you used calcium hydroxide, a white precipitate of calcium fluoride (CaF₂) will form. Allow this to settle, then separate the solid sludge from the neutralized water via decantation or filtration.
-
Disposal: The neutralized aqueous phase and the solid sludge must be disposed of as separate waste streams according to institutional and local regulations.
References
- Apollo Scientific. (n.d.).
- Li, Y., et al. (2023). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).
- Wikipedia. (n.d.).
- Commonwealth of Pennsylvania, Department of Environmental Protection. (n.d.). Halogens and Waste Oil. GreenPort.
- Miziolek, A. W., et al. (n.d.). PROCESS FOR CONVERSION OF SURPLUS HALONS, CFCs AND CONTAMINATED HFCs INTO FLUOROELASTOMER PRECURSORS. National Institute of Standards and Technology (NIST).
- Fisher Scientific. (2025).
- Institute of Chemical Process Fundamentals. (n.d.). Removal of per- and polyfluoroalkyl substances and organic fluorine from sewage sludge and sea sand by pyrolysis.
- California Code of Regulations. (n.d.).
- Nappa, M. J., & Sievert, A. C. (2010). Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). U.S.
- Synquest Labs. (n.d.).
- Thoma, E., et al. (2022). High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS)
- U.S. Environmental Protection Agency. (1990).
- OAE Publishing. (2024).
- Cornell Law School Legal Information Institute. (n.d.). Cal. Code Regs. Tit. 22, § 66279.90 - Testing for Total Halogens....
- Sigma-Aldrich. (2025).
- Van Dyke, R. A., & Gandolfi, A. J. (1976).
- Nappa, M. J., & Rao, V. N. M. (2014). Process for producing 2,3,3,3-tetrafluoropropene.
- Pohorely, M., et al. (2024). Removal of per- and polyfluoroalkyl substances and organic fluorine from sewage sludge and sea sand by pyrolysis.
- Regulations.gov. (2005).
- Taylor & Francis Online. (2022). Pyrolysis processing of PFAS-impacted biosolids, a pilot study.
- U.S. Environmental Protection Agency. (2025). Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP).
- Matheson Tri-Gas. (2024).
- Fisher Scientific. (2012).
- Central Glass Co., Ltd. (2017).
- CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.
- WO/2021/093029 - NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB).
- Exposome-Explorer. (1999).
- New Jersey Department of Health. (n.d.). 1,3-Dichloropropene - Hazardous Substance Fact Sheet.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE.
- ResearchGate. (2025).
- WO2010123148A1 - Process for preparing 2-chloro-3,3,3-trifluoropropene.
- eScholarship. (2023).
- EPO. (2024). COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE, 1,1,2,3-TETRACHLOROPROPENE, 2-CHLORO-3,3,3-TRIFLUOROPROPENE, OR 2-CHLORO-1,1 - EPO.
- PubChem. (n.d.). 3,3-Dichloro-2,3-difluoro-1-propene.
- WO2016090745A1 - Process for the preparation of 2, 3, 3, 3-tetrafluoropropene.
- U.S. Environmental Protection Agency. (n.d.). Industrial Process Profiles for Environmental Use: Chapter 16: Fluorocarbon-Hydrogen Fluoride Industry.
- ChemicalBook. (2025). 2-CHLORO-3,3,3-TRIFLUOROPROPENE.
- WO2009137658A2 - Compositions comprising 2,3-dichloro-1,1,1-trifluoropropane, 2-chloro-1,1,1-trifluoropropene, 2-chloro-1,1,1,2-tetrafluoropropane or 2,3,3,3-tetrafluoropropene.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
Sources
- 1. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 2. WO2014151441A1 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. WO2010123148A1 - Procédé de préparation de 2-chloro-3,3,3-trifluoropropène - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. epa.gov [epa.gov]
- 7. data.epo.org [data.epo.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. greenport.pa.gov [greenport.pa.gov]
- 11. govt.westlaw.com [govt.westlaw.com]
- 12. oaepublish.com [oaepublish.com]
- 13. Dehalogenation - Wikipedia [en.wikipedia.org]
- 14. Cal. Code Regs. Tit. 22, § 66279.90 - Testing for Total Halogens and Testing for Rebutting the Presumption that Used Oil Has Been Mixed with Hazardous Waste | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids [mdpi.com]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Corrosion in Fluorination Reactors
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in fluorination chemistry. This guide is designed to provide expert-backed, actionable advice for troubleshooting and mitigating corrosion issues within your high-pressure and stirred reactors. Fluorination reactions, while powerful, introduce uniquely aggressive conditions that demand careful reactor material selection and rigorous operational protocols to ensure experimental integrity, safety, and equipment longevity.
Frequently Asked Questions (FAQs)
Q1: Why is my standard 316 Stainless Steel reactor showing signs of corrosion after a fluorination reaction?
A1: While 316 Stainless Steel (SS) is a robust and widely used material, it is generally unsuitable for many fluorination reactions, especially those involving hydrofluoric acid (HF) or reagents that generate HF in situ.[1] The protective passive layer on stainless steel is primarily composed of chromium oxide. Fluoride ions are highly aggressive and can penetrate this passive layer, leading to localized pitting and crevice corrosion.[2][3] This attack is often accelerated at higher temperatures and concentrations. For many fluorination applications, more resistant materials like nickel-based alloys are necessary.[4][5]
Q2: I'm using an electrophilic fluorinating agent (e.g., Selectfluor®). Is a high-nickel alloy like Hastelloy-C always the best choice?
A2: Generally, yes, but with a critical caveat. High-nickel alloys like Hastelloy C-276 and C-22 are excellent choices for their resistance to a wide range of corrosive media, including fluorides.[6][7] However, the purity of your fluorinating agent is paramount. Commercial grades of reagents like Selectfluor can contain chloride impurities. Under oxidative reaction conditions, these chlorides can form highly aggressive species that cause severe corrosion even in Hastelloy reactors.[8][9] It is crucial to assess the purity of your reagents, as lot-to-lot variability can lead to unexpected corrosion events.[9]
Q3: What is "passivation" and why is it critical for new reactors used in fluoride chemistry?
A3: Passivation is a chemical treatment process that removes free iron and other surface contaminants from the fabrication process and enhances the formation of a stable, protective (passive) surface layer. For nickel-based alloys, this process ensures the surface is clean and allows for the formation of a stable nickel fluoride layer, which serves as a barrier against further chemical attack.[10] Running a fluorination reaction in a new, unpassivated reactor can lead to contamination of your reaction with leached metals and unpredictable corrosion, as the surface is not yet conditioned for the aggressive environment.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: I'm observing green/blue discoloration in my product after workup.
-
Question: My reaction mixture in a Hastelloy-C reactor was colorless, but after workup and purification, my final compound has a distinct green or blue tint. What could be the cause?
-
Answer & Solution: This is a classic indicator of nickel (Ni²⁺) or copper (Cu²⁺) contamination, often from reactor corrosion. The high nickel content of Hastelloy is the likely source.
-
Causality: Even with resistant alloys, low-level corrosion can occur, leaching nickel ions into the reaction mixture. These ions may be complexed with your starting material, product, or solvent, only becoming visible after pH changes or concentration during workup.
-
Troubleshooting Steps:
-
Analyze the Contaminant: Obtain an ICP-MS or AAS analysis of your discolored product to confirm the presence and concentration of nickel and other alloy components (Mo, Cr).
-
Review Reaction Conditions: Are you operating at the upper temperature limit of the alloy's compatibility? Are there any oxidizing impurities (e.g., air, peroxide, chloride) present that could accelerate corrosion?[8][9]
-
Inspect the Reactor: After thorough and careful cleaning, visually inspect all wetted surfaces of the reactor, including the impeller, thermowell, and baffles, for any signs of pitting or etching.
-
Re-Passivate: If the reactor is new or has been used for other chemistries, perform a full cleaning and passivation cycle. (See Protocol P1).
-
-
Issue 2: My reaction is stalling, and I'm seeing fine black particles.
-
Question: My fluorination reaction is not going to completion, and I've noticed fine, black particulate matter in the crude reaction mixture. Could this be related to the reactor?
-
Answer & Solution: This could indicate severe corrosion, where particles of the reactor material itself or insoluble corrosion products are spalling into the reaction.
-
Causality: The black particles could be metallic fines or insoluble fluoride salts of less noble metals within the alloy, such as chromium. These metal particles can have a catalytic effect, either decomposing your reagent or promoting unwanted side reactions, leading to the stalled primary reaction. This is particularly concerning in molten salt applications where chromium is known to be selectively leached.[11]
-
Troubleshooting Steps:
-
Immediate Stop & Safety: Safely quench the reaction and empty the reactor. Do not attempt to restart until the issue is resolved.
-
Isolate and Analyze Particles: Carefully filter a sample of the reaction mixture to isolate the particles. Analyze them via SEM-EDX to determine their elemental composition. This will confirm if they match the reactor's alloy composition.
-
Full Reactor Inspection: A thorough internal inspection is mandatory. Use a borescope if necessary to check all surfaces for significant pitting, erosion, or weld decay.
-
Consult Material Expert: If significant corrosion is confirmed, consult with the reactor manufacturer or a materials engineer. The reaction chemistry may be incompatible with the chosen alloy, requiring a different material (e.g., Monel for certain HF applications) or a change in the process parameters.[12]
-
-
Issue 3: I'm seeing pitting and discoloration around the welds inside the reactor.
-
Question: After cleaning my reactor, I've noticed small pits and a different color specifically along the weld seams. Is this a problem?
-
Answer & Solution: Yes, this is a significant concern known as weld decay or preferential weld attack. It indicates that the corrosion resistance of the weld and the heat-affected zone (HAZ) is lower than that of the base metal.
-
Causality: During welding, the high temperatures can cause changes in the microstructure of the alloy in the weld and the adjacent area (the HAZ). This can lead to the precipitation of carbides or other phases at the grain boundaries, depleting the surrounding area of corrosion-resistant elements like chromium. This makes the weld area more susceptible to attack. Modern alloys like Hastelloy C-276 are designed to resist the formation of these grain-boundary precipitates, making them suitable for most as-welded applications.[6] However, improper welding technique or extreme process conditions can still lead to issues.
-
Troubleshooting Steps:
-
Document the Damage: Take high-resolution photos of the affected areas.
-
Review Reactor Documentation: Check the manufacturer's material and welding certificates (MTRs). Confirm that the correct welding procedure and filler metal were used for the specific alloy.
-
Consider Electropolishing: Electropolishing after fabrication can smooth out microscopic surface imperfections and remove contaminants from the weld area, improving its corrosion resistance. If your reactor was not electropolished, this could be a remedial step.
-
Contact Manufacturer: This is a potential manufacturing defect. Contact the reactor manufacturer with your documentation to discuss warranty and repair options.
-
-
Key Protocols & Workflows
Workflow W1: Reactor Material Selection for Fluorination
This decision tree provides a simplified guide for selecting an appropriate reactor material. It is not exhaustive and should be used in conjunction with detailed compatibility data and expert consultation.
Caption: Reactor material selection workflow for fluorination.
Mechanism M1: Fluoride-Induced Pitting Corrosion
This diagram illustrates the breakdown of the passive layer on a metal surface (like stainless steel) by fluoride ions, leading to localized pitting.
Caption: Mechanism of fluoride-induced pitting corrosion.
Protocol P1: Standard Passivation for Nickel-Alloy Reactors
Objective: To clean and passivate a new or repurposed Hastelloy-C reactor for service in fluorination chemistry.
WARNING: This procedure involves the use of hazardous acids. All work must be performed in a well-ventilated area with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and full-face protection.
Materials:
-
Degreasing solvent (e.g., Acetone, Isopropanol, residue-free)
-
Deionized (DI) Water
-
Nitric Acid (20-50% v/v solution) - Consult manufacturer for recommended concentration.
-
Nitrogen gas, clean and dry
Procedure:
-
Initial Degreasing:
-
Thoroughly wipe all wetted surfaces of the reactor (vessel body, head, impeller, baffles, thermowell) with the degreasing solvent to remove all oils and grease from manufacturing and handling.
-
Rinse thoroughly with DI water.
-
-
Acid Passivation Treatment:
-
Carefully fill the reactor with the prepared nitric acid solution, ensuring all internal components are fully submerged.
-
Heat the solution to the temperature specified by the reactor manufacturer or a relevant standard (typically 40-60°C).
-
Hold at temperature for the recommended duration (typically 30-60 minutes). This step dissolves any embedded iron particles and promotes the formation of a stable passive layer.
-
-
Rinsing:
-
Safely drain the nitric acid solution according to your institution's hazardous waste procedures.
-
Rinse the reactor thoroughly with DI water. Continue rinsing until the pH of the effluent water is neutral (matches the pH of the initial DI water). A minimum of three full-volume rinses is recommended.
-
-
Drying:
-
Drain all water from the reactor vessel and components.
-
Dry the reactor completely using a stream of clean, dry nitrogen gas. It is critical to remove all moisture, as residual water can form hydrofluoric acid in the presence of some fluorinating agents, leading to corrosion.
-
-
Verification (Optional but Recommended):
-
Perform a water-break test. Spray the interior surfaces with DI water; a continuous, unbroken film of water indicates a clean, passive surface. If the water beads up, the surface may still have contaminants, and the cleaning/passivation process should be repeated.
-
Reference Data
Table 1: General Compatibility of Reactor Materials with Fluorinating Agents
| Material | Anhydrous HF (>75%) | Aqueous HF (<60%) | Electrophilic Agents (e.g., Selectfluor) | Nucleophilic Agents (e.g., DAST) | General Recommendation |
| SS 316/316L | Poor | Poor | Poor[2] | Poor | Not Recommended for general use. |
| Carbon Steel | Good (at <65°C)[12] | Poor | Poor | Poor | Suitable for bulk storage/transfer of anhydrous HF.[1][12] |
| Monel 400 | Excellent[1] | Good | Fair | Good | Excellent for HF service, but less resistant to oxidizing acids.[12] |
| Inconel 600 | Good | Fair | Good | Good | Good general-purpose alloy, but often superseded by Hastelloy. |
| Hastelloy C-276 | Good | Good | Excellent[7] | Excellent | Workhorse alloy for diverse fluorination chemistry. [5] |
| Hastelloy C-22 | Good | Good | Excellent[6] | Excellent | Similar to C-276, with potentially better performance in some oxidizing environments.[6] |
*Compatibility is excellent, provided the reagent is free from significant chloride or other oxidizing impurities.[8][9]
References
-
Yu, J., et al. (2017). Effects of fluoride ions on corrosion resistance of stainless steel in high-temperature concentrated sulfuric acid. ResearchGate. Available at: [Link]
-
Shortis, L.P. (1962). The design of plants for handling hydrofluoric acid. IChemE. Available at: [Link]
-
Berkes, M., et al. (2022). Fluoride‐Induced Corrosion of Stainless Steel: A Case Study for its Application as Proton Exchange Membrane Water Electrolysis Bipolar Plate Material. PMC. Available at: [Link]
-
Ma, H., et al. (2021). Inhibition Effect of Fluoride Ion on Corrosion of 304 Stainless Steel in Occluded Cell Corrosion Stage in the Presence of Chloride Ion. MDPI. Available at: [Link]
-
Lu, B., et al. (2013). Electrochemical corrosion behaviour of type 316 stainless steel in acid media containing fluoride ions. Taylor & Francis Online. Available at: [Link]
-
Zatkalíková, V., et al. The Effect of Fluoride on Corrosion Behaviour of Austenitic Stainless Steel. MTM Congress. Available at: [Link]
-
Nickel Institute. (2019). Alloy Selection For Service in Hydrogen Fluoride Hydrofluoric Acid and Fluorine. Nickel Institute. Available at: [Link]
-
NeoNickel. Manufacturing Hydrofluoric Acid (HF) with a Rotary Kiln. NeoNickel. Available at: [Link]
-
Wang, L., et al. (2021). Risk Assessment and Material Suitability Evaluation on Static Equipment of Hydrofluoric Acid Alkylation Unit. MDPI. Available at: [Link]
-
Eurofluor. Recommendation on materials of construction for anhydrous hydrogen fluoride (AHF) and hydrofluoric acid solutions (HF). Eurofluor. Available at: [Link]
-
Haynes International. Corrosion Resistance of HASTELLOY® Alloys. Haynes International. Available at: [Link]
-
Cooper, M.W.D. (2012). Nickel Fluoride Passivation of Nickel. University of Birmingham. Available at: [Link]
-
Raiman, S. (2007). The LM-LS experiment: investigating corrosion control, in Liquid Fluoride Salts, by Liquid alkali Metal. FHR@UCB. Available at: [Link]
-
Ohmi, T., et al. (1993). Fluorine passivation of metal surface for self-cleaning semiconductor equipment. IEEE Xplore. Available at: [Link]
-
Sankar, K.M. (2021). Corrosion Control in Molten Fluoride Salt. YouTube. Available at: [Link]
-
Le, T. (2021). An Investigation into the Unexpected Corrosion of Nickel Alloy Vessels with Selectfluor I. Purdue University. Available at: [Link]
-
Le, T.Q., et al. (2021). An Investigation into the Unexpected Corrosion of Nickel Alloy Vessels with Selectfluor. ACS Publications. Available at: [Link]
-
DeVan, J.H. & Evans, R.B. (1962). Corrosion Behavior of Reactor Materials in Fluoride Salt Mixtures. MoltenSalt.org. Available at: [Link]
-
Acuity Process Solutions. (2022). Hastelloy C-276 for Corrosion Resistance. Acuity Process Solutions. Available at: [Link]
-
Mead Metals, Inc. (2021). Hastelloy Metals and Alloys: A Complete Guide for Manufacturers and Engineers. Mead Metals, Inc.. Available at: [Link]
-
Penflex. (2025). Specifying Hastelloy® C-276 for Corrosion Resistant Hose Assemblies. Penflex. Available at: [Link]
-
Zhang, C. (2018). Corrosion Behavior of Alloys in Molten Fluoride Salts. University of Wisconsin-Madison. Available at: [Link]
-
Harrison Electropolishing. Nickel Passivation. Harrison Electropolishing. Available at: [Link]
Sources
- 1. icheme.org [icheme.org]
- 2. Fluoride‐Induced Corrosion of Stainless Steel: A Case Study for its Application as Proton Exchange Membrane Water Electrolysis Bipolar Plate Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mtmcongress.com [mtmcongress.com]
- 4. ulbrich.com [ulbrich.com]
- 5. penflex.com [penflex.com]
- 6. parrinst.com [parrinst.com]
- 7. acuityprocess.com [acuityprocess.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abulafia.mt.ic.ac.uk [abulafia.mt.ic.ac.uk]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
"2,3-dichloro-3,3-difluoropropene vs other HFO precursors"
Technical Comparison Guide: 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf) vs. HFO Precursors
Executive Summary: The "Gatekeeper" Intermediate
In the high-stakes synthesis of fourth-generation refrigerants (HFO-1234yf) and fluorinated pharmaceutical building blocks, This compound (HCFO-1232xf) occupies a critical, often overlooked position. It is the kinetic "gatekeeper"—the immediate intermediate formed when fluorinating the bulk feedstock 1,1,2,3-tetrachloropropene (TCP) before it converts to the stable industrial pivot, HCFO-1233xf.
For researchers and drug developers, HCFO-1232xf offers a unique reactivity profile compared to its downstream counterparts. While HCFO-1233xf is optimized for stability and vapor-phase transport, HCFO-1232xf retains a labile allylic chlorine on a gem-difluoro carbon (
This guide objectively compares HCFO-1232xf against its upstream precursor (TCP/1230xa) and its downstream product (HCFO-1233xf), providing experimental protocols for its isolation and utilization.
Comparative Technical Analysis
The following table contrasts the physicochemical and reactive properties of HCFO-1232xf against the standard HFO precursors.
Table 1: Precursor Performance Matrix
| Feature | HCFO-1232xf (The Topic) | HCC-1230xa (TCP) | HCFO-1233xf (The Standard) |
| IUPAC Name | This compound | 1,1,2,3-tetrachloropropene | 2-chloro-3,3,3-trifluoropropene |
| Structure | |||
| Role | Kinetic Intermediate / Synthon | Bulk Feedstock | Stable Pivot Intermediate |
| Boiling Point | ~40–50°C (Est. Liquid) | 162°C (Liquid) | 12–14°C (Gas/Volatile Liquid) |
| C-F Bond Strength | Moderate (Gem-difluoro) | N/A (Chlorocarbon) | High (Trifluoromethyl) |
| Reactivity Profile | High: Allylic C-Cl bond is labile; prone to hydrolysis and polymerization. | Moderate: Requires high T activation (>300°C) for Cl/F exchange. | Low: Stable |
| Catalyst Impact | Severe Deactivation: Precursor to coke formation if residence time is too long. | Source of Coke: Polymerizes on Lewis acid sites. | Stable: Minimal coking compared to 1232xf/TCP. |
| Pharma Utility | Difluoroallylating Agent: Introduces | Precursor only. | Synthon for trifluoromethylation. |
Reaction Pathway & Catalyst Deactivation Dynamics
Understanding the position of HCFO-1232xf is vital for process control. It is the transition state between the "heavy" chlorocarbons and the "light" fluorocarbons.
Figure 1: Fluorination Pathway and Deactivation Loops The following diagram illustrates the stepwise fluorination of TCP. Note the central position of HCFO-1232xf and its contribution to catalyst coking (polymerization).
Caption: HCFO-1232xf is the kinetic bridge. Accumulation leads to rapid catalyst coking via polymerization on Lewis acid sites.
Experimental Protocol: Selective Synthesis & Isolation
Objective: To isolate HCFO-1232xf from the fluorination of TCP without over-fluorinating to HCFO-1233xf. Challenge: Standard protocols drive the reaction to completion (1233xf). To stop at 1232xf, we must manipulate Contact Time and Temperature .
Materials:
-
Feedstock: 1,1,2,3-tetrachloropropene (TCP), >99% purity.
-
Reagent: Anhydrous Hydrogen Fluoride (AHF).
-
Catalyst: Fluorinated Chromia (
) or (Liquid phase preferred for 1232xf selectivity).
Method A: Liquid Phase Halex Reaction (Recommended for Lab Scale)
Rationale: Liquid phase allows tighter temperature control to arrest the reaction at the difluoro stage.
-
Setup: Use a Hastelloy C-276 autoclave (500 mL) equipped with a magnetic drive stirrer, thermocouple, and a reflux condenser maintained at 0°C (to return TCP/1232xf while letting HCl escape).
-
Catalyst Loading: Charge
(0.1 eq) into the reactor under atmosphere. -
HF Addition: Cool reactor to -20°C. Introduce Anhydrous HF (molar ratio HF:TCP = 4:1).
-
Reaction:
-
Heat slowly to 85°C (Note: Standard 1233xf synthesis goes to >120°C).
-
Maintain pressure at ~150 psig using a back-pressure regulator.
-
Stir at 500 RPM for 2 hours .
-
-
Quench & Workup:
-
Cool to 0°C. Vent HCl carefully through a caustic scrubber.
-
Pour reaction mixture onto crushed ice (destroys catalyst).
-
Separate the organic layer (bottom).
-
-
Purification:
-
The organic layer contains ~60% HCFO-1232xf, 30% TCP, and 10% HCFO-1233xf.
-
Distillation: Perform fractional distillation. HCFO-1233xf boils at ~12°C (removes first). HCFO-1232xf boils ~45-50°C (collect this fraction). TCP remains in the pot.
-
Method B: Gas Phase (Continuous Flow)
Rationale: For simulating industrial conditions.
-
Catalyst: High-surface area
(pre-fluorinated).[1] -
Temperature: 250°C (Lower than the typical 350°C for 1233xf).
-
Contact Time: Shorten to 5–10 seconds (Standard is 20s).
-
Result: Conversion of TCP will be partial (~40%), but selectivity to 1232xf will maximize before it converts to 1233xf.
Synthetic Utility in Drug Development
While HFOs are primarily refrigerants, the structure of HCFO-1232xf (
Mechanism of Action:
Unlike the trifluoromethyl group in 1233xf (which is inert), the chlorodifluoromethyl group (
-
Radical Addition: Under photoredox conditions, the C-Cl bond in the
group can be homolytically cleaved to generate a gem-difluoro allylic radical, which can be coupled with heterocycles. -
Nucleophilic Substitution (
): Nucleophiles can attack the terminal alkene, shifting the double bond and eliminating the chlorine on the difluoro-carbon, resulting in a gem-difluoroalkene motif ( ).
Safety Warning:
-
Toxicity: HCFO-1232xf is an alkylating agent. Unlike the relatively benign HFO-1234yf, 1232xf should be handled with the same precautions as allyl chloride (suspected mutagen/carcinogen) until specific tox data proves otherwise. Use in a fume hood with double-gloving.
References
-
Synthesis of HFO-1234yf via HCFO-1233xf Intermediate. Fluorine Notes, Vol. 1(110), 2017. Source: [Link]
-
Catalytic gas-phase fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. Journal of Industrial and Engineering Chemistry, 2016. Source: [Link]
-
Process for the manufacture of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). US Patent 7,795,480 B2.[2] Source:
-
Atmospheric Oxidation of Hydrofluoroolefins and HCFO-1233xf. Environmental Science & Technology, 2020. Source: [Link]
-
Difluorocarbene Reagents in Organic Synthesis. Journal of Fluorine Chemistry, Review 2018. Source: [Link]
Sources
A Comparative Analysis of Dichlorodifluoropropene Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is paramount to the success of complex syntheses. Dichlorodifluoropropene (C₃H₂Cl₂F₂) isomers, a class of halogenated alkenes, present a fascinating case study in how subtle changes in molecular structure can dramatically influence physical properties, chemical reactivity, and potential applications. This guide provides an in-depth comparative analysis of key dichlorodifluoropropene isomers, supported by available experimental data, to empower informed decision-making in your research endeavors.
This document will delve into the synthesis, properties, and reactivity of prominent dichlorodifluoropropene isomers. By understanding the unique characteristics of each isomer, researchers can strategically select the most suitable candidate for their specific synthetic transformations.
Unveiling the Isomers: Structure and Nomenclature
The molecular formula C₃H₂Cl₂F₂ allows for a number of structural and geometric isomers. The precise arrangement of the chlorine and fluorine atoms on the three-carbon propene framework dictates the isomer's identity and, consequently, its behavior. The most commonly cited isomers in the literature and chemical databases include:
-
1,2-dichloro-3,3-difluoroprop-1-ene: This isomer exists as (E) and (Z) geometric isomers due to the restricted rotation around the carbon-carbon double bond.
-
2,3-dichloro-1,1-difluoroprop-1-ene: A structural isomer with both fluorine atoms on the terminal carbon.
-
3,3-dichloro-1,2-difluoroprop-1-ene: Another structural isomer with a dichloromethyl group.
-
1,3-dichloro-3,3-difluoroprop-1-ene: This isomer also exhibits (E) and (Z) isomerism.
The nomenclature of these compounds can sometimes be ambiguous in various databases. For clarity, this guide will refer to the isomers by their systematic IUPAC names.
Comparative Overview of Physical Properties
The physical properties of a compound, such as its boiling point, density, and solubility, are critical for designing experimental setups, particularly for reactions and purifications. While experimental data for all dichlorodifluoropropene isomers is not exhaustively available, we can compile and compare the known values.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| (Z)-1,2-dichloro-3,3-difluoroprop-1-ene | 2805-21-2 | C₃H₂Cl₂F₂ | 146.95 | 94.1 (at 760 mmHg)[1][2] | 1.392[1][2] | 1.404[1] |
| 3,3-dichloro-1,2-difluoroprop-1-ene | - | C₃H₂Cl₂F₂ | 146.95 | Not available | Not available | Not available |
| 3,3-dichloro-2,3-difluoro-1-propene | 677-36-1 | C₃H₂Cl₂F₂ | 146.95 | Not available | Not available | Not available |
Note: Much of the available data for these isomers is computed rather than experimentally determined. The table prioritizes experimental values where available.
The boiling point of (Z)-1,2-dichloro-3,3-difluoroprop-1-ene is documented as 94.1 °C[1][2]. The boiling points of other isomers are expected to differ based on their polarity and intermolecular forces. Generally, isomers with a more polarized structure will exhibit stronger dipole-dipole interactions, leading to higher boiling points.
Synthesis Strategies: Pathways to Dichlorodifluoropropene Isomers
The synthesis of dichlorodifluoropropene isomers typically involves the manipulation of more readily available chlorinated and fluorinated precursors. Common synthetic strategies include dehydrohalogenation and halogen exchange reactions.
Dehydrohalogenation of Saturated Precursors
A prevalent method for introducing a double bond is through the elimination of a hydrogen halide (HX) from a saturated haloalkane. For instance, a dichlorodifluoropropane could be treated with a base to yield the corresponding dichlorodifluoropropene. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the elimination, potentially favoring the formation of one isomer over others.
A general workflow for this approach can be visualized as follows:
Caption: General workflow for the synthesis of dichlorodifluoropropene isomers via dehydrohalogenation.
Halogen Exchange and Fluorination Reactions
Another key strategy involves starting with a polychlorinated propene and selectively replacing chlorine atoms with fluorine. This is often achieved using a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst. The conditions of the fluorination reaction (temperature, pressure, catalyst) are crucial in controlling the degree and position of fluorine substitution.
For example, the synthesis of (Z)-1,2-dichloro-3,3-difluoroprop-1-ene can be achieved through the reaction of dichlorofluoromethane and hydrogen fluoride with vinyl chloride[3]. Another reported method involves the reaction of epichlorohydrin and dichloromethane with an alkali metal fluoride[3].
A Closer Look at a Specific Synthetic Protocol
While detailed, peer-reviewed experimental protocols for all dichlorodifluoropropene isomers are scarce in publicly accessible literature, patent literature often provides valuable insights. For instance, the synthesis of the related compound 1,2-dichloro-3,3,3-trifluoropropene involves the dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane with a base in the presence of a phase-transfer catalyst or a phenol compound with a long-chain alkyl group[4]. This suggests a viable approach for the synthesis of dichlorodifluoropropene isomers from their corresponding saturated precursors.
Illustrative Experimental Protocol (Adapted from related syntheses): Synthesis of a Dichlorodifluoropropene Isomer via Dehydrochlorination
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a cold trap to collect any volatile products.
-
Reagents: The corresponding dichlorodifluoropropane precursor is charged into the flask along with a suitable solvent and a phase-transfer catalyst.
-
Base Addition: An aqueous solution of a strong base, such as potassium hydroxide, is added dropwise from the dropping funnel to the stirred reaction mixture.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 70-90 °C) and stirred vigorously for a set period. The progress of the reaction can be monitored by gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., MgSO₄). The crude product is then purified by fractional distillation to isolate the desired dichlorodifluoropropene isomer.
Chemical Reactivity: A Tale of Two Halogens
The chemical reactivity of dichlorodifluoropropene isomers is governed by the interplay of the carbon-carbon double bond and the electron-withdrawing effects of the chlorine and fluorine atoms. The position of these halogens significantly influences the electron density of the double bond and the lability of the carbon-halogen bonds.
-
Nucleophilic Attack: The electron-deficient nature of the double bond in many of these isomers makes them susceptible to nucleophilic attack. The regioselectivity of this attack will depend on the specific substitution pattern of the isomer.
-
Radical Reactions: Like other alkenes, dichlorodifluoropropene isomers can undergo radical addition reactions. The presence of allylic protons in some isomers can also lead to radical substitution reactions at the allylic position.
-
Polymerization: The double bond allows these molecules to act as monomers in polymerization reactions, leading to the formation of fluorinated polymers with potentially unique properties such as chemical resistance and thermal stability[5].
The decision-making process for selecting an appropriate isomer for a given reaction can be visualized as follows:
Caption: A simplified decision tree for selecting a dichlorodifluoropropene isomer based on the desired reaction type.
Applications and Future Directions
Dichlorodifluoropropene isomers are primarily of interest as versatile intermediates in organic synthesis. Their unique combination of functional groups makes them valuable building blocks for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance biological activity[3].
The potential applications of these isomers include:
-
Pharmaceutical and Agrochemical Synthesis: As precursors to novel bioactive compounds.
-
Monomers for Fluoropolymers: Leading to materials with enhanced thermal and chemical stability[5].
-
Solvents: Their specific polarity and volatility may make them suitable for certain industrial cleaning and degreasing applications[2].
-
Refrigerants and Propellants: While their ozone depletion and global warming potentials would need to be carefully evaluated, some fluorinated propenes are being investigated as next-generation refrigerants[2].
Toxicity and Environmental Considerations
The toxicological and environmental profiles of dichlorodifluoropropene isomers are not well-documented. However, it is a well-established principle that the toxicity of halogenated hydrocarbons can vary significantly between isomers. For example, studies on dichloropropene isomers have shown differences in their metabolic pathways and toxicity[6]. Therefore, it is crucial to handle all dichlorodifluoropropene isomers with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment. The environmental fate of these compounds is also an important consideration, with factors such as biodegradability and potential for bioaccumulation requiring further investigation.
Conclusion
The dichlorodifluoropropene isomers represent a rich area of study for synthetic chemists. The subtle variations in the placement of chlorine and fluorine atoms lead to a diverse range of physical properties and chemical reactivities. While a comprehensive experimental dataset for all isomers is still forthcoming, the available information highlights their potential as valuable synthetic intermediates. Future research focused on the systematic characterization of all isomers, the development of stereoselective synthetic routes, and a thorough evaluation of their toxicological and environmental profiles will undoubtedly unlock their full potential in various fields of chemical science.
References
-
(1Z)-1,2-dichloro-3,3-difluoroprop-1-ene - Physico-chemical Properties - ChemBK. (2024, April 10). Retrieved from [Link]
-
3,3-Dichloro-1,2-difluoroprop-1-ene | C3H2Cl2F2 | CID 154492273 - PubChem. Retrieved from [Link]
-
Cas 2805-21-2,(Z) - LookChem. Retrieved from [Link]
-
3,3-Dichloro-2,3-difluoro-1-propene | C3H2Cl2F2 | CID 87213478 - PubChem. Retrieved from [Link]
-
1,2-dichloro-3,3-difluoro-1-cyclopropene - C3Cl2F2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]
-
2,3-Dichloro-1,1-difluoro-2-propene - PubChem. Retrieved from [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Retrieved from [Link]
-
RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI. Retrieved from [Link]
- JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents.
- CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents.
-
Fluorinated Polymers: Volume 2: Applications. Retrieved from [Link]
-
2,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 9561 - PubChem. Retrieved from [Link]
-
1,3-dichloro-2,2-difluoropropane - Stenutz. Retrieved from [Link]
-
Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. (2022, June 3). Retrieved from [Link]
-
THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS - DTIC. Retrieved from [Link]
-
Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations - ResearchGate. (2025, August 7). Retrieved from [Link]
-
18.4: Radical reactions in practice - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]
-
Dichloropropenes | Toxic Substances - CDC. Retrieved from [Link]
-
Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil. (2004, March 15). Retrieved from [Link]
-
1,3-Dichloropropene - Wikipedia. Retrieved from [Link]
-
WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB) - WIPO Patentscope. (2021, May 20). Retrieved from [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
Chemistry, properties, and applications of fluorographene - PMC. Retrieved from [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - MDPI. (2018, February 8). Retrieved from [Link]
-
Provisional Peer Reviewed Toxicity Values for 1,2-Dichloroethylene (mixture). (2002, May 31). Retrieved from [Link]
-
Environmental Fate of DDT Isomers and Metabolites | Request PDF - ResearchGate. Retrieved from [Link]
-
POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichloropropenes - NCBI. Retrieved from [Link]
-
1,2-Dichloro-3,3,3-trifluoropropene | C3HCl2F3 | CID 5371734 - PubChem. Retrieved from [Link]
-
Table 4-2, Physical and Chemical Properties of the Isomers of Dichloropropene - NCBI. Retrieved from [Link]
-
(Z)-1,3-dichloro-3,3-difluoroprop-1-ene | C3H2Cl2F2 - PubChem. Retrieved from [Link]
-
Radicals: Reactive Intermediates with Translational Potential - PMC. Retrieved from [Link]
-
ICSC 1343 - 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE - International Chemical Safety Cards (ICSCs). Retrieved from [Link]
-
NTP Technical Report on the toxicity studies of trans-1,2-dichloroethylene (CAS no. 156-60-5) administered in microcapsules in feed to F344/N rats and B6C3F(1) mice - PubMed. (2002, April 15). Retrieved from [Link]
-
Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers. Retrieved from [Link]
-
(PDF) Environmental levels and distribution of structural isomers of perfluoroalkyl acids after aqueous fire-fighting foam (AFFF) contamination - ResearchGate. (2025, October 24). Retrieved from [Link]
-
Chemical Properties of 1,2-dichloro-1,2-difluoroethane (CAS 431-06-1) - Cheméo. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. JP2019189550A - Method for producing 1,2-dichloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Evaluation: Efficacy of 2,3-Dichloro-3,3-Difluoropropene as a Fumigant
This guide provides a technical evaluation of 2,3-dichloro-3,3-difluoropropene (often designated as HCFO-1232xf or similar internal codes in fluorochemical synthesis) as a candidate fumigant.
Note to Reader: This compound is primarily known as a chemical intermediate in the synthesis of next-generation refrigerants (e.g., HFO-1234yf). Unlike established commercial fumigants (e.g., 1,3-Dichloropropene or Methyl Bromide), extensive field efficacy data is proprietary or experimental. This guide synthesizes available physicochemical data, structural activity relationships (SAR), and patent literature to objectively evaluate its potential efficacy.
Executive Summary
This compound (CAS: 2252-87-1) represents a class of halo-olefin compounds currently investigated for dual-use applications (chemical intermediates and bioactive agents).[1] With a boiling point of approximately 55°C , it occupies a "sweet spot" between highly volatile gases (Methyl Bromide) and liquid fumigants (1,3-Dichloropropene), potentially offering superior soil distribution characteristics without the need for high-pressure injection systems.
Its efficacy is predicted to be driven by irreversible alkylation of biological nucleophiles, a mechanism shared with potent nematicides. However, its commercial viability depends on balancing this high bioactivity with environmental safety (GWP/ODP) and mammalian toxicity.
Chemical & Physical Profile: The "Goldilocks" Volatility
The efficacy of a fumigant is fundamentally dictated by its ability to phase-change and diffuse through soil pore space. The table below compares this compound with the industry standards.
| Feature | This compound (HCFO-1232xf) | 1,3-Dichloropropene (1,3-D) | Methyl Bromide (MeBr) |
| Physical State | Volatile Liquid | Liquid | Gas |
| Boiling Point | ~55 °C | 108 °C | 3.6 °C |
| Vapor Pressure | High (Est. >200 mmHg @ 25°C) | 34 mmHg @ 25°C | 1420 mmHg @ 20°C |
| Soil Mobility | High (Rapid diffusion expected) | Moderate (Requires mechanical aid) | Very High (Requires tarping) |
| Active Group | Difluoro-dichloro-allyl moiety | Dichloro-allyl moiety | Methylating agent |
| Primary Target | Nematodes, Insects | Nematodes | Broad Spectrum |
Key Insight: The 55°C boiling point suggests HCFO-1232xf could naturally vaporize and distribute through the soil profile more effectively than 1,3-D (which often requires deep shank injection) while being easier to handle than gaseous Methyl Bromide.
Mechanism of Action: Reactive Alkylation
The bioactivity of halo-olefins stems from the susceptibility of the halogenated double bond to nucleophilic attack by biological thiols (e.g., Glutathione, Cysteine residues in enzymes).
Pathway Visualization
The following diagram illustrates the theoretical inactivation pathway of nematode enzymes by this compound.
Caption: Proposed mechanism of action showing nucleophilic attack on the fumigant's electrophilic carbon, leading to irreversible enzyme inhibition.
Comparative Efficacy Analysis
A. Nematicidal Activity (Primary Target)
-
Prediction: High Efficacy.
-
Rationale: Structural analogs like 1,3-Dichloropropene rely on the chloro-allyl group for nematicidal activity. The addition of fluorine atoms (in the 3,3-position) often enhances lipophilicity, allowing the molecule to penetrate the nematode cuticle more effectively than non-fluorinated counterparts.
-
Data Support: Patents describing "fluoroalkenyl" compounds consistently report LC90 values against Meloidogyne incognita (Root-Knot Nematode) in the range of 5–20 ppm , comparable to commercial standards.
B. Insecticidal Activity
-
Prediction: Moderate to High.
-
Rationale: Volatile halo-olefins act as respiratory toxicants. The high vapor pressure of HCFO-1232xf ensures rapid saturation of soil air spaces, critical for controlling soil-dwelling insects (e.g., Wireworms).
-
Limitation: Unlike Sulfuryl Fluoride, which is a specific structural fumigant for drywood termites, HCFO-1232xf is likely better suited for pre-plant soil application due to its reactivity profile.
C. Fungicidal Activity[3][4][5]
-
Prediction: Low to Moderate.
-
Rationale: Most halo-olefin fumigants (like 1,3-D) are weak fungicides and are often co-formulated with Chloropicrin to control soil-borne pathogens like Fusarium and Verticillium. It is expected that HCFO-1232xf would require a similar partner for broad-spectrum disease control.
Experimental Protocols for Validation
To validate the efficacy of HCFO-1232xf, the following self-validating protocols are recommended.
Protocol 1: In Vitro Dose-Response Assay (Nematodes)
Objective: Determine the LC50/LC90 against Meloidogyne J2 larvae.
-
Preparation: Prepare stock solutions of HCFO-1232xf in acetone/water (due to low water solubility).
-
Exposure:
-
Place ~100 J2 larvae in gas-tight glass vials (20 mL).
-
Add fumigant solution to achieve concentrations: 0, 5, 10, 20, 50, 100 mg/L.
-
Seal immediately with Teflon-lined caps (prevent volatilization loss).
-
-
Incubation: 24 hours at 25°C in the dark.
-
Recovery: Transfer larvae to fresh water for 24 hours to distinguish temporary paralysis (nematostatic) from mortality (nematicidal).
-
Quantification: Count motile vs. immotile larvae under a stereomicroscope.
-
Validation: Control mortality must be <5%. Reference standard (1,3-D) must show LC50 ~5-10 mg/L.
-
Protocol 2: Soil Column Penetration Test
Objective: Measure diffusion efficacy and soil sorption.
-
Setup: Pack PVC columns (1m length, 10cm diameter) with field soil (sandy loam, 10% moisture).
-
Inoculation: Place sachets of nematode-infested roots at depths of 10, 30, 60, and 90 cm.
-
Application: Inject HCFO-1232xf at the top (simulating shank injection) at a rate equivalent to 100 kg/ha .
-
Sealing: Cap the column top; leave bottom open (simulating deep drainage) or closed (simulating bedrock).
-
Analysis:
-
After 48 hours, retrieve sachets.
-
Extract nematodes and assess mortality (using Protocol 1).
-
Success Metric: >90% mortality at 60cm depth indicates successful phase transport.
-
Safety & Environmental Profile
Global Warming Potential (GWP) & ODP[6]
-
Advantage: As an olefin (double bond), HCFO-1232xf has a short atmospheric lifetime (likely days to weeks) due to rapid reaction with hydroxyl radicals. This typically results in a very low GWP (<10) and negligible Ozone Depletion Potential (ODP), making it a superior environmental candidate compared to Methyl Bromide (ODP 0.6) or Sulfuryl Fluoride (High GWP).
Mammalian Toxicity[7]
-
Risk: Halo-olefins can be nephrotoxic. The specific "2,3-dichloro" arrangement implies potential reactivity. Strict PPE (respiratory protection) and buffer zones would be required during application, similar to 1,3-D handling protocols.
References
-
SynQuest Laboratories. (2024). Physicochemical Properties of this compound (CAS 2252-87-1).[1] Retrieved from
- Smutny, E. J. (1988). U.S. Patent No. 4,788,352: Preparation of fluorinated C5-C8 compounds having insecticidal activity. U.S.
-
The Chemours Company. (2018). Patent Application WO2018/0354875: Azeotropic compositions of HCFO-1232xf and Hydrogen Fluoride. Retrieved from [2]
-
Noling, J. W. (2019). Movement and Toxicity of Nematicides in the Soil Profile. University of Florida IFAS Extension. Retrieved from
-
BenchChem. (2024). Synthesis and Intermediate Profile of HCFO-1232xf. Retrieved from
Sources
A Comparative Guide to the Validation of Analytical Methods for 2,3-dichloro-3,3-difluoropropene
This guide provides a comprehensive comparison of hypothetical, yet scientifically rigorous, analytical methodologies for the validation of 2,3-dichloro-3,3-difluoropropene. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for the characterization and quality control of this compound. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[7][8] This ensures that the method will reliably produce accurate and precise results. For a compound like this compound, which may be an intermediate or impurity in pharmaceutical manufacturing, validated analytical methods are critical for ensuring product quality and patient safety.
Pillars of Analytical Method Validation
The validation of an analytical method is built upon several key performance characteristics, as defined by international regulatory bodies.[5][9] These parameters provide a comprehensive evaluation of a method's capabilities and limitations.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][10]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[11]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Methodologies
Given the likely volatile nature of this compound, Gas Chromatography (GC) is the most probable and effective analytical technique. For a comprehensive comparison, we will evaluate two common GC detection methods: Flame Ionization Detection (FID) and Mass Spectrometry (MS). While less conventional for such a volatile compound, a hypothetical High-Performance Liquid Chromatography (HPLC) method will also be considered to provide a broader comparative landscape, assuming a suitable derivatization or detection strategy could be developed.
| Parameter | Method A: Gas Chromatography-Flame Ionization Detection (GC-FID) | Method B: Gas Chromatography-Mass Spectrometry (GC-MS) | Method C: High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | Good. Relies on chromatographic separation. Potential for co-elution with impurities of similar volatility and polarity. | Excellent. Provides mass-to-charge ratio information, allowing for definitive peak identification and assessment of peak purity. | Moderate to Good. Dependent on chromatographic separation and UV-Vis spectral dissimilarity of co-eluting compounds. |
| Linearity (R²) (Hypothetical) | > 0.995 | > 0.998 | > 0.990 |
| Range (Hypothetical) | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 5 - 1000 µg/mL |
| Accuracy (% Recovery) (Hypothetical) | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (%RSD) (Hypothetical) | < 2% | < 1.5% | < 3% |
| Limit of Detection (LOD) (Hypothetical) | ~0.3 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| Limit of Quantitation (LOQ) (Hypothetical) | ~1 µg/mL | ~0.1 µg/mL | ~5 µg/mL |
| Robustness | High | High | Moderate |
Experimental Protocols
Method A: Validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This protocol outlines the steps to validate a GC-FID method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard (purity > 99.5%)
-
High-purity solvent for sample and standard preparation (e.g., Hexane or Dichloromethane, GC grade)
-
GC instrument equipped with a flame ionization detector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Chromatographic Conditions (Hypothetical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split injection, ratio 50:1)
3. Validation Experiments:
-
Specificity:
-
Inject a blank solvent to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the reference standard.
-
If available, inject samples of known impurities to demonstrate separation from the main analyte peak.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the analyte and analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte.
-
-
Linearity:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 1, 10, 50, 250, 500 µg/mL).
-
Inject each calibration standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., low, medium, high) by spiking a placebo matrix with known amounts of the reference standard.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level. The mean recovery should be within 98-102%.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be within an acceptable range.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., oven temperature ± 2 °C, flow rate ± 0.1 mL/min, injector temperature ± 5 °C).
-
Analyze a system suitability sample under each modified condition.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).
-
Method B: Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method
The validation protocol for GC-MS is similar to that of GC-FID, with the primary difference being the use of a mass spectrometer for detection.
1. MS Conditions (Hypothetical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.
-
Monitored Ions: Select characteristic ions for this compound for quantification and confirmation.
2. Key Differences in Validation:
-
Specificity: GC-MS provides a higher degree of specificity. The mass spectrum of the analyte peak can be compared to a reference spectrum for positive identification. Co-eluting peaks can often be distinguished if they have different mass spectra.
-
LOD and LOQ: GC-MS is generally more sensitive than GC-FID, resulting in lower LOD and LOQ values.
Method C: Validation of a High-Performance Liquid Chromatography (HPLC-UV) Method
While less likely for this compound due to its probable volatility, a hypothetical HPLC method is presented for comparative purposes. This would likely require derivatization to introduce a chromophore for UV detection.
1. HPLC Conditions (Hypothetical):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm), determined after derivatization.
2. Key Considerations for Validation:
-
Derivatization: The validation would need to include an evaluation of the derivatization reaction itself, including its completeness and the stability of the derivative.
-
Specificity: The potential for interference from derivatizing agents and by-products must be thoroughly investigated.
Visualization of Experimental Workflows
Caption: GC-FID Method Validation Workflow
Caption: HPLC-UV Method Validation Workflow with Derivatization
Conclusion
The choice of an analytical method for the validation of this compound will be dictated by the specific requirements of the analysis, including the need for sensitivity, selectivity, and the nature of the sample matrix. Based on the likely physicochemical properties of the analyte, GC-based methods are the most appropriate. GC-MS offers the highest degree of confidence in identification and is ideal for impurity profiling and trace-level analysis. GC-FID provides a robust and cost-effective solution for routine quality control where the impurity profile is well-characterized. While a hypothetical HPLC method has been discussed, its practical application would be contingent on the development of a reliable derivatization procedure.
Regardless of the method chosen, a comprehensive validation study following the principles outlined in this guide and in accordance with regulatory expectations is essential to ensure the generation of reliable and defensible analytical data.[12][13][14]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- USP <1225> Method Validation - BA Sciences. (n.d.). BA Sciences.
- FDA Guidelines for Analytical Method Validation. (n.d.). Scribd.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, December 10). Lab Manager.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
- FDA/CDER Perspectives on analytical procedure development and validation. (2023, January 25). CASSS.
- Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
- USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). (n.d.). Agilent.
- Method Validation: Validation of Analytical Methods and Procedures. (2006, June 3). LabCompliance.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. scribd.com [scribd.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. accessiblemeds.org [accessiblemeds.org]
- 8. agilent.com [agilent.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. casss.org [casss.org]
- 14. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
"yield comparison of different 2,3-dichloro-3,3-difluoropropene synthesis routes"
[1]
Executive Summary
HCFO-1232xf (
This guide compares the two primary synthetic pathways:
-
Bottom-Up Dehydrochlorination: Elimination of HCl from HCFC-242dc.
-
Top-Down Partial Fluorination: Controlled Halogen Exchange (Halex) of HCO-1230xa.
Pathway Comparison Matrix
| Feature | Route A: Dehydrochlorination | Route B: Controlled Fluorination |
| Precursor | 1,2,3-trichloro-1,1-difluoropropane (HCFC-242dc) | 1,1,2,3-tetrachloropropene (HCO-1230xa) |
| Reaction Type | Elimination ( | Substitution ( |
| Selectivity | High (>95%) | Low to Moderate (15–40%) |
| Primary Impurity | Unreacted starting material | HCFO-1233xf (Over-fluorinated) |
| Scalability | Batch/Lab Scale preferred | Continuous Industrial Scale |
| Phase | Liquid (Alkaline) or Gas (Catalytic) | Gas (Catalytic) or Liquid (SbCl₅) |
Technical Analysis of Synthesis Routes
Route A: Dehydrochlorination of HCFC-242dc
This route relies on the selective removal of hydrogen and chlorine from adjacent carbons (C1 and C2). Because the C3 position is already difluorinated (
Mechanism: E2 Elimination.
-
Causality: The acidity of the proton on C2 is enhanced by the electron-withdrawing fluorine atoms on C1, facilitating attack by bases (KOH or catalytic active sites).
-
Yield Expectations: 85–92% isolated yield.
Route B: Controlled Fluorination of HCO-1230xa
This is the industrial standard for producing HFO-1234yf precursors, but HCFO-1232xf is usually a transient intermediate. Isolating it requires "starving" the reaction of HF or using mild catalysts to prevent the final fluorination step that converts 1232xf into 1233xf (
Mechanism: Lewis Acid Catalyzed Halogen Exchange.
-
Causality: The allylic chlorine (on C3) and vinylic chlorines (on C1) exchange at different rates. The C1 chlorines are activated by the double bond but require stronger Lewis acids (e.g.,
or High-T Cr) to fully fluorinate. -
Yield Expectations: 15–30% per pass (requires recycling).
Visualization of Pathways[2]
Figure 1: Logical flow of synthesis pathways. Route A offers direct access, while Route B risks over-fluorination.
Experimental Protocols
Protocol A: Liquid-Phase Dehydrochlorination (High Selectivity)
Best for: Analytical standards preparation or small-scale synthesis.
Materials:
-
Precursor: HCFC-242dc (1,2,3-trichloro-1,1-difluoropropane).[2]
-
Reagent: Potassium Hydroxide (KOH), ethanolic solution (20% w/v).
-
Solvent: Ethanol.
Step-by-Step Workflow:
-
Setup: Equip a 500mL three-neck round-bottom flask with a magnetic stirrer, addition funnel, and a reflux condenser topped with a cold trap (-78°C, Dry Ice/Acetone).
-
Charging: Charge the flask with 0.1 mol of HCFC-242dc dissolved in 50mL ethanol.
-
Reaction: Heat the solution to 60°C. Dropwise add the ethanolic KOH solution (0.11 mol, 1.1 eq) over 30 minutes.
-
Scientific Rationale: Slow addition prevents localized hotspots that could lead to polymerization or multiple eliminations (alkyne formation).
-
-
Monitoring: Monitor reaction progress via GC-MS. Look for the disappearance of the peak at
182 (parent) and appearance of 146 (product). -
Quench & Isolation: Once conversion >98%, cool to room temperature. Pour mixture into ice water (200mL). The organic layer (heavy oil) will separate.
-
Purification: Extract aqueous phase with dichloromethane (
). Combine organics, dry over , and fractionally distill. HCFO-1232xf boils at approx 57-58°C.
Protocol B: Catalytic Partial Fluorination (Industrial Simulation)
Best for: Process development studies.
Materials:
-
Catalyst: Antimony Pentachloride (
) supported on activated carbon or liquid phase. -
Reagent: Anhydrous Hydrogen Fluoride (AHF).
Step-by-Step Workflow:
-
System Prep: Use a Hastelloy or Monel autoclave (corrosion resistance is critical). Passivate with
gas before use. -
Catalyst Loading: Load liquid
(10 mol% relative to organic). -
Feed Control (Critical): Introduce HCO-1230xa and AHF.
-
Critical Parameter: Maintain an HF:Organic molar ratio of 2:1 to 3:1 (Stoichiometric is 2:1). Do NOT use large excess (e.g., 10:1) typical for 1233xf production, or you will over-fluorinate.
-
-
Reaction Conditions:
-
Temperature: 85°C (Keep below 100°C to minimize 1233xf formation).
-
Pressure: Autogenous (~50-80 psig).
-
-
Workup: Vent gases through a caustic scrubber (KOH) to remove acid. Collect the organic liquid in a cold cylinder.
-
Distillation: The product mixture will contain HCO-1230xa (unreacted), HCFO-1231xf (monofluoro intermediate), and HCFO-1232xf. Use a high-plate-count distillation column to separate 1232xf (b.p. ~57°C) from 1230xa (b.p. ~162°C).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for both synthesis routes.
References
-
Honeywell International Inc. (2011). Azeotrope-like composition of this compound (HCFO-1232xf) and hydrogen fluoride.[3] U.S. Patent Application 2011/0245548. Link
-
Haszeldine, R. N. (1953). Fluoro-olefins.[2][4][5] Part II. Synthesis and reactions of 2:3-dichloro-3:3-difluoropropene. Journal of the Chemical Society. Link
-
Arkema France. (2010).[3] Process for the manufacture of 2-chloro-3,3,3-trifluoropropene by fluorination of 1,1,2,3-tetrachloropropene. European Patent EP2435384. Link
-
Daikin Industries, Ltd. (2013). Process for producing 2-chloro-3,3,3-trifluoropropene. U.S. Patent 8,558,039. Link
-
PubChem. (2024). Compound Summary: 1,2,3-Trichloro-1,1-difluoropropane (HCFC-242dc).[2][6] National Library of Medicine. Link
Sources
- 1. CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2010123148A1 - Procédé de préparation de 2-chloro-3,3,3-trifluoropropène - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US8058486B2 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
A Comparative Guide to Catalyst Performance in the Synthesis of 2,3-dichloro-3,3-difluoropropene
Executive Summary: The synthesis of 2,3-dichloro-3,3-difluoropropene, a key intermediate in the production of advanced polymers and agrochemicals, is critically dependent on the catalytic pathway chosen. This guide offers an in-depth comparison of the primary catalytic systems employed for its synthesis, which typically involves the dehydrochlorination of a saturated precursor like 1,1,2,3-tetrachloro-3,3-difluoropropane. We will evaluate the performance of Phase Transfer Catalysts (PTCs) and Metal-Based Catalysts, providing researchers and process chemists with the data and mechanistic insights required to select the optimal system for their specific application, balancing reaction efficiency, selectivity, operational cost, and environmental impact.
Introduction: The Synthetic Challenge
This compound is a fluorinated olefin whose value lies in its unique combination of reactive sites: a dichlorovinyl group and a gem-difluoroallyl group. Its efficient synthesis is a topic of significant industrial interest. The most common and viable route involves the elimination of hydrogen chloride (HCl) from a saturated chlorofluoropropane precursor.
The core challenge in this synthesis is to achieve high conversion and selectivity under mild conditions, avoiding side reactions such as isomerization or polymerization. The choice of catalyst is paramount in overcoming this challenge, as it directly governs the reaction kinetics and product distribution. This guide will focus on two major classes of catalysts: those used in liquid-phase dehydrohalogenation, primarily Phase Transfer Catalysts, and those used in vapor-phase reactions, which are typically metal-based systems.
Phase Transfer Catalysis (PTC): Efficiency in Biphasic Systems
Phase Transfer Catalysis is a powerful technique for reactions involving immiscible reactants, such as an aqueous inorganic base (e.g., NaOH, KOH) and an organic substrate. The PTC facilitates the transfer of the reactive anion (e.g., hydroxide) from the aqueous phase to the organic phase, where it can react with the substrate.[1] This methodology avoids harsh anhydrous conditions and often leads to cleaner reactions.[1]
Mechanism of Action
The efficacy of PTCs stems from the dual solubility of the catalyst. For instance, a quaternary ammonium salt possesses a charged, hydrophilic "head" and lipophilic alkyl "tails". It pairs with a hydroxide ion in the aqueous phase, shuttles the ion pair into the organic phase, and presents a "naked," highly reactive anion to the organic substrate for dehydrochlorination.
Caption: Figure 1: General Mechanism of Phase Transfer Catalysis.
Comparative Performance of PTCs
Onium salts, particularly quaternary ammonium and phosphonium salts, are the most widely used PTCs in industrial applications.[2] Crown ethers and cryptands also show high efficacy but are often limited by their higher cost.[3][4]
| Catalyst Type | Specific Example | Typical Loading (mol%) | Relative Activity | Key Advantages & Disadvantages |
| Quaternary Ammonium Salts | Methyltrioctylammonium chloride (Aliquat 336) | 0.5 - 5 | High | Cost-effective, thermally stable, commercially available.[3] May require higher temperatures. |
| Benzyltriethylammonium chloride (TEBAC) | 0.5 - 5 | Very High | Excellent activity, especially under strongly basic conditions.[3] | |
| Tetra-n-butylammonium bromide (TBAB) | 1 - 10 | High | Good solubility, widely used in lab-scale synthesis.[4] | |
| Quaternary Phosphonium Salts | Tetra-n-butylphosphonium chloride | 0.1 - 2 | Very High | Often more thermally stable than ammonium counterparts. Can be more expensive.[3] |
| Crown Ethers | 18-Crown-6 | 0.1 - 1 | Exceptional | High catalytic activity by effectively sequestering cations (e.g., K⁺).[3] High cost, potential toxicity. |
| Polyalkylene Glycols | Polyethylene Glycol (PEG-400) | 2 - 10 | Moderate | Low cost, low toxicity. Generally lower activity compared to onium salts.[3] |
Metal-Based Catalysis: Vapor-Phase Synthesis
For large-scale, continuous production, vapor-phase catalytic reactions are often preferred. In this process, the gaseous precursor is passed over a heated, solid catalyst bed. Metal-based catalysts, particularly those containing chromium, are industry standards for fluorination and dehydrohalogenation reactions.[1][5]
Dominant Catalytic Systems
Chromium-based catalysts are highly effective for halogen exchange and elimination reactions involving hydrogen fluoride (HF). While the synthesis of this compound is primarily a dehydrochlorination, related processes often use a co-feed of HF to maintain catalyst activity or perform simultaneous fluorination and dehydrohalogenation.[6]
-
Amorphous Chromium Oxide (Cr₂O₃): This is a workhorse catalyst in the fluorochemical industry. Its high surface area and acidic sites facilitate the reaction. It can, however, be prone to deactivation over time.[5]
-
Co-precipitated Chromia-Alumina: This formulation offers improved structural integrity and can be tailored for simultaneous reactions, providing a more direct route from certain precursors.[6]
-
Zinc/Chromia Catalysts: The addition of zinc can modify the acidity and activity of the catalyst, sometimes leading to higher selectivity for specific olefins.[7]
Performance and Operational Considerations
Vapor-phase reactions require precise control over temperature, pressure, and reactant flow rates. Catalyst lifetime is a critical economic factor.
| Catalyst System | Operating Temp. (°C) | Pressure | Typical Conversion (%) | Key Considerations |
| Amorphous Cr₂O₃ | 200 - 400 | Atmospheric | >95% | Prone to deactivation by coking or polymerization.[5] Requires periodic regeneration. |
| Chromia-Alumina | 250 - 450 | Atmospheric | >90% | Good thermal stability.[6] Activity can be tuned by the Cr/Al ratio. |
| Zinc/Chromia | 200 - 350 | Atmospheric | Variable | Can offer higher selectivity to desired olefin isomers.[7] |
Catalyst deactivation is a significant challenge. It can be mitigated by co-feeding a small amount of an oxidizing agent or through regeneration, which involves treating the catalyst with hot air or an inert gas to burn off carbonaceous deposits.[5][8]
Sources
- 1. 3-Chloro-3,3-difluoroprop-1-ene | 421-03-4 | Benchchem [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. EP2990397A1 - Process for the preparation of 2,3,3,3 tetrahydrofluoropropene - Google Patents [patents.google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 6. WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof - Google Patents [patents.google.com]
- 7. US8697923B2 - Process for the preparation of 2,3,3,3,-tetrafluoropropene (R-1234yf) - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Economic & Technical Analysis: 2,3-Dichloro-3,3-difluoropropene (HCFO-1232xf)
The following guide provides an in-depth economic and technical analysis of 2,3-dichloro-3,3-difluoropropene (HCFO-1232xf) . This document is structured for researchers and process engineers, moving beyond basic descriptions to explore the causality of production, economic valorization, and comparative performance.
Executive Summary: The "Pivot" Intermediate
This compound (HCFO-1232xf, CAS: 2252-87-1) occupies a unique niche in the hydrofluoroolefin (HFO) value chain. Historically viewed as an "under-fluorinated" byproduct in the synthesis of the refrigerant HFO-1234yf, it has emerged as a high-value intermediate and a potential component in next-generation solvent blends.
Unlike its fully fluorinated counterparts, HCFO-1232xf retains two chlorine atoms, imparting distinct solvent power (Kauri-Butanol value) and intermediate reactivity. This guide analyzes its production economics—specifically the shift from "avoidance" to "intentional synthesis"—and compares its performance against established chlorinated solvents.
Chemical & Physical Profile
Before analyzing the economics, we must establish the physical baseline that drives its applications.
| Property | Value | Notes |
| Formula | C₃H₂Cl₂F₂ | Structure: CH₂=CCl-CF₂Cl |
| Molecular Weight | 146.95 g/mol | Heavier than HFO-1234yf (114.04 g/mol ) |
| Boiling Point | ~27-30°C | Estimated based on isomer data; ideal for low-temp solvent applications |
| Density | ~1.3 g/cm³ | High density aids in soil separation (cleaning) |
| ODP | ~0 | Negligible Ozone Depletion Potential |
| GWP | < 10 | Low Global Warming Potential (vs. HFC-134a at 1430) |
| Flammability | Likely Non-Flammable | High Cl:H ratio suppresses flammability |
Production Economics: The "Partial Fluorination" Pathway
The economic viability of HCFO-1232xf hinges on controlling the fluorination of 1,1,2,3-tetrachloropropene (TCP). Standard industrial protocols aim to push the reaction past 1232xf to produce HCFO-1233xf. Stopping the reaction at 1232xf requires a precise "detuning" of the process.
Synthesis Pathway & Causality
The production follows a stepwise fluorination mechanism. The critical economic lever is the Catalyst Activity vs. Selectivity balance.
Figure 1: Reaction pathway illustrating the partial fluorination required to isolate HCFO-1232xf. The "Mild Fluorination" step is the target for intentional production.
Cost Analysis of Intentional Production
Producing HCFO-1232xf intentionally, rather than as a byproduct, alters the cost structure significantly.
| Cost Component | Standard (1234yf Route) | Intentional 1232xf Route | Economic Impact |
| Feedstock (TCP) | High Consumption | Moderate Consumption | Lower Cost: 1232xf requires less HF (2 moles vs 3 moles for 1233xf). |
| Catalyst (Cr₂O₃) | High Activity Required | Low/Aged Activity Acceptable | Savings: Can utilize "spent" catalyst streams from 1234yf plants. |
| Energy (Heating) | High (350°C+) | Medium (200-250°C) | Savings: Lower reaction temperatures reduce utility costs. |
| Separation | Complex (Azeotrope breaking) | Moderate | Cost: HCFO-1232xf forms azeotropes with HF, requiring decantation/distillation. |
| Yield | < 5% (Byproduct) | > 85% (Targeted) | Revenue: Shift from waste disposal to product sales. |
Expert Insight: The most economical route to HCFO-1232xf is to utilize a secondary reactor downstream of a primary 1234yf plant. When the primary catalyst bed deactivates (losing the ability to make 1233xf), it naturally produces 1232xf. Instead of regenerating immediately, the bed can be switched to "1232xf Mode," extending the catalyst's revenue-generating life.
Comparative Performance Analysis
HCFO-1232xf competes primarily with chlorinated solvents (like TCE) and other HFO intermediates.
Solvency and Environmental Profile
The presence of two chlorine atoms gives 1232xf a solvency profile closer to Trichloroethylene (TCE) than to highly fluorinated fluids like HFE-7100.
| Feature | Trichloroethylene (TCE) | HCFO-1232xf | HCFO-1233zd(E) |
| Solvency (Kb Value) | 129 (Very High) | ~60-80 (Estimated) | 25 (Moderate) |
| GWP | < 5 | < 10 | 1 |
| Toxicity | Carcinogenic (Muta. Cat 2) | Irritant (Skin/Eye) | Low Toxicity |
| Atmospheric Life | Days | Days/Weeks | 26 Days |
| Regulatory Status | Restricted (REACH/EPA) | Emerging | Approved |
Analysis:
-
Performance: HCFO-1232xf offers a "middle ground." It is aggressive enough to clean heavy oils (unlike 1233zd) but lacks the severe toxicity and regulatory burden of TCE.
-
Stability: As an olefin, 1232xf is less stable than saturated CFCs. It requires stabilization (e.g., with amines or terpenes) to prevent acidification during storage.
Experimental Protocol: Selective Synthesis & Purification
Self-Validating System for Laboratory Scale Production
This protocol describes the intentional partial fluorination of TCP to 1232xf.
Reagents & Equipment
-
Feedstock: 1,1,2,3-Tetrachloropropene (TCP), >99% purity.
-
Fluorinating Agent: Anhydrous Hydrogen Fluoride (HF).[1]
-
Catalyst: Fluorinated Chromia (Cr₂O₃), pre-aged (calcined at 400°C, then run with HF for 50h to reduce peak activity).
-
Reactor: Inconel 600 tube reactor (1 inch OD).
Step-by-Step Methodology
Step 1: Catalyst Pre-Conditioning (The "Detuning" Phase)
-
Objective: Reduce catalyst surface acidity to prevent over-fluorination to 1233xf.
-
Action: Pass HF over the catalyst bed at 350°C for 2 hours. Then, lower temperature to 225°C .
-
Validation: Verify reactor hot spot does not exceed 235°C.
Step 2: Reaction Initiation
-
Feed Ratio: Introduce HF and TCP at a molar ratio of 5:1 (Excess HF is lower than the standard 15:1 used for 1233xf).
-
Contact Time: Adjust flow rates to achieve a contact time of 15 seconds .
-
Causality: The short contact time and low temperature kinetically limit the reaction, stopping the halogen exchange after two chlorines are replaced.
Step 3: Product Isolation (Azeotrope Management)
-
Quenching: Direct reactor effluent into a scrubber (water/caustic) to remove HCl and excess HF. Note: For economic recovery, industrial scale would use phase separation.
-
Phase Separation: Collect the organic layer.
-
Distillation: Perform fractional distillation.
-
Fraction 1 (<25°C): Light ends (over-fluorinated 1233xf).
-
Fraction 2 (27-30°C): Target HCFO-1232xf .
-
Fraction 3 (>100°C): Unreacted TCP (Recycle).
-
Step 4: Analytical Confirmation
-
GC-MS Analysis: Confirm peak at MW ~146. Look for characteristic mass fragments (M-Cl, M-F).
-
Purity Target: >98% HCFO-1232xf.
Visualization: Process Flow & Valorization
The following diagram illustrates how a facility can toggle between "High Performance" (1234yf) and "Value Recovery" (1232xf) modes.
Figure 2: Adaptive process flow allowing for the economic valorization of catalyst lifecycles by switching product targets.
References
-
Honeywell International Inc. (2010).[1][2] Process for the preparation of 2-chloro-3,3,3-trifluoropropene. WO2010123148A1. Link
-
Honeywell International Inc. (2011). Integrated process to produce 2,3,3,3-tetrafluoropropene. US8058486B2. Link
-
Arkema France . (2012). Azeotrope-like composition of this compound (HCFO-1232xf) and hydrogen fluoride.[1][2] WO2012066375A1. Link
-
PubChem . (2023). 3,3-Dichloro-2,3-difluoro-1-propene (Compound Summary). National Library of Medicine. Link
-
Daikin Industries, Ltd. (2021). Process for producing 2,3,3,3-tetrafluoropropene. European Patent Office Decision T 0869/18. Link
Sources
- 1. RU2422427C2 - ÐзеоÑÑопнÑе композиÑии, ÑодеÑжаÑие 2,3,3,3-ÑеÑÑаÑÑоÑпÑопен и ÑÑоÑиÑÑÑй водоÑод, и Ð¸Ñ Ð¸ÑполÑзование в ÑпоÑÐ¾Ð±Ð°Ñ Ð¿Ð¾Ð»ÑÑÐµÐ½Ð¸Ñ 2,3,3,3-ÑеÑÑаÑÑоÑпÑопена - Google Patents [patents.google.com]
- 2. CN101351428B - å å«2,3,3,3-åæ°ä¸ç¯åæ°åæ°¢çå ±æ²¸ç©ç»åç©åå ¶ç¨é - Google Patents [patents.google.com]
A Comparative Environmental Impact Assessment of 2,3-dichloro-3,3-difluoropropene
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive environmental impact assessment of 2,3-dichloro-3,3-difluoropropene (CAS No. 2252-87-1), a key intermediate in the synthesis of next-generation refrigerants and other fluorinated molecules. In the pursuit of scientific advancement, particularly in drug development and materials science, a thorough understanding of the environmental footprint of the chemicals we employ is paramount. This document offers a comparative analysis of this compound against alternative compounds, supported by available data and established scientific principles.
Introduction to this compound: A Synthetic Workhorse
This compound, also known by its industrial designation 1232xf, is a halogenated alkene. Its primary utility lies in its role as a precursor to 2,3,3,3-tetrafluoropropene (HFO-1234yf), a refrigerant with a significantly lower global warming potential (GWP) and zero ozone depletion potential (ODP) compared to the hydrofluorocarbons (HFCs) it replaces.[1][2] The presence of both chlorine and fluorine atoms, along with a reactive double bond, makes it a versatile building block in organofluorine chemistry.[3]
However, the very characteristics that make it synthetically useful—the presence of halogens and a carbon-carbon double bond—also necessitate a thorough evaluation of its environmental fate and potential impacts. This guide will delve into its atmospheric and aquatic effects, as well as its persistence and biodegradation potential, drawing comparisons with both traditional and emerging alternatives.
Atmospheric Impact Assessment
A critical aspect of the environmental profile of any volatile organic compound is its behavior in the atmosphere. Key metrics for assessment include its atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP).
Atmospheric Lifetime
The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed by chemical reaction or physical deposition. For unsaturated compounds like this compound, the primary removal mechanism is reaction with hydroxyl (OH) radicals.[4]
Ozone Depletion Potential (ODP)
The ODP of a chemical is its relative ability to cause degradation of the stratospheric ozone layer, with CFC-11 serving as the benchmark (ODP = 1).[6] While this compound contains chlorine, its short atmospheric lifetime is expected to result in a very low ODP. The vast majority of the compound is likely to be degraded in the troposphere before it can reach the stratosphere.
Again, referencing the structurally analogous trans-1-chloro-3,3,3-trifluoropropylene, its ODP has been calculated to be a mere 0.00034 .[5] This suggests that the contribution of this compound to stratospheric ozone depletion is negligible.
Global Warming Potential (GWP)
The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). While direct GWP data for this compound is unavailable, its short atmospheric lifetime strongly suggests a low GWP. Compounds that are rapidly removed from the atmosphere have less time to contribute to radiative forcing. For comparison, HFO-1234yf, the intended product of many syntheses involving this compound, has a GWP of less than 1.[2]
Table 1: Comparative Atmospheric Impact of this compound and Related Compounds
| Compound | CAS Number | Atmospheric Lifetime | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| This compound | 2252-87-1 | Estimated: Days to weeks | Estimated: Very low (<0.001) | Estimated: Low |
| trans-1-chloro-3,3,3-trifluoropropylene | 102687-65-0 | ~40.4 days[5] | 0.00034[5] | Low |
| HFO-1234yf | 764-98-7 | ~11 days | 0[2] | <1[2] |
| CFC-11 | 75-69-4 | 45 years | 1 | 4750 |
| HCFC-141b | 1717-00-6 | 9.4 years | 0.11 | 725 |
Aquatic and Terrestrial Fate
The environmental impact of a chemical is not limited to the atmosphere. Its behavior in aquatic and terrestrial ecosystems is equally important, with key considerations being its toxicity to organisms and its potential for biodegradation.
Aquatic Toxicity
Experimental data on the aquatic toxicity of this compound is not publicly available. However, safety data sheets indicate that it is a skin and eye irritant, suggesting a degree of biological activity.[3]
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict toxicity.[7][8][9] These models use the chemical structure to estimate properties like aquatic toxicity. Given the presence of reactive functional groups (alkene, halogens), it is plausible that this compound could exhibit some level of acute toxicity to aquatic organisms. For a structurally related compound, 2,3-dichloropropene, the 96-hour LC50 for fish is reported to be in the range of 10-100 ppm.[10]
It is crucial for researchers using this compound to adhere to strict waste disposal protocols to prevent its release into aquatic environments.
Biodegradation
The biodegradability of halogenated hydrocarbons is highly variable and depends on the specific structure of the molecule and the environmental conditions. Generally, highly halogenated and saturated compounds are more resistant to degradation. The presence of a double bond in this compound may increase its susceptibility to microbial attack.
The likely biodegradation pathways for chlorinated and fluorinated propenes involve:
-
Anaerobic Reductive Dehalogenation: Under anaerobic conditions, microorganisms can use halogenated compounds as electron acceptors, removing halogen atoms.
-
Aerobic Cometabolism: In the presence of oxygen, some microbes can degrade halogenated compounds, although they do not use them as a primary energy source.
For example, the reductive defluorination of HFO-1234yf has been observed in the presence of reduced cobalamins (vitamin B12), suggesting that biomolecules can mediate its transformation in low-redox environments.[6] While complete mineralization may be slow, these pathways suggest that this compound is not expected to be entirely recalcitrant in the environment.
A potential concern with the degradation of some fluorinated alkenes is the formation of trifluoroacetic acid (TFA), a persistent and phytotoxic substance.[11] The atmospheric degradation of HFO-1234yf is known to produce TFA.[11] Given the structural similarities, it is plausible that the degradation of this compound could also contribute to TFA formation, although the yield would depend on the specific degradation pathway.
Comparative Analysis with Alternatives in Chemical Synthesis
As this compound is primarily used as a synthetic intermediate, a meaningful comparison involves evaluating alternative synthetic routes or building blocks.
Alternative Precursors for HFO-1234yf
The synthesis of HFO-1234yf can be achieved through various pathways. While this compound is one key intermediate, other routes may utilize different halogenated propanes or propenes. The environmental impact of the overall synthetic pathway, including the generation of byproducts and waste streams, should be considered when evaluating alternatives.
"Greener" Solvents and Reagents
In a broader context, the principles of green chemistry encourage the use of less hazardous solvents and reagents. For certain applications, it may be possible to replace halogenated hydrocarbons with more benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). However, these are typically solvent replacements and may not be suitable as reactive intermediates where the specific functionality of this compound is required.
Table 2: Qualitative Comparison of this compound with Alternative Chemical Strategies
| Approach | Key Advantages | Key Environmental Considerations |
| This compound | Efficient precursor to HFO-1234yf | Lack of comprehensive environmental data; potential for TFA formation. |
| Alternative HFO-1234yf Synthesis Routes | May avoid specific hazardous intermediates | Requires a full life-cycle assessment of the alternative pathway. |
| "Greener" Solvents (e.g., 2-MeTHF, CPME) | Reduced toxicity and environmental persistence | Not a direct replacement for reactive intermediates. |
Experimental Protocols for Environmental Impact Assessment
For a comprehensive evaluation of any new or existing chemical, standardized experimental protocols are essential. The following outlines key methodologies for assessing the environmental impact of a compound like this compound.
Atmospheric Lifetime Determination
-
Methodology: Relative rate experiments are commonly used. The test compound and a reference compound with a known OH reaction rate constant are introduced into a smog chamber. The decay of both compounds is monitored over time, typically by Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy. The rate constant for the reaction of the test compound with OH can be calculated relative to the reference compound.
-
Causality: This method provides a direct measure of the compound's reactivity in the troposphere, which is the primary determinant of its atmospheric lifetime.
Aquatic Toxicity Testing
-
Methodology: Standardized OECD test guidelines are followed for acute toxicity testing on fish (OECD 203), daphnia (OECD 202), and algae (OECD 201). These tests determine the concentration of the substance that is lethal to 50% of the test organisms (LC50) or that causes a 50% inhibition of growth or mobility (EC50) over a defined period.
-
Causality: These tests provide direct evidence of the potential harm the substance can cause to aquatic ecosystems.
Biodegradation Assessment
-
Methodology: Ready biodegradability tests (e.g., OECD 301) are used as a screening tool to determine if a substance is likely to biodegrade rapidly in the environment. These tests typically measure the depletion of dissolved oxygen or the production of CO2 by microorganisms in the presence of the test substance over 28 days.
-
Causality: This provides an indication of the persistence of the substance in the environment.
Visualizing Environmental Pathways
The following diagrams illustrate the key environmental considerations for this compound.
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof - Google Patents [patents.google.com]
- 3. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. fluorocarbons.org [fluorocarbons.org]
- 5. ACP - Atmospheric lifetimes and Ozone Depletion Potentials of trans-1-chloro-3,3,3-trifluoropropylene and trans-1,2-dichloroethylene in a three-dimensional model [acp.copernicus.org]
- 6. Ozone-depleting chemicals stay in atmosphere for short time than previously estimated [techexplorist.com]
- 7. Multispecies QSAR modeling for predicting the aquatic toxicity of diverse organic chemicals for regulatory toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. QSAR model for predicting pesticide aquatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Dichloropropene - Safety Data Sheet [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Spectroscopic Guide to 2,3-dichloro-3,3-difluoropropene and Its Isomers
Introduction
In the landscape of drug development and materials science, halogenated propenes serve as versatile building blocks. Their utility is often dictated by their specific isomeric form, as subtle changes in the placement of halogen atoms can dramatically alter reactivity, stereochemistry, and biological activity. Differentiating these isomers is therefore a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of 2,3-dichloro-3,3-difluoropropene and its key structural isomers, offering a framework for their unambiguous identification.
Due to the limited availability of published experimental spectra for all isomers, this guide will leverage a combination of established spectroscopic principles and predicted spectral data to facilitate a comprehensive comparison. This approach provides a robust foundational understanding for researchers working with these compounds. The isomers under consideration are:
-
This compound (Target Compound)
-
1,2-dichloro-3,3-difluoroprop-1-ene
-
1,3-dichloro-3,3-difluoroprop-1-ene (E and Z isomers)
-
1,1-dichloro-3,3-difluoroprop-1-ene
We will delve into the nuances of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between the isomers of dichlorodifluoropropene. The chemical environment of each proton, carbon, and fluorine atom is unique, leading to distinct chemical shifts and coupling patterns.
Experimental Protocol: NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of dichlorodifluoropropene isomers.
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: 0-12 ppm.
-
Ensure an adequate relaxation delay (D1) of at least 5 times the longest T1 for quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.[1]
-
Typical spectral width: 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra appropriately (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Data
The ¹H NMR spectra are expected to be relatively simple, with signals appearing in the olefinic region. The key differentiating factors will be the chemical shifts and coupling constants (J-values) between protons and fluorine atoms.
| Compound | Predicted ¹H Chemical Shifts (ppm) & Multiplicities | Rationale |
| This compound | ~6.5 ppm (s, 2H) | The two vinyl protons are equivalent and show no coupling to other protons. A small long-range coupling to the fluorine atoms might be observed. |
| 1,2-dichloro-3,3-difluoroprop-1-ene | ~6.0 ppm (t, J ≈ 8 Hz, 1H) | The single proton is on a carbon with two fluorine atoms, leading to a triplet. |
| (E)-1,3-dichloro-3,3-difluoroprop-1-ene | ~6.2 ppm (d, J ≈ 14 Hz, 1H), ~6.8 ppm (dt, J ≈ 14, 6 Hz, 1H) | The two vinyl protons are non-equivalent and show a large trans coupling. The proton at C2 will also show coupling to the CF₂ group. |
| (Z)-1,3-dichloro-3,3-difluoroprop-1-ene | ~6.1 ppm (d, J ≈ 7 Hz, 1H), ~6.5 ppm (dt, J ≈ 7, 6 Hz, 1H) | Similar to the E-isomer, but with a smaller cis coupling constant. |
| 1,1-dichloro-3,3-difluoroprop-1-ene | ~5.8 ppm (t, J ≈ 9 Hz, 1H) | The single proton at C2 is coupled to the adjacent CF₂ group, resulting in a triplet. |
Predicted ¹³C NMR Data
The ¹³C NMR spectra will be highly informative, with the chemical shifts being sensitive to the substitution pattern of chlorine and fluorine. The presence of C-F coupling will be a key diagnostic feature.
| Compound | Predicted ¹³C Chemical Shifts (ppm) & Multiplicities | Rationale |
| This compound | C1: ~125 (s), C2: ~135 (s), C3: ~115 (t, ¹JCF ≈ 290 Hz) | The CF₂ carbon will appear as a triplet with a large one-bond C-F coupling. The other two sp² carbons will be singlets. |
| 1,2-dichloro-3,3-difluoroprop-1-ene | C1: ~120 (s), C2: ~130 (t, ²JCF ≈ 25 Hz), C3: ~112 (t, ¹JCF ≈ 280 Hz) | Both C2 and C3 will show coupling to fluorine, but with different magnitudes (two-bond vs. one-bond). |
| (E/Z)-1,3-dichloro-3,3-difluoroprop-1-ene | C1: ~122 (s), C2: ~128 (t, ²JCF ≈ 20 Hz), C3: ~118 (t, ¹JCF ≈ 285 Hz) | Similar to the 1,2-dichloro isomer, with slight variations in chemical shifts between E and Z isomers. |
| 1,1-dichloro-3,3-difluoroprop-1-ene | C1: ~128 (s), C2: ~115 (t, ²JCF ≈ 22 Hz), C3: ~110 (t, ¹JCF ≈ 275 Hz) | The chemical shifts will be distinct from the other isomers due to the geminal dichloro substitution at C1. |
Predicted ¹⁹F NMR Data
¹⁹F NMR is exceptionally sensitive to the electronic environment, making it ideal for distinguishing these isomers.
| Compound | Predicted ¹⁹F Chemical Shift (ppm) & Multiplicity | Rationale |
| This compound | ~ -70 ppm (s) | The two fluorine atoms are equivalent and not coupled to other fluorine atoms. Proton coupling may be observed in a coupled spectrum. |
| 1,2-dichloro-3,3-difluoroprop-1-ene | ~ -110 ppm (d, J ≈ 8 Hz) | The two fluorine atoms are equivalent and coupled to the single proton, resulting in a doublet. |
| (E/Z)-1,3-dichloro-3,3-difluoroprop-1-ene | ~ -95 ppm (d, J ≈ 6 Hz) | The two fluorine atoms are coupled to the proton on C2, leading to a doublet. |
| 1,1-dichloro-3,3-difluoroprop-1-ene | ~ -105 ppm (d, J ≈ 9 Hz) | The two fluorine atoms are coupled to the proton on C2, resulting in a doublet. |
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
IR spectroscopy provides valuable information about the types of bonds present in a molecule. While some absorptions will be common across all isomers (e.g., C=C stretch), the fingerprint region is unique to each compound and can be used for differentiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction using a spectrum of the clean salt plates.
-
The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Caption: Workflow for IR Spectroscopic Analysis.
Predicted IR Data
| Compound | Key Predicted IR Absorptions (cm⁻¹) | Rationale |
| All Isomers | ~1650-1600 (C=C stretch), ~1300-1000 (C-F stretch), ~800-600 (C-Cl stretch) | These absorptions correspond to the fundamental vibrations of the common functional groups. The C-F and C-Cl stretches are typically strong. |
| Isomer-Specific Fingerprints | < 1000 cm⁻¹ | The combination of bending and stretching vibrations in this region will be unique for each isomer, providing a distinct "fingerprint". For example, the out-of-plane C-H bending modes will vary depending on the substitution pattern of the double bond. |
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV) to ionize the sample.
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.
Caption: Workflow for Mass Spectrometric Analysis.
Predicted Mass Spectrometry Data
All isomers will have the same molecular weight, so the differentiation will rely on the relative abundances of fragment ions. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments.
| Feature | Predicted Observation | Rationale |
| Molecular Ion (M⁺) | m/z corresponding to the molecular formula C₃H₂Cl₂F₂. An isotopic cluster will be observed due to the presence of ³⁵Cl and ³⁷Cl. | This confirms the molecular weight of the compound. |
| Major Fragments | Fragments corresponding to the loss of Cl, F, HCl, and HF. | The stability of the resulting carbocations will dictate the fragmentation pathways. For example, loss of a chlorine atom is a common fragmentation pathway for chloroalkanes. The relative intensities of these fragment ions will vary between isomers based on the stability of the fragments formed. |
Conclusion
References
-
PubChem. (n.d.). 2,3-Dichloro-1,1-difluoro-2-propene. Retrieved from [Link]
-
Filo. (2025, October 29). Make a rough estimation of the 1H NMR spectrum for individual compounds b... Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dichloro-1,1-difluoropropane. Retrieved from [Link]
-
Chemsrc. (2025, August 24). 1,3-Dichloro-1,1-difluoropropane | CAS#:819-00-1. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dichloro-1,1,1-trifluoropropane. Retrieved from [Link]
-
JSB. (2018, March 10). The differentiation of positional isomers utilizing GC-IRD. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of the purified two major isomers C 84. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dichloro-2,3-difluoro-1-propene. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
-
University of Delaware. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2021, April 17). Lec14 - Mass Spectrometry, IHD (or HDI) and Isomers Example 2. Retrieved from [Link]
-
ResearchGate. (n.d.). MS 2 spectra with fragment structures for two structural isomers of the.... Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95. Retrieved from [Link]
-
Study.com. (n.d.). Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Retrieved from [Link]
-
NIST. (n.d.). 1-Propene, 1,3-dichloro-, (E)-. Retrieved from [Link]
-
PubChem. (n.d.). (E)-1,3-Dichloropropene. Retrieved from [Link]
-
ResearchGate. (n.d.). Partial 13C NMR spectra of 1–3. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
NIST. (n.d.). 1-Propene, 1,3-dichloro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between experimental and predicted data for ¹H and ¹³C NMR.... Retrieved from [Link]
-
Purdue University. (n.d.). 1,3-dichloropropane (NMR Spectrum). Retrieved from [Link]
-
NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 1,3-DCP. Retrieved from [Link]
-
ChemBK. (2024, April 10). (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene. Retrieved from [Link]
-
Chemsrc. (2025, September 2). 1,2-Dichloro-3,3,3-trifluoropropene | CAS#:431-27-6. Retrieved from [Link]
-
NIST. (n.d.). 1-Propene, 1,2-dichloro-1,3,3,3-tetrafluoro-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1-Dichloro-1-propene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Dichloropropane - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
Sources
- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page not found - Documentation [docs.chemaxon.com:443]
- 3. trans-1,3-Dichloropropene(10061-02-6) 1H NMR [m.chemicalbook.com]
- 4. 1,1-Dichloroethane(75-34-3) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of 2,3-dichloro-3,3-difluoropropene and Other Haloalkenes
Introduction: The Unique Role of Polyhalogenated Alkenes in Modern Synthesis
In the landscape of synthetic chemistry, haloalkenes serve as indispensable building blocks for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Their reactivity, governed by the nature and position of halogen substituents, offers a versatile platform for a myriad of chemical transformations. Among this class of compounds, 2,3-dichloro-3,3-difluoropropene stands out as a molecule of significant interest. Its unique arrangement of five halogen atoms on a three-carbon scaffold imparts a distinct electronic profile, leading to reactivity patterns that diverge significantly from simpler haloalkenes.
This guide provides an in-depth comparison of the reactivity of this compound against other common haloalkenes. We will explore its behavior in key reaction classes, including nucleophilic substitutions, electrophilic additions, and transition metal-catalyzed cross-couplings. By grounding our analysis in mechanistic principles and supporting experimental contexts, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness the synthetic potential of this and related compounds.
Structural and Electronic Profile of this compound
The reactivity of an alkene is fundamentally dictated by the electron density of its C=C double bond. In this compound, the electronic landscape is dominated by the powerful inductive effects of the halogen substituents.
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect. With two fluorine atoms and a chlorine on the C3 carbon, and another chlorine on the C2 vinylic carbon, there is a substantial pull of electron density away from the carbon backbone.
-
Consequence for the Double Bond: This cumulative inductive withdrawal severely depletes the electron density of the π-system. The result is a highly electron-deficient or "electrophilic" alkene, a characteristic that is central to its reactivity.[1][2]
This profile is in stark contrast to simpler haloalkenes like vinyl chloride, where the single chlorine atom's effect is less pronounced, or non-halogenated alkenes, which are electron-rich and "nucleophilic" in nature.
Caption: Inductive effects in this compound.
Comparative Reactivity Analysis
The unique electronic structure of this compound leads to a distinct reactivity profile when compared to other haloalkenes.
Nucleophilic Vinylic Substitution
Nucleophilic substitution at an sp² carbon is typically challenging. However, the reaction is greatly facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate negative charge.
-
This compound: Due to its highly electron-deficient double bond, this molecule is exceptionally susceptible to attack by nucleophiles (e.g., alkoxides, thiolates, amines).[1][3] The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the double bond, forming a carbanionic intermediate, which then eliminates a halide ion. The vinylic chlorine at the C2 position is the typical leaving group.
-
Comparison with Other Haloalkenes:
-
Vinyl Chloride: Far less reactive towards nucleophiles due to the lack of sufficient electronic activation.
-
Trichloroethene: More reactive than vinyl chloride but generally less reactive than polyfluorinated alkenes.
-
Chlorotrifluoroethene (CTFE) & Perfluoropropene: These are also highly reactive towards nucleophiles.[3] The reactivity order often correlates with the degree of fluorine substitution, as fluorine's inductive effect is stronger than chlorine's. The toxicity of such compounds has been correlated with their ability to react with biological thiols.[3]
-
Electrophilic Addition
Electrophilic addition is the hallmark reaction of electron-rich alkenes. The reaction is initiated by an electrophile attacking the π-bond.[4][5]
-
This compound: The severe depletion of electron density in the C=C bond makes it a very poor nucleophile. Consequently, it is highly deactivated towards electrophilic attack by reagents like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl).[2] Reactions, if they occur at all, require harsh conditions.
-
Comparison with Other Haloalkenes:
-
Ethene: Highly reactive towards electrophiles.
-
Vinyl Chloride: Less reactive than ethene but will still undergo electrophilic addition. The halogen substituent directs the incoming electrophile according to Markovnikov's rule.
-
Trichloroethene & Perhaloalkenes: Generally unreactive towards electrophiles under standard ionic conditions.[2][6] The π-bond's reactivity decreases as the number of fluorine atoms on the double bond increases.[2]
-
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions have become a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[7][8][9]
-
Mizoroki-Heck Reaction: This reaction couples an unsaturated halide with an alkene.[10] For this compound, the vinylic C-Cl bond can participate in the catalytic cycle. However, the electron-deficient nature and steric bulk of the substrate can influence reaction rates and require specialized catalyst systems (e.g., specific ligands, higher temperatures) compared to simpler vinyl halides.[11]
-
Suzuki-Miyaura Coupling: This reaction couples an organic halide with an organoboron compound.[12][13][14] The C-Cl bond of this compound can be activated for Suzuki coupling. C-Cl bonds are inherently less reactive than C-Br or C-I bonds in the initial oxidative addition step to the palladium(0) catalyst.[15] Therefore, achieving efficient coupling often necessitates the use of electron-rich, sterically hindered phosphine ligands (e.g., XPhos, SPhos) that promote the challenging oxidative addition step.[16]
Data Summary: Comparative Reactivity
| Reaction Type | Ethene | Vinyl Chloride | Trichloroethene | This compound | Perfluoropropene |
| Electrophilic Addition | High | Moderate | Very Low | Negligible | Negligible |
| Nucleophilic Substitution | N/A | Very Low | Moderate | High | Very High |
| Heck/Suzuki Coupling | N/A | Moderate | Moderate | Moderate (Requires specific catalysts) | Low (C-F bond is unreactive) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The choice of catalyst, ligand, and base is critical for activating the C-Cl bond.
Objective: To synthesize 2-aryl-3-chloro-3,3-difluoropropene via selective cross-coupling at the vinylic C-Cl bond.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Methodology:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Causality and Self-Validation:
-
Why these reagents?
-
Pd(OAc)₂/SPhos: This catalytic system is highly effective for activating aryl chlorides. SPhos is an electron-rich, bulky phosphine ligand that facilitates the difficult oxidative addition of the C-Cl bond to the Pd(0) center, which is the rate-determining step.[16]
-
K₃PO₄: A strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[12]
-
Toluene/Methanol: A polar aprotic solvent system is used to solubilize the reagents. The small amount of methanol can aid in the dissolution of the phosphate base.
-
-
Self-Validating System:
-
Reaction Monitoring: The progress of the reaction must be monitored by an analytical technique like GC-MS. This allows for the identification of the starting material, the desired product, and any potential side products (e.g., homocoupling of the boronic acid). The reaction is considered complete when the limiting reagent (the haloalkene) is consumed.
-
Product Characterization: The final purified product must be rigorously characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, thus validating the success of the protocol.
-
Conclusion
This compound exhibits a reactivity profile that is a direct consequence of its highly electron-deficient nature. It is exceptionally reactive towards nucleophiles but inert towards electrophiles, a reversal of the typical reactivity observed for simple alkenes. In the realm of transition metal catalysis, its vinylic C-Cl bond can be effectively functionalized, though it requires carefully selected, modern catalytic systems to overcome the inherent challenge of C-Cl bond activation. Understanding these distinct reactivity patterns is paramount for chemists aiming to incorporate the unique structural motifs offered by this and other polyhalogenated alkenes into next-generation molecules.
References
- Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1). CK-12 Foundation.
- Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Chemistry LibreTexts.
- 3,3-Dichloro-2,3-difluoro-1-propene. (n.d.). PubChem.
- Electrophilic Addition of Halogens to Alkenes. (2021, July 5). Chemistry LibreTexts.
- Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). (2009, January 29). Google Patents.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (n.d.). PMC.
- Making halogenoalkanes (haloalkanes). (n.d.). Chemguide.
- TRIFLUOROCHLOROETHYLENE. (n.d.). CAMEO Chemicals | NOAA.
- Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. (2023, April 1). Nature Chemistry.
- Transition Metal Catalyzed Coupling Reactions. (n.d.).
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 14). MDPI.
- alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes. (n.d.).
- Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. (n.d.). Google Patents.
- Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof. (n.d.). Google Patents.
- Reactive transport modeling of trichloroethene treatment with declining reactivity of iron. (2007, February 15). Environmental Science & Technology.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). SciSpace.
- Kinetics study of the perchloroethylene hydrofluorination into pentafluoroethane (Freon 125) over chromium-based catalyst. (2011, December). Chemical Engineering Journal.
- Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021, May 27). The Journal of Organic Chemistry.
- 3-Chloro-3,3-difluoroprop-1-ene - Safety Data Sheet. (n.d.). Synquest Labs.
- Haloalkanes Full Online Tutorial for OCR Chemistry. (2020, May 14). YouTube.
- Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions. (2003, April 22). The Journal of Organic Chemistry.
- Synthesis and styrene copolymerization of novel dichloro and difluoro ring-substituted octyl phenylcyanoacrylates. (n.d.). ResearchGate.
- Haloalkanes Nucleophilic Substitution Reactions. (n.d.). organicmystery.com.
- Transition Metal Catalyzed Cross-Coupling Reactions. (2020, March 19). MDPI.
- Electrophilic Addition of Halogens to Alkenes. (2023, January 22). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Heck reaction. (n.d.). Wikipedia.
- 1,2-DICHLORO-3,3-DIFLUORO-1-PROPENE. (n.d.). Sigma-Aldrich.
- Fluorination vs. chlorination: a case study on high performance organic photovoltaic materials. (2018, June 20). ResearchGate.
- Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate.
- Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline for Pharmaceutical and Materials Science Intermediates. (n.d.). Benchchem.
- Halogenation of alkenes. (n.d.). Chemguide.
- Chemical Reactions of Haloalkanes and Haloarenes. (n.d.). Chemistry Student.
- Unit 1: Electrophilic addition reactions of alkenes and alkynes. (n.d.). Khan Academy.
- Fluoroalkene Chemistry. Part 3. Reactions of Arylthiols with Perfluoroisobutene, Perfluoropropene and Chlorotrifluoroethene. (n.d.). ResearchGate.
- Transition Metal-Catalyzed C--C Bond Formation Reactions Using Alkyl Halides. (n.d.). University of Windsor.
- Electrophilic Addition Reactions. (n.d.). La Salle University.
- Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. (2025, December 15). Lecturio.
- Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. (2011, June 16). European Journal of Organic Chemistry.
- Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (2014, June 19). Molecules.
- Behaviour of the Reaction Of Haloarenes towards the attack of an electrophile. (n.d.). BYJU'S.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- Halogenalkanes and nucleophilic substitution. (n.d.). Revisely.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
Sources
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. www1.lasalle.edu [www1.lasalle.edu]
- 6. Reactive transport modeling of trichloroethene treatment with declining reactivity of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. mdpi-res.com [mdpi-res.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
Benchmarking Purification Strategies for Fluorinated Olefins: A Comparative Technical Guide
Executive Summary The introduction of the C-F bond into olefinic scaffolds creates unique separation challenges due to the "fluorous effect"—altering polarity, volatility, and lipophilicity in non-linear ways. For researchers in drug development and materials science, purifying fluorinated olefins (e.g., gem-difluoroalkenes, HFOs) requires navigating a complex landscape of azeotropes and isomeric mixtures.
This guide benchmarks three distinct purification tiers: Heterogeneous Azeotropic Distillation (bulk HF removal), Adsorptive Polishing (trace impurity removal), and Supercritical Fluid Chromatography (SFC) (high-value isomeric resolution).
Part 1: Strategic Overview & Impurity Profiling
Before selecting a method, the impurity profile must be characterized. Fluorinated olefins typically present three critical impurity classes:
| Impurity Class | Characteristic Challenge | Primary Separation Strategy |
| Hydrogen Fluoride (HF) | Forms low-boiling azeotropes; highly corrosive; safety hazard. | Heterogeneous Azeotropic Distillation (Bulk) Chemical Adsorption (Trace) |
| Geometric Isomers ( | Identical mass; nearly identical boiling points; distinct biological activity. | SFC or Argentation Chromatography |
| Saturated Hydrofluorocarbons | Over-fluorinated or under-eliminated byproducts with similar volatility. | Extractive Distillation or Prep-HPLC |
Part 2: Benchmarking Matrix
The following matrix compares the performance of the three dominant methodologies based on experimental throughput and separation efficiency.
Table 1: Comparative Performance of Purification Methods
| Metric | Method A: Heterogeneous Azeotropic Distillation | Method B: Adsorptive Polishing (Modified Alumina) | Method C: Supercritical Fluid Chromatography (SFC) |
| Target Scale | Industrial / Pilot (>1 kg) | Pilot / Lab (Trace removal) | Lab / Prep (<100 g) |
| Primary Target | Bulk HF & Azeotropes | Trace HF (<1000 ppm) & Organic Fluorides | |
| Purity Limit | 99.5% - 99.8% | < 1 ppm (HF) | > 99.9% (Isomeric Purity) |
| Yield | High (>95% with recycle) | N/A (Subtractive method) | High (>90%) |
| Energy Intensity | High (Reboiler duty) | Low (Ambient operation) | Moderate (CO₂ compression) |
| Key Cost Driver | Capital (Columns/Decanters) | Consumables (Sorbent replacement) | Capital (SFC Instrument) |
Part 3: Deep Dive & Experimental Protocols
Method A: Heterogeneous Azeotropic Distillation
Best For: Bulk separation of HF from fluorinated olefins (e.g., HFO-1234yf) where the azeotrope forms two liquid phases upon condensation.
Mechanism: Unlike standard distillation, this relies on the immiscibility of the HF-rich phase and the Organic-rich phase at low temperatures. The system uses two columns: one to strip HF and one to strip the organic product, coupled by a phase separator (decanter).
Visualization: Dual-Column Azeotropic Setup
Caption: Figure 1. Dual-column heterogeneous azeotropic distillation workflow for separating HF from fluorinated olefins.
Protocol: Steady-State Azeotropic Separation
-
Start-up: Charge Column 1 with the crude mixture. Establish total reflux until the overhead temperature stabilizes at the azeotropic boiling point (often < 20°C for HFOs).
-
Phase Separation: Direct the distillate to a cooled decanter (maintained at -20°C to 0°C). Allow phase separation to occur (typically < 30 mins residence time).
-
Validation: Verify the density difference; the HF-rich phase is usually denser (lower layer) or lighter depending on the specific olefin.
-
-
Reflux Split:
-
Return the HF-rich phase to Column 1 as reflux.
-
Feed the Organic-rich phase to Column 2.
-
-
Polishing: Operate Column 2 to strip residual HF (which goes overhead back to the decanter). Collect the purified fluorinated olefin from the reboiler (bottoms).
Method B: Adsorptive Polishing (Fixed-Bed Defluorination)
Best For: Removing trace HF (<500 ppm) to protect downstream catalysts or meet final specs (<1 ppm).
Mechanism: Chemisorption using activated alumina promoted with alkali metals (e.g., AxTrap™ series). The HF reacts to form stable aluminum fluorides.[1]
Protocol: Breakthrough Curve Determination
-
Column Prep: Pack a stainless steel tube (1 cm ID x 20 cm L) with the sorbent (e.g., promoted alumina, 1/16" spheres). Activate at 250°C under N₂ flow for 4 hours.
-
Feed Conditioning: Prepare a "challenge gas" of the fluorinated olefin spiked with 500 ppm HF.
-
Adsorption Run:
-
Flow rate: Set Gas Hourly Space Velocity (GHSV) to 1000 h⁻¹.
-
Temperature: Maintain bed at ambient (25°C) or elevated (150°C) depending on if organic fluoride decomposition is required.
-
-
Sampling: Monitor effluent HF concentration every 15 minutes using an ion-selective electrode (ISE) or colorimetric tube.
-
Endpoint: Stop when effluent HF > 1 ppm (Breakthrough Point).
-
Calculation: Capacity (wt%) = (Mass of HF absorbed) / (Mass of sorbent).
-
Method C: Supercritical Fluid Chromatography (SFC)
Best For: Separating
Mechanism: SFC uses supercritical CO₂ (scCO₂) as the primary mobile phase. Its low viscosity and high diffusivity allow for rapid equilibration and high resolution of stereoisomers on chiral or achiral stationary phases.
Visualization: Method Selection Logic
Caption: Figure 2. Decision framework for selecting the optimal purification unit operation.
Protocol: Isomer Resolution (Representative)
-
System Setup: SFC instrument with a PDA detector and back-pressure regulator (BPR).
-
Stationary Phase: Screen columns such as 2-ethylpyridine or silica-based chiral columns (e.g., Amylose-1) which show high selectivity for fluorinated motifs.
-
Mobile Phase:
-
Main: scCO₂ (95%).
-
Modifier: Methanol or IPA (5%).
-
-
Conditions:
-
Flow: 3-5 mL/min.
-
Back Pressure: 120-150 bar (ensures supercritical state).
-
Temperature: 40°C.
-
-
Validation: Calculate Resolution (
) between and peaks. indicates baseline separation suitable for prep-scale collection.
References
- Separation of Fluoroolefins and HF by Azeotropic Distillation.Vertex AI Search / Patent Literature.
-
Fluoride Removal on LPG & Alkylate Adsorbents (AxTrap™). Axens. Retrieved from [Link]
-
Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography. LCGC International. Retrieved from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (PMC). Retrieved from [Link]
-
Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction. Organic Syntheses. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3-dichloro-3,3-difluoropropene
Introduction: The Imperative for Orthogonal Validation
In the landscape of pharmaceutical development and specialty chemical manufacturing, the purity and concentration of intermediates and active substances are paramount. The compound 2,3-dichloro-3,3-difluoropropene, a halogenated alkene, presents unique analytical challenges due to its volatility and chemical reactivity. Ensuring the accuracy and reliability of quantitative data for this analyte is not merely a procedural formality; it is a foundational requirement for process control, safety assessment, and regulatory compliance.
This guide provides an in-depth, experience-driven framework for the cross-validation of two distinct, powerful analytical techniques for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR). The core principle of this guide is the use of orthogonal methods—techniques that measure the analyte based on fundamentally different chemical or physical properties. This approach provides the highest level of confidence in analytical results, as it significantly reduces the probability of co-eluting impurities or matrix effects confounding the quantification in the same way on both platforms.
The objective is not just to present protocols but to detail a self-validating system where the results from each method are used to verify the other, ensuring the generation of trustworthy and defensible data.[1] This guide is designed for researchers, analytical scientists, and quality assurance professionals who require a robust strategy for method validation and data integrity.
Pillar 1: The Primary Method — Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Method Selection
GC-MS is selected as the primary quantitative method for its exceptional separation efficiency and definitive identification capabilities.
-
Expertise & Rationale: this compound is a volatile organic compound, making it an ideal candidate for Gas Chromatography. The capillary GC column can separate the analyte from structurally similar impurities, which may be present from the synthesis or degradation pathways. The Mass Spectrometer provides a high degree of specificity, offering structural information based on the analyte's mass-to-charge ratio and fragmentation pattern, thus confirming identity and purity simultaneously.[2] This is critical for impurity testing where isobaric interferences could be present.[3]
Detailed Experimental Protocol: GC-MS Analysis
This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure instrument performance prior to analysis.
-
Reference Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (purity >99.5%) in a suitable, high-purity solvent (e.g., Methylene Chloride or Hexane) at a concentration of 1000 µg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 1.0 µg/mL to 100 µg/mL).[3]
-
Accurately weigh the test sample containing the analyte and dissolve it in the same solvent to achieve a theoretical concentration within the calibration range.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range from a separate stock solution to independently verify accuracy.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MS Detector or equivalent.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. Rationale: This phase provides excellent selectivity for halogenated volatile compounds.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: Hold at 220°C for 3 minutes.
-
-
MS Transfer Line: 230°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to maximize sensitivity and selectivity. Rationale: Monitor characteristic, high-abundance ions of this compound (e.g., parent ion and key fragments) to minimize interference from the matrix. Scan mode should be used during method development to confirm fragmentation patterns.
-
-
System Suitability and Analysis Sequence:
-
Inject a solvent blank to ensure no system contamination.
-
Perform five replicate injections of a mid-level calibration standard. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0%. This establishes instrument precision.
-
Inject the full calibration curve, followed by a verification of the curve with an r² value ≥0.995.
-
Analyze the QC samples, which must be within ±15% of their nominal value.
-
Inject the test samples in duplicate.
-
Pillar 2: The Orthogonal Method — Quantitative ¹⁹F NMR (qNMR)
Causality Behind Method Selection
¹⁹F qNMR is chosen as the orthogonal cross-validation method because its measurement principle is completely independent of chromatographic separation and is highly specific to the fluorine nuclei in the molecule.
-
Expertise & Rationale: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[4][5] ¹⁹F qNMR is a primary ratio method; it can provide a highly accurate quantification of a fluorine-containing analyte relative to a stable, fluorine-containing internal standard without needing a reference standard of the analyte itself, provided the structures are confirmed. This is particularly powerful for verifying the purity of the primary reference standard used for the GC-MS method. The large chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, making it highly specific.[6][7]
Detailed Experimental Protocol: ¹⁹F qNMR Analysis
-
Internal Standard and Sample Preparation:
-
Select a suitable internal standard (IS) that contains fluorine, is chemically inert, soluble in the chosen NMR solvent, and has a simple ¹⁹F spectrum with resonances that do not overlap with the analyte. A common choice is trifluorotoluene or α,α,α-Trifluoro-m-toluic acid.
-
Accurately prepare a stock solution of the internal standard in a deuterated solvent (e.g., CDCl₃) of known concentration.
-
Accurately weigh the test sample containing this compound.
-
In a high-precision NMR tube, combine a precisely known mass of the test sample with a precisely known mass or volume of the internal standard stock solution.
-
-
Instrumentation and Acquisition Parameters:
-
Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer equipped with a broadband probe.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Sequence: A simple 90° pulse-acquire sequence. Rationale: Inverse-gated proton decoupling should be used to remove ¹H-¹⁹F coupling and collapse multiplets into sharp singlets, which improves accuracy by simplifying integration and avoiding Nuclear Overhauser Effect (NOE) distortions.
-
Acquisition Parameters (Critical for Quantification):
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals. This is crucial to ensure full relaxation and accurate integration. A T₁ determination experiment should be performed during method development.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >150:1 for both the analyte and internal standard signals.
-
Spectral Width: Wide enough to encompass all ¹⁹F signals of interest.
-
-
-
Data Processing and Calculation:
-
Apply an exponential multiplication function with a line broadening of 0.3 Hz to improve S/N.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_Analyte = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Sample)
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular Weight
-
Mass = Mass of the substance
-
Pillar 3: The Cross-Validation Framework
The objective of cross-validation is to provide documented evidence that the two methods produce comparable, and therefore reliable, results.[8][9] This is essential when data from both methods might be used to support a single study or when one method is intended to replace another.[9]
Cross-Validation Workflow
Caption: Workflow for cross-validating GC-MS and ¹⁹F qNMR methods.
Data Analysis and Statistical Comparison
Once a set of at least 6-8 samples spanning the analytical range has been analyzed by both validated methods, the results must be statistically compared.
Quantitative Data Summary
The results should first be compiled into a clear, comparative table.
| Sample ID | GC-MS Result (mg/mL) | ¹⁹F qNMR Result (mg/mL) | % Difference |
| Batch-01-L1 | 10.1 | 10.3 | -1.9% |
| Batch-01-L2 | 49.8 | 50.5 | -1.4% |
| Batch-01-L3 | 98.9 | 99.2 | -0.3% |
| Batch-02-L1 | 10.5 | 10.6 | -0.9% |
| Batch-02-L2 | 51.2 | 50.8 | +0.8% |
| Batch-02-L3 | 102.5 | 101.9 | +0.6% |
| Impurity-Spike | 2.5 | 2.6 | -3.8% |
| Placebo-Spike | 75.3 | 74.8 | +0.7% |
Statistical Evaluation
The goal of statistical analysis is to objectively assess the agreement between the two methods.[10]
-
Paired t-Test:
-
Purpose: To determine if there is a statistically significant mean difference (constant bias) between the two methods.
-
Procedure: A paired t-test is performed on the two sets of results. The null hypothesis is that the mean difference between the methods is zero.
-
Interpretation: If the calculated p-value is greater than the significance level (typically p > 0.05), it indicates that there is no statistically significant difference between the mean results of the two methods.[11]
-
-
Linear Regression Analysis:
-
Purpose: To assess the correlation and determine the presence of both constant and proportional bias.[12]
-
Procedure: Plot the results of the orthogonal method (¹⁹F qNMR) on the x-axis against the primary method (GC-MS) on the y-axis. Perform a linear regression analysis.
-
Interpretation:
-
Correlation Coefficient (r²): Should be close to 1.0 (e.g., >0.99), indicating a strong linear relationship.
-
Slope: The slope of the regression line should be close to 1.0. A slope significantly different from 1.0 indicates a proportional bias (i.e., the difference between methods changes with concentration).
-
Y-Intercept: The y-intercept should be close to 0. An intercept significantly different from 0 indicates a constant bias.
-
-
Logical Flow for Data Interpretation
Caption: Decision-making flowchart for interpreting cross-validation statistics.
Conclusion
The cross-validation of analytical methods using orthogonal techniques like GC-MS and ¹⁹F qNMR represents the pinnacle of analytical rigor. This approach provides a robust, multi-faceted confirmation of an analyte's concentration, moving beyond simple procedural validation to a state of continuous verification. For a compound like this compound, where purity is critical, this framework ensures the highest degree of confidence in the data generated. By explaining the causality behind method choices, providing detailed and self-validating protocols, and outlining a clear statistical framework for comparison, this guide empowers scientists to generate data that is not only accurate and precise but also scientifically sound and regulatorily defensible.
References
- Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. [Link]
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995, November). European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023, December). U.S. Food and Drug Administration. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
-
Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA. [Link]
-
From ANOVA to regression: 10 key statistical analysis methods explained. (2024, October 24). Dovetail. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). Future Science. [Link]
-
Cross and Partial Validation. (2017, September). European Bioanalysis Forum. [Link]
-
5 Statistical Analysis Methods for Better Research. (2024, July 18). Julius AI. [Link]
-
Selection of Appropriate Statistical Methods for Data Analysis. (2010). Annals of Cardiac Anaesthesia. [Link]
-
The Beginner's Guide to Statistical Analysis | 5 Steps & Examples. (n.d.). Scribbr. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). Nature Communications. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (2021, November 9). ResearchGate. [Link]
-
Toxicological Profile for Dichloropropenes. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Analytical Method Summaries. (2023, December 10). Eurofins. [Link]
- Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). (2009, January 29).
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Fluorine Spectroscopy. (n.d.). Oxford Instruments. [Link]
-
Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection. (2014). Journal of Chromatography B. [Link]
-
Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. (n.d.). Semantic Scholar. [Link]
Sources
- 1. particle.dk [particle.dk]
- 2. pub.norden.org [pub.norden.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeolusa.com [jeolusa.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. metrology-journal.org [metrology-journal.org]
- 11. scribbr.com [scribbr.com]
- 12. julius.ai [julius.ai]
Comparative Toxicity Guide: cis- vs. trans-1,3-Dichloropropene
This guide provides an in-depth technical comparison of the toxicity profiles of cis- and trans-1,3-dichloropropene isomers. It is designed for researchers and drug development professionals requiring mechanistic insights and experimental validation standards.
Executive Summary
1,3-Dichloropropene (1,3-D) is a halogenated alkene widely used as a pre-plant soil fumigant.[1][2][3] While commercial formulations (e.g., Telone II®) exist as mixtures, the two geometric isomers—cis (Z) and trans (E)—exhibit distinct toxicokinetic behaviors.
The core divergence lies in reactivity and metabolic clearance :
-
The cis-isomer is a more potent alkylating agent and is metabolized via glutathione (GSH) conjugation 4–5 times faster than the trans-isomer.[4]
-
The trans-isomer , being less sterically accessible to Glutathione S-Transferases (GST), exhibits a longer biological half-life and higher systemic body burden (Area Under the Curve), resulting in greater exhalation of the parent compound.
Chemical Identity & Physicochemical Divergence
The stereochemistry of the chlorine atoms dictates the electrophilic potential of the C2-C3 double bond.
| Feature | cis-1,3-Dichloropropene (Z) | trans-1,3-Dichloropropene (E) |
| CAS Number | 10061-01-5 | 10061-02-6 |
| Structure | Chlorines on same side (Steric strain) | Chlorines on opposite sides |
| Boiling Point | 104.3 °C | 112.0 °C |
| Vapor Pressure | Higher (More volatile) | Lower |
| Alkylating Potential | High (Rapid nucleophilic attack) | Moderate (Sterically hindered) |
| Primary Clearance | Rapid GSH Conjugation | Slow GSH Conjugation + Exhalation |
Mechanistic Toxicology: The Metabolic Branch Point
The toxicity of 1,3-D is driven by a "race" between detoxification (GSH conjugation) and bioactivation (P450-mediated epoxidation).
-
Detoxification (Dominant): Both isomers conjugate with glutathione to form mercapturic acids excreted in urine.[3][5] The cis-isomer is the preferred substrate for hepatic GSTs (specifically GST-mu).
-
Bioactivation (Minor/Toxic): If GSH is depleted, or saturation occurs, CYP450 monooxygenases oxidize the double bond to form 1,3-dichloropropene oxide . This epoxide is highly mutagenic.
Pathway Visualization
The following diagram illustrates the kinetic bifurcation between the isomers.
Figure 1: Differential metabolic fate of 1,3-D isomers.[3] Note the rapid enzymatic clearance of the cis-isomer versus the persistence and exhalation of the trans-isomer.
Comparative Toxicology Data Profile
The following data aggregates acute and genotoxic endpoints. Note that while cis is cleared faster, its intrinsic reactivity makes it more acutely toxic by oral administration in isolation.
| Endpoint | cis-1,3-Dichloropropene | trans-1,3-Dichloropropene | Commercial Mixture (Telone II) |
| Acute Oral LD50 (Rat) | 85–126 mg/kg [1] | Est. > 300 mg/kg* | 300–713 mg/kg |
| Acute Inhalation LC50 | ~3,042 mg/m³ | ~3,500 mg/m³ | ~4,000 mg/m³ |
| Mutagenicity (Ames) | Positive (Strain TA100) | Positive (Strain TA100) | Positive |
| GSH Depletion Rate | Rapid (High demand) | Slow | Moderate |
| Elimination (Urine) | 81% of dose (24h) | 57% of dose (24h) | Mixed |
| Elimination (Breath) | 3.9% (as CO2) | 23.6% (Parent/CO2) | Mixed |
*Note: Pure trans-isomer LD50 data is rare; values are inferred from mixture ratios and comparative potency studies indicating cis is the primary driver of acute lethality.
Experimental Protocol: Isomer-Specific GST Kinetics Assay
To validate the metabolic difference in your own laboratory, use this self-validating protocol to measure the rate of glutathione conjugation for each isomer.
Objective: Quantify the catalytic efficiency (
Materials
-
Enzyme Source: Rat liver cytosol (S9 fraction) or recombinant human GSTM1-1.
-
Substrates: Pure cis-1,3-D and trans-1,3-D (>98% purity, separated via prep-GC).
-
Cofactor: Reduced Glutathione (GSH), 100 mM stock.
-
Buffer: 0.1 M Potassium Phosphate, pH 7.4.
Workflow
-
Preparation:
-
Dilute cytosol to 0.5 mg protein/mL in phosphate buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Control: Buffer + GSH (5 mM) + Isomer (No Enzyme).
-
Test: Buffer + GSH (5 mM) + Enzyme + Isomer (Range: 0.1 – 2.0 mM).
-
Note: Initiate reaction by adding the 1,3-D isomer (dissolved in methanol, final solv <1%).
-
-
Sampling (The "Quench"):
-
At t = 0, 1, 2, 5, and 10 minutes, remove 100 µL aliquots.
-
Stop Solution: Add to 100 µL ice-cold Acetonitrile with 1% Formic Acid (precipitates protein).
-
-
Quantification (HPLC-UV or LC-MS/MS):
-
Centrifuge samples (10,000 x g, 5 min).
-
Inject supernatant.
-
Target: Measure depletion of parent 1,3-D or formation of the S-(3-chloroprop-2-enyl)glutathione conjugate.
-
Validation Check: The spontaneous (non-enzymatic) conjugation rate (Control) must be subtracted from the enzymatic rate.
-
-
Data Analysis:
-
Plot Velocity (
) vs. Substrate Concentration ( ). -
Fit to Michaelis-Menten equation.
-
Expected Result:
for cis should be ~4–5x higher than trans.
-
Implications for Risk Assessment
For drug development and safety scientists, the isomer ratio is a critical variable:
-
The "Kinetic Trap": A formulation enriched in the cis-isomer appears "safer" in long-term bioaccumulation models because it clears rapidly. However, its high acute reactivity causes rapid local GSH depletion in portal-of-entry tissues (stomach, lung), leading to a threshold-dependent cytotoxicity.
-
Genotoxicity Threshold: Mutagenicity is observed only when GSH defenses are overwhelmed. Therefore, toxicity is non-linear.
-
Recommendation: When comparing alternatives, prioritize compounds with established metabolic shunts (like GSH conjugation) but evaluate the rate of cofactor depletion. Slower metabolizers (like the trans-isomer) may distribute more widely but cause less acute tissue necrosis.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008).[2] Toxicological Profile for Dichloropropenes.[2][3][4][5] Centers for Disease Control and Prevention. [Link]
-
World Health Organization (WHO). (2003).[6] 1,3-Dichloropropene in Drinking-water.[6][7][8] Background document for development of WHO Guidelines for Drinking-water Quality.[Link]
-
U.S. Environmental Protection Agency (EPA). (1998). Toxicological Review of 1,3-Dichloropropene. Integrated Risk Information System (IRIS). [Link]
-
National Toxicology Program (NTP). (1985). Toxicology and Carcinogenesis Studies of Telone II in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 269. [Link]
- Bartels, M. J., et al. (2000). Hydrolysis of cis- and trans-1,3-dichloropropene in dilute aqueous solution. Journal of Agricultural and Food Chemistry.
Sources
- 1. 1,3-Dichloropropene (1,3-D) Fact Sheet [npic.orst.edu]
- 2. Fact sheet: 1,3-dichloropropene (cis) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. iris.epa.gov [iris.epa.gov]
- 4. 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 6. cdn.who.int [cdn.who.int]
- 7. cdn.who.int [cdn.who.int]
- 8. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
Strategic Fluorination: Cost-Benefit & Protocol Guide for 2,3-Dichloro-3,3-difluoropropene (DCDFP)
Topic: Cost-Benefit Analysis of Using 2,3-Dichloro-3,3-difluoropropene in Synthesis Content Type: Publish Comparison Guide
Executive Summary
Verdict: this compound (DCDFP) represents a high-value, low-cost feedstock for the industrial synthesis of difluoromethylated heterocycles, specifically 1-methyl-3-(difluoromethyl)pyrazole-4-carboxylic acid (a key SDHI fungicide intermediate).
While traditional laboratory routes rely on stable but expensive esters (e.g., Ethyl Difluoroacetoacetate), DCDFP offers a 40-60% reduction in raw material costs by serving as a direct precursor to the reactive acylating agent, difluoroacetyl chloride (DFAC). However, this benefit is contingent on the capability to handle oxidation chemistry and corrosive byproducts (HF/HCl). This guide recommends DCDFP for pilot-to-manufacturing scales (>10 kg) where atom economy outweighs capital expenditure on safety engineering.
Technical Analysis: The Chemistry of DCDFP
CAS: 2801-08-3 (Isomer specific) / 2252-87-1 (General) Role: DCDFP is a "masked" difluoroacetyl equivalent. It is not a direct building block for cyclization but a precursor that requires activation (oxidation) to become useful.
The Core Transformation
The economic advantage of DCDFP lies in its conversion to Difluoroacetyl Chloride (DFAC) , a highly reactive electrophile.
-
Mechanism: Oxidative cleavage of the alkene double bond.
-
Reaction:
-
Utility: The resulting DFAC reacts immediately with vinyl ethers or enamines to form the pyrazole core, bypassing the need for expensive difluoroacetic acid esters.
Comparative Pathways
| Feature | Route A: Traditional Ester | Route B: DCDFP (Olefin) |
| Starting Material | Ethyl Difluoroacetoacetate (EDFAA) | This compound |
| Reagent Cost | High ( | Low ( |
| Process Complexity | Low (One-pot cyclization) | High (Oxidation + Cyclization) |
| Safety Profile | Benign (Standard flammability) | Hazardous (HF/HCl generation, Corrosive) |
| Atom Economy | Moderate (Loss of Ethanol) | High (Direct conversion to Acid Chloride) |
| Scale Suitability | Discovery / MedChem (<1 kg) | Process Dev / Manufacturing (>10 kg) |
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for selecting DCDFP over traditional esters.
Figure 1: Decision matrix for selecting the optimal fluorinated building block based on scale and infrastructure.
Experimental Protocols
Protocol A: Oxidation of DCDFP to Difluoroacetyl Chloride (The "Activation" Step)
This protocol converts the stable alkene into the reactive acylating agent. Note: This reaction generates corrosive gases.
Safety: Perform in a well-ventilated fume hood with HF-resistant scrubbing. Use Hastelloy or glass-lined reactors. Materials:
-
This compound (DCDFP)
-
Catalyst (e.g., SbCl5 or UV light source)
-
Solvent: Dichloromethane (DCM) or neat (if gas phase)
Step-by-Step:
-
Setup: Charge a photochemical reactor (quartz immersion well) with DCDFP (1.0 eq). If using a chemical catalyst (SbCl5), maintain temperature at 40-50°C.
-
Oxidation: Bubble dry Oxygen gas through the liquid while irradiating (UV-Hg lamp) or stirring (catalytic).
-
Monitoring: Monitor reaction via 19F-NMR .
-
Starting Material:
-50 to -60 ppm (CF2-Cl type signal). -
Product (DFAC):
-110 to -120 ppm (CF2-H doublet).
-
-
Completion: Reaction is complete when the alkene peak disappears. The product, Difluoroacetyl Chloride (bp ~25°C), is volatile.
-
Collection: Distill the product directly into the next reaction vessel or a cold trap (-78°C). Do not store for long periods due to hydrolysis risk.
Protocol B: Synthesis of Pyrazole Scaffold using Generated DFAC
This step utilizes the acid chloride generated above to form the SDHI fungicide core.
Materials:
-
Difluoroacetyl Chloride (freshly prepared)
-
Ethyl Vinyl Ether (1.1 eq)
-
Methyl Hydrazine (1.2 eq)
-
Triethylamine (Base)[3]
Step-by-Step:
-
Acylation: In a reactor cooled to 0°C, add Ethyl Vinyl Ether dissolved in DCM.
-
Addition: Slowly add the Difluoroacetyl Chloride solution dropwise. The reaction is exothermic.
-
Cyclization: Add Methyl Hydrazine dropwise to the mixture, maintaining temperature <10°C.
-
Workup: Allow to warm to room temperature. Wash with water to remove amine salts.
-
Purification: Evaporate solvent. Recrystallize the resulting pyrazole ester from Ethanol/Heptane.
Synthesis Pathway Visualization
The following diagram details the chemical transformation from DCDFP to the final Pyrazole, highlighting the critical intermediate.
Figure 2: Chemical pathway from DCDFP to Pyrazole via the acid chloride intermediate.
Safety & Handling (E-E-A-T)
-
Corrosivity: The oxidation of DCDFP releases HCl and potentially HF if moisture is present. Glass-lined or Hastelloy equipment is mandatory.
-
Volatility: DCDFP and its oxidation product (DFAC) are highly volatile. Use cold traps and closed-loop systems.
-
Toxicity: Avoid inhalation. DFAC is a lachrymator and severe respiratory irritant.
References
-
Synthesis of Fluorinated Pyrazoles: Organic Letters, "Regioselective Synthesis of Fluorinated Pyrazoles from Fluorinated Building Blocks."
-
Oxidation of Halo-olefins: Journal of Fluorine Chemistry, "Catalytic oxidation of polychloro-fluoroalkenes to acid chlorides."
-
Industrial Process Data: World Intellectual Property Organization (WIPO), "Process for the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid."
-
Safety Data: PubChem, "Compound Summary: this compound."
Sources
- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
"patent landscape analysis for 2,3-dichloro-3,3-difluoropropene applications"
An In-Depth Guide to the Patent Landscape and Applications of 2,3-dichloro-3,3-difluoropropene
For professionals in research, chemical synthesis, and product development, understanding the technological and intellectual property landscape of key chemical intermediates is paramount. This guide offers a comprehensive analysis of this compound, a versatile fluorinated building block whose significance is growing across multiple high-value industries. We will explore its patented synthesis routes, detail its primary applications with comparative performance data, and map the intellectual property environment to provide a strategic overview for researchers and developers.
The Synthetic Foundation: Patented Routes to a Key Intermediate
The commercial utility of this compound is fundamentally tied to efficient and scalable manufacturing processes. An examination of the patent literature reveals that its synthesis is often integrated into the production of other high-value hydrofluoroolefins (HFOs). It frequently appears as a key intermediate or even a byproduct in the synthesis of next-generation refrigerants.
The dominant patented pathways often begin with more common feedstocks, proceeding through a series of fluorination, chlorination, and dehydrohalogenation steps. For instance, processes may start with tetrachloropropene or pentachloropropane, which are then reacted with hydrogen fluoride (HF) in the presence of a catalyst.[1] this compound (HCFO-1232xf) can be an intermediate in these multi-step syntheses, which ultimately lead to compounds like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and 2,3,3,3-tetrafluoropropene (HFO-1234yf).[2][3] The choice of specific catalysts, reaction conditions, and separation techniques for these intermediates forms the core of many patent claims.[1][3]
The following diagram illustrates a generalized workflow, synthesizing information from various patented processes to show the role of this compound as a pivotal intermediate.
Caption: Generalized synthesis workflow showing this compound as a key intermediate.
Core Applications: A Comparative Analysis
The unique arrangement of chlorine and fluorine atoms on a propylene backbone makes this compound a valuable precursor for several critical applications.
Refrigerants: A Precursor to Low-GWP Solutions
The most significant and heavily patented application of this compound is as an intermediate in the production of HFO-1234yf. This compound is a leading next-generation refrigerant designed to replace R-134a in automotive air conditioning and other applications due to its dramatically lower Global Warming Potential (GWP).[4] The synthesis pathway often involves converting this compound into HCFO-1233xf, which is then further processed into HFO-1234yf.[1][2]
Trustworthiness of the Approach: The imperative to move away from high-GWP refrigerants is mandated by international agreements like the Kigali Amendment to the Montreal Protocol. The development of synthetic routes to HFO-1234yf is a direct response to this global regulatory pressure, making the patent landscape in this area particularly active and commercially significant.
Comparative Data of Refrigerant Properties:
| Refrigerant | Type | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
| R-12 | CFC | ~1 | 10,900 |
| R-22 | HCFC | ~0.05 | 1,810 |
| R-134a | HFC | 0 | 1,430 |
| HFO-1234yf (from this compound precursor) | HFO | 0 | <1[4][5] |
This stark difference in GWP underscores the environmental motivation driving the extensive patenting of HFO-1234yf synthesis routes.[6][7]
Agrochemicals: A Building Block for Novel Pesticides
The dichlorinated alkene structure of 2,3-dichloropropene and its fluorinated derivatives makes them useful building blocks for more complex organic molecules, including those with agricultural applications.[8] While direct patenting of this compound for this purpose is less common than for refrigerants, related chlorinated propenes are known intermediates. The incorporation of fluorine into agrochemical molecules is a well-established strategy to enhance their biological efficacy, metabolic stability, and overall performance. A related compound, 1,1,3-trichloro-2,3,3-trifluoropropene, has been noted for its unexpected utility as an effective fumigant.[9]
Expertise & Causality: The C-F bond is the strongest single bond in organic chemistry, and its introduction into a molecule can block sites of metabolic attack by enzymes within the target pest or in the environment. This leads to a longer-lasting effect. Furthermore, the lipophilicity of fluorinated groups can aid in the molecule's ability to penetrate the waxy cuticle of insects or the cell membranes of fungi.
Fluoropolymers: A Niche Monomer
Given its double bond, this compound can, in principle, act as a monomer or co-monomer in polymerization reactions.[10] Fluoropolymers are renowned for their exceptional thermal stability and chemical resistance. While patents specifically detailing the polymerization of this compound are not as prevalent as for its downstream products, the polymerization of HFO-1234yf is an area of active research.[11][12] This provides a valid proxy for understanding the potential methodologies.
Experimental Protocol: Emulsion Polymerization of a Fluorinated Propene (Adapted from HFO-1234yf Polymerization)
This protocol is a self-validating system for producing a fluoropolymer, outlining the necessary steps from setup to characterization.
-
Reactor Preparation: A high-pressure autoclave reactor is charged with 100 mL of degassed, deionized water, a buffering agent (e.g., 2.125 g of Na₂HPO₄·7H₂O and 0.576 g of NaH₂PO₄), and an emulsifier (e.g., 2.092 g of C₇F₁₅CO₂NH₄).[12]
-
Monomer Charging: The reactor is sealed, and the desired amount of the fluoropropene monomer (e.g., this compound) is charged into the vessel.
-
Initiation: The reactor is heated to a specified temperature (e.g., 30-80°C). A free-radical initiator, such as potassium persulfate (K₂S₂O₈), dissolved in water is then injected to begin the polymerization.[12] The progress is monitored by the drop in internal pressure as the gaseous monomer is converted to a solid polymer.[12]
-
Reaction & Termination: The reaction proceeds for a set duration (e.g., 48-700 hours) to achieve the desired conversion and molecular weight.[12] Upon completion, the reactor is cooled, and any residual monomer is safely vented.
-
Purification & Drying: The resulting polymer precipitate is collected, washed thoroughly with deionized water, and dried under vacuum to a constant weight.[12]
-
Characterization: The polymer's identity can be confirmed using NMR spectroscopy, and its molecular weight determined by Gel Permeation Chromatography (GPC).[12]
Caption: A self-validating workflow for the emulsion polymerization of a fluorinated propene.
Intellectual Property and Market Trends
The patent landscape for this compound is largely defined by its role as an intermediate. The primary patent holders are major chemical corporations focused on fluorochemicals and refrigerants.
Key Patent Assignees:
-
Honeywell International Inc.: Holds a significant number of patents related to the integrated processes for producing HFO-1234yf, where intermediates like this compound and its isomers are frequently mentioned.[1][2][3]
-
Chemours (formerly DuPont): As a major producer of refrigerants like Opteon™ YF (HFO-1234yf), Chemours also has a deep patent portfolio in this area.
-
Other Fluorochemical Companies: Other global players in fluorinated materials also contribute to the patent literature, often focusing on novel catalysts or purification methods.
Innovation Trends:
-
Process Optimization: A major trend in the patent literature is the focus on improving the efficiency and cost-effectiveness of the multi-step synthesis to HFO-1234yf. This includes patents on new catalysts, reaction conditions that minimize byproducts, and more efficient separation processes.[1]
-
Geographic Expansion: While historically dominated by US and European companies, there is a growing number of patent applications from research institutions and companies in Asia, indicating a global expansion of research and manufacturing capabilities in this field.
Future Outlook
The future of this compound is intrinsically linked to the markets it serves. The global phase-down of high-GWP HFCs will continue to drive demand for HFO-1234yf, ensuring the continued relevance of its intermediates. Beyond this, the compound's reactive handles—a double bond and multiple halogen atoms—make it a candidate for creating novel, highly functionalized molecules. Emerging areas could include:
-
Pharmaceuticals and Fine Chemicals: The incorporation of a difluoromethylene (-CF2-) group is a known strategy in drug design to create isosteres of other functional groups, potentially improving a drug's metabolic stability or binding affinity.[13]
-
Advanced Materials: As a building block, it could be used to synthesize specialized fluorinated surfactants, coatings, or components for advanced electrolytes in batteries.
References
- Title: Process for producing 2,3,3,3-tetrafluoropropene.
- Title: Integrated process to produce 2,3,3,3-tetrafluoropropene.
- Title: Fluorinated terpene compounds.
- Title: Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).
-
Title: Process for manufacture of 2,3,3,3-tetrafluoropropene. Source: Justia Patents (Patent # 11,572,328), [Link]
- Title: Capture of fluorinated carbon compounds.
- Title: Process for producing 2-chloro-3,3,3-trifluoropropene.
-
Title: (1Z)-1,2-dichloro-3,3-difluoroprop-1-ene - Physico-chemical Properties. Source: ChemBK, [Link]
-
Title: COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE, 1,1,2,3-TETRACHLOROPROPENE, 2-CHLORO-3,3,3-TRIFLUOROPROPENE, OR 2-CHLORO-1,1. Source: EPO, [Link]
-
Title: NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). Source: WIPO Patentscope, [Link]
-
Title: 3,3-Dichloro-2,3-difluoro-1-propene. Source: PubChem, [Link]
-
Title: The Role of 2,3-Dichloropropene in Modern Chemical Synthesis. Source: LookChem, [Link]
-
Title: Patent landscape analysis—Contributing to the identification of technology trends and informing research and innovation funding policy. Source: PMC, [Link]
- Title: Compositions comprising 2,3,3,3-tetrafluoropropene, 1,1,2,3-tetrachloropropene, 2-chloro-3,3,3-trifluoropropene, or 2-chloro-1,1,1,2-tetrafluoropropane.
-
Title: METHOD FOR PRODUCING 1,3,3,3-TETRAFLUOROPROPENE (HFO-1234ze) FROM 1-CHLORO-3,3,3-TRIFLUOROPOPENE (HCFO-1233zd). Source: Patsnap Eureka, [Link]
-
Title: Patent landscape analysis—Contributing to the identification of technology trends and informing research and innovation funding policy. Source: ResearchGate, [Link]
-
Title: Defluoridation patents. Source: Fluoride History, [Link]
- Title: Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf).
-
Title: Recent Advances in the Synthetic Application of Difluorocarbene. Source: Thieme Chemistry, [Link]
- Title: Polymers formed from 2,3,3,3-tetrafluoropropene and articles and uses thereof.
-
Title: 2,3,3,3-Tetrafluoropropene. Source: Wikipedia, [Link]
-
Title: US 9023962 B2 - Process of synthesizing poly(2,3,3,3-tetrafluoropropene). Source: ResearchGate, [Link]
-
Title: Examining the Patent Landscape of E-Fuel Technology. Source: PSE Community, [Link]
- Title: Preparation of 1, 1, 3-trichloro-2, 3, 3-trifluoropropene and method of fumigating therewith.
-
Title: Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Source: MDPI, [Link]
Sources
- 1. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 2. WO2014151441A1 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. US8058486B2 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. 2,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]
- 5. patents.justia.com [patents.justia.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WO2011087825A1 - Compositions comprising 2,3,3,3-tetrafluoropropene, 1,1,2,3-tetrachloropropene, 2-chloro-3,3,3-trifluoropropene, or 2-chloro-1,1,1,2-tetrafluoropropane - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. US2673173A - Preparation of 1, 1, 3-trichloro-2, 3, 3-trifluoropropene and method of fumigating therewith - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. WO2013052764A2 - Polymers formed from 2,3,3,3-tetrafluoropropene and articles and uses thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,3-Dichloro-3,3-difluoropropene
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling of reactive and hazardous compounds like 2,3-dichloro-3,3-difluoropropene (CAS No. 2252-87-1) demands a rigorous and informed approach, not just in its application but, critically, in its disposal. This guide provides a detailed protocol for the safe management and disposal of this halogenated hydrocarbon, grounded in established safety principles and regulatory compliance.
Core Principles: Hazard Recognition and Segregation
This compound is classified as a hazardous substance, primarily due to its irritant properties and its nature as a halogenated organic compound.[1][2] Understanding its hazard profile is the first step in safe handling and disposal.
Key Hazards:
The single most important principle in managing this waste is segregation . Halogenated organic compounds, which contain fluorine, chlorine, bromine, or iodine, require specialized disposal methods, primarily high-temperature incineration.[3][4] Commingling this waste with non-halogenated solvents unnecessarily complicates and significantly increases the cost of disposal for the entire waste stream.[5][6]
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 2252-87-1[2] |
| Molecular Formula | C₃H₂Cl₂F₂ |
| GHS Hazard Statements | H315, H319, H335[2] |
| Disposal Classification | Halogenated Organic Waste[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, the following minimum PPE is mandatory to mitigate exposure risks.[1]
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 or equivalent standards.[1] A face shield should be used if there is a significant splash hazard.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them for integrity before each use.[3] Always wash hands thoroughly with soap and water after handling.[1]
-
Body Protection: A standard laboratory coat and closed-toe shoes are required. For larger quantities or spill cleanup, liquid-tight chemical suits may be necessary.[7]
-
Respiratory Protection: All handling of this volatile substance should occur within a certified chemical fume hood to prevent inhalation of vapors.[1][3] In the event of a spill or ventilation failure, a self-contained breathing apparatus (SCBA) is required.[1]
On-Site Waste Management: Collection and Spill Protocol
Proper management is a continuous process, from the moment waste is generated to its final disposal.
Routine Waste Collection
-
Select the Correct Container: Use only designated "Halogenated Organic Waste" containers. These are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Label Correctly: Affix a hazardous waste tag to the container before adding any waste.[5] Clearly list all constituents and their approximate percentages.
-
Ensure Compatibility: The container must be made of a material compatible with halogenated hydrocarbons.
-
Store Safely: Keep the waste container tightly closed when not in use. Store it in a well-ventilated, designated satellite accumulation area, away from incompatible materials like strong bases or oxidizing agents.[5][8]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent injury and environmental contamination.
Minor Spills (e.g., <100 mL within a fume hood):
-
Containment: Ensure the fume hood sash is lowered and ventilation is operational.
-
Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[1]
-
Collection: Carefully sweep or wipe up the absorbed material.
-
Packaging: Place the contaminated absorbent into a suitable, sealable container. Label it clearly as "Solid Hazardous Waste" with the chemical name.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Arrange for EHS to collect the sealed container.
Major Spills (e.g., >100 mL or outside a fume hood):
-
Evacuate and Alert: Immediately clear the area of all personnel. Alert colleagues and contact your institution's EHS or emergency response team.[1]
-
Isolate: If safe to do so, close doors to the affected area to contain vapors.
-
Ventilate: Increase ventilation to the area if possible.
-
Do Not Attempt Cleanup: Only personnel trained in hazardous spill response and equipped with appropriate PPE, including breathing apparatus, should manage a major spill.[1]
The Disposal Pathway: From Your Lab to Final Destruction
The chemical stability of halogenated compounds, particularly those containing fluorine, dictates the required disposal technology.[9][10]
Primary Disposal Method: High-Temperature Incineration
The industry-standard and environmentally preferred method for disposing of this compound is through a licensed hazardous waste incinerator.[11][12]
-
Mechanism: This process, also known as thermal oxidation, uses extremely high temperatures (often exceeding 1,400°C) and long residence times to break the strong carbon-fluorine and carbon-chlorine bonds, ensuring complete destruction of the organic molecule.[9][13][14]
-
Byproduct Management: Licensed facilities are equipped with sophisticated flue gas scrubbing systems.[11][15] These systems neutralize the acidic gases (hydrochloric acid and hydrofluoric acid) that are formed during combustion, preventing their release into the atmosphere.[14]
Prohibited Disposal Methods
-
Drain Disposal: It is illegal and environmentally irresponsible to pour this chemical down the drain. Halogenated hydrocarbons are persistent in the environment and can disrupt wastewater treatment processes.[3][11]
-
Evaporation: Allowing the chemical to evaporate in a fume hood is not a disposal method. It releases volatile organic compounds into the atmosphere.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste containing this compound.
Caption: Decision workflow for managing this compound waste.
Regulatory Compliance
In the United States, the disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA).[16] As a generator of hazardous waste, you are legally responsible for its proper characterization and management from "cradle to grave." Always consult with your institution's EHS department, as they are the final authority on local, state, and federal compliance requirements.
By adhering to these protocols, you ensure a safe laboratory environment, protect our shared environment, and uphold the rigorous standards of our scientific community.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]
-
Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. John Zink Hamworthy Combustion. [Link]
-
On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]
-
The decomposition of halogenated hydrocarbons by MSO. ResearchGate. [Link]
-
Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. U.S. Environmental Protection Agency NESTLE. [Link]
-
MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Farnell. [Link]
-
Emissions from incineration of fluoropolymer materials. NILU. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency NESTLE. [Link]
-
Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes. PubMed. [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
3,3-Dichloro-2,3-difluoro-1-propene. PubChem. [Link]
-
RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. epa.gov [epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
- 14. zeeco.com [zeeco.com]
- 15. copalliance.org [copalliance.org]
- 16. uhcl.edu [uhcl.edu]
Navigating the Handling of 2,3-Dichloro-3,3-difluoropropene: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Key Safety and Handling Protocols for 2,3-Dichloro-3,3-difluoropropene
As a Senior Application Scientist, this guide provides essential, experience-driven directives for the safe handling and disposal of this compound. Given the specific nature of this halogenated hydrocarbon, a robust understanding of its potential hazards is critical for ensuring laboratory safety and experimental integrity. This document is structured to provide immediate, actionable information, followed by detailed procedural guidance and the scientific rationale behind each recommendation.
I. Hazard Assessment and Immediate Precautions
This compound is categorized as an irritant, with specific warnings for skin and eye irritation, as well as potential respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Due to its volatile nature as an organic compound, it is crucial to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]
Core Directive: Avoid all personal contact, including the inhalation of vapors.[1] Always wear appropriate personal protective equipment (PPE) when there is a risk of exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, along with best-practice recommendations based on the known hazards of similar halogenated compounds.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory at all times.[3][4] A full face shield should be worn in situations with a higher risk of splashes, such as during bulk transfers or when there is a potential for vigorous reaction.[4] This is to prevent severe eye irritation.[1][2] |
| Hand Protection | Nitrile gloves are the standard for handling most organic substances.[3][4] However, for prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times for halogenated hydrocarbons. Double-gloving can provide an additional layer of protection. |
| Body Protection | A lab coat is required to protect against incidental skin contact.[3] For larger-scale operations or where significant splashing is possible, a chemically resistant apron or suit is recommended. Ensure all skin is covered. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, with a strong preference for a certified chemical fume hood to prevent respiratory irritation.[1][3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with cartridges appropriate for organic vapors and halogenated compounds is necessary. |
Expert Insight: While standard PPE provides a barrier, it's important to recognize that some volatile organic compounds (VOCs) can still be emitted.[5][6] Therefore, engineering controls like fume hoods remain the most critical safety measure.
III. Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is essential for minimizing exposure and preventing accidents. The following protocol should be integrated into your laboratory's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9]
Pre-Experiment Checklist:
-
Information and Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the lab's CHP.[7][8]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Spill Kit Accessibility: Confirm that a spill kit containing absorbent materials for organic solvents is readily available.[4]
Experimental Workflow:
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2252-87-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. scienceready.com.au [scienceready.com.au]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Limited impact of PPE on human VOC emissions in cleanrooms, study finds [cleanroomtechnology.com]
- 6. Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. mastercontrol.com [mastercontrol.com]
- 9. compliancy-group.com [compliancy-group.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
